Abt-546
Descripción
Propiedades
IUPAC Name |
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWNSKRLBVVBV-QSEAXJEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212481-66-8 | |
| Record name | A-216546 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-216546 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN03VLW8WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Abt-546
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-546, also identified as A-216546, is a potent and highly selective antagonist of the endothelin A (ETA) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key preclinical experiments. Detailed methodologies for these experiments are provided to facilitate replication and further investigation. The signaling pathways influenced by this compound and the workflows of pivotal experimental procedures are visually represented through diagrams generated using the DOT language. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and pharmacology.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a significant role in various physiological and pathological processes, including cardiovascular diseases. Its effects are mediated through two main receptor subtypes: endothelin A (ETA) and endothelin B (ETB) receptors. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for ET-1-induced vasoconstriction. Consequently, antagonism of the ETA receptor presents a promising therapeutic strategy for conditions associated with elevated ET-1 levels and excessive vasoconstriction. This compound has been developed as a highly selective antagonist for the ETA receptor, demonstrating significant potential in preclinical studies.
Mechanism of Action
This compound functions as a competitive antagonist at the endothelin A (ETA) receptor. By binding to the ETA receptor, this compound prevents the endogenous ligand, endothelin-1 (ET-1), from binding and initiating the downstream signaling cascade that leads to vasoconstriction and other cellular responses. Its high selectivity for the ETA receptor over the ETB receptor minimizes potential off-target effects associated with non-selective endothelin receptor blockade.
Endothelin ETA Receptor Signaling Pathway
The ETA receptor is a G-protein coupled receptor (GPCR). Upon activation by ET-1, the receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), contribute to the contraction of smooth muscle cells. Furthermore, ET-1 binding can also stimulate the release of arachidonic acid. This compound blocks the initial step of this cascade by preventing ET-1 from binding to the ETA receptor.
Caption: Endothelin ETA Receptor Signaling Pathway and this compound Inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Parameter | Value | Cell Line/Tissue | Reference |
| Ki for ETA Receptor | 0.46 nM | Cloned human ETA receptors | [1] |
| Ki for ETB Receptor | 13,000 nM | Cloned human ETB receptors | [1] |
| Selectivity (ETA/ETB) | >25,000-fold | Cloned human receptors | [1] |
Table 2: In Vitro Functional Antagonism
| Assay | IC50 | Cell Line | Reference |
| ET-1 induced Arachidonic Acid Release | 0.59 nM | Not specified | [1] |
| ET-1 induced Phosphatidylinositol Hydrolysis | 3 nM | Not specified | [1] |
Table 3: Ex Vivo Vasoconstriction Antagonism
| Assay | pA2 | Isolated Vessel | Reference |
| ET-1 induced Vasoconstriction (ETA mediated) | 8.29 | Not specified | |
| Sarafotoxin 6c-induced Vasoconstriction (ETB mediated) | 4.57 | Not specified |
Table 4: In Vivo Efficacy
| Animal Model | Effect | Dosage | Reference |
| Conscious Rats | Dose-dependent blockade of ET-1 induced pressor response | 3 to 100 mg/kg (oral) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human ETA and ETB receptors.
Protocol:
-
Membrane Preparation: Membranes were prepared from CHO cells stably transfected with either the human ETA or ETB receptor.
-
Binding Reaction:
-
Membranes were incubated with [125I]endothelin-1 as the radioligand.
-
A range of concentrations of unlabeled this compound was added to compete with the radioligand for receptor binding.
-
The reaction was carried out in a suitable binding buffer and incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction mixture was filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
References
An In-depth Technical Guide to the Mechanism of Action of Abt-546
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-546, also identified as A-216546, is a potent and highly selective antagonist of the endothelin A (ETA) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key preclinical experiments. Detailed methodologies for these experiments are provided to facilitate replication and further investigation. The signaling pathways influenced by this compound and the workflows of pivotal experimental procedures are visually represented through diagrams generated using the DOT language. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and pharmacology.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a significant role in various physiological and pathological processes, including cardiovascular diseases. Its effects are mediated through two main receptor subtypes: endothelin A (ETA) and endothelin B (ETB) receptors. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for ET-1-induced vasoconstriction. Consequently, antagonism of the ETA receptor presents a promising therapeutic strategy for conditions associated with elevated ET-1 levels and excessive vasoconstriction. This compound has been developed as a highly selective antagonist for the ETA receptor, demonstrating significant potential in preclinical studies.
Mechanism of Action
This compound functions as a competitive antagonist at the endothelin A (ETA) receptor. By binding to the ETA receptor, this compound prevents the endogenous ligand, endothelin-1 (ET-1), from binding and initiating the downstream signaling cascade that leads to vasoconstriction and other cellular responses. Its high selectivity for the ETA receptor over the ETB receptor minimizes potential off-target effects associated with non-selective endothelin receptor blockade.
Endothelin ETA Receptor Signaling Pathway
The ETA receptor is a G-protein coupled receptor (GPCR). Upon activation by ET-1, the receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), contribute to the contraction of smooth muscle cells. Furthermore, ET-1 binding can also stimulate the release of arachidonic acid. This compound blocks the initial step of this cascade by preventing ET-1 from binding to the ETA receptor.
Caption: Endothelin ETA Receptor Signaling Pathway and this compound Inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Parameter | Value | Cell Line/Tissue | Reference |
| Ki for ETA Receptor | 0.46 nM | Cloned human ETA receptors | [1] |
| Ki for ETB Receptor | 13,000 nM | Cloned human ETB receptors | [1] |
| Selectivity (ETA/ETB) | >25,000-fold | Cloned human receptors | [1] |
Table 2: In Vitro Functional Antagonism
| Assay | IC50 | Cell Line | Reference |
| ET-1 induced Arachidonic Acid Release | 0.59 nM | Not specified | [1] |
| ET-1 induced Phosphatidylinositol Hydrolysis | 3 nM | Not specified | [1] |
Table 3: Ex Vivo Vasoconstriction Antagonism
| Assay | pA2 | Isolated Vessel | Reference |
| ET-1 induced Vasoconstriction (ETA mediated) | 8.29 | Not specified | |
| Sarafotoxin 6c-induced Vasoconstriction (ETB mediated) | 4.57 | Not specified |
Table 4: In Vivo Efficacy
| Animal Model | Effect | Dosage | Reference |
| Conscious Rats | Dose-dependent blockade of ET-1 induced pressor response | 3 to 100 mg/kg (oral) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human ETA and ETB receptors.
Protocol:
-
Membrane Preparation: Membranes were prepared from CHO cells stably transfected with either the human ETA or ETB receptor.
-
Binding Reaction:
-
Membranes were incubated with [125I]endothelin-1 as the radioligand.
-
A range of concentrations of unlabeled this compound was added to compete with the radioligand for receptor binding.
-
The reaction was carried out in a suitable binding buffer and incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction mixture was filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
References
Abt-546: A Potent and Highly Selective Endothelin-A Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Abt-546, also known as A-216546, is a potent and highly selective, non-peptide antagonist of the endothelin-A (ETA) receptor. Developed by Abbott Laboratories, it represents a significant tool in the pharmacological exploration of the endothelin system.[1][2] The endothelin family of peptides, particularly endothelin-1 (ET-1), are powerful vasoconstrictors and mitogens implicated in the pathophysiology of various cardiovascular, renal, and proliferative diseases.[3][4] The biological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: ETA and ETB.[5] The selective blockade of the ETA receptor is a therapeutic strategy aimed at mitigating the detrimental effects of ET-1, such as vasoconstriction and cell proliferation, while potentially preserving the beneficial functions of the ETB receptor, which include vasodilation via nitric oxide release and clearance of circulating ET-1. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental methodologies for its characterization, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the ETA receptor, thereby preventing the binding of the endogenous ligand, endothelin-1. This blockade inhibits the downstream signaling cascades initiated by ETA receptor activation.
Endothelin-A Receptor Signaling Pathway
The ETA receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation by ET-1, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the βγ subunits. The activated Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).
Furthermore, ETA receptor activation can lead to the stimulation of phospholipase A2 (PLA2), resulting in the release of arachidonic acid, a precursor for various pro-inflammatory and vasoactive eicosanoids. The culmination of these signaling events in vascular smooth muscle cells is vasoconstriction and cellular proliferation.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/Cell Line | ETA Receptor | ETB Receptor | Selectivity (ETA/ETB) | Reference |
| Ki (nM) | Cloned Human | 0.46 | >13,000 | >28,000-fold | |
| IC50 (nM) | CHO cells (human receptors) | 0.49 | 15,400 | >31,000-fold | |
| IC50 (nM) | Rat Pituitary MMQ cells | 0.56 | - | - | |
| IC50 (nM) | Porcine Cerebellum | - | 16,700 | - | |
| IC50 (nM) | Arachidonic Acid Release | - | 0.59 | - | |
| IC50 (nM) | Phosphatidylinositol Hydrolysis | - | 3 | - | |
| pA2 | Isolated Rat Aorta (ET-1 induced) | 8.29 | - | - | |
| pA2 | Isolated Rabbit Pulmonary Artery (S6c induced) | - | 4.57 | - |
Table 2: In Vivo Pharmacokinetic Parameters
| Species | Route | Plasma Half-life (h) | Cmax (µg/ml) | AUC (µg·h/ml) |
| Rat | Oral | 2.5 | 1.69 | 3.28 |
| IV | - | - | 3.44 | |
| Dog | Oral | 1.3 | 2.47 | 1.66 |
| IV | - | - | 6.25 | |
| Monkey | Oral | 1.0 | 1.10 | - |
| IV | - | - | 10.80 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of selective ETA receptor antagonists like this compound. Below are representative protocols for key in vitro and in vivo assays.
ETA Receptor Binding Assay
This assay determines the affinity of a test compound for the ETA receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human ETA receptor (e.g., CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes, which are then resuspended.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 48 hours).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Phosphatidylinositol Hydrolysis Assay
This functional assay measures the ability of an antagonist to block ET-1-induced production of inositol phosphates, a key second messenger in the ETA signaling pathway.
Methodology:
-
Cell Culture and Labeling: Cells expressing the ETA receptor are cultured and labeled overnight with myo-[³H]inositol, which is incorporated into membrane phosphoinositides.
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the test compound (this compound) at various concentrations.
-
Stimulation: The cells are then stimulated with a fixed concentration of ET-1 for a defined period (e.g., 30 minutes).
-
Extraction: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid). The aqueous phase, containing the inositol phosphates, is collected.
-
Separation: The total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography.
-
Quantification: The amount of [³H]-labeled inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the ET-1-stimulated accumulation of inositol phosphates is used to calculate its IC50 value.
In Vivo Pressor Response Assay
This assay evaluates the in vivo efficacy of an ETA receptor antagonist by measuring its ability to block the increase in blood pressure (pressor response) induced by an intravenous injection of ET-1.
Methodology:
-
Animal Preparation: Conscious, normotensive rats are typically used. Catheters are surgically implanted into a femoral artery (for blood pressure measurement) and a femoral vein (for drug administration) and the animals are allowed to recover.
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) is recorded.
-
Antagonist Administration: this compound or vehicle is administered, often orally or intravenously.
-
ET-1 Challenge: At a specified time after antagonist administration, a bolus of ET-1 is injected intravenously.
-
Blood Pressure Monitoring: The change in MAP from baseline is continuously monitored and recorded.
-
Data Analysis: The peak pressor response to ET-1 in the presence of different doses of this compound is compared to the response in vehicle-treated animals to determine the dose-dependent inhibitory effect of the antagonist.
Conclusion
This compound is a valuable research tool characterized by its high potency and exceptional selectivity for the ETA receptor. Its well-defined pharmacological profile, established through a variety of in vitro and in vivo assays, underscores its utility in elucidating the physiological and pathological roles of the ETA receptor. The experimental protocols detailed in this guide provide a framework for the robust evaluation of ETA receptor antagonists, facilitating further research and development in this important therapeutic area. The development of highly selective ETA antagonists like this compound and its successors, such as atrasentan, continues to hold promise for the treatment of diseases where the endothelin system is dysregulated.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the acute effects of a selective endothelin ETA and a mixed ETA/ETB receptor antagonist in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are selective endothelin A receptor antagonists better than mixed antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-546: A Potent and Highly Selective Endothelin-A Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Abt-546, also known as A-216546, is a potent and highly selective, non-peptide antagonist of the endothelin-A (ETA) receptor. Developed by Abbott Laboratories, it represents a significant tool in the pharmacological exploration of the endothelin system.[1][2] The endothelin family of peptides, particularly endothelin-1 (ET-1), are powerful vasoconstrictors and mitogens implicated in the pathophysiology of various cardiovascular, renal, and proliferative diseases.[3][4] The biological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: ETA and ETB.[5] The selective blockade of the ETA receptor is a therapeutic strategy aimed at mitigating the detrimental effects of ET-1, such as vasoconstriction and cell proliferation, while potentially preserving the beneficial functions of the ETB receptor, which include vasodilation via nitric oxide release and clearance of circulating ET-1. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental methodologies for its characterization, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the ETA receptor, thereby preventing the binding of the endogenous ligand, endothelin-1. This blockade inhibits the downstream signaling cascades initiated by ETA receptor activation.
Endothelin-A Receptor Signaling Pathway
The ETA receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation by ET-1, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the βγ subunits. The activated Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).
Furthermore, ETA receptor activation can lead to the stimulation of phospholipase A2 (PLA2), resulting in the release of arachidonic acid, a precursor for various pro-inflammatory and vasoactive eicosanoids. The culmination of these signaling events in vascular smooth muscle cells is vasoconstriction and cellular proliferation.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/Cell Line | ETA Receptor | ETB Receptor | Selectivity (ETA/ETB) | Reference |
| Ki (nM) | Cloned Human | 0.46 | >13,000 | >28,000-fold | |
| IC50 (nM) | CHO cells (human receptors) | 0.49 | 15,400 | >31,000-fold | |
| IC50 (nM) | Rat Pituitary MMQ cells | 0.56 | - | - | |
| IC50 (nM) | Porcine Cerebellum | - | 16,700 | - | |
| IC50 (nM) | Arachidonic Acid Release | - | 0.59 | - | |
| IC50 (nM) | Phosphatidylinositol Hydrolysis | - | 3 | - | |
| pA2 | Isolated Rat Aorta (ET-1 induced) | 8.29 | - | - | |
| pA2 | Isolated Rabbit Pulmonary Artery (S6c induced) | - | 4.57 | - |
Table 2: In Vivo Pharmacokinetic Parameters
| Species | Route | Plasma Half-life (h) | Cmax (µg/ml) | AUC (µg·h/ml) |
| Rat | Oral | 2.5 | 1.69 | 3.28 |
| IV | - | - | 3.44 | |
| Dog | Oral | 1.3 | 2.47 | 1.66 |
| IV | - | - | 6.25 | |
| Monkey | Oral | 1.0 | 1.10 | - |
| IV | - | - | 10.80 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of selective ETA receptor antagonists like this compound. Below are representative protocols for key in vitro and in vivo assays.
ETA Receptor Binding Assay
This assay determines the affinity of a test compound for the ETA receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human ETA receptor (e.g., CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes, which are then resuspended.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 48 hours).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Phosphatidylinositol Hydrolysis Assay
This functional assay measures the ability of an antagonist to block ET-1-induced production of inositol phosphates, a key second messenger in the ETA signaling pathway.
Methodology:
-
Cell Culture and Labeling: Cells expressing the ETA receptor are cultured and labeled overnight with myo-[³H]inositol, which is incorporated into membrane phosphoinositides.
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the test compound (this compound) at various concentrations.
-
Stimulation: The cells are then stimulated with a fixed concentration of ET-1 for a defined period (e.g., 30 minutes).
-
Extraction: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid). The aqueous phase, containing the inositol phosphates, is collected.
-
Separation: The total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography.
-
Quantification: The amount of [³H]-labeled inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the ET-1-stimulated accumulation of inositol phosphates is used to calculate its IC50 value.
In Vivo Pressor Response Assay
This assay evaluates the in vivo efficacy of an ETA receptor antagonist by measuring its ability to block the increase in blood pressure (pressor response) induced by an intravenous injection of ET-1.
Methodology:
-
Animal Preparation: Conscious, normotensive rats are typically used. Catheters are surgically implanted into a femoral artery (for blood pressure measurement) and a femoral vein (for drug administration) and the animals are allowed to recover.
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) is recorded.
-
Antagonist Administration: this compound or vehicle is administered, often orally or intravenously.
-
ET-1 Challenge: At a specified time after antagonist administration, a bolus of ET-1 is injected intravenously.
-
Blood Pressure Monitoring: The change in MAP from baseline is continuously monitored and recorded.
-
Data Analysis: The peak pressor response to ET-1 in the presence of different doses of this compound is compared to the response in vehicle-treated animals to determine the dose-dependent inhibitory effect of the antagonist.
Conclusion
This compound is a valuable research tool characterized by its high potency and exceptional selectivity for the ETA receptor. Its well-defined pharmacological profile, established through a variety of in vitro and in vivo assays, underscores its utility in elucidating the physiological and pathological roles of the ETA receptor. The experimental protocols detailed in this guide provide a framework for the robust evaluation of ETA receptor antagonists, facilitating further research and development in this important therapeutic area. The development of highly selective ETA antagonists like this compound and its successors, such as atrasentan, continues to hold promise for the treatment of diseases where the endothelin system is dysregulated.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the acute effects of a selective endothelin ETA and a mixed ETA/ETB receptor antagonist in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are selective endothelin A receptor antagonists better than mixed antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-546: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-546, also known as A-216546, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its quantitative biological activity. Furthermore, the signaling pathway through which this compound exerts its antagonistic effects is delineated.
Chemical Structure and Properties
This compound is a synthetic, non-peptide small molecule. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid |
| Molecular Formula | C30H48N2O6 |
| Molecular Weight | 532.71 g/mol |
| CAS Number | 212481-66-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Properties and Quantitative Data
This compound is a highly potent and selective antagonist of the ETA receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Table 2: In Vitro Activity of this compound
| Assay | Receptor | Cell Line/Tissue | Value |
| Binding Affinity (Ki) | Human ETA | CHO cells | 0.46 nM[1][2] |
| Human ETB | CHO cells | >12,000 nM | |
| IC50 (Binding) | Human ETA | CHO cells | 0.49 nM[1] |
| Human ETB | CHO cells | 15,400 nM | |
| Rat ETA | Rat pituitary MMQ cells | 0.56 nM | |
| Porcine ETB | Porcine cerebellum | 16,700 nM | |
| Functional Activity (IC50) | Arachidonic Acid Release | - | 0.59 nM |
| Phosphatidylinositol Hydrolysis | - | 3 nM | |
| pA2 (Vasoconstriction) | ETA-mediated | Isolated rat aorta | 8.29 |
| ETB-mediated | Isolated rabbit saphenous vein | 4.57 |
Table 3: In Vivo Activity of this compound
| Assay | Species | Route of Administration | Effect |
| Endothelin-1-Induced Pressor Response | Conscious Rats | Oral | Dose-dependent inhibition |
The data clearly demonstrates this compound's exceptional selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio exceeding 25,000-fold.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR). The binding of ET-1 to the ETA receptor typically activates the Gq alpha subunit of the associated heterotrimeric G-protein. This activation stimulates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including vasoconstriction and cell proliferation.
This compound blocks the initial step of this pathway by preventing ET-1 from binding to the ETA receptor, thereby inhibiting the downstream signaling events, including phosphatidylinositol hydrolysis and arachidonic acid release.
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for ETA and ETB receptors.
Materials:
-
Membranes from CHO cells stably transfected with human ETA or ETB receptors.
-
[¹²⁵I]ET-1 (radioligand for ETA).
-
[¹²⁵I]ET-3 (radioligand for ETB).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Incubate the cell membranes (25-50 µg protein) with the radioligand ([¹²⁵I]ET-1 for ETA or [¹²⁵I]ET-3 for ETB) and varying concentrations of this compound in the binding buffer.
-
Total binding is determined in the absence of any competitor, and non-specific binding is measured in the presence of a high concentration of unlabeled ET-1 or ET-3.
-
Incubate the mixture at 25°C for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphatidylinositol Hydrolysis Assay
Objective: To assess the functional antagonism of this compound on ET-1-induced phosphatidylinositol hydrolysis.
Materials:
-
Cells expressing ETA receptors (e.g., A10 smooth muscle cells).
-
[³H]myo-inositol.
-
ET-1.
-
This compound at various concentrations.
-
Krebs-Henseleit buffer containing LiCl.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
Procedure:
-
Label the cells by incubating them with [³H]myo-inositol in an inositol-free medium for 24-48 hours.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with varying concentrations of this compound in Krebs-Henseleit buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with ET-1 (e.g., 100 nM) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a solution of chloroform/methanol.
-
Separate the aqueous and organic phases by centrifugation.
-
Apply the aqueous phase to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates ([³H]IPs) with formic acid.
-
Quantify the radioactivity in the eluate by liquid scintillation counting.
-
Determine the IC50 value of this compound for the inhibition of ET-1-stimulated inositol phosphate accumulation.
Arachidonic Acid Release Assay
Objective: To measure the inhibitory effect of this compound on ET-1-induced arachidonic acid release.
Materials:
-
Cells expressing ETA receptors.
-
[³H]arachidonic acid.
-
ET-1.
-
This compound at various concentrations.
-
Cell culture medium.
-
Scintillation cocktail.
Procedure:
-
Label the cells by incubating them with [³H]arachidonic acid in the cell culture medium for several hours to allow for incorporation into membrane phospholipids.
-
Wash the cells to remove unincorporated [³H]arachidonic acid.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with ET-1 for a specific time (e.g., 15-30 minutes).
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant, which represents the released [³H]arachidonic acid and its metabolites, using liquid scintillation counting.
-
Determine the IC50 value of this compound for the inhibition of ET-1-stimulated arachidonic acid release.
In Vivo Endothelin-1-Induced Pressor Response
Objective: To evaluate the in vivo efficacy of this compound in blocking the pressor effects of ET-1.
Materials:
-
Conscious, normotensive rats (e.g., Sprague-Dawley).
-
ET-1 solution for intravenous injection.
-
This compound formulated for oral administration.
-
Arterial catheter for blood pressure monitoring.
Procedure:
-
Implant an arterial catheter into the carotid or femoral artery of the rats for continuous monitoring of blood pressure and heart rate. Allow the animals to recover from surgery.
-
Administer this compound or vehicle orally to different groups of rats.
-
At a specified time after drug administration (e.g., 1 hour), administer an intravenous bolus injection of ET-1 (e.g., 1 nmol/kg).
-
Record the mean arterial pressure (MAP) continuously.
-
Measure the peak increase in MAP following the ET-1 challenge.
-
Compare the pressor response in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
Synthesis
The synthesis of this compound has been achieved through a multi-step process. A key strategic element in its synthesis is the enantioselective construction of the substituted pyrrolidine core. A notable method employed is a catalytic asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene. This reaction, often catalyzed by a chiral metal complex (e.g., a bis(oxazoline)-Mg(OTf)₂ complex), establishes the crucial stereocenters of the molecule with high enantioselectivity. Subsequent synthetic transformations, including reduction of the nitro group, cyclization to form the pyrrolidine ring, and functional group manipulations, lead to the final this compound structure.
Caption: Key steps in the asymmetric synthesis of this compound.
Conclusion
This compound is a highly potent and selective ETA receptor antagonist with well-characterized in vitro and in vivo activity. Its mechanism of action involves the direct blockade of the ETA receptor, leading to the inhibition of downstream signaling pathways responsible for vasoconstriction and other cellular effects of endothelin-1. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology and drug development investigating the endothelin system and related therapeutics.
References
Abt-546: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-546, also known as A-216546, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its quantitative biological activity. Furthermore, the signaling pathway through which this compound exerts its antagonistic effects is delineated.
Chemical Structure and Properties
This compound is a synthetic, non-peptide small molecule. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid |
| Molecular Formula | C30H48N2O6 |
| Molecular Weight | 532.71 g/mol |
| CAS Number | 212481-66-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Properties and Quantitative Data
This compound is a highly potent and selective antagonist of the ETA receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
Table 2: In Vitro Activity of this compound
| Assay | Receptor | Cell Line/Tissue | Value |
| Binding Affinity (Ki) | Human ETA | CHO cells | 0.46 nM[1][2] |
| Human ETB | CHO cells | >12,000 nM | |
| IC50 (Binding) | Human ETA | CHO cells | 0.49 nM[1] |
| Human ETB | CHO cells | 15,400 nM | |
| Rat ETA | Rat pituitary MMQ cells | 0.56 nM | |
| Porcine ETB | Porcine cerebellum | 16,700 nM | |
| Functional Activity (IC50) | Arachidonic Acid Release | - | 0.59 nM |
| Phosphatidylinositol Hydrolysis | - | 3 nM | |
| pA2 (Vasoconstriction) | ETA-mediated | Isolated rat aorta | 8.29 |
| ETB-mediated | Isolated rabbit saphenous vein | 4.57 |
Table 3: In Vivo Activity of this compound
| Assay | Species | Route of Administration | Effect |
| Endothelin-1-Induced Pressor Response | Conscious Rats | Oral | Dose-dependent inhibition |
The data clearly demonstrates this compound's exceptional selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio exceeding 25,000-fold.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR). The binding of ET-1 to the ETA receptor typically activates the Gq alpha subunit of the associated heterotrimeric G-protein. This activation stimulates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including vasoconstriction and cell proliferation.
This compound blocks the initial step of this pathway by preventing ET-1 from binding to the ETA receptor, thereby inhibiting the downstream signaling events, including phosphatidylinositol hydrolysis and arachidonic acid release.
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for ETA and ETB receptors.
Materials:
-
Membranes from CHO cells stably transfected with human ETA or ETB receptors.
-
[¹²⁵I]ET-1 (radioligand for ETA).
-
[¹²⁵I]ET-3 (radioligand for ETB).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA).
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Incubate the cell membranes (25-50 µg protein) with the radioligand ([¹²⁵I]ET-1 for ETA or [¹²⁵I]ET-3 for ETB) and varying concentrations of this compound in the binding buffer.
-
Total binding is determined in the absence of any competitor, and non-specific binding is measured in the presence of a high concentration of unlabeled ET-1 or ET-3.
-
Incubate the mixture at 25°C for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphatidylinositol Hydrolysis Assay
Objective: To assess the functional antagonism of this compound on ET-1-induced phosphatidylinositol hydrolysis.
Materials:
-
Cells expressing ETA receptors (e.g., A10 smooth muscle cells).
-
[³H]myo-inositol.
-
ET-1.
-
This compound at various concentrations.
-
Krebs-Henseleit buffer containing LiCl.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
Procedure:
-
Label the cells by incubating them with [³H]myo-inositol in an inositol-free medium for 24-48 hours.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with varying concentrations of this compound in Krebs-Henseleit buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with ET-1 (e.g., 100 nM) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a solution of chloroform/methanol.
-
Separate the aqueous and organic phases by centrifugation.
-
Apply the aqueous phase to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates ([³H]IPs) with formic acid.
-
Quantify the radioactivity in the eluate by liquid scintillation counting.
-
Determine the IC50 value of this compound for the inhibition of ET-1-stimulated inositol phosphate accumulation.
Arachidonic Acid Release Assay
Objective: To measure the inhibitory effect of this compound on ET-1-induced arachidonic acid release.
Materials:
-
Cells expressing ETA receptors.
-
[³H]arachidonic acid.
-
ET-1.
-
This compound at various concentrations.
-
Cell culture medium.
-
Scintillation cocktail.
Procedure:
-
Label the cells by incubating them with [³H]arachidonic acid in the cell culture medium for several hours to allow for incorporation into membrane phospholipids.
-
Wash the cells to remove unincorporated [³H]arachidonic acid.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with ET-1 for a specific time (e.g., 15-30 minutes).
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant, which represents the released [³H]arachidonic acid and its metabolites, using liquid scintillation counting.
-
Determine the IC50 value of this compound for the inhibition of ET-1-stimulated arachidonic acid release.
In Vivo Endothelin-1-Induced Pressor Response
Objective: To evaluate the in vivo efficacy of this compound in blocking the pressor effects of ET-1.
Materials:
-
Conscious, normotensive rats (e.g., Sprague-Dawley).
-
ET-1 solution for intravenous injection.
-
This compound formulated for oral administration.
-
Arterial catheter for blood pressure monitoring.
Procedure:
-
Implant an arterial catheter into the carotid or femoral artery of the rats for continuous monitoring of blood pressure and heart rate. Allow the animals to recover from surgery.
-
Administer this compound or vehicle orally to different groups of rats.
-
At a specified time after drug administration (e.g., 1 hour), administer an intravenous bolus injection of ET-1 (e.g., 1 nmol/kg).
-
Record the mean arterial pressure (MAP) continuously.
-
Measure the peak increase in MAP following the ET-1 challenge.
-
Compare the pressor response in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
Synthesis
The synthesis of this compound has been achieved through a multi-step process. A key strategic element in its synthesis is the enantioselective construction of the substituted pyrrolidine core. A notable method employed is a catalytic asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene. This reaction, often catalyzed by a chiral metal complex (e.g., a bis(oxazoline)-Mg(OTf)₂ complex), establishes the crucial stereocenters of the molecule with high enantioselectivity. Subsequent synthetic transformations, including reduction of the nitro group, cyclization to form the pyrrolidine ring, and functional group manipulations, lead to the final this compound structure.
Caption: Key steps in the asymmetric synthesis of this compound.
Conclusion
This compound is a highly potent and selective ETA receptor antagonist with well-characterized in vitro and in vivo activity. Its mechanism of action involves the direct blockade of the ETA receptor, leading to the inhibition of downstream signaling pathways responsible for vasoconstriction and other cellular effects of endothelin-1. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology and drug development investigating the endothelin system and related therapeutics.
References
Abt-546: A Technical Guide to a Potent and Selective Endothelin ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Abt-546 (also known as A-216546), a potent and highly selective antagonist of the endothelin A (ETA) receptor. This document details its chemical properties, mechanism of action, key experimental data, and the signaling pathways it modulates.
Core Compound Data
This compound is a pyrrolidine-3-carboxylic acid derivative with the following properties:
| Property | Value | Citation(s) |
| CAS Number | 212481-66-8 (free base) | [1] |
| Molecular Weight | 532.71 g/mol | [1] |
| Molecular Formula | C₃₀H₄₈N₂O₆ | [1] |
| Synonyms | A-216546 | [1] |
| Primary Target | Endothelin A (ETA) Receptor | [1] |
| Mechanism of Action | Competitive Antagonist |
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the human ETA receptor. Its potency has been characterized through various in vitro assays.
| Assay | Parameter | Value | Citation(s) |
| ETA Receptor Binding | Ki | 0.46 nM | |
| ETB Receptor Binding | Ki | 13,000 nM | |
| Selectivity (ETB Ki / ETA Ki) | - | >25,000-fold | |
| Arachidonic Acid Release | IC₅₀ | 0.59 nM | |
| Phosphatidylinositol Hydrolysis | IC₅₀ | 3 nM | |
| ET-1-induced Vasoconstriction | pA₂ | 8.29 | |
| S6c-induced Vasoconstriction | pA₂ | 4.57 |
In Vivo Pharmacology
Pharmacokinetic studies have demonstrated that this compound is orally bioavailable in multiple species.
| Species | Route of Administration | Bioavailability | Citation(s) |
| Rat | Oral | Good | |
| Dog | Oral | Good | |
| Monkey | Oral | Good |
In vivo efficacy has been demonstrated in rat models, where this compound produces a dose-dependent inhibition of the pressor response induced by endothelin-1.
Endothelin A Receptor Signaling Pathway
This compound exerts its effects by blocking the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR). The primary pathway involves the activation of a Gq protein, leading to downstream effector activation.
Caption: ETA receptor signaling cascade blocked by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the characterization of this compound, based on published literature.
Endothelin Receptor Binding Assay
This assay quantifies the affinity of this compound for ETA and ETB receptors.
Caption: Workflow for the ETA/ETB receptor binding assay.
Methodology Summary:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with either cloned human ETA or ETB receptors.
-
Binding Reaction: Membranes were incubated with the radioligand [¹²⁵I]endothelin-1 and varying concentrations of this compound.
-
Separation: The reaction mixture was filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity of the filters was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding (IC₅₀) was determined and converted to an inhibition constant (Ki).
Arachidonic Acid Release Assay
This functional assay measures the ability of this compound to block ET-1-induced release of arachidonic acid, a downstream signaling event.
Methodology Summary:
-
Cell Culture and Labeling: CHO cells expressing the ETA receptor were cultured and labeled overnight with [³H]arachidonic acid.
-
Pre-incubation: Cells were pre-incubated with various concentrations of this compound.
-
Stimulation: The cells were then stimulated with endothelin-1 to induce arachidonic acid release.
-
Quantification: The amount of [³H]arachidonic acid released into the supernatant was measured by scintillation counting.
-
Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the ET-1-induced release, was calculated.
Phosphatidylinositol Hydrolysis Assay
This assay assesses the inhibitory effect of this compound on the ET-1-stimulated production of inositol phosphates, another key second messenger in the ETA signaling pathway.
Methodology Summary:
-
Cell Culture and Labeling: CHO cells expressing the ETA receptor were labeled with [³H]myo-inositol.
-
Pre-incubation: The labeled cells were pre-incubated with different concentrations of this compound in the presence of LiCl to inhibit inositol monophosphatase.
-
Stimulation: Cells were stimulated with endothelin-1.
-
Extraction and Separation: The reaction was stopped, and the total inositol phosphates were extracted and separated from free inositol using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted inositol phosphates was determined by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value for the inhibition of ET-1-induced phosphatidylinositol hydrolysis was determined.
Conclusion
This compound is a highly potent and selective antagonist of the endothelin ETA receptor with demonstrated in vitro and in vivo activity. Its high selectivity for the ETA over the ETB receptor, coupled with its oral bioavailability, makes it a valuable research tool for investigating the physiological and pathological roles of the endothelin system. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working with this compound and in the broader field of endothelin receptor modulation.
References
Abt-546: A Technical Guide to a Potent and Selective Endothelin ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Abt-546 (also known as A-216546), a potent and highly selective antagonist of the endothelin A (ETA) receptor. This document details its chemical properties, mechanism of action, key experimental data, and the signaling pathways it modulates.
Core Compound Data
This compound is a pyrrolidine-3-carboxylic acid derivative with the following properties:
| Property | Value | Citation(s) |
| CAS Number | 212481-66-8 (free base) | [1] |
| Molecular Weight | 532.71 g/mol | [1] |
| Molecular Formula | C₃₀H₄₈N₂O₆ | [1] |
| Synonyms | A-216546 | [1] |
| Primary Target | Endothelin A (ETA) Receptor | [1] |
| Mechanism of Action | Competitive Antagonist |
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the human ETA receptor. Its potency has been characterized through various in vitro assays.
| Assay | Parameter | Value | Citation(s) |
| ETA Receptor Binding | Ki | 0.46 nM | |
| ETB Receptor Binding | Ki | 13,000 nM | |
| Selectivity (ETB Ki / ETA Ki) | - | >25,000-fold | |
| Arachidonic Acid Release | IC₅₀ | 0.59 nM | |
| Phosphatidylinositol Hydrolysis | IC₅₀ | 3 nM | |
| ET-1-induced Vasoconstriction | pA₂ | 8.29 | |
| S6c-induced Vasoconstriction | pA₂ | 4.57 |
In Vivo Pharmacology
Pharmacokinetic studies have demonstrated that this compound is orally bioavailable in multiple species.
| Species | Route of Administration | Bioavailability | Citation(s) |
| Rat | Oral | Good | |
| Dog | Oral | Good | |
| Monkey | Oral | Good |
In vivo efficacy has been demonstrated in rat models, where this compound produces a dose-dependent inhibition of the pressor response induced by endothelin-1.
Endothelin A Receptor Signaling Pathway
This compound exerts its effects by blocking the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR). The primary pathway involves the activation of a Gq protein, leading to downstream effector activation.
Caption: ETA receptor signaling cascade blocked by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the characterization of this compound, based on published literature.
Endothelin Receptor Binding Assay
This assay quantifies the affinity of this compound for ETA and ETB receptors.
Caption: Workflow for the ETA/ETB receptor binding assay.
Methodology Summary:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with either cloned human ETA or ETB receptors.
-
Binding Reaction: Membranes were incubated with the radioligand [¹²⁵I]endothelin-1 and varying concentrations of this compound.
-
Separation: The reaction mixture was filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity of the filters was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding (IC₅₀) was determined and converted to an inhibition constant (Ki).
Arachidonic Acid Release Assay
This functional assay measures the ability of this compound to block ET-1-induced release of arachidonic acid, a downstream signaling event.
Methodology Summary:
-
Cell Culture and Labeling: CHO cells expressing the ETA receptor were cultured and labeled overnight with [³H]arachidonic acid.
-
Pre-incubation: Cells were pre-incubated with various concentrations of this compound.
-
Stimulation: The cells were then stimulated with endothelin-1 to induce arachidonic acid release.
-
Quantification: The amount of [³H]arachidonic acid released into the supernatant was measured by scintillation counting.
-
Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the ET-1-induced release, was calculated.
Phosphatidylinositol Hydrolysis Assay
This assay assesses the inhibitory effect of this compound on the ET-1-stimulated production of inositol phosphates, another key second messenger in the ETA signaling pathway.
Methodology Summary:
-
Cell Culture and Labeling: CHO cells expressing the ETA receptor were labeled with [³H]myo-inositol.
-
Pre-incubation: The labeled cells were pre-incubated with different concentrations of this compound in the presence of LiCl to inhibit inositol monophosphatase.
-
Stimulation: Cells were stimulated with endothelin-1.
-
Extraction and Separation: The reaction was stopped, and the total inositol phosphates were extracted and separated from free inositol using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted inositol phosphates was determined by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value for the inhibition of ET-1-induced phosphatidylinositol hydrolysis was determined.
Conclusion
This compound is a highly potent and selective antagonist of the endothelin ETA receptor with demonstrated in vitro and in vivo activity. Its high selectivity for the ETA over the ETB receptor, coupled with its oral bioavailability, makes it a valuable research tool for investigating the physiological and pathological roles of the endothelin system. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working with this compound and in the broader field of endothelin receptor modulation.
References
The Discovery and Development of Abt-546: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-546, also known as A-216546, is a potent and highly selective endothelin-A (ETA) receptor antagonist that was under development for cardiovascular disorders. Its development was discontinued after Phase I clinical trials, and as a result, publicly available clinical data is limited. This technical guide provides a comprehensive overview of the preclinical discovery and development of this compound, focusing on its synthesis, mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data. This document is intended to serve as a resource for researchers and professionals in the field of drug development interested in the scientific journey of this compound.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two main receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation. Consequently, antagonism of the ETA receptor has been a key therapeutic strategy for various cardiovascular diseases, including hypertension and heart failure. This compound was developed by Abbott Laboratories as a highly selective ETA receptor antagonist with the potential for therapeutic intervention in these conditions.
Synthesis
The synthesis of this compound was achieved through a notable enantioselective approach, with a key step being a catalytic asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.[1][2] This strategy was developed to create the desired stereochemistry of the pyrrolidine core of the molecule. The reaction employed a bis(oxazoline)-Mg(OTf)2 complex as a catalyst.[3] While detailed, step-by-step protocols are not publicly available, the general synthetic scheme highlights a sophisticated approach to chiral synthesis in drug development.
Mechanism of Action
This compound functions as a competitive antagonist of the ETA receptor. By binding to the ETA receptor, it prevents the endogenous ligand, ET-1, from binding and initiating the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.
Signaling Pathway
The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG ultimately result in smooth muscle contraction. This compound blocks the initial step of this pathway by preventing ET-1 from binding to the ETA receptor.
In Vitro Pharmacology
This compound demonstrated high affinity and selectivity for the human ETA receptor in various in vitro assays.
Receptor Binding Assays
Radioligand binding assays using [¹²⁵I]ET-1 were employed to determine the binding affinity of this compound for ETA and ETB receptors. These assays typically involve incubating cell membranes expressing the target receptor with the radioligand in the presence of varying concentrations of the unlabeled competitor drug (this compound). The amount of bound radioactivity is then measured to determine the inhibition constant (Ki).[4]
Functional Assays
Functional assays were conducted to assess the ability of this compound to inhibit ET-1-induced cellular responses. These included measuring the inhibition of ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis in cells expressing the ETA receptor.[4]
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Species | Value | Reference |
| Ki | ETA | Human | 0.46 nM | |
| IC₅₀ | ETA | Human | 0.49 nM | |
| IC₅₀ | ETB | Human | 15,400 nM | |
| Selectivity (ETA/ETB) | - | - | >25,000-fold | |
| IC₅₀ (Arachidonic Acid Release) | ETA | - | 0.59 nM | |
| IC₅₀ (Phosphatidylinositol Hydrolysis) | ETA | - | 3 nM |
In Vivo Pharmacology
Preclinical in vivo studies were conducted to evaluate the efficacy of this compound in animal models.
ET-1-Induced Pressor Response
A common in vivo model to assess the activity of endothelin antagonists is the ET-1-induced pressor response in conscious, normotensive rats. In this model, animals are administered ET-1, which causes a significant increase in blood pressure. The ability of a test compound, such as this compound, to inhibit this pressor response is a measure of its in vivo efficacy.
Experimental Workflow: ET-1-Induced Pressor Response Assay
This compound demonstrated a dose-dependent inhibition of the ET-1-induced pressor response in rats, with statistically significant inhibition observed at oral doses of 3 to 100 mg/kg.
Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in several animal species. A comparative study provided some key parameters.
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |
| Rat | 10 mg/kg | 1.0 | 1690 | 3280 | 2.5 | |
| Dog | 5 mg/kg | 2.0 | 2470 | 1660 | 1.3 | |
| Monkey | 5 mg/kg | 4.0 | 1100 | 10800 | 1.0 |
Note: Data is derived from a comparative study and may not represent the full pharmacokinetic profile.
Safety and Toxicology
Detailed preclinical safety and toxicology data for this compound are not extensively available in the public domain. As a class, endothelin receptor antagonists have been associated with potential adverse effects, including headache, flushing, and, in some cases, liver enzyme elevations and teratogenicity. Rigorous safety and toxicology studies would have been conducted during the preclinical development of this compound to assess its safety profile before advancing to human trials.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials for the treatment of cardiovascular disorders. However, its development was subsequently discontinued. The specific reasons for the discontinuation and the results from these clinical studies have not been publicly disclosed.
Conclusion
This compound is a potent and highly selective ETA receptor antagonist that demonstrated promising preclinical pharmacological properties. Its development showcased an advanced approach to enantioselective synthesis and a clear mechanism of action. While the discontinuation of its clinical development limits the available information, the preclinical data presented in this guide offer valuable insights for researchers in the field of cardiovascular drug discovery and development. The journey of this compound underscores the complexities and challenges inherent in translating promising preclinical candidates into successful therapeutic agents.
References
The Discovery and Development of Abt-546: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-546, also known as A-216546, is a potent and highly selective endothelin-A (ETA) receptor antagonist that was under development for cardiovascular disorders. Its development was discontinued after Phase I clinical trials, and as a result, publicly available clinical data is limited. This technical guide provides a comprehensive overview of the preclinical discovery and development of this compound, focusing on its synthesis, mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data. This document is intended to serve as a resource for researchers and professionals in the field of drug development interested in the scientific journey of this compound.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two main receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation. Consequently, antagonism of the ETA receptor has been a key therapeutic strategy for various cardiovascular diseases, including hypertension and heart failure. This compound was developed by Abbott Laboratories as a highly selective ETA receptor antagonist with the potential for therapeutic intervention in these conditions.
Synthesis
The synthesis of this compound was achieved through a notable enantioselective approach, with a key step being a catalytic asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.[1][2] This strategy was developed to create the desired stereochemistry of the pyrrolidine core of the molecule. The reaction employed a bis(oxazoline)-Mg(OTf)2 complex as a catalyst.[3] While detailed, step-by-step protocols are not publicly available, the general synthetic scheme highlights a sophisticated approach to chiral synthesis in drug development.
Mechanism of Action
This compound functions as a competitive antagonist of the ETA receptor. By binding to the ETA receptor, it prevents the endogenous ligand, ET-1, from binding and initiating the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.
Signaling Pathway
The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG ultimately result in smooth muscle contraction. This compound blocks the initial step of this pathway by preventing ET-1 from binding to the ETA receptor.
In Vitro Pharmacology
This compound demonstrated high affinity and selectivity for the human ETA receptor in various in vitro assays.
Receptor Binding Assays
Radioligand binding assays using [¹²⁵I]ET-1 were employed to determine the binding affinity of this compound for ETA and ETB receptors. These assays typically involve incubating cell membranes expressing the target receptor with the radioligand in the presence of varying concentrations of the unlabeled competitor drug (this compound). The amount of bound radioactivity is then measured to determine the inhibition constant (Ki).[4]
Functional Assays
Functional assays were conducted to assess the ability of this compound to inhibit ET-1-induced cellular responses. These included measuring the inhibition of ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis in cells expressing the ETA receptor.[4]
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Species | Value | Reference |
| Ki | ETA | Human | 0.46 nM | |
| IC₅₀ | ETA | Human | 0.49 nM | |
| IC₅₀ | ETB | Human | 15,400 nM | |
| Selectivity (ETA/ETB) | - | - | >25,000-fold | |
| IC₅₀ (Arachidonic Acid Release) | ETA | - | 0.59 nM | |
| IC₅₀ (Phosphatidylinositol Hydrolysis) | ETA | - | 3 nM |
In Vivo Pharmacology
Preclinical in vivo studies were conducted to evaluate the efficacy of this compound in animal models.
ET-1-Induced Pressor Response
A common in vivo model to assess the activity of endothelin antagonists is the ET-1-induced pressor response in conscious, normotensive rats. In this model, animals are administered ET-1, which causes a significant increase in blood pressure. The ability of a test compound, such as this compound, to inhibit this pressor response is a measure of its in vivo efficacy.
Experimental Workflow: ET-1-Induced Pressor Response Assay
This compound demonstrated a dose-dependent inhibition of the ET-1-induced pressor response in rats, with statistically significant inhibition observed at oral doses of 3 to 100 mg/kg.
Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in several animal species. A comparative study provided some key parameters.
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |
| Rat | 10 mg/kg | 1.0 | 1690 | 3280 | 2.5 | |
| Dog | 5 mg/kg | 2.0 | 2470 | 1660 | 1.3 | |
| Monkey | 5 mg/kg | 4.0 | 1100 | 10800 | 1.0 |
Note: Data is derived from a comparative study and may not represent the full pharmacokinetic profile.
Safety and Toxicology
Detailed preclinical safety and toxicology data for this compound are not extensively available in the public domain. As a class, endothelin receptor antagonists have been associated with potential adverse effects, including headache, flushing, and, in some cases, liver enzyme elevations and teratogenicity. Rigorous safety and toxicology studies would have been conducted during the preclinical development of this compound to assess its safety profile before advancing to human trials.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials for the treatment of cardiovascular disorders. However, its development was subsequently discontinued. The specific reasons for the discontinuation and the results from these clinical studies have not been publicly disclosed.
Conclusion
This compound is a potent and highly selective ETA receptor antagonist that demonstrated promising preclinical pharmacological properties. Its development showcased an advanced approach to enantioselective synthesis and a clear mechanism of action. While the discontinuation of its clinical development limits the available information, the preclinical data presented in this guide offer valuable insights for researchers in the field of cardiovascular drug discovery and development. The journey of this compound underscores the complexities and challenges inherent in translating promising preclinical candidates into successful therapeutic agents.
References
In Vitro and In Vivo Activity of Abt-546: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-546, also known as A-216546, is a potent and highly selective antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular and proliferative diseases. This compound demonstrates high affinity and exceptional selectivity for the ETA receptor over the ETB receptor, leading to effective inhibition of ET-1-induced downstream signaling and physiological responses. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological profile of this compound, including its binding affinity, functional antagonism, and preclinical efficacy. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development.
Introduction
The endothelin (ET) system, comprising three peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis.[1] ET-1, the predominant isoform in the cardiovascular system, exerts potent and long-lasting vasoconstriction and stimulates smooth muscle cell proliferation, primarily through the ETA receptor.[1][2] Dysregulation of the ET-1 pathway is associated with numerous pathologies, including pulmonary arterial hypertension, heart failure, and cancer, making the ETA receptor an attractive therapeutic target.
This compound is a small molecule antagonist designed for high-affinity and selective blockade of the ETA receptor.[3][4] Its chemical structure is (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid. This document details the preclinical data that establishes the pharmacological profile of this compound.
In Vitro Activity
The in vitro activity of this compound has been characterized through a series of binding and functional assays, demonstrating its high potency and selectivity for the ETA receptor.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these experiments, a radiolabeled ligand (e.g., [125I]ET-1) competes with the unlabeled antagonist (this compound) for binding to the receptor.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Reference |
| Ki | Cloned Human ETA | 0.46 nM | |
| Ki | Cloned Human ETB | 13,000 nM | |
| Selectivity (ETB Ki / ETA Ki) | - | >25,000-fold | |
| IC50 | Cloned Human ETA (in CHO cell membranes) | 0.49 nM | |
| IC50 | Cloned Human ETB (in CHO cell membranes) | 15,400 nM | |
| IC50 | Rat Pituitary MMQ Cells (ETA) | 0.56 nM |
Functional Antagonism
This compound effectively antagonizes the downstream cellular signaling events initiated by ET-1 binding to the ETA receptor. Key functional assays include the measurement of ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | IC50 | Reference |
| ET-1-induced Arachidonic Acid Release | 0.59 nM | |
| ET-1-induced Phosphatidylinositol Hydrolysis | 3 nM |
Ex Vivo Vasoconstriction
The ability of this compound to inhibit ET-1-induced vasoconstriction in isolated blood vessels provides a measure of its functional antagonism in a more physiologically relevant system. The pA2 value is a measure of the potency of an antagonist.
Table 3: Ex Vivo Vasoconstriction Antagonism of this compound
| Receptor-Mediated Vasoconstriction | pA2 | Reference |
| ETA (ET-1-induced) | 8.29 | |
| ETB (Sarafotoxin 6c-induced) | 4.57 |
In Vivo Activity
Preclinical in vivo studies in animal models have demonstrated the oral bioavailability and efficacy of this compound in blocking ET-1-induced physiological responses.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is orally available in several species.
Table 4: Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Plasma Half-life (h) | Cmax (µg/ml) | AUC (µg·h/ml) | Reference |
| Rat | 2.5 | 1.69 | 3.28 | |
| Dog | 1.3 | 2.47 | 1.66 | |
| Monkey | 1.0 | 1.10 | 10.80 |
Efficacy in a Conscious Rat Model
Oral administration of this compound dose-dependently inhibits the pressor response induced by an intravenous challenge with ET-1 in conscious rats.
Table 5: In Vivo Efficacy of this compound in Conscious Rats
| Dose (mg/kg, oral) | Effect | Reference |
| 3 to 100 | Statistically significant, dose-dependent inhibition of the peak pressor response to ET-1. |
Signaling Pathways and Experimental Workflows
Endothelin-1 Signaling Pathway
ET-1 binding to the ETA receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to vasoconstriction and cell proliferation. This compound acts by competitively blocking the initial binding of ET-1 to the ETA receptor.
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for the ETA receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human ETA or ETB receptor are cultured in appropriate media. Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane preparation is suspended in a suitable buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of [125I]ET-1, and varying concentrations of this compound or a control compound. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Arachidonic Acid Release and Phosphatidylinositol Hydrolysis
-
Cell Culture and Labeling: Cells expressing the ETA receptor are cultured and labeled with [3H]arachidonic acid or [3H]myo-inositol.
-
Stimulation: The labeled cells are washed and then stimulated with ET-1 in the presence or absence of various concentrations of this compound.
-
Extraction and Quantification: The reaction is stopped, and the released [3H]arachidonic acid or the generated [3H]inositol phosphates are extracted and quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values for the inhibition of ET-1-induced responses are determined by non-linear regression.
In Vivo Pressor Response Assay
-
Animal Model: Conscious, freely moving male Sprague-Dawley rats are typically used.
-
Drug Administration: this compound is administered orally by gavage.
-
ET-1 Challenge: At various time points after this compound administration, a bolus intravenous injection of ET-1 is given to induce a pressor (blood pressure increasing) response.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored through a catheter implanted in the carotid artery.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the peak pressor response to ET-1 compared to vehicle-treated control animals.
Conclusion
This compound is a highly potent and selective ETA receptor antagonist with excellent in vitro and in vivo pharmacological properties. Its ability to effectively block the binding of ET-1 to the ETA receptor and inhibit subsequent downstream signaling and physiological responses, such as vasoconstriction, underscores its potential as a therapeutic agent for diseases driven by ETA receptor activation. The data presented in this technical guide provide a solid foundation for further investigation and clinical development of this compound and related compounds.
References
- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Activity of Abt-546: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-546, also known as A-216546, is a potent and highly selective antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular and proliferative diseases. This compound demonstrates high affinity and exceptional selectivity for the ETA receptor over the ETB receptor, leading to effective inhibition of ET-1-induced downstream signaling and physiological responses. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological profile of this compound, including its binding affinity, functional antagonism, and preclinical efficacy. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development.
Introduction
The endothelin (ET) system, comprising three peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis.[1] ET-1, the predominant isoform in the cardiovascular system, exerts potent and long-lasting vasoconstriction and stimulates smooth muscle cell proliferation, primarily through the ETA receptor.[1][2] Dysregulation of the ET-1 pathway is associated with numerous pathologies, including pulmonary arterial hypertension, heart failure, and cancer, making the ETA receptor an attractive therapeutic target.
This compound is a small molecule antagonist designed for high-affinity and selective blockade of the ETA receptor.[3][4] Its chemical structure is (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid. This document details the preclinical data that establishes the pharmacological profile of this compound.
In Vitro Activity
The in vitro activity of this compound has been characterized through a series of binding and functional assays, demonstrating its high potency and selectivity for the ETA receptor.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these experiments, a radiolabeled ligand (e.g., [125I]ET-1) competes with the unlabeled antagonist (this compound) for binding to the receptor.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Reference |
| Ki | Cloned Human ETA | 0.46 nM | |
| Ki | Cloned Human ETB | 13,000 nM | |
| Selectivity (ETB Ki / ETA Ki) | - | >25,000-fold | |
| IC50 | Cloned Human ETA (in CHO cell membranes) | 0.49 nM | |
| IC50 | Cloned Human ETB (in CHO cell membranes) | 15,400 nM | |
| IC50 | Rat Pituitary MMQ Cells (ETA) | 0.56 nM |
Functional Antagonism
This compound effectively antagonizes the downstream cellular signaling events initiated by ET-1 binding to the ETA receptor. Key functional assays include the measurement of ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | IC50 | Reference |
| ET-1-induced Arachidonic Acid Release | 0.59 nM | |
| ET-1-induced Phosphatidylinositol Hydrolysis | 3 nM |
Ex Vivo Vasoconstriction
The ability of this compound to inhibit ET-1-induced vasoconstriction in isolated blood vessels provides a measure of its functional antagonism in a more physiologically relevant system. The pA2 value is a measure of the potency of an antagonist.
Table 3: Ex Vivo Vasoconstriction Antagonism of this compound
| Receptor-Mediated Vasoconstriction | pA2 | Reference |
| ETA (ET-1-induced) | 8.29 | |
| ETB (Sarafotoxin 6c-induced) | 4.57 |
In Vivo Activity
Preclinical in vivo studies in animal models have demonstrated the oral bioavailability and efficacy of this compound in blocking ET-1-induced physiological responses.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is orally available in several species.
Table 4: Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Plasma Half-life (h) | Cmax (µg/ml) | AUC (µg·h/ml) | Reference |
| Rat | 2.5 | 1.69 | 3.28 | |
| Dog | 1.3 | 2.47 | 1.66 | |
| Monkey | 1.0 | 1.10 | 10.80 |
Efficacy in a Conscious Rat Model
Oral administration of this compound dose-dependently inhibits the pressor response induced by an intravenous challenge with ET-1 in conscious rats.
Table 5: In Vivo Efficacy of this compound in Conscious Rats
| Dose (mg/kg, oral) | Effect | Reference |
| 3 to 100 | Statistically significant, dose-dependent inhibition of the peak pressor response to ET-1. |
Signaling Pathways and Experimental Workflows
Endothelin-1 Signaling Pathway
ET-1 binding to the ETA receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to vasoconstriction and cell proliferation. This compound acts by competitively blocking the initial binding of ET-1 to the ETA receptor.
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for the ETA receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human ETA or ETB receptor are cultured in appropriate media. Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane preparation is suspended in a suitable buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of [125I]ET-1, and varying concentrations of this compound or a control compound. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Arachidonic Acid Release and Phosphatidylinositol Hydrolysis
-
Cell Culture and Labeling: Cells expressing the ETA receptor are cultured and labeled with [3H]arachidonic acid or [3H]myo-inositol.
-
Stimulation: The labeled cells are washed and then stimulated with ET-1 in the presence or absence of various concentrations of this compound.
-
Extraction and Quantification: The reaction is stopped, and the released [3H]arachidonic acid or the generated [3H]inositol phosphates are extracted and quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values for the inhibition of ET-1-induced responses are determined by non-linear regression.
In Vivo Pressor Response Assay
-
Animal Model: Conscious, freely moving male Sprague-Dawley rats are typically used.
-
Drug Administration: this compound is administered orally by gavage.
-
ET-1 Challenge: At various time points after this compound administration, a bolus intravenous injection of ET-1 is given to induce a pressor (blood pressure increasing) response.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored through a catheter implanted in the carotid artery.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the peak pressor response to ET-1 compared to vehicle-treated control animals.
Conclusion
This compound is a highly potent and selective ETA receptor antagonist with excellent in vitro and in vivo pharmacological properties. Its ability to effectively block the binding of ET-1 to the ETA receptor and inhibit subsequent downstream signaling and physiological responses, such as vasoconstriction, underscores its potential as a therapeutic agent for diseases driven by ETA receptor activation. The data presented in this technical guide provide a solid foundation for further investigation and clinical development of this compound and related compounds.
References
- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-546: A Technical Overview of its High Selectivity for the Endothelin-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the endothelin receptor antagonist Abt-546 (Atrasentan), focusing on its remarkable selectivity for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor. This document consolidates key quantitative data, details common experimental methodologies for assessing receptor selectivity, and illustrates the pertinent signaling pathways.
Core Data: Receptor Binding Affinity and Selectivity
This compound demonstrates a pronounced and consistent selectivity for the ETA receptor across various studies and assay conditions. The quantitative data from radioligand binding assays and functional assessments are summarized below.
| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETB/ETA) | Source |
| Ki | 0.46 nM | >11,500 nM | >25,000-fold | [1] |
| IC50 | 0.49 nM | 15,400 nM | ~31,428-fold | [1][2] |
| pA2 | 8.29 | 4.57 | - | [1] |
Note: Ki (inhibitor constant) represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity. IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The determination of this compound's selectivity for ETA versus ETB receptors typically involves competitive radioligand binding assays and functional assays. Below are detailed methodologies representative of those used in the characterization of endothelin receptor antagonists.
Radioligand Binding Assay for ETA and ETB Receptors
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
Materials:
-
Membrane Preparations: Membranes from cells recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) for ETA and [¹²⁵I]-Endothelin-3 ([¹²⁵I]-ET-3) or [¹²⁵I]-ET-1 for ETB.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled endothelin receptor antagonist or agonist (e.g., 1 µM unlabeled ET-1).
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and a non-ionic detergent.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Mixture Preparation: In a microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-labeled ligand.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Endothelin Receptor Signaling Pathways
Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger distinct downstream signaling cascades.
Caption: ETA Receptor Signaling Pathway.
Caption: ETB Receptor Signaling Pathway (Endothelial Cell).
Experimental Workflow for Determining Receptor Selectivity
The following diagram outlines the logical flow of experiments to establish the selectivity profile of a compound like this compound.
References
Abt-546: A Technical Overview of its High Selectivity for the Endothelin-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the endothelin receptor antagonist Abt-546 (Atrasentan), focusing on its remarkable selectivity for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor. This document consolidates key quantitative data, details common experimental methodologies for assessing receptor selectivity, and illustrates the pertinent signaling pathways.
Core Data: Receptor Binding Affinity and Selectivity
This compound demonstrates a pronounced and consistent selectivity for the ETA receptor across various studies and assay conditions. The quantitative data from radioligand binding assays and functional assessments are summarized below.
| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETB/ETA) | Source |
| Ki | 0.46 nM | >11,500 nM | >25,000-fold | [1] |
| IC50 | 0.49 nM | 15,400 nM | ~31,428-fold | [1][2] |
| pA2 | 8.29 | 4.57 | - | [1] |
Note: Ki (inhibitor constant) represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity. IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The determination of this compound's selectivity for ETA versus ETB receptors typically involves competitive radioligand binding assays and functional assays. Below are detailed methodologies representative of those used in the characterization of endothelin receptor antagonists.
Radioligand Binding Assay for ETA and ETB Receptors
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
Materials:
-
Membrane Preparations: Membranes from cells recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) for ETA and [¹²⁵I]-Endothelin-3 ([¹²⁵I]-ET-3) or [¹²⁵I]-ET-1 for ETB.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled endothelin receptor antagonist or agonist (e.g., 1 µM unlabeled ET-1).
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and a non-ionic detergent.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Mixture Preparation: In a microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-labeled ligand.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Endothelin Receptor Signaling Pathways
Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger distinct downstream signaling cascades.
Caption: ETA Receptor Signaling Pathway.
Caption: ETB Receptor Signaling Pathway (Endothelial Cell).
Experimental Workflow for Determining Receptor Selectivity
The following diagram outlines the logical flow of experiments to establish the selectivity profile of a compound like this compound.
References
Abt-546: A Potent and Selective ETA Receptor Antagonist for Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546, also known as A-216546, is a potent and highly selective non-peptide antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. The high selectivity of this compound for the ETA receptor over the ETB receptor makes it a valuable tool for dissecting the specific roles of ETA receptor activation in cardiovascular function and disease. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its pharmacological properties, experimental applications, and potential relevance to cardiovascular disease research.
Core Research Findings: Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from in vitro and ex vivo studies.
Table 1: In Vitro Receptor Binding and Functional Assay Data for this compound
| Parameter | Value | Cell/Tissue System | Reference |
| Ki (ETA Receptor) | 0.46 nM | Cloned human ETA receptors | [1][2][3] |
| Ki (ETB Receptor) | 13,000 nM | Cloned human ETB receptors | [3] |
| Selectivity (ETB/ETA) | >25,000-fold | Cloned human endothelin receptors | [1] |
| IC50 (ET-1 Binding to ETA) | 0.49 nM | CHO cells with human ETA receptors | |
| IC50 (ET-3 Binding to ETB) | 15,400 nM | CHO cells with human ETB receptors | |
| IC50 (Arachidonic Acid Release) | 0.59 nM | Not specified | |
| IC50 (Phosphatidylinositol Hydrolysis) | 3 nM | Not specified |
Table 2: Ex Vivo Vasoconstriction Data for this compound
| Parameter | Value (pA2) | Vessel Type | Agonist | Receptor-Mediated Response | Reference |
| Antagonist Potency | 8.29 | Isolated vessels | Endothelin-1 | ETA-mediated vasoconstriction | |
| Antagonist Potency | 4.57 | Isolated vessels | Sarafotoxin 6c | ETB-mediated vasoconstriction |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively blocking the binding of endothelin-1 to the ETA receptor. This, in turn, inhibits downstream signaling pathways that are activated by ET-1. The primary mechanism involves the inhibition of Gq protein-coupled signaling, which leads to the suppression of phospholipase C (PLC) activation. This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the release of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, this compound has been shown to block ET-1-induced arachidonic acid release, a key step in the production of inflammatory mediators.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
-
Materials:
-
Membrane preparations from CHO cells stably transfected with cloned human ETA or ETB receptors.
-
Radioligand: [125I]Endothelin-1 for ETA and [125I]Endothelin-3 for ETB.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Phosphatidylinositol (PI) Hydrolysis Assay
-
Objective: To assess the functional antagonism of this compound on ET-1-induced PI hydrolysis.
-
Materials:
-
Cells expressing the ETA receptor (e.g., CHO-ETA cells).
-
[3H]myo-inositol.
-
Culture medium.
-
LiCl-containing buffer.
-
Endothelin-1.
-
This compound at various concentrations.
-
Dowex anion-exchange resin.
-
Scintillation fluid.
-
-
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol in the culture medium for 24-48 hours.
-
Pre-incubate the labeled cells with LiCl-containing buffer to inhibit inositol monophosphatase.
-
Add varying concentrations of this compound to the cells for a defined pre-incubation period.
-
Stimulate the cells with a fixed concentration of Endothelin-1.
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
Determine the IC50 value for this compound's inhibition of ET-1-stimulated PI hydrolysis.
-
Arachidonic Acid (AA) Release Assay
-
Objective: To measure the inhibitory effect of this compound on ET-1-induced AA release.
-
Materials:
-
Cells expressing the ETA receptor.
-
[3H]Arachidonic acid.
-
Culture medium.
-
Endothelin-1.
-
This compound at various concentrations.
-
Scintillation fluid.
-
-
Procedure:
-
Label the cellular phospholipids by incubating the cells with [3H]Arachidonic acid for several hours.
-
Wash the cells to remove unincorporated [3H]AA.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with Endothelin-1 to induce phospholipase A2 activation and subsequent [3H]AA release.
-
Collect the cell culture supernatant.
-
Measure the amount of released [3H]AA in the supernatant by liquid scintillation counting.
-
Calculate the IC50 value for this compound's inhibition of ET-1-stimulated AA release.
-
In Vivo Studies and Cardiovascular Disease Models
In vivo studies have demonstrated that orally administered this compound dose-dependently blocks the pressor response to exogenous endothelin-1 in conscious rats. This indicates good oral bioavailability and in vivo efficacy.
However, a comprehensive search of the scientific literature did not yield specific studies detailing the application of this compound in established animal models of cardiovascular diseases such as heart failure, myocardial infarction, or atherosclerosis. The existing research primarily focuses on its pharmacological characterization as a potent and selective ETA receptor antagonist. Further research is needed to explore the therapeutic potential of this compound in preclinical models of cardiovascular disorders.
Clinical Trials
There is no publicly available information on clinical trials of this compound for any cardiovascular indication. The development of this compound may not have progressed to the clinical trial stage, or the data has not been disclosed.
Conclusion
This compound is a highly potent and selective ETA receptor antagonist that has been well-characterized in vitro and ex vivo. Its high affinity for the ETA receptor and its ability to block key downstream signaling pathways make it an invaluable research tool for investigating the role of the endothelin system in cardiovascular physiology and pathology. While its efficacy in blocking ET-1-induced pressor responses in vivo has been established, there is a notable lack of data on its application in specific cardiovascular disease models and no information on clinical trials. Future preclinical studies are warranted to explore the potential therapeutic applications of this compound in cardiovascular diseases where ETA receptor activation plays a significant pathogenic role.
References
Abt-546: A Potent and Selective ETA Receptor Antagonist for Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546, also known as A-216546, is a potent and highly selective non-peptide antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. The high selectivity of this compound for the ETA receptor over the ETB receptor makes it a valuable tool for dissecting the specific roles of ETA receptor activation in cardiovascular function and disease. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its pharmacological properties, experimental applications, and potential relevance to cardiovascular disease research.
Core Research Findings: Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from in vitro and ex vivo studies.
Table 1: In Vitro Receptor Binding and Functional Assay Data for this compound
| Parameter | Value | Cell/Tissue System | Reference |
| Ki (ETA Receptor) | 0.46 nM | Cloned human ETA receptors | [1][2][3] |
| Ki (ETB Receptor) | 13,000 nM | Cloned human ETB receptors | [3] |
| Selectivity (ETB/ETA) | >25,000-fold | Cloned human endothelin receptors | [1] |
| IC50 (ET-1 Binding to ETA) | 0.49 nM | CHO cells with human ETA receptors | |
| IC50 (ET-3 Binding to ETB) | 15,400 nM | CHO cells with human ETB receptors | |
| IC50 (Arachidonic Acid Release) | 0.59 nM | Not specified | |
| IC50 (Phosphatidylinositol Hydrolysis) | 3 nM | Not specified |
Table 2: Ex Vivo Vasoconstriction Data for this compound
| Parameter | Value (pA2) | Vessel Type | Agonist | Receptor-Mediated Response | Reference |
| Antagonist Potency | 8.29 | Isolated vessels | Endothelin-1 | ETA-mediated vasoconstriction | |
| Antagonist Potency | 4.57 | Isolated vessels | Sarafotoxin 6c | ETB-mediated vasoconstriction |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively blocking the binding of endothelin-1 to the ETA receptor. This, in turn, inhibits downstream signaling pathways that are activated by ET-1. The primary mechanism involves the inhibition of Gq protein-coupled signaling, which leads to the suppression of phospholipase C (PLC) activation. This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the release of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, this compound has been shown to block ET-1-induced arachidonic acid release, a key step in the production of inflammatory mediators.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
-
Materials:
-
Membrane preparations from CHO cells stably transfected with cloned human ETA or ETB receptors.
-
Radioligand: [125I]Endothelin-1 for ETA and [125I]Endothelin-3 for ETB.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Phosphatidylinositol (PI) Hydrolysis Assay
-
Objective: To assess the functional antagonism of this compound on ET-1-induced PI hydrolysis.
-
Materials:
-
Cells expressing the ETA receptor (e.g., CHO-ETA cells).
-
[3H]myo-inositol.
-
Culture medium.
-
LiCl-containing buffer.
-
Endothelin-1.
-
This compound at various concentrations.
-
Dowex anion-exchange resin.
-
Scintillation fluid.
-
-
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol in the culture medium for 24-48 hours.
-
Pre-incubate the labeled cells with LiCl-containing buffer to inhibit inositol monophosphatase.
-
Add varying concentrations of this compound to the cells for a defined pre-incubation period.
-
Stimulate the cells with a fixed concentration of Endothelin-1.
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
Determine the IC50 value for this compound's inhibition of ET-1-stimulated PI hydrolysis.
-
Arachidonic Acid (AA) Release Assay
-
Objective: To measure the inhibitory effect of this compound on ET-1-induced AA release.
-
Materials:
-
Cells expressing the ETA receptor.
-
[3H]Arachidonic acid.
-
Culture medium.
-
Endothelin-1.
-
This compound at various concentrations.
-
Scintillation fluid.
-
-
Procedure:
-
Label the cellular phospholipids by incubating the cells with [3H]Arachidonic acid for several hours.
-
Wash the cells to remove unincorporated [3H]AA.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with Endothelin-1 to induce phospholipase A2 activation and subsequent [3H]AA release.
-
Collect the cell culture supernatant.
-
Measure the amount of released [3H]AA in the supernatant by liquid scintillation counting.
-
Calculate the IC50 value for this compound's inhibition of ET-1-stimulated AA release.
-
In Vivo Studies and Cardiovascular Disease Models
In vivo studies have demonstrated that orally administered this compound dose-dependently blocks the pressor response to exogenous endothelin-1 in conscious rats. This indicates good oral bioavailability and in vivo efficacy.
However, a comprehensive search of the scientific literature did not yield specific studies detailing the application of this compound in established animal models of cardiovascular diseases such as heart failure, myocardial infarction, or atherosclerosis. The existing research primarily focuses on its pharmacological characterization as a potent and selective ETA receptor antagonist. Further research is needed to explore the therapeutic potential of this compound in preclinical models of cardiovascular disorders.
Clinical Trials
There is no publicly available information on clinical trials of this compound for any cardiovascular indication. The development of this compound may not have progressed to the clinical trial stage, or the data has not been disclosed.
Conclusion
This compound is a highly potent and selective ETA receptor antagonist that has been well-characterized in vitro and ex vivo. Its high affinity for the ETA receptor and its ability to block key downstream signaling pathways make it an invaluable research tool for investigating the role of the endothelin system in cardiovascular physiology and pathology. While its efficacy in blocking ET-1-induced pressor responses in vivo has been established, there is a notable lack of data on its application in specific cardiovascular disease models and no information on clinical trials. Future preclinical studies are warranted to explore the potential therapeutic applications of this compound in cardiovascular diseases where ETA receptor activation plays a significant pathogenic role.
References
Preliminary Efficacy of Abt-546: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of Abt-546, a potent and highly selective endothelin ETA receptor antagonist. The data presented herein is compiled from foundational preclinical research, offering insights into its binding affinity, functional inhibition, and in vivo activity. This document is intended to serve as a core resource for researchers and professionals involved in the development of endothelin receptor-targeted therapeutics.
Core Efficacy Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative view of this compound's potency and selectivity against other endothelin receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity of Endothelin Receptor Antagonists
| Compound | Receptor | Ki (nM) | Selectivity (ETB/ETA) |
| This compound (A-216546) | ETA | 0.46 [1][2] | >28,000-fold [1] |
| ETB | 13,000 [1] | ||
| ABT-627 (Atrasentan) | ETA | 0.034 | ~1,862-fold |
| ETB | 63.3 | ||
| A-182086 | ETA | 0.20 | ~6-fold |
| ETB | 1.23 | ||
| A-192621 | ETA | 5600 | ~0.0016-fold (ETB selective) |
| ETB | 8.8 |
Table 2: In Vitro Functional Inhibitory Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| Endothelin-1-induced Arachidonic Acid Release | CHO cells | 0.59[1] |
| Endothelin-1-induced Phosphatidylinositol Hydrolysis | CHO cells | 3 |
Table 3: Ex Vivo and In Vivo Efficacy of this compound
| Assay | Animal Model | Parameter | Value |
| Endothelin-1-induced Vasoconstriction | Isolated Rabbit Pulmonary Artery | pA2 | 8.29 (ETA) |
| Sarafotoxin 6c-induced Vasoconstriction | Isolated Rabbit Pulmonary Artery | pA2 | 4.57 (ETB) |
| Endothelin-1-induced Pressor Response | Conscious Rats | Inhibition | Dose-dependent |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflows used to assess its efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on standard practices and information inferred from the primary literature.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human ETA and ETB receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors.
-
[125I]Endothelin-1 as the radioligand.
-
This compound and other competing ligands at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [125I]ET-1 and varying concentrations of the unlabeled competitor (this compound).
-
Incubations are typically carried out for 60-120 minutes at room temperature to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled endothelin-1.
-
Calculate IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.
Functional Assays: Arachidonic Acid Release and Phosphatidylinositol Hydrolysis
Objective: To determine the functional inhibitory potency (IC50) of this compound against endothelin-1-induced downstream signaling.
Cell Culture and Labeling:
-
CHO cells expressing the human ETA receptor are cultured to near confluency.
-
For the arachidonic acid release assay, cells are pre-labeled with [3H]arachidonic acid.
-
For the phosphatidylinositol hydrolysis assay, cells are pre-labeled with [3H]myo-inositol.
Procedure (General):
-
Pre-incubate the labeled cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with a fixed concentration of endothelin-1.
-
After incubation, terminate the reaction.
-
For Arachidonic Acid Release: Collect the supernatant and measure the amount of released [3H]arachidonic acid by scintillation counting.
-
For Phosphatidylinositol Hydrolysis: Lyse the cells and separate the inositol phosphates from other cellular components using anion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates.
-
Construct dose-response curves to determine the IC50 value of this compound.
In Vivo Pressor Response Assay
Objective: To evaluate the in vivo efficacy of this compound in blocking the physiological effects of endothelin-1.
Animal Model: Conscious, freely moving male Sprague-Dawley rats are typically used.
Procedure:
-
Surgically implant catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, administer this compound orally or intravenously at various doses.
-
After a specified time, challenge the animals with an intravenous bolus of endothelin-1.
-
Continuously monitor and record the mean arterial pressure.
-
Quantify the inhibitory effect of this compound by measuring the reduction in the pressor response to endothelin-1 compared to vehicle-treated control animals.
References
Preliminary Efficacy of Abt-546: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of Abt-546, a potent and highly selective endothelin ETA receptor antagonist. The data presented herein is compiled from foundational preclinical research, offering insights into its binding affinity, functional inhibition, and in vivo activity. This document is intended to serve as a core resource for researchers and professionals involved in the development of endothelin receptor-targeted therapeutics.
Core Efficacy Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative view of this compound's potency and selectivity against other endothelin receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity of Endothelin Receptor Antagonists
| Compound | Receptor | Ki (nM) | Selectivity (ETB/ETA) |
| This compound (A-216546) | ETA | 0.46 [1][2] | >28,000-fold [1] |
| ETB | 13,000 [1] | ||
| ABT-627 (Atrasentan) | ETA | 0.034 | ~1,862-fold |
| ETB | 63.3 | ||
| A-182086 | ETA | 0.20 | ~6-fold |
| ETB | 1.23 | ||
| A-192621 | ETA | 5600 | ~0.0016-fold (ETB selective) |
| ETB | 8.8 |
Table 2: In Vitro Functional Inhibitory Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| Endothelin-1-induced Arachidonic Acid Release | CHO cells | 0.59[1] |
| Endothelin-1-induced Phosphatidylinositol Hydrolysis | CHO cells | 3 |
Table 3: Ex Vivo and In Vivo Efficacy of this compound
| Assay | Animal Model | Parameter | Value |
| Endothelin-1-induced Vasoconstriction | Isolated Rabbit Pulmonary Artery | pA2 | 8.29 (ETA) |
| Sarafotoxin 6c-induced Vasoconstriction | Isolated Rabbit Pulmonary Artery | pA2 | 4.57 (ETB) |
| Endothelin-1-induced Pressor Response | Conscious Rats | Inhibition | Dose-dependent |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflows used to assess its efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on standard practices and information inferred from the primary literature.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human ETA and ETB receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with either human ETA or ETB receptors.
-
[125I]Endothelin-1 as the radioligand.
-
This compound and other competing ligands at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [125I]ET-1 and varying concentrations of the unlabeled competitor (this compound).
-
Incubations are typically carried out for 60-120 minutes at room temperature to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled endothelin-1.
-
Calculate IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.
Functional Assays: Arachidonic Acid Release and Phosphatidylinositol Hydrolysis
Objective: To determine the functional inhibitory potency (IC50) of this compound against endothelin-1-induced downstream signaling.
Cell Culture and Labeling:
-
CHO cells expressing the human ETA receptor are cultured to near confluency.
-
For the arachidonic acid release assay, cells are pre-labeled with [3H]arachidonic acid.
-
For the phosphatidylinositol hydrolysis assay, cells are pre-labeled with [3H]myo-inositol.
Procedure (General):
-
Pre-incubate the labeled cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with a fixed concentration of endothelin-1.
-
After incubation, terminate the reaction.
-
For Arachidonic Acid Release: Collect the supernatant and measure the amount of released [3H]arachidonic acid by scintillation counting.
-
For Phosphatidylinositol Hydrolysis: Lyse the cells and separate the inositol phosphates from other cellular components using anion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates.
-
Construct dose-response curves to determine the IC50 value of this compound.
In Vivo Pressor Response Assay
Objective: To evaluate the in vivo efficacy of this compound in blocking the physiological effects of endothelin-1.
Animal Model: Conscious, freely moving male Sprague-Dawley rats are typically used.
Procedure:
-
Surgically implant catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, administer this compound orally or intravenously at various doses.
-
After a specified time, challenge the animals with an intravenous bolus of endothelin-1.
-
Continuously monitor and record the mean arterial pressure.
-
Quantify the inhibitory effect of this compound by measuring the reduction in the pressor response to endothelin-1 compared to vehicle-treated control animals.
References
Methodological & Application
Abt-546: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and cell proliferation. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to characterize its inhibitory effects on ETA receptor signaling.
Mechanism of Action
Endothelin-1 (ET-1) is the primary endogenous ligand for the ETA receptor. Upon binding, the ETA receptor couples to Gq/11 proteins, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade leads to various cellular responses, including vasoconstriction, mitogenesis, and inflammation. This compound competitively binds to the ETA receptor, preventing ET-1 from initiating this signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from various studies.
| Parameter | Receptor | Value (nM) | Cell Line/System | Reference |
| Ki | Human ETA | 0.46 | Cloned Human ETA Receptor | [1] |
| Ki | Human ETB | 13000 | Cloned Human ETB Receptor | [1] |
| IC50 | ET-1 induced Arachidonic Acid Release | 0.59 | Not Specified | [1] |
| IC50 | ET-1 induced Phosphatidylinositol Hydrolysis | 3 | Not Specified | [1] |
| IC50 | [125I]ET-1 Binding | 0.56 | Rat Pituitary MMQ Cells | [1] |
| IC50 | [125I]ET-1 Binding | 0.49 | CHO cells with human ETA receptor | |
| IC50 | [125I]ET-3 Binding | 15400 | CHO cells with human ETB receptor |
Note: The specific cell lines used for the arachidonic acid release and phosphatidylinositol hydrolysis assays were not explicitly stated in the source material.
Experimental Protocols
The following are detailed protocols for cell culture and functional assays to evaluate the antagonist activity of this compound.
Cell Culture
-
Culture Medium:
-
DMEM/F-12 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418), concentration to be determined based on the specific cell line.
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Sub-culturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a ratio of 1:4 to 1:8.
-
-
Culture Medium:
-
RPMI 1640 medium
-
7.5% Horse Serum
-
2.5% Fetal Bovine Serum
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Sub-culturing:
-
MMQ cells grow in suspension as clumps.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, simply dilute the cell suspension with fresh medium to a seeding density of 2 x 10^5 viable cells/mL.
-
This compound Stock Solution Preparation
-
This compound is typically supplied as a solid.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, further dilute the stock solution in the appropriate assay buffer or culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Functional Assays
The following diagram illustrates a general experimental workflow for testing this compound in a cell-based functional assay.
This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.
-
Materials:
-
CHO-K1 cells expressing ETA receptor or other suitable cell line.
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127 (for aiding dye loading).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Endothelin-1 (ET-1).
-
This compound.
-
A fluorescence plate reader with kinetic reading capabilities and appropriate filters.
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 40,000 - 80,000 cells per well and incubate overnight.
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
During incubation, prepare serial dilutions of this compound and a stock solution of ET-1 in assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Initiate the kinetic read and, after establishing a stable baseline, add the ET-1 solution to all wells (except for unstimulated controls) to a final concentration that elicits a submaximal response (e.g., EC80).
-
Continue recording the fluorescence signal for several minutes.
-
Data Analysis: Determine the peak fluorescence intensity or the area under the curve for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq/11 pathway activation.
-
Materials:
-
CHO-K1 cells expressing ETA receptor or other suitable cell line.
-
96-well cell culture plates.
-
IP1 accumulation assay kit (commercially available, e.g., HTRF-based kits).
-
Stimulation buffer provided with the kit.
-
Endothelin-1 (ET-1).
-
This compound.
-
A plate reader compatible with the chosen assay technology (e.g., HTRF).
-
-
Protocol:
-
Seed cells into 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound and a stock solution of ET-1 in the stimulation buffer.
-
Aspirate the culture medium and add the this compound dilutions to the wells.
-
Immediately add the ET-1 solution to a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plate for the time recommended by the kit manufacturer (typically 30-60 minutes) at 37°C.
-
Lyse the cells and add the detection reagents according to the kit's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths. Plot the ratio against the concentration of this compound and fit the data to determine the IC50 value.
-
This assay measures the release of radiolabeled arachidonic acid from cell membranes following receptor stimulation.
-
Materials:
-
CHO-K1 cells expressing ETA receptor or other suitable cell line.
-
24-well or 48-well cell culture plates.
-
[3H]-Arachidonic Acid.
-
Culture medium with reduced serum (e.g., 0.5% FBS).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Endothelin-1 (ET-1).
-
This compound.
-
Scintillation vials and scintillation fluid.
-
A scintillation counter.
-
-
Protocol:
-
Seed cells into multi-well plates and grow to near confluency.
-
Label the cells by incubating them overnight with [3H]-Arachidonic Acid in a low-serum medium.
-
The next day, wash the cells extensively with assay buffer to remove unincorporated radiolabel.
-
Add assay buffer containing serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
-
Add ET-1 to a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Collect the supernatant from each well.
-
Add scintillation fluid to the supernatant samples.
-
Measure the radioactivity in each sample using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the supernatant is proportional to the amount of arachidonic acid released. Plot the radioactivity counts against the concentration of this compound and fit the data to determine the IC50 value.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform initial experiments to determine optimal cell seeding densities, agonist concentrations, and incubation times. Always follow appropriate laboratory safety procedures when handling chemicals and biological materials.
References
Abt-546: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546 is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and cell proliferation. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to characterize its inhibitory effects on ETA receptor signaling.
Mechanism of Action
Endothelin-1 (ET-1) is the primary endogenous ligand for the ETA receptor. Upon binding, the ETA receptor couples to Gq/11 proteins, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade leads to various cellular responses, including vasoconstriction, mitogenesis, and inflammation. This compound competitively binds to the ETA receptor, preventing ET-1 from initiating this signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from various studies.
| Parameter | Receptor | Value (nM) | Cell Line/System | Reference |
| Ki | Human ETA | 0.46 | Cloned Human ETA Receptor | [1] |
| Ki | Human ETB | 13000 | Cloned Human ETB Receptor | [1] |
| IC50 | ET-1 induced Arachidonic Acid Release | 0.59 | Not Specified | [1] |
| IC50 | ET-1 induced Phosphatidylinositol Hydrolysis | 3 | Not Specified | [1] |
| IC50 | [125I]ET-1 Binding | 0.56 | Rat Pituitary MMQ Cells | [1] |
| IC50 | [125I]ET-1 Binding | 0.49 | CHO cells with human ETA receptor | |
| IC50 | [125I]ET-3 Binding | 15400 | CHO cells with human ETB receptor |
Note: The specific cell lines used for the arachidonic acid release and phosphatidylinositol hydrolysis assays were not explicitly stated in the source material.
Experimental Protocols
The following are detailed protocols for cell culture and functional assays to evaluate the antagonist activity of this compound.
Cell Culture
-
Culture Medium:
-
DMEM/F-12 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418), concentration to be determined based on the specific cell line.
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Sub-culturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a ratio of 1:4 to 1:8.
-
-
Culture Medium:
-
RPMI 1640 medium
-
7.5% Horse Serum
-
2.5% Fetal Bovine Serum
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Sub-culturing:
-
MMQ cells grow in suspension as clumps.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, simply dilute the cell suspension with fresh medium to a seeding density of 2 x 10^5 viable cells/mL.
-
This compound Stock Solution Preparation
-
This compound is typically supplied as a solid.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, further dilute the stock solution in the appropriate assay buffer or culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Functional Assays
The following diagram illustrates a general experimental workflow for testing this compound in a cell-based functional assay.
This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.
-
Materials:
-
CHO-K1 cells expressing ETA receptor or other suitable cell line.
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127 (for aiding dye loading).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Endothelin-1 (ET-1).
-
This compound.
-
A fluorescence plate reader with kinetic reading capabilities and appropriate filters.
-
-
Protocol:
-
Seed cells into 96-well plates at a density of 40,000 - 80,000 cells per well and incubate overnight.
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
During incubation, prepare serial dilutions of this compound and a stock solution of ET-1 in assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader.
-
Initiate the kinetic read and, after establishing a stable baseline, add the ET-1 solution to all wells (except for unstimulated controls) to a final concentration that elicits a submaximal response (e.g., EC80).
-
Continue recording the fluorescence signal for several minutes.
-
Data Analysis: Determine the peak fluorescence intensity or the area under the curve for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq/11 pathway activation.
-
Materials:
-
CHO-K1 cells expressing ETA receptor or other suitable cell line.
-
96-well cell culture plates.
-
IP1 accumulation assay kit (commercially available, e.g., HTRF-based kits).
-
Stimulation buffer provided with the kit.
-
Endothelin-1 (ET-1).
-
This compound.
-
A plate reader compatible with the chosen assay technology (e.g., HTRF).
-
-
Protocol:
-
Seed cells into 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound and a stock solution of ET-1 in the stimulation buffer.
-
Aspirate the culture medium and add the this compound dilutions to the wells.
-
Immediately add the ET-1 solution to a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plate for the time recommended by the kit manufacturer (typically 30-60 minutes) at 37°C.
-
Lyse the cells and add the detection reagents according to the kit's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths. Plot the ratio against the concentration of this compound and fit the data to determine the IC50 value.
-
This assay measures the release of radiolabeled arachidonic acid from cell membranes following receptor stimulation.
-
Materials:
-
CHO-K1 cells expressing ETA receptor or other suitable cell line.
-
24-well or 48-well cell culture plates.
-
[3H]-Arachidonic Acid.
-
Culture medium with reduced serum (e.g., 0.5% FBS).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Endothelin-1 (ET-1).
-
This compound.
-
Scintillation vials and scintillation fluid.
-
A scintillation counter.
-
-
Protocol:
-
Seed cells into multi-well plates and grow to near confluency.
-
Label the cells by incubating them overnight with [3H]-Arachidonic Acid in a low-serum medium.
-
The next day, wash the cells extensively with assay buffer to remove unincorporated radiolabel.
-
Add assay buffer containing serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
-
Add ET-1 to a final concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Collect the supernatant from each well.
-
Add scintillation fluid to the supernatant samples.
-
Measure the radioactivity in each sample using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the supernatant is proportional to the amount of arachidonic acid released. Plot the radioactivity counts against the concentration of this compound and fit the data to determine the IC50 value.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform initial experiments to determine optimal cell seeding densities, agonist concentrations, and incubation times. Always follow appropriate laboratory safety procedures when handling chemicals and biological materials.
References
Preparation of ABT-546 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of ABT-546, a potent and highly selective endothelin ETA receptor antagonist.[1] Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various in vitro and in vivo experimental settings. The information presented is intended to facilitate reproducible research and support drug development efforts involving this compound.
Introduction
This compound is a small molecule antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor involved in vasoconstriction and cell proliferation.[1] Due to its high selectivity for the ETA receptor over the ETB receptor, this compound is a valuable tool for investigating the physiological and pathological roles of the endothelin system.[1] Accurate preparation of stock solutions is the first critical step in ensuring the reliability and reproducibility of experimental results. This protocol outlines the necessary materials, calculations, and procedures for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈N₂O₆ | [2] |
| Molecular Weight | 532.72 g/mol | [3] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3.3. Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound must be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
-
Desired Concentration = 10 mM = 0.01 M
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 532.72 g/mol
Mass (mg) = 0.01 mol/L x 0.001 L x 532.72 g/mol x 1000 mg/g = 5.3272 mg
3.4. Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated mass (e.g., 5.33 mg) of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Labeling: Clearly label the tube with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the stock solution under the recommended conditions.
3.5. Storage and Stability
Proper storage is crucial for maintaining the integrity of the this compound stock solution.
| Condition | Duration |
| 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months to years) |
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing and storing this compound stock solution.
Conclusion
This application note provides a standardized protocol for the preparation of an this compound stock solution. By following these guidelines, researchers can ensure the quality and consistency of their starting material, leading to more reliable and reproducible experimental outcomes in the study of the endothelin system.
References
Preparation of ABT-546 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of ABT-546, a potent and highly selective endothelin ETA receptor antagonist.[1] Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various in vitro and in vivo experimental settings. The information presented is intended to facilitate reproducible research and support drug development efforts involving this compound.
Introduction
This compound is a small molecule antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor involved in vasoconstriction and cell proliferation.[1] Due to its high selectivity for the ETA receptor over the ETB receptor, this compound is a valuable tool for investigating the physiological and pathological roles of the endothelin system.[1] Accurate preparation of stock solutions is the first critical step in ensuring the reliability and reproducibility of experimental results. This protocol outlines the necessary materials, calculations, and procedures for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈N₂O₆ | [2] |
| Molecular Weight | 532.72 g/mol | [3] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3.3. Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound must be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
-
Desired Concentration = 10 mM = 0.01 M
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 532.72 g/mol
Mass (mg) = 0.01 mol/L x 0.001 L x 532.72 g/mol x 1000 mg/g = 5.3272 mg
3.4. Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated mass (e.g., 5.33 mg) of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Labeling: Clearly label the tube with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the stock solution under the recommended conditions.
3.5. Storage and Stability
Proper storage is crucial for maintaining the integrity of the this compound stock solution.
| Condition | Duration |
| 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months to years) |
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing and storing this compound stock solution.
Conclusion
This application note provides a standardized protocol for the preparation of an this compound stock solution. By following these guidelines, researchers can ensure the quality and consistency of their starting material, leading to more reliable and reproducible experimental outcomes in the study of the endothelin system.
References
Abt-546: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Abt-546 is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor (GPCR) involved in vasoconstriction and cell proliferation. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed information on the solvent and storage conditions for this compound, as well as protocols for its use in key in vitro and in vivo experiments.
Product Information
| Characteristic | Value |
| Chemical Name | (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid |
| Molecular Formula | C₃₀H₄₈N₂O₆ |
| Molecular Weight | 532.71 g/mol |
| CAS Number | 212481-66-8 |
Solvent and Storage Conditions
Proper handling and storage of this compound are crucial to maintain its stability and activity.
Solvents
This compound is soluble in dimethyl sulfoxide (DMSO).
Storage
| Condition | Temperature | Duration | Notes |
| Short-term | 0 - 4 °C | Days to weeks | Store in a dry, dark place. |
| Long-term | -20 °C | Months to years | Store in a dry, dark place. |
| Stock Solution | -20 °C | Months | Aliquot to avoid repeated freeze-thaw cycles. |
Note: this compound is shipped at ambient temperature and is stable for several weeks under these conditions.
Signaling Pathway
This compound exerts its effects by blocking the endothelin-1 (ET-1) mediated signaling cascade through the ETA receptor. The binding of ET-1 to the ETA receptor, which is coupled to Gq/11 proteins, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to physiological responses such as vasoconstriction and cell proliferation.
Caption: ETA Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be utilized as a selective ETA receptor antagonist.
Preparation of this compound Stock Solution
A critical first step for all in vitro and in vivo experiments is the correct preparation of the this compound stock solution.
Caption: this compound Stock Solution Preparation.
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
In Vitro Assays
This assay measures the accumulation of inositol phosphates, a downstream product of ETA receptor activation, to quantify receptor activity.
Protocol:
-
Cell Culture: Plate cells expressing the ETA receptor (e.g., A7r5 cells) in 24-well plates and grow to near confluency.
-
Labeling: Label the cells by incubating with myo-[³H]inositol in inositol-free medium overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
Treatment: Add varying concentrations of this compound or vehicle (DMSO) and incubate for a further 15-30 minutes.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of Endothelin-1 (ET-1) for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Separation: Separate the inositol phosphates from free myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
-
Data Analysis: Plot the concentration of this compound against the inhibition of ET-1-induced inositol phosphate accumulation to determine the IC₅₀ value.
This assay measures the release of arachidonic acid, another downstream signaling event following ETA receptor activation.
Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the ETA receptor in 12-well plates.
-
Labeling: Label the cells by incubating with [³H]arachidonic acid in serum-free medium for several hours or overnight.
-
Washing: Wash the cells extensively with medium containing fatty acid-free BSA to remove unincorporated [³H]arachidonic acid.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulation: Stimulate the cells with ET-1 for a specified time (e.g., 15-30 minutes).
-
Collection: Collect the supernatant, which contains the released [³H]arachidonic acid.
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of ET-1-induced [³H]arachidonic acid release for each concentration of this compound and determine the IC₅₀.
In Vivo Assay
This in vivo assay assesses the ability of this compound to block the vasoconstrictor (pressor) effects of ET-1 in an animal model.
Protocol:
-
Animal Preparation: Anesthetize rats (e.g., Sprague-Dawley) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.
-
Administration of this compound: Administer this compound or vehicle intravenously at the desired dose.
-
ET-1 Challenge: After a suitable pre-treatment period (e.g., 15-30 minutes), administer a bolus injection of ET-1 to induce a pressor response.
-
Blood Pressure Monitoring: Continuously monitor and record the mean arterial pressure (MAP) throughout the experiment.
-
Data Analysis: Measure the peak increase in MAP following the ET-1 challenge in both vehicle- and this compound-treated animals. Calculate the percentage of inhibition of the ET-1-induced pressor response by this compound.
Caption: In Vivo Pressor Response Workflow.
Conclusion
This compound is a powerful pharmacological tool for the investigation of the endothelin system. Adherence to the recommended solvent and storage conditions is essential for maintaining its integrity. The provided protocols offer a framework for utilizing this compound in a variety of standard in vitro and in vivo assays to probe the function of the ETA receptor. Researchers should optimize these protocols for their specific experimental systems.
Abt-546: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Abt-546 is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor (GPCR) involved in vasoconstriction and cell proliferation. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed information on the solvent and storage conditions for this compound, as well as protocols for its use in key in vitro and in vivo experiments.
Product Information
| Characteristic | Value |
| Chemical Name | (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid |
| Molecular Formula | C₃₀H₄₈N₂O₆ |
| Molecular Weight | 532.71 g/mol |
| CAS Number | 212481-66-8 |
Solvent and Storage Conditions
Proper handling and storage of this compound are crucial to maintain its stability and activity.
Solvents
This compound is soluble in dimethyl sulfoxide (DMSO).
Storage
| Condition | Temperature | Duration | Notes |
| Short-term | 0 - 4 °C | Days to weeks | Store in a dry, dark place. |
| Long-term | -20 °C | Months to years | Store in a dry, dark place. |
| Stock Solution | -20 °C | Months | Aliquot to avoid repeated freeze-thaw cycles. |
Note: this compound is shipped at ambient temperature and is stable for several weeks under these conditions.
Signaling Pathway
This compound exerts its effects by blocking the endothelin-1 (ET-1) mediated signaling cascade through the ETA receptor. The binding of ET-1 to the ETA receptor, which is coupled to Gq/11 proteins, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to physiological responses such as vasoconstriction and cell proliferation.
Caption: ETA Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be utilized as a selective ETA receptor antagonist.
Preparation of this compound Stock Solution
A critical first step for all in vitro and in vivo experiments is the correct preparation of the this compound stock solution.
Caption: this compound Stock Solution Preparation.
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
In Vitro Assays
This assay measures the accumulation of inositol phosphates, a downstream product of ETA receptor activation, to quantify receptor activity.
Protocol:
-
Cell Culture: Plate cells expressing the ETA receptor (e.g., A7r5 cells) in 24-well plates and grow to near confluency.
-
Labeling: Label the cells by incubating with myo-[³H]inositol in inositol-free medium overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
Treatment: Add varying concentrations of this compound or vehicle (DMSO) and incubate for a further 15-30 minutes.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of Endothelin-1 (ET-1) for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Separation: Separate the inositol phosphates from free myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
-
Data Analysis: Plot the concentration of this compound against the inhibition of ET-1-induced inositol phosphate accumulation to determine the IC₅₀ value.
This assay measures the release of arachidonic acid, another downstream signaling event following ETA receptor activation.
Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the ETA receptor in 12-well plates.
-
Labeling: Label the cells by incubating with [³H]arachidonic acid in serum-free medium for several hours or overnight.
-
Washing: Wash the cells extensively with medium containing fatty acid-free BSA to remove unincorporated [³H]arachidonic acid.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulation: Stimulate the cells with ET-1 for a specified time (e.g., 15-30 minutes).
-
Collection: Collect the supernatant, which contains the released [³H]arachidonic acid.
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of ET-1-induced [³H]arachidonic acid release for each concentration of this compound and determine the IC₅₀.
In Vivo Assay
This in vivo assay assesses the ability of this compound to block the vasoconstrictor (pressor) effects of ET-1 in an animal model.
Protocol:
-
Animal Preparation: Anesthetize rats (e.g., Sprague-Dawley) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.
-
Administration of this compound: Administer this compound or vehicle intravenously at the desired dose.
-
ET-1 Challenge: After a suitable pre-treatment period (e.g., 15-30 minutes), administer a bolus injection of ET-1 to induce a pressor response.
-
Blood Pressure Monitoring: Continuously monitor and record the mean arterial pressure (MAP) throughout the experiment.
-
Data Analysis: Measure the peak increase in MAP following the ET-1 challenge in both vehicle- and this compound-treated animals. Calculate the percentage of inhibition of the ET-1-induced pressor response by this compound.
Caption: In Vivo Pressor Response Workflow.
Conclusion
This compound is a powerful pharmacological tool for the investigation of the endothelin system. Adherence to the recommended solvent and storage conditions is essential for maintaining its integrity. The provided protocols offer a framework for utilizing this compound in a variety of standard in vitro and in vivo assays to probe the function of the ETA receptor. Researchers should optimize these protocols for their specific experimental systems.
Application Notes: Characterization of Abt-546, a Potent and Selective Endothelin A (ETA) Receptor Antagonist
These application notes provide a comprehensive overview of the pharmacological profile of Abt-546 and detailed protocols for assessing its activity. This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor. It functions not by causing vasoconstriction, but by inhibiting the vasoconstrictive effects of endothelin-1 (ET-1), a potent endogenous peptide.[1][2][3][4][5] The assays described herein are designed to quantify the inhibitory effects of this compound on ET-1-induced cellular signaling and vascular contraction.
Mechanism of Action
Endothelin-1 (ET-1) is a powerful vasoconstrictor that exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): ETA and ETB receptors. The ETA receptor is predominantly located on vascular smooth muscle cells and its activation leads to vasoconstriction. The ETB receptor is found on both endothelial cells, where it can mediate vasodilation through nitric oxide release, and on smooth muscle cells, where it can also contribute to vasoconstriction.
This compound demonstrates high selectivity for the ETA receptor, effectively blocking the signaling cascade that leads to smooth muscle contraction. This selectivity makes it a valuable research tool for investigating the physiological and pathological roles of the ETA receptor.
Data Presentation
The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity as an ETA receptor antagonist.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Description | Value | Reference |
| Ki | Inhibitor constant for [125I]endothelin-1 binding to cloned human ETA receptors. | 0.46 nM | |
| ETA/ETB Selectivity | Ratio of binding affinity for ETB receptors versus ETA receptors. | >25,000-fold | |
| IC50 (Arachidonic Acid) | Concentration causing 50% inhibition of ET-1-induced arachidonic acid release. | 0.59 nM | |
| IC50 (PI Hydrolysis) | Concentration causing 50% inhibition of ET-1-induced phosphatidylinositol hydrolysis. | 3 nM |
Table 2: Ex Vivo Vasoconstriction Inhibition by this compound
| Parameter | Description | Value | Reference |
| pA2 (ETA-mediated) | Schild regression value for antagonism of ET-1-induced vasoconstriction in isolated vessels. | 8.29 | |
| pA2 (ETB-mediated) | Schild regression value for antagonism of Sarafotoxin 6c-induced vasoconstriction. | 4.57 |
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vasoconstriction Inhibition in Isolated Arteries
This protocol details the methodology for measuring the ability of this compound to inhibit ET-1-induced vasoconstriction in isolated vascular rings, a direct functional assessment.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Endothelin-1 (ET-1) stock solution
-
This compound
-
Phenylephrine
-
Acetylcholine
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated organ bath system with isometric force transducers
2. Tissue Preparation:
-
Humanely euthanize a Sprague-Dawley rat according to institutional guidelines.
-
Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
3. Experimental Setup:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
4. Viability and Endothelial Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is reached, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. Rings with removed endothelium should show minimal or no relaxation.
5. Antagonist Incubation and Vasoconstriction Assay:
-
Wash the tissues and allow them to return to baseline tension.
-
Add this compound (or vehicle control) to the organ baths at desired concentrations (e.g., 1 nM to 1 µM).
-
Incubate for 30-45 minutes.
-
Generate a cumulative concentration-response curve for ET-1 (e.g., 10^-10 M to 10^-7 M) by adding the agonist in a stepwise manner.
-
Record the maximal contraction induced by each concentration of ET-1.
6. Data Analysis:
-
Express the contractile response as a percentage of the maximal response to phenylephrine or as a change in tension (grams).
-
Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values for ET-1 under each condition.
-
The potency of this compound as an antagonist can be quantified by calculating the pA2 value from a Schild plot.
Protocol 2: Cell-Based Calcium Flux Assay for ETA Receptor Antagonism
This protocol describes a high-throughput method to assess this compound activity by measuring its ability to block ET-1-induced calcium mobilization in cells expressing the ETA receptor.
1. Materials and Reagents:
-
CHO or HEK293 cells stably transfected with the human ETA receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Endothelin-1 (ET-1).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with an injection system (e.g., FLIPR, FlexStation).
2. Cell Culture and Plating:
-
Culture the ETA-expressing cells according to standard protocols.
-
Plate the cells into the microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
3. Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cell plates.
-
Add the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
After incubation, wash the cells with HBSS to remove excess dye. Leave a final volume of buffer in the wells.
4. Compound Addition and Signal Measurement:
-
Prepare a plate containing various concentrations of this compound (antagonist plate).
-
Prepare another plate with a constant concentration of ET-1 (agonist plate), typically at its EC80 concentration to ensure a robust signal.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Add the this compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Begin fluorescence reading to establish a baseline.
-
Inject the ET-1 solution into the wells and continue to monitor the change in fluorescence intensity over time.
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response to ET-1 alone (vehicle control) representing 100% activity and cells with no ET-1 representing 0% activity.
-
Plot the normalized response against the concentration of this compound.
-
Calculate the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: ETA receptor signaling pathway leading to vasoconstriction and its inhibition by this compound.
Caption: Experimental workflow for the isolated aorta vasoconstriction inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Application Notes: Characterization of Abt-546, a Potent and Selective Endothelin A (ETA) Receptor Antagonist
These application notes provide a comprehensive overview of the pharmacological profile of Abt-546 and detailed protocols for assessing its activity. This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor. It functions not by causing vasoconstriction, but by inhibiting the vasoconstrictive effects of endothelin-1 (ET-1), a potent endogenous peptide.[1][2][3][4][5] The assays described herein are designed to quantify the inhibitory effects of this compound on ET-1-induced cellular signaling and vascular contraction.
Mechanism of Action
Endothelin-1 (ET-1) is a powerful vasoconstrictor that exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): ETA and ETB receptors. The ETA receptor is predominantly located on vascular smooth muscle cells and its activation leads to vasoconstriction. The ETB receptor is found on both endothelial cells, where it can mediate vasodilation through nitric oxide release, and on smooth muscle cells, where it can also contribute to vasoconstriction.
This compound demonstrates high selectivity for the ETA receptor, effectively blocking the signaling cascade that leads to smooth muscle contraction. This selectivity makes it a valuable research tool for investigating the physiological and pathological roles of the ETA receptor.
Data Presentation
The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity as an ETA receptor antagonist.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Description | Value | Reference |
| Ki | Inhibitor constant for [125I]endothelin-1 binding to cloned human ETA receptors. | 0.46 nM | |
| ETA/ETB Selectivity | Ratio of binding affinity for ETB receptors versus ETA receptors. | >25,000-fold | |
| IC50 (Arachidonic Acid) | Concentration causing 50% inhibition of ET-1-induced arachidonic acid release. | 0.59 nM | |
| IC50 (PI Hydrolysis) | Concentration causing 50% inhibition of ET-1-induced phosphatidylinositol hydrolysis. | 3 nM |
Table 2: Ex Vivo Vasoconstriction Inhibition by this compound
| Parameter | Description | Value | Reference |
| pA2 (ETA-mediated) | Schild regression value for antagonism of ET-1-induced vasoconstriction in isolated vessels. | 8.29 | |
| pA2 (ETB-mediated) | Schild regression value for antagonism of Sarafotoxin 6c-induced vasoconstriction. | 4.57 |
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vasoconstriction Inhibition in Isolated Arteries
This protocol details the methodology for measuring the ability of this compound to inhibit ET-1-induced vasoconstriction in isolated vascular rings, a direct functional assessment.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Endothelin-1 (ET-1) stock solution
-
This compound
-
Phenylephrine
-
Acetylcholine
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated organ bath system with isometric force transducers
2. Tissue Preparation:
-
Humanely euthanize a Sprague-Dawley rat according to institutional guidelines.
-
Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
3. Experimental Setup:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
4. Viability and Endothelial Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is reached, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. Rings with removed endothelium should show minimal or no relaxation.
5. Antagonist Incubation and Vasoconstriction Assay:
-
Wash the tissues and allow them to return to baseline tension.
-
Add this compound (or vehicle control) to the organ baths at desired concentrations (e.g., 1 nM to 1 µM).
-
Incubate for 30-45 minutes.
-
Generate a cumulative concentration-response curve for ET-1 (e.g., 10^-10 M to 10^-7 M) by adding the agonist in a stepwise manner.
-
Record the maximal contraction induced by each concentration of ET-1.
6. Data Analysis:
-
Express the contractile response as a percentage of the maximal response to phenylephrine or as a change in tension (grams).
-
Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values for ET-1 under each condition.
-
The potency of this compound as an antagonist can be quantified by calculating the pA2 value from a Schild plot.
Protocol 2: Cell-Based Calcium Flux Assay for ETA Receptor Antagonism
This protocol describes a high-throughput method to assess this compound activity by measuring its ability to block ET-1-induced calcium mobilization in cells expressing the ETA receptor.
1. Materials and Reagents:
-
CHO or HEK293 cells stably transfected with the human ETA receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Endothelin-1 (ET-1).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with an injection system (e.g., FLIPR, FlexStation).
2. Cell Culture and Plating:
-
Culture the ETA-expressing cells according to standard protocols.
-
Plate the cells into the microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
3. Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cell plates.
-
Add the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
After incubation, wash the cells with HBSS to remove excess dye. Leave a final volume of buffer in the wells.
4. Compound Addition and Signal Measurement:
-
Prepare a plate containing various concentrations of this compound (antagonist plate).
-
Prepare another plate with a constant concentration of ET-1 (agonist plate), typically at its EC80 concentration to ensure a robust signal.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Add the this compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Begin fluorescence reading to establish a baseline.
-
Inject the ET-1 solution into the wells and continue to monitor the change in fluorescence intensity over time.
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response to ET-1 alone (vehicle control) representing 100% activity and cells with no ET-1 representing 0% activity.
-
Plot the normalized response against the concentration of this compound.
-
Calculate the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: ETA receptor signaling pathway leading to vasoconstriction and its inhibition by this compound.
Caption: Experimental workflow for the isolated aorta vasoconstriction inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Radioligand Binding Assay with ABT-546
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-546 is a potent and highly selective antagonist for the endothelin A (ETA) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and cell proliferation.[1][2] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the ETA receptor. This document provides a detailed protocol for performing a competitive radioligand binding assay to determine the binding affinity of this compound for the human ETA receptor.
The ETA receptor is primarily located on vascular smooth muscle cells and mediates the vasoconstrictive effects of endothelin-1 (ET-1).[3] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making the ETA receptor a significant therapeutic target.[1] this compound exhibits a high affinity for the human ETA receptor with a reported Ki of 0.46 nM.[1] This assay protocol is designed to enable researchers to accurately determine the binding affinity of this compound and other related compounds.
Signaling Pathway of the Endothelin A (ETA) Receptor
The ETA receptor, upon binding its endogenous ligand endothelin-1 (ET-1), activates multiple downstream signaling pathways. Primarily, the ETA receptor couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to physiological responses such as vasoconstriction and cell proliferation. The ETA receptor can also couple to other G proteins, such as Gs, modulating adenylyl cyclase activity.
Caption: ETA Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Human ETA receptor membranes | Commercially available | e.g., PerkinElmer, Millipore |
| [125I]Endothelin-1 (ET-1) | PerkinElmer | NEX259050UC |
| This compound | MedChemExpress | HY-108587 |
| Endothelin-1 (unlabeled) | Sigma-Aldrich | E7764 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl2 | Sigma-Aldrich | M8266 |
| Bacitracin | Sigma-Aldrich | B0125 |
| Glass fiber filters (GF/C) | Whatman | 1822-915 |
| Scintillation cocktail | PerkinElmer | 6013689 |
Solutions and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and 0.1 mg/mL bacitracin.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA.
-
Radioligand Stock: [125I]ET-1 at a concentration of 2000 Ci/mmol. Dilute in assay buffer to the desired working concentration.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO. Serially dilute in assay buffer to obtain a range of concentrations.
-
Unlabeled ET-1 Stock: Prepare a 1 µM stock solution in assay buffer for determining non-specific binding.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol
-
Membrane Preparation: If starting from cells or tissue, prepare membranes by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup:
-
Set up a 96-well plate for the assay.
-
Total Binding (TB): Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 1 µM unlabeled ET-1.
-
Competition: Add 50 µL of each concentration of this compound.
-
To all wells, add 50 µL of [125I]ET-1 (final concentration of ~0.1 nM).
-
Initiate the binding reaction by adding 100 µL of the diluted ETA receptor membrane preparation (final protein concentration of 5-10 µ g/well ).
-
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through a GF/C glass fiber filter plate pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
Data Presentation and Analysis
The raw data will be in counts per minute (CPM). The specific binding is calculated as follows:
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
The data should be plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve can then be fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
The binding affinity (Ki) of this compound can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([125I]ET-1) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Summary of Quantitative Data
| Parameter | Value |
| Radioligand | [125I]Endothelin-1 |
| Receptor Source | Human ETA receptor membranes |
| Final Assay Volume | 200 µL |
| [125I]ET-1 Concentration | ~0.1 nM |
| This compound Concentration Range | 10⁻¹² M to 10⁻⁶ M |
| Unlabeled ET-1 (for NSB) | 1 µM |
| Membrane Protein | 5-10 µ g/well |
| Incubation Temperature | 25°C |
| Incubation Time | 120 minutes |
| Filtration | GF/C filters |
Conclusion
This application note provides a comprehensive protocol for performing a radioligand binding assay to determine the affinity of this compound for the ETA receptor. The detailed methodology, data analysis procedures, and visualization of the associated signaling pathway and experimental workflow are intended to facilitate the successful implementation of this assay in a research setting. Accurate determination of the binding affinity of compounds like this compound is crucial for their pharmacological characterization and for the development of novel therapeutics targeting the endothelin system.
References
Application Notes and Protocols for Radioligand Binding Assay with ABT-546
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-546 is a potent and highly selective antagonist for the endothelin A (ETA) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and cell proliferation.[1][2] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the ETA receptor. This document provides a detailed protocol for performing a competitive radioligand binding assay to determine the binding affinity of this compound for the human ETA receptor.
The ETA receptor is primarily located on vascular smooth muscle cells and mediates the vasoconstrictive effects of endothelin-1 (ET-1).[3] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making the ETA receptor a significant therapeutic target.[1] this compound exhibits a high affinity for the human ETA receptor with a reported Ki of 0.46 nM.[1] This assay protocol is designed to enable researchers to accurately determine the binding affinity of this compound and other related compounds.
Signaling Pathway of the Endothelin A (ETA) Receptor
The ETA receptor, upon binding its endogenous ligand endothelin-1 (ET-1), activates multiple downstream signaling pathways. Primarily, the ETA receptor couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to physiological responses such as vasoconstriction and cell proliferation. The ETA receptor can also couple to other G proteins, such as Gs, modulating adenylyl cyclase activity.
Caption: ETA Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Human ETA receptor membranes | Commercially available | e.g., PerkinElmer, Millipore |
| [125I]Endothelin-1 (ET-1) | PerkinElmer | NEX259050UC |
| This compound | MedChemExpress | HY-108587 |
| Endothelin-1 (unlabeled) | Sigma-Aldrich | E7764 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl2 | Sigma-Aldrich | M8266 |
| Bacitracin | Sigma-Aldrich | B0125 |
| Glass fiber filters (GF/C) | Whatman | 1822-915 |
| Scintillation cocktail | PerkinElmer | 6013689 |
Solutions and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and 0.1 mg/mL bacitracin.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA.
-
Radioligand Stock: [125I]ET-1 at a concentration of 2000 Ci/mmol. Dilute in assay buffer to the desired working concentration.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO. Serially dilute in assay buffer to obtain a range of concentrations.
-
Unlabeled ET-1 Stock: Prepare a 1 µM stock solution in assay buffer for determining non-specific binding.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol
-
Membrane Preparation: If starting from cells or tissue, prepare membranes by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup:
-
Set up a 96-well plate for the assay.
-
Total Binding (TB): Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 1 µM unlabeled ET-1.
-
Competition: Add 50 µL of each concentration of this compound.
-
To all wells, add 50 µL of [125I]ET-1 (final concentration of ~0.1 nM).
-
Initiate the binding reaction by adding 100 µL of the diluted ETA receptor membrane preparation (final protein concentration of 5-10 µ g/well ).
-
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through a GF/C glass fiber filter plate pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
Data Presentation and Analysis
The raw data will be in counts per minute (CPM). The specific binding is calculated as follows:
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
The data should be plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve can then be fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
The binding affinity (Ki) of this compound can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([125I]ET-1) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Summary of Quantitative Data
| Parameter | Value |
| Radioligand | [125I]Endothelin-1 |
| Receptor Source | Human ETA receptor membranes |
| Final Assay Volume | 200 µL |
| [125I]ET-1 Concentration | ~0.1 nM |
| This compound Concentration Range | 10⁻¹² M to 10⁻⁶ M |
| Unlabeled ET-1 (for NSB) | 1 µM |
| Membrane Protein | 5-10 µ g/well |
| Incubation Temperature | 25°C |
| Incubation Time | 120 minutes |
| Filtration | GF/C filters |
Conclusion
This application note provides a comprehensive protocol for performing a radioligand binding assay to determine the affinity of this compound for the ETA receptor. The detailed methodology, data analysis procedures, and visualization of the associated signaling pathway and experimental workflow are intended to facilitate the successful implementation of this assay in a research setting. Accurate determination of the binding affinity of compounds like this compound is crucial for their pharmacological characterization and for the development of novel therapeutics targeting the endothelin system.
References
Application Notes and Protocols for Abt-546 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Abt-546 in Western blot analysis to investigate its effects on the endothelin signaling pathway. This compound is a potent and highly selective antagonist of the endothelin A receptor (ETA).[1][2][3] This protocol is designed for researchers in cell biology, pharmacology, and drug development who are interested in characterizing the cellular response to ETA receptor inhibition.
Introduction
This compound is a small molecule antagonist with high affinity for the human endothelin A (ETA) receptor, exhibiting a Ki of 0.46 nM.[1] It demonstrates over 25,000-fold selectivity for the ETA receptor over the ETB receptor.[1] The endothelin system, including its receptors ETA and ETB, is implicated in various physiological processes, and its dysregulation is associated with several diseases. Western blotting is a powerful technique to study changes in protein expression and post-translational modifications. By using this compound in conjunction with Western blot analysis, researchers can elucidate the compound's impact on downstream signaling cascades initiated by endothelin-1 (ET-1) binding to the ETA receptor.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Endothelin A (ETA) Receptor | |
| Mechanism of Action | Antagonist | |
| Ki for human ETA Receptor | 0.46 nM | |
| Selectivity (ETA vs. ETB) | >25,000-fold | |
| Recommended Cellular Concentration | Up to 100 nM (Reviewer recommended up to 10 µM) |
Experimental Protocols
This section outlines a detailed protocol for treating cells with this compound and subsequently performing a Western blot analysis to assess changes in target protein levels.
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line that endogenously expresses the ETA receptor. Examples include vascular smooth muscle cells, cardiac myocytes, or engineered cell lines overexpressing the human ETA receptor.
-
Cell Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in serum-free or low-serum media to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Treatment:
-
Control Groups: Include a vehicle control (medium with the same concentration of DMSO used for this compound dilution) and an untreated control.
-
Stimulation: In a typical experiment, pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulating with endothelin-1 (ET-1) to activate the ETA receptor.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired treatment period.
-
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Include a pre-stained protein ladder to monitor protein separation and size. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Target Proteins: Primary antibodies can target total or phosphorylated forms of proteins in the endothelin signaling pathway, such as ETA receptor, PLC, IP3R, PKC, or downstream effectors like ERK/MAPK. Antibodies against housekeeping proteins (e.g., GAPDH, β-actin) should be used as loading controls.
-
-
Washing: Wash the membrane three to four times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species, diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis using this compound.
Caption: Simplified endothelin A receptor signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Abt-546 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Abt-546 in Western blot analysis to investigate its effects on the endothelin signaling pathway. This compound is a potent and highly selective antagonist of the endothelin A receptor (ETA).[1][2][3] This protocol is designed for researchers in cell biology, pharmacology, and drug development who are interested in characterizing the cellular response to ETA receptor inhibition.
Introduction
This compound is a small molecule antagonist with high affinity for the human endothelin A (ETA) receptor, exhibiting a Ki of 0.46 nM.[1] It demonstrates over 25,000-fold selectivity for the ETA receptor over the ETB receptor.[1] The endothelin system, including its receptors ETA and ETB, is implicated in various physiological processes, and its dysregulation is associated with several diseases. Western blotting is a powerful technique to study changes in protein expression and post-translational modifications. By using this compound in conjunction with Western blot analysis, researchers can elucidate the compound's impact on downstream signaling cascades initiated by endothelin-1 (ET-1) binding to the ETA receptor.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Endothelin A (ETA) Receptor | |
| Mechanism of Action | Antagonist | |
| Ki for human ETA Receptor | 0.46 nM | |
| Selectivity (ETA vs. ETB) | >25,000-fold | |
| Recommended Cellular Concentration | Up to 100 nM (Reviewer recommended up to 10 µM) |
Experimental Protocols
This section outlines a detailed protocol for treating cells with this compound and subsequently performing a Western blot analysis to assess changes in target protein levels.
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line that endogenously expresses the ETA receptor. Examples include vascular smooth muscle cells, cardiac myocytes, or engineered cell lines overexpressing the human ETA receptor.
-
Cell Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in serum-free or low-serum media to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Treatment:
-
Control Groups: Include a vehicle control (medium with the same concentration of DMSO used for this compound dilution) and an untreated control.
-
Stimulation: In a typical experiment, pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulating with endothelin-1 (ET-1) to activate the ETA receptor.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired treatment period.
-
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE). Include a pre-stained protein ladder to monitor protein separation and size. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Target Proteins: Primary antibodies can target total or phosphorylated forms of proteins in the endothelin signaling pathway, such as ETA receptor, PLC, IP3R, PKC, or downstream effectors like ERK/MAPK. Antibodies against housekeeping proteins (e.g., GAPDH, β-actin) should be used as loading controls.
-
-
Washing: Wash the membrane three to four times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species, diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis using this compound.
Caption: Simplified endothelin A receptor signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Abt-546 in Smooth Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546 is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1] Endothelin-1 (ET-1), acting through the ETA receptor on smooth muscle cells, is a powerful vasoconstrictor and mitogen, implicated in various cardiovascular pathologies.[2][3][4] this compound's high affinity and selectivity for the ETA receptor make it a valuable tool for in vitro studies investigating the role of the ET-1/ETA receptor signaling axis in smooth muscle cell physiology and pathophysiology. These application notes provide detailed protocols for the use of this compound in smooth muscle cell culture, along with a summary of its pharmacological data and a depiction of its mechanism of action.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| Ki (ETA Receptor) | 0.46 nM | Cloned Human ETA | [1] |
| IC50 (ETA Receptor) | 0.49 nM | CHO cells with human ETA receptor | |
| IC50 (ETB Receptor) | 15,400 nM | CHO cells with human ETB receptor | |
| Selectivity (ETB/ETA) | >25,000-fold | ||
| IC50 (ET-1 induced arachidonic acid release) | 0.59 nM | ||
| IC50 (ET-1 induced phosphatidylinositol hydrolysis) | 3 nM | ||
| pA2 (ET-1 induced vasoconstriction) | 8.29 | Isolated vessels |
Signaling Pathway
The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) through the ETA receptor in smooth muscle cells and the inhibitory action of this compound.
Caption: this compound blocks ET-1 binding to the ETA receptor.
Experimental Protocols
General Guidelines for Smooth Muscle Cell Culture
Protocols for isolating and culturing primary smooth muscle cells can vary depending on the tissue source (e.g., aorta, coronary artery). Commercially available primary smooth muscle cells are also a reliable option. General cell culture maintenance involves incubating cells at 37°C in a 5% CO2 atmosphere and changing the growth medium every 2-3 days. Subculturing should be performed when cells reach 70-90% confluency.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 1: Inhibition of ET-1-Induced Smooth Muscle Cell Proliferation
This protocol is designed to assess the inhibitory effect of this compound on ET-1-induced smooth muscle cell proliferation using a standard [3H]-thymidine incorporation assay.
Materials:
-
Primary smooth muscle cells (e.g., human aortic smooth muscle cells)
-
Smooth muscle cell growth medium (e.g., SmGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Endothelin-1 (ET-1)
-
This compound
-
[3H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed smooth muscle cells in a 24-well plate at a density of 2 x 10^4 cells/well in growth medium and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free medium for 24-48 hours.
-
Pre-treatment with this compound: Pre-incubate the serum-starved cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation with ET-1: Add ET-1 to the wells to a final concentration known to induce proliferation (e.g., 10 nM).
-
[3H]-Thymidine Labeling: After 24 hours of incubation with ET-1, add [3H]-thymidine (1 µCi/well) and incubate for an additional 18-24 hours.
-
Cell Lysis and Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Add 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Wash the precipitate twice with 5% TCA.
-
Solubilize the precipitate in 0.5 M NaOH.
-
-
Scintillation Counting: Transfer the solubilized precipitate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the ET-1-induced proliferation and calculate the IC50 value for this compound.
Protocol 2: Inhibition of ET-1-Induced Calcium Mobilization
This protocol measures the ability of this compound to block ET-1-induced intracellular calcium release using a fluorescent calcium indicator.
Materials:
-
Primary smooth muscle cells
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fura-2 AM or Fluo-4 AM (calcium indicators)
-
Pluronic F-127
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed smooth muscle cells on black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the growth medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Pre-treatment with this compound: Add HBSS containing varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells and incubate for 15-30 minutes. Include a vehicle control.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorometric imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Inject ET-1 (final concentration e.g., 10 nM) into the wells.
-
Record the change in fluorescence over time.
-
-
Data Analysis: Determine the peak fluorescence intensity for each condition and calculate the percentage of inhibition of the ET-1 response by this compound.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in smooth muscle cell culture.
Caption: Workflow for this compound experiments in cell culture.
Conclusion
This compound is a powerful research tool for investigating the role of the ETA receptor in smooth muscle cell biology. The provided protocols offer a starting point for researchers to design and execute experiments to elucidate the effects of ETA receptor antagonism in various in vitro models. Careful optimization of cell culture conditions and experimental parameters will be crucial for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENDOTHELIN-1 INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION IS MEDIATED BY CYTOCHROME P-450 ARACHIDONIC ACID METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1 potentiates human smooth muscle cell growth to PDGF: effects of ETA and ETB receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-546 in Smooth Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546 is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1] Endothelin-1 (ET-1), acting through the ETA receptor on smooth muscle cells, is a powerful vasoconstrictor and mitogen, implicated in various cardiovascular pathologies.[2][3][4] this compound's high affinity and selectivity for the ETA receptor make it a valuable tool for in vitro studies investigating the role of the ET-1/ETA receptor signaling axis in smooth muscle cell physiology and pathophysiology. These application notes provide detailed protocols for the use of this compound in smooth muscle cell culture, along with a summary of its pharmacological data and a depiction of its mechanism of action.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| Ki (ETA Receptor) | 0.46 nM | Cloned Human ETA | [1] |
| IC50 (ETA Receptor) | 0.49 nM | CHO cells with human ETA receptor | |
| IC50 (ETB Receptor) | 15,400 nM | CHO cells with human ETB receptor | |
| Selectivity (ETB/ETA) | >25,000-fold | ||
| IC50 (ET-1 induced arachidonic acid release) | 0.59 nM | ||
| IC50 (ET-1 induced phosphatidylinositol hydrolysis) | 3 nM | ||
| pA2 (ET-1 induced vasoconstriction) | 8.29 | Isolated vessels |
Signaling Pathway
The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) through the ETA receptor in smooth muscle cells and the inhibitory action of this compound.
Caption: this compound blocks ET-1 binding to the ETA receptor.
Experimental Protocols
General Guidelines for Smooth Muscle Cell Culture
Protocols for isolating and culturing primary smooth muscle cells can vary depending on the tissue source (e.g., aorta, coronary artery). Commercially available primary smooth muscle cells are also a reliable option. General cell culture maintenance involves incubating cells at 37°C in a 5% CO2 atmosphere and changing the growth medium every 2-3 days. Subculturing should be performed when cells reach 70-90% confluency.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 1: Inhibition of ET-1-Induced Smooth Muscle Cell Proliferation
This protocol is designed to assess the inhibitory effect of this compound on ET-1-induced smooth muscle cell proliferation using a standard [3H]-thymidine incorporation assay.
Materials:
-
Primary smooth muscle cells (e.g., human aortic smooth muscle cells)
-
Smooth muscle cell growth medium (e.g., SmGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Endothelin-1 (ET-1)
-
This compound
-
[3H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed smooth muscle cells in a 24-well plate at a density of 2 x 10^4 cells/well in growth medium and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free medium for 24-48 hours.
-
Pre-treatment with this compound: Pre-incubate the serum-starved cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation with ET-1: Add ET-1 to the wells to a final concentration known to induce proliferation (e.g., 10 nM).
-
[3H]-Thymidine Labeling: After 24 hours of incubation with ET-1, add [3H]-thymidine (1 µCi/well) and incubate for an additional 18-24 hours.
-
Cell Lysis and Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Add 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Wash the precipitate twice with 5% TCA.
-
Solubilize the precipitate in 0.5 M NaOH.
-
-
Scintillation Counting: Transfer the solubilized precipitate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the ET-1-induced proliferation and calculate the IC50 value for this compound.
Protocol 2: Inhibition of ET-1-Induced Calcium Mobilization
This protocol measures the ability of this compound to block ET-1-induced intracellular calcium release using a fluorescent calcium indicator.
Materials:
-
Primary smooth muscle cells
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fura-2 AM or Fluo-4 AM (calcium indicators)
-
Pluronic F-127
-
Endothelin-1 (ET-1)
-
This compound
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed smooth muscle cells on black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the growth medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Pre-treatment with this compound: Add HBSS containing varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells and incubate for 15-30 minutes. Include a vehicle control.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorometric imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Inject ET-1 (final concentration e.g., 10 nM) into the wells.
-
Record the change in fluorescence over time.
-
-
Data Analysis: Determine the peak fluorescence intensity for each condition and calculate the percentage of inhibition of the ET-1 response by this compound.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in smooth muscle cell culture.
Caption: Workflow for this compound experiments in cell culture.
Conclusion
This compound is a powerful research tool for investigating the role of the ETA receptor in smooth muscle cell biology. The provided protocols offer a starting point for researchers to design and execute experiments to elucidate the effects of ETA receptor antagonism in various in vitro models. Careful optimization of cell culture conditions and experimental parameters will be crucial for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENDOTHELIN-1 INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION IS MEDIATED BY CYTOCHROME P-450 ARACHIDONIC ACID METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1 potentiates human smooth muscle cell growth to PDGF: effects of ETA and ETB receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of ABT-546 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-546 is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1] The endothelin-1 (ET-1) peptide, through its binding to the ETA receptor, is implicated in the pathophysiology of various diseases, making this compound a valuable tool for preclinical research in mouse models of these conditions. These application notes provide detailed protocols and guidance for the in vivo administration of this compound in mice, based on established methodologies for similar ETA receptor antagonists.
Mechanism of Action
This compound functions by competitively inhibiting the binding of endothelin-1 to the ETA receptor.[1] This blockade mitigates the downstream signaling cascades that lead to vasoconstriction, inflammation, fibrosis, and cell proliferation. The ETA receptor is a G protein-coupled receptor (GPCR) that can couple to various G proteins, including Gq, G11, Gs, and Gi2, leading to the activation of multiple signaling pathways.[2][3][4]
Signaling Pathway
The binding of ET-1 to the ETA receptor initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction.
Quantitative Data Summary
| Compound | Mouse Model | Dosing Regimen | Route of Administration | Reference |
| Atrasentan | Bladder Cancer Xenograft | 2.5 mg/kg BW, twice daily | Intraperitoneal | |
| Atrasentan | Diabetic Nephropathy | 10 mg/kg/day | Oral Gavage | |
| Atrasentan | Tumor Xenograft | 20 mg/kg, daily | Oral | |
| BQ123 | Allergic Airway Inflammation | 5 mg/kg/day | Intraperitoneal | |
| BQ123 | Carcinoma-induced Pain | 92 ng/kg | Local Injection | |
| Sitaxentan | Neointimal Lesion | 15 mg/kg/day | Not specified | |
| Bosentan | Diabetic Atherosclerosis | 100 mg/kg/day | Oral Gavage |
Note: These dosages are provided as a reference. The optimal dose of this compound for a specific mouse model and experimental endpoint should be determined empirically through dose-response studies.
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound in mouse models, adapted from common practices with other ETA receptor antagonists.
Formulation of Dosing Solution
For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or a solution in a solvent system like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For intraperitoneal injection, a sterile, isotonic solution is required. The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the mice, ensuring the administration volume is within recommended limits (typically 5-10 mL/kg for oral gavage and intraperitoneal injection in mice).
Experimental Workflow: In Vivo Efficacy Study
Protocol 1: Oral Gavage Administration
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water)
-
Animal balance
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Animal Handling: Acclimatize mice to handling for several days prior to the experiment.
-
Dose Calculation: Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Preparation of Dosing Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the suspension is well-mixed before each administration.
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly dispense the calculated volume of the this compound suspension.
-
Observe the mouse briefly after administration to ensure no adverse effects.
-
-
Frequency: Administer daily or as determined by the experimental design.
Protocol 2: Intraperitoneal (IP) Injection
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., sterile saline)
-
Animal balance
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Animal Handling: Properly restrain the mouse to expose the abdomen.
-
Dose Calculation: Weigh each mouse to determine the injection volume.
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound in the chosen vehicle.
-
Administration:
-
Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, aspirating to ensure no blood or fluid is drawn.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Frequency: Administer as required by the experimental protocol.
Application in Specific Mouse Models
The following are examples of how this compound could be applied in different mouse models based on studies with similar compounds.
Cancer Xenograft Models
-
Model: Subcutaneous injection of human cancer cells (e.g., bladder, prostate) into immunocompromised mice.
-
Potential Dosing Regimen: Based on Atrasentan studies, a starting dose of 5-10 mg/kg/day of this compound administered via oral gavage or intraperitoneal injection could be evaluated.
-
Endpoints: Tumor growth inhibition, apoptosis, and angiogenesis.
Diabetic Nephropathy Models
-
Model: Streptozotocin (STZ)-induced diabetes in mice or genetic models such as db/db mice.
-
Potential Dosing Regimen: A dose of 10 mg/kg/day of this compound administered orally, similar to Atrasentan protocols, could be a starting point.
-
Endpoints: Reduction in albuminuria, preservation of kidney function (e.g., BUN, creatinine), and histological analysis of kidney tissue for fibrosis and inflammation.
Inflammatory Disease Models
-
Model: Papain-induced allergic airway inflammation.
-
Potential Dosing Regimen: Based on BQ123 studies, a dose of around 5 mg/kg/day of this compound via intraperitoneal injection could be investigated.
-
Endpoints: Reduction in inflammatory cell infiltration in bronchoalveolar lavage fluid, cytokine levels, and lung histology.
Conclusion
This compound is a promising research tool for investigating the role of the ETA receptor in various pathological conditions. While direct in vivo dosing data for this compound in mice is limited, the information provided in these application notes, derived from studies with analogous ETA receptor antagonists, offers a solid foundation for designing and executing preclinical studies. Researchers are encouraged to perform initial dose-ranging studies to determine the optimal therapeutic window for this compound in their specific mouse model and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for In Vivo Dosing of ABT-546 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-546 is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1] The endothelin-1 (ET-1) peptide, through its binding to the ETA receptor, is implicated in the pathophysiology of various diseases, making this compound a valuable tool for preclinical research in mouse models of these conditions. These application notes provide detailed protocols and guidance for the in vivo administration of this compound in mice, based on established methodologies for similar ETA receptor antagonists.
Mechanism of Action
This compound functions by competitively inhibiting the binding of endothelin-1 to the ETA receptor.[1] This blockade mitigates the downstream signaling cascades that lead to vasoconstriction, inflammation, fibrosis, and cell proliferation. The ETA receptor is a G protein-coupled receptor (GPCR) that can couple to various G proteins, including Gq, G11, Gs, and Gi2, leading to the activation of multiple signaling pathways.[2][3][4]
Signaling Pathway
The binding of ET-1 to the ETA receptor initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction.
Quantitative Data Summary
| Compound | Mouse Model | Dosing Regimen | Route of Administration | Reference |
| Atrasentan | Bladder Cancer Xenograft | 2.5 mg/kg BW, twice daily | Intraperitoneal | |
| Atrasentan | Diabetic Nephropathy | 10 mg/kg/day | Oral Gavage | |
| Atrasentan | Tumor Xenograft | 20 mg/kg, daily | Oral | |
| BQ123 | Allergic Airway Inflammation | 5 mg/kg/day | Intraperitoneal | |
| BQ123 | Carcinoma-induced Pain | 92 ng/kg | Local Injection | |
| Sitaxentan | Neointimal Lesion | 15 mg/kg/day | Not specified | |
| Bosentan | Diabetic Atherosclerosis | 100 mg/kg/day | Oral Gavage |
Note: These dosages are provided as a reference. The optimal dose of this compound for a specific mouse model and experimental endpoint should be determined empirically through dose-response studies.
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound in mouse models, adapted from common practices with other ETA receptor antagonists.
Formulation of Dosing Solution
For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or a solution in a solvent system like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For intraperitoneal injection, a sterile, isotonic solution is required. The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the mice, ensuring the administration volume is within recommended limits (typically 5-10 mL/kg for oral gavage and intraperitoneal injection in mice).
Experimental Workflow: In Vivo Efficacy Study
Protocol 1: Oral Gavage Administration
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water)
-
Animal balance
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Animal Handling: Acclimatize mice to handling for several days prior to the experiment.
-
Dose Calculation: Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Preparation of Dosing Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the suspension is well-mixed before each administration.
-
Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly dispense the calculated volume of the this compound suspension.
-
Observe the mouse briefly after administration to ensure no adverse effects.
-
-
Frequency: Administer daily or as determined by the experimental design.
Protocol 2: Intraperitoneal (IP) Injection
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., sterile saline)
-
Animal balance
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Animal Handling: Properly restrain the mouse to expose the abdomen.
-
Dose Calculation: Weigh each mouse to determine the injection volume.
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound in the chosen vehicle.
-
Administration:
-
Wipe the injection site (lower right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, aspirating to ensure no blood or fluid is drawn.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Frequency: Administer as required by the experimental protocol.
Application in Specific Mouse Models
The following are examples of how this compound could be applied in different mouse models based on studies with similar compounds.
Cancer Xenograft Models
-
Model: Subcutaneous injection of human cancer cells (e.g., bladder, prostate) into immunocompromised mice.
-
Potential Dosing Regimen: Based on Atrasentan studies, a starting dose of 5-10 mg/kg/day of this compound administered via oral gavage or intraperitoneal injection could be evaluated.
-
Endpoints: Tumor growth inhibition, apoptosis, and angiogenesis.
Diabetic Nephropathy Models
-
Model: Streptozotocin (STZ)-induced diabetes in mice or genetic models such as db/db mice.
-
Potential Dosing Regimen: A dose of 10 mg/kg/day of this compound administered orally, similar to Atrasentan protocols, could be a starting point.
-
Endpoints: Reduction in albuminuria, preservation of kidney function (e.g., BUN, creatinine), and histological analysis of kidney tissue for fibrosis and inflammation.
Inflammatory Disease Models
-
Model: Papain-induced allergic airway inflammation.
-
Potential Dosing Regimen: Based on BQ123 studies, a dose of around 5 mg/kg/day of this compound via intraperitoneal injection could be investigated.
-
Endpoints: Reduction in inflammatory cell infiltration in bronchoalveolar lavage fluid, cytokine levels, and lung histology.
Conclusion
This compound is a promising research tool for investigating the role of the ETA receptor in various pathological conditions. While direct in vivo dosing data for this compound in mice is limited, the information provided in these application notes, derived from studies with analogous ETA receptor antagonists, offers a solid foundation for designing and executing preclinical studies. Researchers are encouraged to perform initial dose-ranging studies to determine the optimal therapeutic window for this compound in their specific mouse model and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Abt-546 Administration in Rat Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Abt-546, a potent and highly selective endothelin A (ETA) receptor antagonist, in rat models of hypertension. The information compiled herein is based on available scientific literature and is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathogenesis of hypertension.[1] It exerts its effects primarily through the ETA receptor on vascular smooth muscle cells.[1] this compound is a highly selective antagonist for the ETA receptor, making it a valuable tool for investigating the role of the endothelin system in hypertension and a potential therapeutic agent.[2] This document outlines the mechanism of action of this compound, provides protocols for its administration in a relevant rat hypertension model, and summarizes key in vivo data.
Mechanism of Action
This compound functions as a competitive antagonist of the ETA receptor.[3] By binding to the ETA receptor on vascular smooth muscle cells, it prevents the binding of the endogenous ligand ET-1. This blockade inhibits the downstream signaling cascade that leads to vasoconstriction. The primary mechanism involves the prevention of ET-1-induced increases in intracellular calcium concentrations, resulting in vascular smooth muscle relaxation and a subsequent reduction in blood pressure.[4]
Signaling Pathway of ETA Receptor Activation and this compound Inhibition
The binding of ET-1 to the Gq/11 protein-coupled ETA receptor initiates a signaling cascade that results in vasoconstriction. This compound competitively inhibits this initial binding step.
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic properties of this compound, with comparative data for other endothelin receptor antagonists.
Table 1: In Vitro Potency of this compound and Comparative Compounds
| Compound | ETA Receptor Binding (Ki, nM) | ETB Receptor Binding (Ki, nM) | Selectivity (ETB/ETA) |
| This compound | 0.46 | 13,000 | >25,000 |
| Atrasentan (ABT-627) | 0.04 | 134 | 3,350 |
| A-182086 | 0.17 | 0.13 | 0.76 |
| A-192621 | 5,600 | 8.8 | 0.0016 |
Table 2: Pharmacokinetic Properties of this compound and Comparative Compounds in Rats (Oral Administration)
| Compound | Plasma Half-life (h) | Cmax (µg/ml) | AUC (µg·h/ml) |
| This compound | 2.5 | 1.69 | 3.28 |
| Atrasentan (ABT-627) | 6.2 | 3.44 | 8.86 |
| A-182086 | 8.1 | 2.36 | 11.16 |
| A-192621 | 5.0 | 0.81 | 2.51 |
Experimental Protocols
The following are representative protocols for the administration of this compound in a rat model of hypertension. These protocols are synthesized from established methods in the field.
Proposed Experimental Workflow for Chronic this compound Administration
Protocol 1: Induction of Hypertension in Dahl Salt-Sensitive (DSS) Rats
This protocol describes the induction of hypertension in a well-established genetic model sensitive to dietary salt.
Materials:
-
Dahl Salt-Sensitive (SS/Jr) rats (male, 6-8 weeks old)
-
Standard rat chow (0.3% NaCl)
-
High-salt rat chow (8% NaCl)
-
Animal caging with free access to water
Procedure:
-
Upon arrival, acclimate the Dahl SS rats for one week on the standard (0.3% NaCl) diet.
-
After the acclimation period, switch the diet of the experimental group to the high-salt (8% NaCl) chow. A control group should remain on the standard diet.
-
Maintain the rats on their respective diets for 4-6 weeks to allow for the development of sustained hypertension in the high-salt group.
-
Monitor the development of hypertension by measuring blood pressure weekly (see Protocol 3).
Protocol 2: Preparation and Oral Administration of this compound
This protocol outlines the preparation and administration of this compound via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a commercially available medicated gel for voluntary consumption)
-
Weighing scale
-
Vortex mixer or sonicator
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the rats. Doses used in acute studies to block ET-1 pressor response ranged from 3 to 100 mg/kg. For a chronic study, a lower daily dose (e.g., 10-30 mg/kg/day) may be appropriate to start.
-
Prepare the vehicle. For a methylcellulose suspension, slowly add 0.5 g of methylcellulose to 100 ml of sterile water while stirring to create a homogenous suspension.
-
Weigh the calculated amount of this compound and suspend it in the chosen vehicle. Use a vortex mixer or sonicator to ensure a uniform suspension. Prepare fresh daily.
-
-
Oral Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle. The volume should not exceed 10 ml/kg body weight.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Administer once daily at the same time each day for the duration of the study.
-
The vehicle control group should receive the same volume of the vehicle without this compound.
-
Protocol 3: Blood Pressure Measurement in Conscious Rats via Radiotelemetry
This is the gold-standard method for continuous and stress-free blood pressure monitoring.
Materials:
-
Implantable radiotelemetry transmitters
-
Receivers and data acquisition system
-
Surgical tools for sterile implantation
-
Anesthetics (e.g., isoflurane)
-
Analgesics
Procedure:
-
Transmitter Implantation:
-
Surgically implant the telemetry transmitter according to the manufacturer's instructions at least one week before the start of the study to allow for full recovery.
-
Typically, the catheter of the transmitter is inserted into the abdominal aorta, and the body of the transmitter is secured in the abdominal cavity.
-
Provide post-operative care, including analgesics.
-
-
Data Acquisition:
-
House the rats individually in cages placed on top of the receivers.
-
Record baseline blood pressure, heart rate, and activity for several days before starting the high-salt diet and/or this compound treatment.
-
Continue to record data continuously throughout the study. Data is typically averaged over set time periods (e.g., 24 hours) for analysis.
-
Conclusion
This compound is a potent and highly selective ETA receptor antagonist with demonstrated oral availability and in vivo efficacy in blocking ET-1-induced pressor responses in rats. The provided protocols offer a framework for investigating the chronic effects of this compound in a robust rat model of hypertension. Such studies are crucial for further elucidating the therapeutic potential of selective ETA receptor antagonism in the management of hypertensive disorders.
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-546 Administration in Rat Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Abt-546, a potent and highly selective endothelin A (ETA) receptor antagonist, in rat models of hypertension. The information compiled herein is based on available scientific literature and is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathogenesis of hypertension.[1] It exerts its effects primarily through the ETA receptor on vascular smooth muscle cells.[1] this compound is a highly selective antagonist for the ETA receptor, making it a valuable tool for investigating the role of the endothelin system in hypertension and a potential therapeutic agent.[2] This document outlines the mechanism of action of this compound, provides protocols for its administration in a relevant rat hypertension model, and summarizes key in vivo data.
Mechanism of Action
This compound functions as a competitive antagonist of the ETA receptor.[3] By binding to the ETA receptor on vascular smooth muscle cells, it prevents the binding of the endogenous ligand ET-1. This blockade inhibits the downstream signaling cascade that leads to vasoconstriction. The primary mechanism involves the prevention of ET-1-induced increases in intracellular calcium concentrations, resulting in vascular smooth muscle relaxation and a subsequent reduction in blood pressure.[4]
Signaling Pathway of ETA Receptor Activation and this compound Inhibition
The binding of ET-1 to the Gq/11 protein-coupled ETA receptor initiates a signaling cascade that results in vasoconstriction. This compound competitively inhibits this initial binding step.
Quantitative Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic properties of this compound, with comparative data for other endothelin receptor antagonists.
Table 1: In Vitro Potency of this compound and Comparative Compounds
| Compound | ETA Receptor Binding (Ki, nM) | ETB Receptor Binding (Ki, nM) | Selectivity (ETB/ETA) |
| This compound | 0.46 | 13,000 | >25,000 |
| Atrasentan (ABT-627) | 0.04 | 134 | 3,350 |
| A-182086 | 0.17 | 0.13 | 0.76 |
| A-192621 | 5,600 | 8.8 | 0.0016 |
Table 2: Pharmacokinetic Properties of this compound and Comparative Compounds in Rats (Oral Administration)
| Compound | Plasma Half-life (h) | Cmax (µg/ml) | AUC (µg·h/ml) |
| This compound | 2.5 | 1.69 | 3.28 |
| Atrasentan (ABT-627) | 6.2 | 3.44 | 8.86 |
| A-182086 | 8.1 | 2.36 | 11.16 |
| A-192621 | 5.0 | 0.81 | 2.51 |
Experimental Protocols
The following are representative protocols for the administration of this compound in a rat model of hypertension. These protocols are synthesized from established methods in the field.
Proposed Experimental Workflow for Chronic this compound Administration
Protocol 1: Induction of Hypertension in Dahl Salt-Sensitive (DSS) Rats
This protocol describes the induction of hypertension in a well-established genetic model sensitive to dietary salt.
Materials:
-
Dahl Salt-Sensitive (SS/Jr) rats (male, 6-8 weeks old)
-
Standard rat chow (0.3% NaCl)
-
High-salt rat chow (8% NaCl)
-
Animal caging with free access to water
Procedure:
-
Upon arrival, acclimate the Dahl SS rats for one week on the standard (0.3% NaCl) diet.
-
After the acclimation period, switch the diet of the experimental group to the high-salt (8% NaCl) chow. A control group should remain on the standard diet.
-
Maintain the rats on their respective diets for 4-6 weeks to allow for the development of sustained hypertension in the high-salt group.
-
Monitor the development of hypertension by measuring blood pressure weekly (see Protocol 3).
Protocol 2: Preparation and Oral Administration of this compound
This protocol outlines the preparation and administration of this compound via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a commercially available medicated gel for voluntary consumption)
-
Weighing scale
-
Vortex mixer or sonicator
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the rats. Doses used in acute studies to block ET-1 pressor response ranged from 3 to 100 mg/kg. For a chronic study, a lower daily dose (e.g., 10-30 mg/kg/day) may be appropriate to start.
-
Prepare the vehicle. For a methylcellulose suspension, slowly add 0.5 g of methylcellulose to 100 ml of sterile water while stirring to create a homogenous suspension.
-
Weigh the calculated amount of this compound and suspend it in the chosen vehicle. Use a vortex mixer or sonicator to ensure a uniform suspension. Prepare fresh daily.
-
-
Oral Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle. The volume should not exceed 10 ml/kg body weight.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Administer once daily at the same time each day for the duration of the study.
-
The vehicle control group should receive the same volume of the vehicle without this compound.
-
Protocol 3: Blood Pressure Measurement in Conscious Rats via Radiotelemetry
This is the gold-standard method for continuous and stress-free blood pressure monitoring.
Materials:
-
Implantable radiotelemetry transmitters
-
Receivers and data acquisition system
-
Surgical tools for sterile implantation
-
Anesthetics (e.g., isoflurane)
-
Analgesics
Procedure:
-
Transmitter Implantation:
-
Surgically implant the telemetry transmitter according to the manufacturer's instructions at least one week before the start of the study to allow for full recovery.
-
Typically, the catheter of the transmitter is inserted into the abdominal aorta, and the body of the transmitter is secured in the abdominal cavity.
-
Provide post-operative care, including analgesics.
-
-
Data Acquisition:
-
House the rats individually in cages placed on top of the receivers.
-
Record baseline blood pressure, heart rate, and activity for several days before starting the high-salt diet and/or this compound treatment.
-
Continue to record data continuously throughout the study. Data is typically averaged over set time periods (e.g., 24 hours) for analysis.
-
Conclusion
This compound is a potent and highly selective ETA receptor antagonist with demonstrated oral availability and in vivo efficacy in blocking ET-1-induced pressor responses in rats. The provided protocols offer a framework for investigating the chronic effects of this compound in a robust rat model of hypertension. Such studies are crucial for further elucidating the therapeutic potential of selective ETA receptor antagonism in the management of hypertensive disorders.
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiac Hypertrophy In Vitro Using Abt-546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Endothelin-1 (ET-1) is a potent vasoconstrictor and a key mediator of cardiac hypertrophy, acting through its G-protein coupled receptors, ETA and ETB. Abt-546 is a small molecule endothelin receptor antagonist with selectivity for ETA and ETB receptors, making it a valuable tool for investigating the role of the endothelin system in cardiac hypertrophy.[1][2] This document provides detailed protocols for utilizing this compound in in vitro models of cardiac hypertrophy.
Core Principle
These protocols are designed to induce a hypertrophic response in cultured cardiomyocytes using ET-1 and to assess the inhibitory potential of this compound on this process. By blocking ET-1 signaling, this compound is expected to attenuate the molecular and morphological markers of cardiac hypertrophy.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Treatment on ET-1 Induced Cardiomyocyte Hypertrophy
| Parameter | Control | ET-1 (1 nM) | ET-1 (1 nM) + this compound (1 µM) | Expected Outcome with this compound |
| Cell Surface Area (µm²) | Baseline | Increased (~1.5-2 fold) | Attenuated Increase | Reduction in cell size compared to ET-1 alone. |
| Protein Synthesis Rate (³H-Leucine incorporation, CPM) | Baseline | Increased (~1.5-2 fold) | Attenuated Increase | Decrease in protein synthesis rate. |
| Atrial Natriuretic Peptide (ANP) mRNA Expression (Fold Change) | 1.0 | Increased (~3-5 fold) | Attenuated Increase | Downregulation of ANP expression. |
| Brain Natriuretic Peptide (BNP) mRNA Expression (Fold Change) | 1.0 | Increased (~4-6 fold) | Attenuated Increase | Downregulation of BNP expression. |
| β-Myosin Heavy Chain (β-MHC) Protein Expression (Fold Change) | 1.0 | Increased (~2-3 fold) | Attenuated Increase | Downregulation of β-MHC expression. |
| Phospho-ERK1/2 Levels (Fold Change) | 1.0 | Increased (~2-4 fold) | Attenuated Increase | Reduction in ERK1/2 phosphorylation. |
Experimental Protocols
Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture
This protocol describes the isolation and culture of primary neonatal rat ventricular myocytes, a widely used in vitro model for studying cardiac hypertrophy.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type II
-
Pancreatin
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
5-Bromo-2'-deoxyuridine (BrdU) to inhibit fibroblast proliferation
Procedure:
-
Euthanize neonatal rats and excise the hearts into ice-cold HBSS.
-
Trim away atria and connective tissue, and mince the ventricular tissue.
-
Perform enzymatic digestion using a mixture of collagenase and pancreatin.
-
Collect and pool the cell suspensions from multiple digestion steps.
-
Pre-plate the cell suspension for 1-2 hours to allow for fibroblast attachment.
-
Collect the non-adherent cardiomyocytes and plate them onto desired culture vessels pre-coated with fibronectin or gelatin.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin-streptomycin, and BrdU for 24-48 hours to allow for cell attachment and spreading.
-
After 24-48 hours, replace the medium with serum-free DMEM for 24 hours before initiating experiments.
Induction of Hypertrophy and Treatment with this compound
Procedure:
-
Prepare stock solutions of Endothelin-1 (ET-1) and this compound in appropriate solvents (e.g., sterile water for ET-1, DMSO for this compound).
-
After serum starvation, treat the NRVMs with the following conditions:
-
Control: Vehicle (solvent for ET-1 and this compound).
-
ET-1: 1 nM ET-1.
-
ET-1 + this compound: 1 nM ET-1 co-treated with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) to determine dose-dependency.
-
-
Incubate the cells for the desired duration (typically 24-48 hours for morphological and gene expression analysis).
Assessment of Hypertrophic Markers
a. Immunocytochemistry for Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a cardiomyocyte-specific marker (e.g., α-actinin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope.
-
Measure the cell surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).
b. Protein Synthesis Assay (³H-Leucine Incorporation):
-
During the last 4-6 hours of treatment, add ³H-Leucine to the culture medium.
-
Wash the cells with ice-cold PBS.
-
Precipitate proteins with ice-cold 10% trichloroacetic acid (TCA).
-
Wash the precipitate with ethanol.
-
Solubilize the protein precipitate in NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
c. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cultured cardiomyocytes using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for hypertrophic marker genes (e.g., ANP, BNP, MYH7) and a housekeeping gene (e.g., GAPDH) for normalization.
d. Protein Expression Analysis (Western Blot):
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., β-MHC, phosphorylated ERK1/2, total ERK1/2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathways and Visualizations
Endothelin-1 Signaling in Cardiac Hypertrophy
ET-1 binding to its Gq-coupled receptors on cardiomyocytes activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which activates calcineurin. Calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and activation of hypertrophic gene expression. DAG activates protein kinase C (PKC), which in turn can activate the Raf-MEK-ERK1/2 signaling cascade, also contributing to the hypertrophic response.[3][4]
Caption: ET-1 signaling pathway leading to cardiac hypertrophy and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the key steps in the experimental process to evaluate the effect of this compound on ET-1 induced cardiomyocyte hypertrophy.
Caption: Workflow for in vitro assessment of this compound in a cardiac hypertrophy model.
Conclusion
This compound, as an endothelin receptor antagonist, provides a targeted approach to dissect the role of the endothelin system in the pathogenesis of cardiac hypertrophy. The protocols and frameworks provided here offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies, contributing to a deeper understanding of cardiac pathophysiology and the development of novel therapeutic strategies.
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Endothelin in the Induction of Cardiac Hypertrophy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiac Hypertrophy In Vitro Using Abt-546
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Endothelin-1 (ET-1) is a potent vasoconstrictor and a key mediator of cardiac hypertrophy, acting through its G-protein coupled receptors, ETA and ETB. Abt-546 is a small molecule endothelin receptor antagonist with selectivity for ETA and ETB receptors, making it a valuable tool for investigating the role of the endothelin system in cardiac hypertrophy.[1][2] This document provides detailed protocols for utilizing this compound in in vitro models of cardiac hypertrophy.
Core Principle
These protocols are designed to induce a hypertrophic response in cultured cardiomyocytes using ET-1 and to assess the inhibitory potential of this compound on this process. By blocking ET-1 signaling, this compound is expected to attenuate the molecular and morphological markers of cardiac hypertrophy.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Treatment on ET-1 Induced Cardiomyocyte Hypertrophy
| Parameter | Control | ET-1 (1 nM) | ET-1 (1 nM) + this compound (1 µM) | Expected Outcome with this compound |
| Cell Surface Area (µm²) | Baseline | Increased (~1.5-2 fold) | Attenuated Increase | Reduction in cell size compared to ET-1 alone. |
| Protein Synthesis Rate (³H-Leucine incorporation, CPM) | Baseline | Increased (~1.5-2 fold) | Attenuated Increase | Decrease in protein synthesis rate. |
| Atrial Natriuretic Peptide (ANP) mRNA Expression (Fold Change) | 1.0 | Increased (~3-5 fold) | Attenuated Increase | Downregulation of ANP expression. |
| Brain Natriuretic Peptide (BNP) mRNA Expression (Fold Change) | 1.0 | Increased (~4-6 fold) | Attenuated Increase | Downregulation of BNP expression. |
| β-Myosin Heavy Chain (β-MHC) Protein Expression (Fold Change) | 1.0 | Increased (~2-3 fold) | Attenuated Increase | Downregulation of β-MHC expression. |
| Phospho-ERK1/2 Levels (Fold Change) | 1.0 | Increased (~2-4 fold) | Attenuated Increase | Reduction in ERK1/2 phosphorylation. |
Experimental Protocols
Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture
This protocol describes the isolation and culture of primary neonatal rat ventricular myocytes, a widely used in vitro model for studying cardiac hypertrophy.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type II
-
Pancreatin
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
5-Bromo-2'-deoxyuridine (BrdU) to inhibit fibroblast proliferation
Procedure:
-
Euthanize neonatal rats and excise the hearts into ice-cold HBSS.
-
Trim away atria and connective tissue, and mince the ventricular tissue.
-
Perform enzymatic digestion using a mixture of collagenase and pancreatin.
-
Collect and pool the cell suspensions from multiple digestion steps.
-
Pre-plate the cell suspension for 1-2 hours to allow for fibroblast attachment.
-
Collect the non-adherent cardiomyocytes and plate them onto desired culture vessels pre-coated with fibronectin or gelatin.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin-streptomycin, and BrdU for 24-48 hours to allow for cell attachment and spreading.
-
After 24-48 hours, replace the medium with serum-free DMEM for 24 hours before initiating experiments.
Induction of Hypertrophy and Treatment with this compound
Procedure:
-
Prepare stock solutions of Endothelin-1 (ET-1) and this compound in appropriate solvents (e.g., sterile water for ET-1, DMSO for this compound).
-
After serum starvation, treat the NRVMs with the following conditions:
-
Control: Vehicle (solvent for ET-1 and this compound).
-
ET-1: 1 nM ET-1.
-
ET-1 + this compound: 1 nM ET-1 co-treated with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) to determine dose-dependency.
-
-
Incubate the cells for the desired duration (typically 24-48 hours for morphological and gene expression analysis).
Assessment of Hypertrophic Markers
a. Immunocytochemistry for Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a cardiomyocyte-specific marker (e.g., α-actinin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope.
-
Measure the cell surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).
b. Protein Synthesis Assay (³H-Leucine Incorporation):
-
During the last 4-6 hours of treatment, add ³H-Leucine to the culture medium.
-
Wash the cells with ice-cold PBS.
-
Precipitate proteins with ice-cold 10% trichloroacetic acid (TCA).
-
Wash the precipitate with ethanol.
-
Solubilize the protein precipitate in NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
c. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cultured cardiomyocytes using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for hypertrophic marker genes (e.g., ANP, BNP, MYH7) and a housekeeping gene (e.g., GAPDH) for normalization.
d. Protein Expression Analysis (Western Blot):
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., β-MHC, phosphorylated ERK1/2, total ERK1/2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathways and Visualizations
Endothelin-1 Signaling in Cardiac Hypertrophy
ET-1 binding to its Gq-coupled receptors on cardiomyocytes activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which activates calcineurin. Calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and activation of hypertrophic gene expression. DAG activates protein kinase C (PKC), which in turn can activate the Raf-MEK-ERK1/2 signaling cascade, also contributing to the hypertrophic response.[3][4]
Caption: ET-1 signaling pathway leading to cardiac hypertrophy and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the key steps in the experimental process to evaluate the effect of this compound on ET-1 induced cardiomyocyte hypertrophy.
Caption: Workflow for in vitro assessment of this compound in a cardiac hypertrophy model.
Conclusion
This compound, as an endothelin receptor antagonist, provides a targeted approach to dissect the role of the endothelin system in the pathogenesis of cardiac hypertrophy. The protocols and frameworks provided here offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies, contributing to a deeper understanding of cardiac pathophysiology and the development of novel therapeutic strategies.
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Endothelin in the Induction of Cardiac Hypertrophy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Renal Fibrosis with Abt-546: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the final common pathological pathway for nearly all forms of chronic kidney disease (CKD). A key mediator implicated in the progression of renal fibrosis is Endothelin-1 (ET-1), a potent vasoconstrictor peptide that exerts its effects through two receptor subtypes: ETA and ETB. Activation of the ETA receptor, in particular, has been linked to pro-fibrotic processes, including vasoconstriction, inflammation, cellular injury, and fibrosis.[1] Studies have shown that elevated ET-1 levels in diabetic mice are temporally and spatially associated with collagen deposition, suggesting a direct role for this peptide in renal fibrogenesis.[2]
Abt-546 is a potent and highly selective ETA receptor antagonist. Its high affinity and remarkable selectivity make it an invaluable chemical probe for elucidating the role of the ETA receptor in the pathophysiology of renal fibrosis and for evaluating the therapeutic potential of ETA antagonism.
Mechanism of Action: this compound
This compound functions as a competitive antagonist at the endothelin ETA receptor.[3] By binding to the ETA receptor, it prevents the endogenous ligand, ET-1, from activating downstream signaling cascades that promote fibroblast proliferation, myofibroblast differentiation, and excessive ECM protein synthesis—hallmarks of fibrosis. Its high selectivity minimizes the potential confounding effects of ETB receptor modulation.[3]
Caption: this compound competitively blocks the ETA receptor, inhibiting pro-fibrotic signaling.
Application Notes
This compound is a valuable tool for preclinical research in renal fibrosis. Its primary application is to validate the ETA receptor as a therapeutic target and to assess the anti-fibrotic potential of selective ETA antagonism in various in vivo and in vitro models.
Pharmacological Profile of this compound
The following table summarizes the key pharmacological parameters of this compound, highlighting its potency and selectivity.
| Parameter | Target | Value | Species | Reference |
| Ki | Human ETA Receptor | 0.46 nM | Human | [3] |
| IC50 | Human ETA Receptor | 0.49 nM | Human | |
| IC50 | Human ETB Receptor | 15,400 nM | Human | |
| Selectivity Ratio | ETB / ETA | >25,000-fold | Human | |
| Functional Blockade (pA2) | ET-1 induced vasoconstriction | 8.29 | Isolated Vessels |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the anti-fibrotic effects of this compound using a common animal model of renal fibrosis.
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a widely used and robust method for inducing tubulointerstitial fibrosis in rodents. The complete obstruction of one ureter leads to rapid and progressive fibrosis in the obstructed kidney.
Caption: Workflow for investigating this compound efficacy in a mouse UUO model.
Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Sham-operated + Vehicle
-
UUO + Vehicle
-
UUO + this compound (dose to be determined by pilot studies, e.g., 10 mg/kg/day).
-
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., isoflurane).
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter. In the UUO groups, ligate the ureter at two points with a non-absorbable suture. In the sham group, manipulate the ureter without ligation.
-
Close the incision in layers.
-
-
Drug Administration:
-
Begin administration of this compound or vehicle one day prior to surgery and continue daily until sacrifice. Oral gavage is a common route.
-
-
Termination and Tissue Collection:
-
At a predetermined endpoint (e.g., 7 or 14 days post-surgery), euthanize the animals.
-
Perfuse the kidneys with cold PBS.
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Dissect kidneys for different analyses: fix one portion in 10% neutral buffered formalin for histology and snap-freeze the other portion in liquid nitrogen for molecular analysis.
-
Histological Analysis of Fibrosis
A. Picrosirius Red Staining for Total Collagen
This method stains collagen fibers red, allowing for the quantification of total collagen deposition.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse formalin-fixed, paraffin-embedded kidney sections (4-5 μm) in xylene (2x, 5 min each).
-
Rehydrate through a graded series of ethanol (100% 2x, 95%, 80%, 70%, 50%; 3-5 min each).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate sections in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes at room temperature.
-
-
Washing and Dehydration:
-
Rinse briefly in two changes of acidified water (0.5% acetic acid).
-
Dehydrate rapidly through graded ethanol (95%, 100% 2x).
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a synthetic resin.
-
-
Analysis:
-
Capture images of the renal cortex under bright-field microscopy.
-
Quantify the red-stained area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).
-
B. Immunohistochemistry (IHC) for Collagen Type I
This protocol allows for the specific detection of Collagen I, a major component of the fibrotic matrix.
Protocol:
-
Deparaffinization and Rehydration: Follow Step 1 as in the Picrosirius Red protocol.
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Blocking:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Collagen I (e.g., rabbit anti-collagen I) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBST (PBS with 0.05% Tween-20).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate through graded ethanol, clear in xylene, and mount.
-
-
Analysis: Quantify the brown-stained area in the renal interstitium using image analysis software.
Molecular Analysis of Fibrotic Gene Expression
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA levels of key pro-fibrotic genes.
Protocol:
-
RNA Extraction:
-
Homogenize snap-frozen kidney tissue (~20-30 mg) using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity (e.g., NanoDrop spectrophotometer).
-
Reverse transcribe 1-2 μg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR system.
-
-
Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Example Mouse Primer Sequences for qRT-PCR
| Gene Target | Forward Primer (5'-3') | Reverse Primer (5'-3') | Purpose |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG | Collagen I |
| Acta2 (α-SMA) | GCTGGTGATGATGCTCCCA | GCCCATTCCAACCATTACTCC | Myofibroblast marker |
| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG | Pro-fibrotic cytokine |
| Fn1 (Fibronectin) | ATGTGGACCCCTCCTGATAGT | GCCCAGGAACATCAGGTACAT | ECM protein |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | Housekeeping gene |
Expected Outcomes and Data Interpretation
Treatment with this compound in a renal fibrosis model like UUO is expected to yield quantifiable anti-fibrotic effects.
Caption: Expected cascade of events following this compound treatment in renal fibrosis.
Data Presentation Template
Results should be presented clearly. The table below provides a template for summarizing quantitative data from the described experiments.
| Measurement | Sham + Vehicle | UUO + Vehicle | UUO + this compound |
| Collagen Area (% of Cortex) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Collagen I Area (% of Cortex) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Col1a1 mRNA (Fold Change) | 1.0 | Mean ± SEM | Mean ± SEM |
| Acta2 mRNA (Fold Change) | 1.0 | Mean ± SEM | Mean ± SEM |
A successful outcome would show a statistically significant reduction in the measured parameters in the "UUO + this compound" group compared to the "UUO + Vehicle" group, indicating that selective ETA receptor antagonism mitigates the progression of renal fibrosis in the model.
References
Investigating Renal Fibrosis with Abt-546: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the final common pathological pathway for nearly all forms of chronic kidney disease (CKD). A key mediator implicated in the progression of renal fibrosis is Endothelin-1 (ET-1), a potent vasoconstrictor peptide that exerts its effects through two receptor subtypes: ETA and ETB. Activation of the ETA receptor, in particular, has been linked to pro-fibrotic processes, including vasoconstriction, inflammation, cellular injury, and fibrosis.[1] Studies have shown that elevated ET-1 levels in diabetic mice are temporally and spatially associated with collagen deposition, suggesting a direct role for this peptide in renal fibrogenesis.[2]
Abt-546 is a potent and highly selective ETA receptor antagonist. Its high affinity and remarkable selectivity make it an invaluable chemical probe for elucidating the role of the ETA receptor in the pathophysiology of renal fibrosis and for evaluating the therapeutic potential of ETA antagonism.
Mechanism of Action: this compound
This compound functions as a competitive antagonist at the endothelin ETA receptor.[3] By binding to the ETA receptor, it prevents the endogenous ligand, ET-1, from activating downstream signaling cascades that promote fibroblast proliferation, myofibroblast differentiation, and excessive ECM protein synthesis—hallmarks of fibrosis. Its high selectivity minimizes the potential confounding effects of ETB receptor modulation.[3]
Caption: this compound competitively blocks the ETA receptor, inhibiting pro-fibrotic signaling.
Application Notes
This compound is a valuable tool for preclinical research in renal fibrosis. Its primary application is to validate the ETA receptor as a therapeutic target and to assess the anti-fibrotic potential of selective ETA antagonism in various in vivo and in vitro models.
Pharmacological Profile of this compound
The following table summarizes the key pharmacological parameters of this compound, highlighting its potency and selectivity.
| Parameter | Target | Value | Species | Reference |
| Ki | Human ETA Receptor | 0.46 nM | Human | [3] |
| IC50 | Human ETA Receptor | 0.49 nM | Human | |
| IC50 | Human ETB Receptor | 15,400 nM | Human | |
| Selectivity Ratio | ETB / ETA | >25,000-fold | Human | |
| Functional Blockade (pA2) | ET-1 induced vasoconstriction | 8.29 | Isolated Vessels |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the anti-fibrotic effects of this compound using a common animal model of renal fibrosis.
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a widely used and robust method for inducing tubulointerstitial fibrosis in rodents. The complete obstruction of one ureter leads to rapid and progressive fibrosis in the obstructed kidney.
Caption: Workflow for investigating this compound efficacy in a mouse UUO model.
Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Sham-operated + Vehicle
-
UUO + Vehicle
-
UUO + this compound (dose to be determined by pilot studies, e.g., 10 mg/kg/day).
-
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., isoflurane).
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter. In the UUO groups, ligate the ureter at two points with a non-absorbable suture. In the sham group, manipulate the ureter without ligation.
-
Close the incision in layers.
-
-
Drug Administration:
-
Begin administration of this compound or vehicle one day prior to surgery and continue daily until sacrifice. Oral gavage is a common route.
-
-
Termination and Tissue Collection:
-
At a predetermined endpoint (e.g., 7 or 14 days post-surgery), euthanize the animals.
-
Perfuse the kidneys with cold PBS.
-
Harvest both the obstructed (left) and contralateral (right) kidneys.
-
Dissect kidneys for different analyses: fix one portion in 10% neutral buffered formalin for histology and snap-freeze the other portion in liquid nitrogen for molecular analysis.
-
Histological Analysis of Fibrosis
A. Picrosirius Red Staining for Total Collagen
This method stains collagen fibers red, allowing for the quantification of total collagen deposition.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse formalin-fixed, paraffin-embedded kidney sections (4-5 μm) in xylene (2x, 5 min each).
-
Rehydrate through a graded series of ethanol (100% 2x, 95%, 80%, 70%, 50%; 3-5 min each).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate sections in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes at room temperature.
-
-
Washing and Dehydration:
-
Rinse briefly in two changes of acidified water (0.5% acetic acid).
-
Dehydrate rapidly through graded ethanol (95%, 100% 2x).
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a synthetic resin.
-
-
Analysis:
-
Capture images of the renal cortex under bright-field microscopy.
-
Quantify the red-stained area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).
-
B. Immunohistochemistry (IHC) for Collagen Type I
This protocol allows for the specific detection of Collagen I, a major component of the fibrotic matrix.
Protocol:
-
Deparaffinization and Rehydration: Follow Step 1 as in the Picrosirius Red protocol.
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Blocking:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Collagen I (e.g., rabbit anti-collagen I) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBST (PBS with 0.05% Tween-20).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate through graded ethanol, clear in xylene, and mount.
-
-
Analysis: Quantify the brown-stained area in the renal interstitium using image analysis software.
Molecular Analysis of Fibrotic Gene Expression
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA levels of key pro-fibrotic genes.
Protocol:
-
RNA Extraction:
-
Homogenize snap-frozen kidney tissue (~20-30 mg) using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity (e.g., NanoDrop spectrophotometer).
-
Reverse transcribe 1-2 μg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR system.
-
-
Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Example Mouse Primer Sequences for qRT-PCR
| Gene Target | Forward Primer (5'-3') | Reverse Primer (5'-3') | Purpose |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG | Collagen I |
| Acta2 (α-SMA) | GCTGGTGATGATGCTCCCA | GCCCATTCCAACCATTACTCC | Myofibroblast marker |
| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG | Pro-fibrotic cytokine |
| Fn1 (Fibronectin) | ATGTGGACCCCTCCTGATAGT | GCCCAGGAACATCAGGTACAT | ECM protein |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | Housekeeping gene |
Expected Outcomes and Data Interpretation
Treatment with this compound in a renal fibrosis model like UUO is expected to yield quantifiable anti-fibrotic effects.
Caption: Expected cascade of events following this compound treatment in renal fibrosis.
Data Presentation Template
Results should be presented clearly. The table below provides a template for summarizing quantitative data from the described experiments.
| Measurement | Sham + Vehicle | UUO + Vehicle | UUO + this compound |
| Collagen Area (% of Cortex) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Collagen I Area (% of Cortex) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Col1a1 mRNA (Fold Change) | 1.0 | Mean ± SEM | Mean ± SEM |
| Acta2 mRNA (Fold Change) | 1.0 | Mean ± SEM | Mean ± SEM |
A successful outcome would show a statistically significant reduction in the measured parameters in the "UUO + this compound" group compared to the "UUO + Vehicle" group, indicating that selective ETA receptor antagonism mitigates the progression of renal fibrosis in the model.
References
Application Notes and Protocols: Abt-546 in Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546 is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor. The endothelin axis, particularly the binding of endothelin-1 (ET-1) to the ETA receptor, is implicated in various aspects of cancer progression, including cell proliferation, survival, invasion, and angiogenesis. By blocking the ET-1/ETA receptor signaling pathway, this compound and other ETA receptor antagonists represent a promising avenue for targeted cancer therapy.
These application notes provide an overview of the role of ETA receptor antagonism in cancer cell proliferation and offer detailed protocols for assessing the anti-proliferative effects of compounds like this compound in vitro. Due to the limited publicly available data on this compound in specific cancer cell proliferation assays, this document incorporates data and protocols from closely related and well-studied selective ETA receptor antagonists, such as Atrasentan (ABT-627) and Zibotentan (ZD4054), to provide a comprehensive resource for researchers.
Mechanism of Action: ETA Receptor Antagonism in Cancer
Endothelin-1, upon binding to the ETA receptor, activates several downstream signaling cascades that are crucial for tumor growth and survival. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are central regulators of cell proliferation and apoptosis. Selective ETA receptor antagonists like this compound competitively inhibit the binding of ET-1 to the ETA receptor, thereby disrupting these pro-survival signaling networks. This inhibition can lead to a reduction in cancer cell proliferation and an increase in apoptosis.
Figure 1: Simplified signaling pathway of ET-1 and the inhibitory action of this compound.
Data Presentation: Anti-proliferative Activity of Selective ETA Receptor Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selective ETA receptor antagonists in various cancer cell lines. This data is compiled from studies on Atrasentan and Zibotentan and serves as a reference for the expected potency of compounds in this class.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Atrasentan | LNCaP (Prostate) | MTT Assay | Significant inhibition at 0-50 µM | [1] |
| Atrasentan | C4-2B (Prostate) | MTT Assay | Significant inhibition at 0-50 µM | [1] |
| Zibotentan | HEY (Ovarian) | Not Specified | Inhibition at 1 µM | [2] |
| Zibotentan | OVCA 433 (Ovarian) | Not Specified | Inhibition at 1 µM | [2] |
| Zibotentan | SKOV-3 (Ovarian) | Not Specified | Inhibition of basal and ET-1 induced proliferation | [2] |
| Zibotentan | A-2780 (Ovarian) | Not Specified | Inhibition of basal and ET-1 induced proliferation |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other ETA receptor antagonist)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Crystal Violet Assay for Cell Proliferation
The crystal violet assay is a simple and effective method for quantifying the total number of adherent cells by staining the DNA and proteins of the cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other ETA receptor antagonist)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
30% Acetic Acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation and Staining:
-
After the treatment period, carefully remove the medium.
-
Gently wash the cells with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water to remove the excess stain and allow the plate to air dry.
-
-
Solubilization and Measurement:
-
Add 100 µL of 30% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the MTT Assay protocol to determine the IC50 value.
-
Figure 2: General experimental workflow for a cell proliferation assay.
Conclusion
This compound, as a selective ETA receptor antagonist, holds potential as a tool for cancer research and as a therapeutic agent. The protocols and data presented here, based on the activity of closely related compounds, provide a strong foundation for investigating the anti-proliferative effects of this compound and other ETA receptor antagonists in various cancer cell lines. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions to further elucidate the role of the endothelin axis in cancer biology.
References
Application Notes and Protocols: Abt-546 in Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546 is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor. The endothelin axis, particularly the binding of endothelin-1 (ET-1) to the ETA receptor, is implicated in various aspects of cancer progression, including cell proliferation, survival, invasion, and angiogenesis. By blocking the ET-1/ETA receptor signaling pathway, this compound and other ETA receptor antagonists represent a promising avenue for targeted cancer therapy.
These application notes provide an overview of the role of ETA receptor antagonism in cancer cell proliferation and offer detailed protocols for assessing the anti-proliferative effects of compounds like this compound in vitro. Due to the limited publicly available data on this compound in specific cancer cell proliferation assays, this document incorporates data and protocols from closely related and well-studied selective ETA receptor antagonists, such as Atrasentan (ABT-627) and Zibotentan (ZD4054), to provide a comprehensive resource for researchers.
Mechanism of Action: ETA Receptor Antagonism in Cancer
Endothelin-1, upon binding to the ETA receptor, activates several downstream signaling cascades that are crucial for tumor growth and survival. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are central regulators of cell proliferation and apoptosis. Selective ETA receptor antagonists like this compound competitively inhibit the binding of ET-1 to the ETA receptor, thereby disrupting these pro-survival signaling networks. This inhibition can lead to a reduction in cancer cell proliferation and an increase in apoptosis.
Figure 1: Simplified signaling pathway of ET-1 and the inhibitory action of this compound.
Data Presentation: Anti-proliferative Activity of Selective ETA Receptor Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selective ETA receptor antagonists in various cancer cell lines. This data is compiled from studies on Atrasentan and Zibotentan and serves as a reference for the expected potency of compounds in this class.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Atrasentan | LNCaP (Prostate) | MTT Assay | Significant inhibition at 0-50 µM | [1] |
| Atrasentan | C4-2B (Prostate) | MTT Assay | Significant inhibition at 0-50 µM | [1] |
| Zibotentan | HEY (Ovarian) | Not Specified | Inhibition at 1 µM | [2] |
| Zibotentan | OVCA 433 (Ovarian) | Not Specified | Inhibition at 1 µM | [2] |
| Zibotentan | SKOV-3 (Ovarian) | Not Specified | Inhibition of basal and ET-1 induced proliferation | [2] |
| Zibotentan | A-2780 (Ovarian) | Not Specified | Inhibition of basal and ET-1 induced proliferation |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other ETA receptor antagonist)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Crystal Violet Assay for Cell Proliferation
The crystal violet assay is a simple and effective method for quantifying the total number of adherent cells by staining the DNA and proteins of the cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other ETA receptor antagonist)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
30% Acetic Acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation and Staining:
-
After the treatment period, carefully remove the medium.
-
Gently wash the cells with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water to remove the excess stain and allow the plate to air dry.
-
-
Solubilization and Measurement:
-
Add 100 µL of 30% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the MTT Assay protocol to determine the IC50 value.
-
Figure 2: General experimental workflow for a cell proliferation assay.
Conclusion
This compound, as a selective ETA receptor antagonist, holds potential as a tool for cancer research and as a therapeutic agent. The protocols and data presented here, based on the activity of closely related compounds, provide a strong foundation for investigating the anti-proliferative effects of this compound and other ETA receptor antagonists in various cancer cell lines. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions to further elucidate the role of the endothelin axis in cancer biology.
References
Measuring the Anti-Angiogenic Effects of Abt-546: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546 is a potent and highly selective antagonist of the endothelin A (ETA) receptor, with a Ki of 0.46 nM for human ETA receptors and over 25,000-fold selectivity against the ETB receptor.[1] The endothelin-1 (ET-1) signaling pathway, primarily mediated through the ETA receptor, has been implicated in tumor growth, invasion, and angiogenesis.[1][2] ET-1 can indirectly stimulate angiogenesis by inducing the production of Vascular Endothelial Growth Factor (VEGF), a key driver of neovascularization.[3] Consequently, selective ETA receptor antagonists like this compound are valuable tools for investigating the role of the endothelin system in angiogenesis and hold potential as anti-angiogenic therapeutic agents.
Data Presentation
The following tables summarize the receptor binding affinity of this compound and the anti-angiogenic activity of a comparable selective ETA receptor antagonist, Zibotentan. This data is provided to illustrate the expected potency and efficacy of compounds in this class.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Value | Reference |
| Ki | Human ETA | 0.46 nM | [1] |
| Ki | Human ETB | 13,000 nM | |
| Selectivity | ETB/ETA | >25,000-fold |
Table 2: Representative Anti-Angiogenic Activity of a Selective ETA Receptor Antagonist (Zibotentan)
| Assay | Model System | Treatment | Observed Effect | Reference |
| In Vivo Angiogenesis | Murine tumor xenograft models | 25 and 50 mg/kg/day, p.o. | Inhibition of blood vessel growth into tumor explants | |
| Cellular Proliferation | Various tumor cell lines | 10 mg/kg/day, i.p. or 50 mg/kg/day, p.o. | Inhibition of tumor cell proliferation |
Note: The data in Table 2 is for Zibotentan (ZD4054) and is intended to be representative of the potential anti-angiogenic effects of a selective ETA receptor antagonist like this compound.
Signaling Pathways
The primary mechanism by which this compound is expected to exert its anti-angiogenic effects is through the inhibition of the Endothelin-1 (ET-1) signaling pathway in both tumor cells and endothelial cells.
Caption: ET-1/ETA signaling pathway in tumor-induced angiogenesis.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF
-
96-well plates
-
MTT or BrdU cell proliferation assay kit
-
-
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM-2 with reduced serum (e.g., 2% FBS) and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
-
Stimulate the cells with a pro-angiogenic factor, such as VEGF (e.g., 20 ng/mL). Include a negative control (no VEGF) and a positive control (VEGF alone).
-
Incubate for 48-72 hours.
-
Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.
-
Quantify the results by measuring absorbance at the appropriate wavelength.
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of this compound to inhibit the migration of endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2 with reduced serum
-
This compound
-
VEGF
-
6-well plates or specialized culture inserts for wound healing assays
-
Microscope with a camera
-
-
Protocol:
-
Grow HUVECs to a confluent monolayer in 6-well plates.
-
Create a "scratch" or cell-free zone in the monolayer using a sterile pipette tip or a cell scraper.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium with reduced serum containing various concentrations of this compound.
-
Add VEGF (e.g., 20 ng/mL) to stimulate migration.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
3. Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
Matrigel or other basement membrane matrix
-
EGM-2 with reduced serum
-
This compound
-
VEGF
-
48-well or 96-well plates
-
Microscope with a camera
-
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 48-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in a medium with reduced serum containing various concentrations of this compound and VEGF (e.g., 20 ng/mL).
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate for 6-18 hours at 37°C.
-
Visualize and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Caption: In Vitro Angiogenesis Assay Workflow.
In Vivo Angiogenesis Assays
1. Matrigel Plug Assay
This in vivo assay evaluates the effect of this compound on the formation of new blood vessels in a subcutaneous Matrigel plug.
-
Materials:
-
Matrigel (growth factor reduced)
-
VEGF or bFGF
-
This compound
-
Heparin
-
Immunodeficient mice (e.g., nude or SCID)
-
Hemoglobin assay kit
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
-
-
Protocol:
-
Thaw Matrigel on ice and mix with heparin (e.g., 10 units/mL).
-
Add a pro-angiogenic factor (e.g., VEGF at 150 ng/mL) and the desired concentration of this compound to the Matrigel solution.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a colorimetric assay. This reflects the extent of blood vessel infiltration.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize and quantify microvessel density (MVD).
-
-
2. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess angiogenesis.
-
Materials:
-
Fertilized chicken eggs
-
This compound
-
VEGF
-
Thermostable, non-toxic carrier (e.g., sterile filter paper discs or methylcellulose pellets)
-
Stereomicroscope
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 8-10, place a carrier containing this compound and/or VEGF onto the CAM.
-
Incubate the eggs for another 48-72 hours.
-
Observe and photograph the area around the carrier using a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the area of neovascularization.
-
Caption: In Vivo Angiogenesis Assay Workflow.
Conclusion
This compound, as a highly selective ETA receptor antagonist, is a promising tool for investigating the role of the endothelin pathway in angiogenesis. The provided protocols for in vitro and in vivo assays offer a robust framework for quantifying its anti-angiogenic effects. While direct experimental data for this compound in angiogenesis models is limited, the information available for other selective ETA antagonists strongly suggests that this compound will exhibit significant anti-angiogenic activity. Further research is warranted to fully characterize the anti-angiogenic profile of this compound and its therapeutic potential.
References
- 1. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Anti-Angiogenic Effects of Abt-546: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-546 is a potent and highly selective antagonist of the endothelin A (ETA) receptor, with a Ki of 0.46 nM for human ETA receptors and over 25,000-fold selectivity against the ETB receptor.[1] The endothelin-1 (ET-1) signaling pathway, primarily mediated through the ETA receptor, has been implicated in tumor growth, invasion, and angiogenesis.[1][2] ET-1 can indirectly stimulate angiogenesis by inducing the production of Vascular Endothelial Growth Factor (VEGF), a key driver of neovascularization.[3] Consequently, selective ETA receptor antagonists like this compound are valuable tools for investigating the role of the endothelin system in angiogenesis and hold potential as anti-angiogenic therapeutic agents.
Data Presentation
The following tables summarize the receptor binding affinity of this compound and the anti-angiogenic activity of a comparable selective ETA receptor antagonist, Zibotentan. This data is provided to illustrate the expected potency and efficacy of compounds in this class.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Value | Reference |
| Ki | Human ETA | 0.46 nM | [1] |
| Ki | Human ETB | 13,000 nM | |
| Selectivity | ETB/ETA | >25,000-fold |
Table 2: Representative Anti-Angiogenic Activity of a Selective ETA Receptor Antagonist (Zibotentan)
| Assay | Model System | Treatment | Observed Effect | Reference |
| In Vivo Angiogenesis | Murine tumor xenograft models | 25 and 50 mg/kg/day, p.o. | Inhibition of blood vessel growth into tumor explants | |
| Cellular Proliferation | Various tumor cell lines | 10 mg/kg/day, i.p. or 50 mg/kg/day, p.o. | Inhibition of tumor cell proliferation |
Note: The data in Table 2 is for Zibotentan (ZD4054) and is intended to be representative of the potential anti-angiogenic effects of a selective ETA receptor antagonist like this compound.
Signaling Pathways
The primary mechanism by which this compound is expected to exert its anti-angiogenic effects is through the inhibition of the Endothelin-1 (ET-1) signaling pathway in both tumor cells and endothelial cells.
Caption: ET-1/ETA signaling pathway in tumor-induced angiogenesis.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF
-
96-well plates
-
MTT or BrdU cell proliferation assay kit
-
-
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM-2 with reduced serum (e.g., 2% FBS) and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.
-
Stimulate the cells with a pro-angiogenic factor, such as VEGF (e.g., 20 ng/mL). Include a negative control (no VEGF) and a positive control (VEGF alone).
-
Incubate for 48-72 hours.
-
Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.
-
Quantify the results by measuring absorbance at the appropriate wavelength.
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of this compound to inhibit the migration of endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2 with reduced serum
-
This compound
-
VEGF
-
6-well plates or specialized culture inserts for wound healing assays
-
Microscope with a camera
-
-
Protocol:
-
Grow HUVECs to a confluent monolayer in 6-well plates.
-
Create a "scratch" or cell-free zone in the monolayer using a sterile pipette tip or a cell scraper.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium with reduced serum containing various concentrations of this compound.
-
Add VEGF (e.g., 20 ng/mL) to stimulate migration.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
3. Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
Matrigel or other basement membrane matrix
-
EGM-2 with reduced serum
-
This compound
-
VEGF
-
48-well or 96-well plates
-
Microscope with a camera
-
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 48-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in a medium with reduced serum containing various concentrations of this compound and VEGF (e.g., 20 ng/mL).
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate for 6-18 hours at 37°C.
-
Visualize and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Caption: In Vitro Angiogenesis Assay Workflow.
In Vivo Angiogenesis Assays
1. Matrigel Plug Assay
This in vivo assay evaluates the effect of this compound on the formation of new blood vessels in a subcutaneous Matrigel plug.
-
Materials:
-
Matrigel (growth factor reduced)
-
VEGF or bFGF
-
This compound
-
Heparin
-
Immunodeficient mice (e.g., nude or SCID)
-
Hemoglobin assay kit
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
-
-
Protocol:
-
Thaw Matrigel on ice and mix with heparin (e.g., 10 units/mL).
-
Add a pro-angiogenic factor (e.g., VEGF at 150 ng/mL) and the desired concentration of this compound to the Matrigel solution.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a colorimetric assay. This reflects the extent of blood vessel infiltration.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize and quantify microvessel density (MVD).
-
-
2. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess angiogenesis.
-
Materials:
-
Fertilized chicken eggs
-
This compound
-
VEGF
-
Thermostable, non-toxic carrier (e.g., sterile filter paper discs or methylcellulose pellets)
-
Stereomicroscope
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 8-10, place a carrier containing this compound and/or VEGF onto the CAM.
-
Incubate the eggs for another 48-72 hours.
-
Observe and photograph the area around the carrier using a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the area of neovascularization.
-
Caption: In Vivo Angiogenesis Assay Workflow.
Conclusion
This compound, as a highly selective ETA receptor antagonist, is a promising tool for investigating the role of the endothelin pathway in angiogenesis. The provided protocols for in vitro and in vivo assays offer a robust framework for quantifying its anti-angiogenic effects. While direct experimental data for this compound in angiogenesis models is limited, the information available for other selective ETA antagonists strongly suggests that this compound will exhibit significant anti-angiogenic activity. Further research is warranted to fully characterize the anti-angiogenic profile of this compound and its therapeutic potential.
References
- 1. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low potency of Abt-546 in experiments
Welcome to the technical support center for Abt-546. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound, a potent and selective endothelin A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, highly selective antagonist of the endothelin A (ETA) receptor. Its mechanism of action is to competitively block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways. This blockade prevents physiological responses mediated by ET-1 through the ETA receptor, such as vasoconstriction and cell proliferation.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability and potency, this compound should be handled and stored according to the following guidelines:
| Condition | Recommendation |
| Storage Temperature | Long-term: -20°C; Short-term (days to weeks): 0 - 4°C. |
| Storage Conditions | Store in a dry, dark environment to prevent degradation. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). |
| Stock Solutions | Prepare stock solutions in DMSO. For long-term storage of stock solutions, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
Q3: In which cell lines can I test the activity of this compound?
This compound has been shown to be effective in various cell lines that endogenously or recombinantly express the ETA receptor. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO) cells: Often used for stable or transient expression of the human ETA receptor.
-
Rat pituitary MMQ cells: These cells endogenously express the ETA receptor.
The choice of cell line should be guided by the specific research question and the expression level of the ETA receptor.
Troubleshooting Guide: Low Potency of this compound in Experiments
This guide addresses potential reasons for observing lower-than-expected potency of this compound in your experiments and provides actionable troubleshooting steps.
Problem 1: Apparent low potency in cell-based functional assays.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Verify Storage: Ensure this compound has been stored correctly at -20°C in a dry, dark environment. - Fresh Stock: Prepare a fresh stock solution from a new vial of the compound. - Minimize Freeze-Thaw: Use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Suboptimal Agonist (ET-1) Concentration | - ET-1 Titration: Perform a full dose-response curve for ET-1 to determine the precise EC50 and EC80 values in your specific assay system. - Use EC80 for Antagonism: For antagonist assays, use an ET-1 concentration at or near its EC80 to ensure a robust signal window for inhibition. |
| Incorrect Incubation Times | - Pre-incubation with this compound: Pre-incubate cells with this compound for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow the antagonist to reach equilibrium with the receptor. - Optimize Agonist Stimulation Time: The duration of ET-1 stimulation should be optimized to capture the peak signaling response. |
| Low Receptor Expression | - Verify Expression: Confirm ETA receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. - Cell Passage Number: Use cells with a low passage number, as receptor expression levels can change over time in culture. |
| Assay Interference | - Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically ≤ 0.5%). - Serum Effects: If using serum-containing media, be aware that components in the serum could potentially bind to this compound, reducing its effective concentration. Consider performing assays in serum-free media if possible. |
Problem 2: Discrepancy between binding affinity (Ki) and functional potency (IC50).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Assay Conditions | - Buffer Composition: Differences in buffer composition, pH, and temperature between binding and functional assays can influence compound activity. Try to harmonize these conditions where possible. - Presence of "Spare Receptors" |
| Competitive vs. Non-competitive Antagonism | - Schild Analysis: Perform a Schild analysis to confirm competitive antagonism. A slope of 1 in the Schild plot is indicative of competitive binding. Deviations from this may suggest a more complex mechanism of action. |
Experimental Protocols & Visualizations
ETA Receptor Signaling Pathway
Endothelin-1 (ET-1) binding to the ETA receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound acts by blocking this initial binding step.
Caption: ETA Receptor Signaling Pathway.
Troubleshooting Workflow for Low Potency
A logical workflow can help systematically identify the source of low potency in your experiments.
Caption: Troubleshooting Workflow for this compound.
Key Experimental Parameters
The following table summarizes key in vitro parameters for this compound, which can be used as a benchmark for your experiments.
| Parameter | Value | Cell System | Assay Type |
| Ki | 0.46 nM | Cloned human ETA receptor | Radioligand binding ([¹²⁵I]endothelin-1) |
| IC50 | 0.59 nM | - | Endothelin-1-induced arachidonic acid release |
| IC50 | 3 nM | - | Endothelin-1-induced phosphatidylinositol hydrolysis |
| IC50 | 0.49 nM | CHO cells with human ETA receptor | Radioligand binding ([¹²⁵I]endothelin-1) |
| IC50 | 0.56 nM | Rat pituitary MMQ cells | Radioligand binding ([¹²⁵I]endothelin-1) |
This technical support center provides a starting point for addressing common issues encountered when working with this compound. For further assistance, please consult the original product datasheet and relevant scientific literature.
troubleshooting low potency of Abt-546 in experiments
Welcome to the technical support center for Abt-546. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound, a potent and selective endothelin A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, highly selective antagonist of the endothelin A (ETA) receptor. Its mechanism of action is to competitively block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways. This blockade prevents physiological responses mediated by ET-1 through the ETA receptor, such as vasoconstriction and cell proliferation.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability and potency, this compound should be handled and stored according to the following guidelines:
| Condition | Recommendation |
| Storage Temperature | Long-term: -20°C; Short-term (days to weeks): 0 - 4°C. |
| Storage Conditions | Store in a dry, dark environment to prevent degradation. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). |
| Stock Solutions | Prepare stock solutions in DMSO. For long-term storage of stock solutions, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
Q3: In which cell lines can I test the activity of this compound?
This compound has been shown to be effective in various cell lines that endogenously or recombinantly express the ETA receptor. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO) cells: Often used for stable or transient expression of the human ETA receptor.
-
Rat pituitary MMQ cells: These cells endogenously express the ETA receptor.
The choice of cell line should be guided by the specific research question and the expression level of the ETA receptor.
Troubleshooting Guide: Low Potency of this compound in Experiments
This guide addresses potential reasons for observing lower-than-expected potency of this compound in your experiments and provides actionable troubleshooting steps.
Problem 1: Apparent low potency in cell-based functional assays.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Verify Storage: Ensure this compound has been stored correctly at -20°C in a dry, dark environment. - Fresh Stock: Prepare a fresh stock solution from a new vial of the compound. - Minimize Freeze-Thaw: Use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| Suboptimal Agonist (ET-1) Concentration | - ET-1 Titration: Perform a full dose-response curve for ET-1 to determine the precise EC50 and EC80 values in your specific assay system. - Use EC80 for Antagonism: For antagonist assays, use an ET-1 concentration at or near its EC80 to ensure a robust signal window for inhibition. |
| Incorrect Incubation Times | - Pre-incubation with this compound: Pre-incubate cells with this compound for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow the antagonist to reach equilibrium with the receptor. - Optimize Agonist Stimulation Time: The duration of ET-1 stimulation should be optimized to capture the peak signaling response. |
| Low Receptor Expression | - Verify Expression: Confirm ETA receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. - Cell Passage Number: Use cells with a low passage number, as receptor expression levels can change over time in culture. |
| Assay Interference | - Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically ≤ 0.5%). - Serum Effects: If using serum-containing media, be aware that components in the serum could potentially bind to this compound, reducing its effective concentration. Consider performing assays in serum-free media if possible. |
Problem 2: Discrepancy between binding affinity (Ki) and functional potency (IC50).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Assay Conditions | - Buffer Composition: Differences in buffer composition, pH, and temperature between binding and functional assays can influence compound activity. Try to harmonize these conditions where possible. - Presence of "Spare Receptors" |
| Competitive vs. Non-competitive Antagonism | - Schild Analysis: Perform a Schild analysis to confirm competitive antagonism. A slope of 1 in the Schild plot is indicative of competitive binding. Deviations from this may suggest a more complex mechanism of action. |
Experimental Protocols & Visualizations
ETA Receptor Signaling Pathway
Endothelin-1 (ET-1) binding to the ETA receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound acts by blocking this initial binding step.
Caption: ETA Receptor Signaling Pathway.
Troubleshooting Workflow for Low Potency
A logical workflow can help systematically identify the source of low potency in your experiments.
Caption: Troubleshooting Workflow for this compound.
Key Experimental Parameters
The following table summarizes key in vitro parameters for this compound, which can be used as a benchmark for your experiments.
| Parameter | Value | Cell System | Assay Type |
| Ki | 0.46 nM | Cloned human ETA receptor | Radioligand binding ([¹²⁵I]endothelin-1) |
| IC50 | 0.59 nM | - | Endothelin-1-induced arachidonic acid release |
| IC50 | 3 nM | - | Endothelin-1-induced phosphatidylinositol hydrolysis |
| IC50 | 0.49 nM | CHO cells with human ETA receptor | Radioligand binding ([¹²⁵I]endothelin-1) |
| IC50 | 0.56 nM | Rat pituitary MMQ cells | Radioligand binding ([¹²⁵I]endothelin-1) |
This technical support center provides a starting point for addressing common issues encountered when working with this compound. For further assistance, please consult the original product datasheet and relevant scientific literature.
Technical Support Center: ABT-263 (Navitoclax) Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for common solubility issues encountered with ABT-263 (Navitoclax).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of ABT-263?
For initial stock solutions, dimethyl sulfoxide (DMSO) or ethanol are recommended. ABT-263 is readily soluble in both solvents, with a solubility of at least 43.8 mg/mL.
Q2: My ABT-263 is precipitating when I dilute the DMSO stock in my aqueous cell culture medium. Why is this happening and how can I prevent it?
This is a common issue known as "antisolvent precipitation." ABT-263 is poorly soluble in aqueous solutions. When the DMSO stock is added to an aqueous buffer or medium, the high local concentration of the compound and the change in solvent polarity cause it to precipitate.
To mitigate this, try the following:
-
Increase the final concentration of DMSO in your working solution, but be mindful of the DMSO tolerance of your cell line (typically <0.5%).
-
Use a rapid, vortexing dilution method to quickly disperse the compound.
-
Warm the aqueous medium slightly (e.g., to 37°C) before adding the ABT-263 stock.
-
Consider using a surfactant like Tween-80 or a serum-containing medium, as proteins in the serum can help to maintain solubility.
Q3: How can I prepare ABT-263 for in vivo animal studies given its poor water solubility?
Directly dissolving ABT-263 in aqueous vehicles like saline or PBS is not feasible. For oral administration in animal models, specific lipid-based formulations are required to improve bioavailability. A commonly cited vehicle for in vivo studies consists of a mixture of Phosal 53 MCT, polyethylene glycol 400 (PEG 400), and ethanol. Another successful formulation is a simple mixture of 60% Phosal 53 MCT and 40% PEG 400.
Q4: Can I sonicate my ABT-263 solution to help it dissolve?
Yes, gentle sonication in a water bath can be used to aid in the dissolution of ABT-263 in organic solvents like DMSO or ethanol, especially if you observe any particulate matter. However, avoid excessive heating during sonication, as it could potentially degrade the compound.
ABT-263 Solubility Data
| Solvent/Vehicle | Solubility/Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 43.8 mg/mL | Recommended for high-concentration stock solutions. |
| Ethanol | ≥ 43.8 mg/mL | An alternative to DMSO for stock solutions. |
| Water | Poorly soluble | Not recommended as a primary solvent. |
| Phosal 53 MCT / PEG 400 / Ethanol (10:10:1 by volume) | Suitable for in vivo dosing | A formulation used for oral administration in preclinical models. |
| Phosal 53 MCT / PEG 400 (60%/40%) | Suitable for in vivo dosing | A simplified, two-component vehicle for oral gavage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ABT-263 Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of ABT-263 powder (Molecular Weight: 974.6 g/mol ). For example, weigh 9.75 mg of ABT-263.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For 9.75 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial or sonicate in a water bath for 5-10 minutes until the solution is clear and all solid has dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an In Vivo Formulation (60% Phosal 53 MCT / 40% PEG 400)
-
Vehicle Preparation: In a sterile container, combine 6 parts Phosal 53 MCT with 4 parts PEG 400 by volume (e.g., 600 µL of Phosal 53 MCT and 400 µL of PEG 400).
-
Mixing: Vortex the mixture thoroughly until a homogenous, clear solution is formed.
-
Compound Addition: Add the pre-weighed ABT-263 powder to the vehicle to achieve the target concentration for your study (e.g., 10 mg/mL).
-
Final Dissolution: Vortex the mixture extensively. Gentle heating (to ~37-40°C) and sonication may be required to fully dissolve the compound. Ensure the final formulation is a clear solution before administration.
Visual Guides
Caption: Mechanism of action of ABT-263.
Caption: Experimental workflow for preparing ABT-263 solutions.
Technical Support Center: ABT-263 (Navitoclax) Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for common solubility issues encountered with ABT-263 (Navitoclax).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of ABT-263?
For initial stock solutions, dimethyl sulfoxide (DMSO) or ethanol are recommended. ABT-263 is readily soluble in both solvents, with a solubility of at least 43.8 mg/mL.
Q2: My ABT-263 is precipitating when I dilute the DMSO stock in my aqueous cell culture medium. Why is this happening and how can I prevent it?
This is a common issue known as "antisolvent precipitation." ABT-263 is poorly soluble in aqueous solutions. When the DMSO stock is added to an aqueous buffer or medium, the high local concentration of the compound and the change in solvent polarity cause it to precipitate.
To mitigate this, try the following:
-
Increase the final concentration of DMSO in your working solution, but be mindful of the DMSO tolerance of your cell line (typically <0.5%).
-
Use a rapid, vortexing dilution method to quickly disperse the compound.
-
Warm the aqueous medium slightly (e.g., to 37°C) before adding the ABT-263 stock.
-
Consider using a surfactant like Tween-80 or a serum-containing medium, as proteins in the serum can help to maintain solubility.
Q3: How can I prepare ABT-263 for in vivo animal studies given its poor water solubility?
Directly dissolving ABT-263 in aqueous vehicles like saline or PBS is not feasible. For oral administration in animal models, specific lipid-based formulations are required to improve bioavailability. A commonly cited vehicle for in vivo studies consists of a mixture of Phosal 53 MCT, polyethylene glycol 400 (PEG 400), and ethanol. Another successful formulation is a simple mixture of 60% Phosal 53 MCT and 40% PEG 400.
Q4: Can I sonicate my ABT-263 solution to help it dissolve?
Yes, gentle sonication in a water bath can be used to aid in the dissolution of ABT-263 in organic solvents like DMSO or ethanol, especially if you observe any particulate matter. However, avoid excessive heating during sonication, as it could potentially degrade the compound.
ABT-263 Solubility Data
| Solvent/Vehicle | Solubility/Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 43.8 mg/mL | Recommended for high-concentration stock solutions. |
| Ethanol | ≥ 43.8 mg/mL | An alternative to DMSO for stock solutions. |
| Water | Poorly soluble | Not recommended as a primary solvent. |
| Phosal 53 MCT / PEG 400 / Ethanol (10:10:1 by volume) | Suitable for in vivo dosing | A formulation used for oral administration in preclinical models. |
| Phosal 53 MCT / PEG 400 (60%/40%) | Suitable for in vivo dosing | A simplified, two-component vehicle for oral gavage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ABT-263 Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of ABT-263 powder (Molecular Weight: 974.6 g/mol ). For example, weigh 9.75 mg of ABT-263.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For 9.75 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial or sonicate in a water bath for 5-10 minutes until the solution is clear and all solid has dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an In Vivo Formulation (60% Phosal 53 MCT / 40% PEG 400)
-
Vehicle Preparation: In a sterile container, combine 6 parts Phosal 53 MCT with 4 parts PEG 400 by volume (e.g., 600 µL of Phosal 53 MCT and 400 µL of PEG 400).
-
Mixing: Vortex the mixture thoroughly until a homogenous, clear solution is formed.
-
Compound Addition: Add the pre-weighed ABT-263 powder to the vehicle to achieve the target concentration for your study (e.g., 10 mg/mL).
-
Final Dissolution: Vortex the mixture extensively. Gentle heating (to ~37-40°C) and sonication may be required to fully dissolve the compound. Ensure the final formulation is a clear solution before administration.
Visual Guides
Caption: Mechanism of action of ABT-263.
Caption: Experimental workflow for preparing ABT-263 solutions.
Abt-546 in DMSO: A Technical Guide to Ensuring Stability and Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Abt-546 when prepared in Dimethyl Sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical for the accuracy and reproducibility of experiments involving this potent endothelin ETA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in DMSO. For most biological experiments, it is advisable to prepare a concentrated stock solution in anhydrous DMSO, which can then be diluted into aqueous buffers or cell culture media for the final working concentration.
Q2: How should I store my this compound stock solution in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
-
Short-term storage (days to weeks): Store at 0-4°C.
-
Long-term storage (months to years): Store at -20°C or -80°C.[1]
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials. General studies on a variety of compounds have shown no significant loss after multiple freeze-thaw cycles, however, this practice is a safeguard against potential degradation and contamination.[2][3]
Q3: Can I store this compound solutions at room temperature?
While some compounds exhibit stability in DMSO at room temperature for extended periods, it is not the recommended storage condition for this compound stock solutions. Long-term storage at room temperature may increase the risk of degradation. One study monitoring approximately 7200 compounds in DMSO at room temperature found that the probability of observing the compound was 92% after 3 months, decreasing to 52% after one year.
Q4: Does the presence of water in DMSO affect the stability of this compound?
The presence of water in DMSO can be a critical factor in the degradation of susceptible compounds.[2] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To ensure the integrity of your this compound stock, it is crucial to use anhydrous DMSO and to keep stock solution vials tightly sealed.
Q5: How can I determine the stability of my specific batch of this compound in DMSO under my laboratory's conditions?
To ensure the highest accuracy in your experimental results, it is advisable to conduct an in-house stability study. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide. This will allow you to determine the precise stability of your Abt-Abt-546 solution under your specific storage and handling conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability check on your existing stock solution using the protocol provided below. 3. Ensure proper storage conditions (-20°C or -80°C for long-term storage) and minimize freeze-thaw cycles by using aliquots. |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility in the aqueous medium. | 1. Increase the percentage of DMSO in the final working solution (typically, up to 0.5-1% DMSO is tolerated in most cell-based assays, but this should be optimized for your specific system). 2. Prepare a more dilute stock solution in DMSO to reduce the amount of DMSO needed for the final dilution. 3. Sonication may aid in the dissolution of the compound in the aqueous buffer. |
| Visible discoloration of the DMSO stock solution over time. | Potential degradation of this compound or contamination of the stock solution. | 1. Discard the discolored stock solution. 2. Prepare a fresh stock solution using anhydrous DMSO and high-purity this compound. 3. Store the new stock solution in amber or opaque vials to protect it from light, and ensure it is tightly sealed to prevent moisture absorption and contamination. |
Quantitative Data on Compound Stability in DMSO
While specific quantitative stability data for this compound in DMSO is not extensively published, the following table summarizes general findings from studies on the stability of diverse compound libraries in DMSO. This information provides a valuable baseline for understanding potential stability issues.
| Storage Condition | Duration | Observation |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers.[2] |
| 40°C | 15 weeks | Most compounds were found to be stable. |
| 4°C (in DMSO with 10% water) | 2 years | 85% of the tested compounds remained stable. |
| -15°C (with 11 freeze-thaw cycles) | Not specified | No significant compound loss was observed for a diverse set of compounds. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to determine the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into multiple small, amber, tightly sealed vials.
2. Storage Conditions:
- Store the aliquots under the desired experimental conditions (e.g., -20°C, 4°C, and room temperature).
- Designate one aliquot for each time point to be tested.
3. Sample Collection:
- At each designated time point (e.g., Day 0, Day 7, Day 30, Day 90), retrieve one aliquot from each storage condition.
- For the Day 0 sample, analyze it immediately after preparation.
4. Sample Analysis (HPLC/LC-MS):
- Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
- Dilute an aliquot of the stored sample to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample into the HPLC or LC-MS system.
- The stability is assessed by comparing the peak area of this compound in the stored sample to the peak area of the Day 0 sample. The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%
Visualizing Experimental Workflow and Signaling Pathway
To aid in experimental design and understanding the biological context of this compound, the following diagrams are provided.
References
Abt-546 in DMSO: A Technical Guide to Ensuring Stability and Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Abt-546 when prepared in Dimethyl Sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical for the accuracy and reproducibility of experiments involving this potent endothelin ETA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in DMSO. For most biological experiments, it is advisable to prepare a concentrated stock solution in anhydrous DMSO, which can then be diluted into aqueous buffers or cell culture media for the final working concentration.
Q2: How should I store my this compound stock solution in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
-
Short-term storage (days to weeks): Store at 0-4°C.
-
Long-term storage (months to years): Store at -20°C or -80°C.[1]
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials. General studies on a variety of compounds have shown no significant loss after multiple freeze-thaw cycles, however, this practice is a safeguard against potential degradation and contamination.[2][3]
Q3: Can I store this compound solutions at room temperature?
While some compounds exhibit stability in DMSO at room temperature for extended periods, it is not the recommended storage condition for this compound stock solutions. Long-term storage at room temperature may increase the risk of degradation. One study monitoring approximately 7200 compounds in DMSO at room temperature found that the probability of observing the compound was 92% after 3 months, decreasing to 52% after one year.
Q4: Does the presence of water in DMSO affect the stability of this compound?
The presence of water in DMSO can be a critical factor in the degradation of susceptible compounds.[2] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To ensure the integrity of your this compound stock, it is crucial to use anhydrous DMSO and to keep stock solution vials tightly sealed.
Q5: How can I determine the stability of my specific batch of this compound in DMSO under my laboratory's conditions?
To ensure the highest accuracy in your experimental results, it is advisable to conduct an in-house stability study. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide. This will allow you to determine the precise stability of your Abt-Abt-546 solution under your specific storage and handling conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability check on your existing stock solution using the protocol provided below. 3. Ensure proper storage conditions (-20°C or -80°C for long-term storage) and minimize freeze-thaw cycles by using aliquots. |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility in the aqueous medium. | 1. Increase the percentage of DMSO in the final working solution (typically, up to 0.5-1% DMSO is tolerated in most cell-based assays, but this should be optimized for your specific system). 2. Prepare a more dilute stock solution in DMSO to reduce the amount of DMSO needed for the final dilution. 3. Sonication may aid in the dissolution of the compound in the aqueous buffer. |
| Visible discoloration of the DMSO stock solution over time. | Potential degradation of this compound or contamination of the stock solution. | 1. Discard the discolored stock solution. 2. Prepare a fresh stock solution using anhydrous DMSO and high-purity this compound. 3. Store the new stock solution in amber or opaque vials to protect it from light, and ensure it is tightly sealed to prevent moisture absorption and contamination. |
Quantitative Data on Compound Stability in DMSO
While specific quantitative stability data for this compound in DMSO is not extensively published, the following table summarizes general findings from studies on the stability of diverse compound libraries in DMSO. This information provides a valuable baseline for understanding potential stability issues.
| Storage Condition | Duration | Observation |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers.[2] |
| 40°C | 15 weeks | Most compounds were found to be stable. |
| 4°C (in DMSO with 10% water) | 2 years | 85% of the tested compounds remained stable. |
| -15°C (with 11 freeze-thaw cycles) | Not specified | No significant compound loss was observed for a diverse set of compounds. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to determine the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into multiple small, amber, tightly sealed vials.
2. Storage Conditions:
- Store the aliquots under the desired experimental conditions (e.g., -20°C, 4°C, and room temperature).
- Designate one aliquot for each time point to be tested.
3. Sample Collection:
- At each designated time point (e.g., Day 0, Day 7, Day 30, Day 90), retrieve one aliquot from each storage condition.
- For the Day 0 sample, analyze it immediately after preparation.
4. Sample Analysis (HPLC/LC-MS):
- Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
- Dilute an aliquot of the stored sample to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample into the HPLC or LC-MS system.
- The stability is assessed by comparing the peak area of this compound in the stored sample to the peak area of the Day 0 sample. The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%
Visualizing Experimental Workflow and Signaling Pathway
To aid in experimental design and understanding the biological context of this compound, the following diagrams are provided.
References
preventing Abt-546 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of Abt-546 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as A-216546, is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1] It binds to the ETA receptor with high affinity, blocking the actions of endothelin-1 (ET-1).[1] ET-1 is a potent vasoconstrictor, and by blocking its receptor, this compound can inhibit downstream signaling pathways involved in processes like vasoconstriction and cell proliferation.[1][2][3]
Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. Why is this happening?
This is a common issue with hydrophobic compounds like many small molecule inhibitors. The phenomenon, often called "crashing out," occurs because this compound is highly soluble in an organic solvent like DMSO but has limited solubility in the aqueous environment of your cell culture medium. When the DMSO stock is diluted, the this compound concentration may exceed its solubility limit in the media, causing it to precipitate.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO. For creating stock solutions, use anhydrous, high-purity DMSO. It is best practice to prepare a high-concentration stock solution, for example, at 10-100 mM, ensuring complete dissolution by vortexing. Stock solutions should generally be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To minimize cytotoxic effects and potential precipitation issues, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q5: Can components of the cell culture medium influence this compound solubility?
Yes, various components in the culture medium can affect the solubility of your compound. Serum proteins, such as albumin, can sometimes bind to and help solubilize hydrophobic compounds. However, at high concentrations, a compound can still precipitate. Conversely, interactions with salts or other media components could potentially lead to precipitation over time. The pH of the media can also play a role in the solubility of certain compounds.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
If you observe immediate precipitation when adding your this compound DMSO stock to the culture medium, consider the following troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock. First, create an intermediate dilution in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently vortexing can also help. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your dilutions. |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might require preparing a more dilute stock solution in DMSO. |
Issue 2: Time-Dependent Precipitation of this compound in Culture
If this compound appears to be soluble initially but precipitates over the course of your experiment, consider these factors:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time your culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes. | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Reducing the serum percentage, if your cells can tolerate it, might be an option to investigate. |
| pH Shift in Culture | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds. | Ensure that your incubator's CO2 levels are stable to maintain the buffering capacity of your medium. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO (anhydrous, high-purity)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Plate reader capable of measuring absorbance at 600-650 nm (for quantitative assessment)
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of your this compound stock solution in 100% DMSO.
-
Dilute into Culture Medium: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: For a more objective measure, read the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration: The highest concentration of this compound that remains clear (or shows no significant increase in absorbance) is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: this compound inhibits the Endothelin-1 signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Abt-546 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of Abt-546 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as A-216546, is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1] It binds to the ETA receptor with high affinity, blocking the actions of endothelin-1 (ET-1).[1] ET-1 is a potent vasoconstrictor, and by blocking its receptor, this compound can inhibit downstream signaling pathways involved in processes like vasoconstriction and cell proliferation.[1][2][3]
Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. Why is this happening?
This is a common issue with hydrophobic compounds like many small molecule inhibitors. The phenomenon, often called "crashing out," occurs because this compound is highly soluble in an organic solvent like DMSO but has limited solubility in the aqueous environment of your cell culture medium. When the DMSO stock is diluted, the this compound concentration may exceed its solubility limit in the media, causing it to precipitate.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO. For creating stock solutions, use anhydrous, high-purity DMSO. It is best practice to prepare a high-concentration stock solution, for example, at 10-100 mM, ensuring complete dissolution by vortexing. Stock solutions should generally be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To minimize cytotoxic effects and potential precipitation issues, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q5: Can components of the cell culture medium influence this compound solubility?
Yes, various components in the culture medium can affect the solubility of your compound. Serum proteins, such as albumin, can sometimes bind to and help solubilize hydrophobic compounds. However, at high concentrations, a compound can still precipitate. Conversely, interactions with salts or other media components could potentially lead to precipitation over time. The pH of the media can also play a role in the solubility of certain compounds.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
If you observe immediate precipitation when adding your this compound DMSO stock to the culture medium, consider the following troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock. First, create an intermediate dilution in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently vortexing can also help. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your dilutions. |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might require preparing a more dilute stock solution in DMSO. |
Issue 2: Time-Dependent Precipitation of this compound in Culture
If this compound appears to be soluble initially but precipitates over the course of your experiment, consider these factors:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time your culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes. | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Reducing the serum percentage, if your cells can tolerate it, might be an option to investigate. |
| pH Shift in Culture | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds. | Ensure that your incubator's CO2 levels are stable to maintain the buffering capacity of your medium. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO (anhydrous, high-purity)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Plate reader capable of measuring absorbance at 600-650 nm (for quantitative assessment)
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of your this compound stock solution in 100% DMSO.
-
Dilute into Culture Medium: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment: For a more objective measure, read the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration: The highest concentration of this compound that remains clear (or shows no significant increase in absorbance) is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: this compound inhibits the Endothelin-1 signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Off-Target Effects of Abt-546
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Abt-546, a potent and selective endothelin A (ETA) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective antagonist of the endothelin A (ETA) receptor.[1][2] It functions by competitively binding to the ETA receptor, thereby blocking the downstream signaling pathways induced by endothelin-1 (ET-1). This inhibition prevents physiological responses such as vasoconstriction and cell proliferation mediated by the ETA receptor.[1][3]
Q2: How selective is this compound for the ETA receptor?
A2: this compound exhibits outstanding selectivity for the ETA receptor over the ETB receptor, with a selectivity of over 25,000-fold.[1] This high selectivity is a key feature of the compound, minimizing the likelihood of off-target effects related to ETB receptor modulation.
Q3: What are the known off-target interactions of this compound?
A3: While highly selective, off-target screening has identified potential interactions at higher concentrations. A CEREP panel screen at 10 µM showed some inhibition of the delta-opioid receptor (OPRD1) and the chloride ionophore. A kinase binding assay also indicated potential binding to PRKCH and CDKL2 at 1 µM. It is crucial to consider these potential off-target interactions when designing experiments and interpreting data, especially when using this compound at concentrations significantly higher than its ETA receptor Ki.
Q4: What is the recommended concentration range for cellular assays?
A4: For cellular-based assays, a concentration of up to 100 nM is generally recommended to ensure selective ETA receptor antagonism. However, some studies may utilize concentrations up to 10 µM, where the potential for off-target effects should be carefully considered. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Responses Observed
Q: My experimental results show a cellular phenotype that is inconsistent with known ETA receptor signaling. How can I determine if this is due to an off-target effect of this compound?
A: Discrepancies between the expected and observed phenotype may suggest off-target activity. Here are steps to troubleshoot this issue:
-
Confirm On-Target Engagement: First, verify that this compound is engaging the ETA receptor in your system. This can be done by measuring the inhibition of a known downstream signaling event of ET-1, such as intracellular calcium mobilization or phosphorylation of ERK1/2 in response to ET-1 stimulation.
-
Perform a Dose-Response Analysis: Conduct a dose-response study with this compound. If the unexpected phenotype occurs at a much higher concentration than that required for ETA receptor inhibition, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated ETA Antagonist: Employ another potent and selective ETA receptor antagonist with a different chemical scaffold. If the unexpected phenotype is not replicated with the alternative antagonist, it is likely a scaffold-specific off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment. Overexpressing the ETA receptor might sensitize the cells to the on-target effects of this compound, which could help differentiate them from potential off-target effects.
Issue 2: High Cytotoxicity at Effective Concentrations
Q: I am observing significant cytotoxicity in my cell-based assays at concentrations where this compound should be effective. What could be the cause?
A: High cytotoxicity can stem from either on-target or off-target effects. To dissect the underlying cause, consider the following:
-
Assess Cell Line Specificity: Test the cytotoxic effect of this compound across multiple cell lines. If the cytotoxicity is specific to certain cell lines, it may be due to a particular off-target protein that is highly expressed or functionally important in those cells.
-
Evaluate Compound Solubility: Poor solubility can lead to compound precipitation and non-specific cellular stress, resulting in cytotoxicity. Visually inspect your media for any signs of precipitation and consider performing a solubility test in your specific assay buffer.
-
Kinase Profiling: Given the identified in vitro binding to PRKCH and CDKL2 at 1 µM, consider if inhibition of these or other kinases could be responsible for the observed cytotoxicity. A broad kinase screen could help identify any unintended kinase inhibition.
Issue 3: Inconsistent Results Across Experiments
Q: My results with this compound are variable and difficult to reproduce. What are some common causes for this inconsistency?
A: Inconsistent results can be frustrating and can arise from several factors:
-
Compound Stability: Ensure the stability of your this compound stock solution and its stability under your specific experimental conditions (e.g., in media at 37°C). Degradation of the compound can lead to a loss of potency and variable results.
-
Activation of Compensatory Pathways: Inhibition of the ETA receptor can sometimes lead to the activation of compensatory signaling pathways. Use techniques like western blotting to probe for the activation of known compensatory pathways that might influence your experimental outcome.
-
Assay Interference: It is possible for the compound to interfere with the assay technology itself. For example, in fluorescence-based assays, the compound might have intrinsic fluorescence or quenching properties. Run appropriate controls, such as performing the assay in the absence of the target protein, to rule out assay interference.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: On-Target Potency of this compound
| Target | Assay Type | Value | Units |
| ETA Receptor | Ki | 0.46 | nM |
| ETA Receptor | IC50 (ET-1 binding) | 0.49 - 0.56 | nM |
| ETA Receptor | IC50 (ET-1 induced arachidonic acid release) | 0.59 | nM |
| ETA Receptor | IC50 (ET-1 induced phosphatidylinositol hydrolysis) | 3 | nM |
Data sourced from.
Table 2: Off-Target Selectivity of this compound
| Off-Target | Assay Type | Value | Units | Percent Inhibition | Concentration |
| ETB Receptor | Ki | 13,000 | nM | - | - |
| ETB Receptor | IC50 (ET-3 binding) | 15,400 | nM | - | - |
| OPRD1 | Radioligand Binding | - | - | 62% | 10 µM |
| PRKCH | Kinase Binding | - | - | 100% | 1 µM |
| CDKL2 | Kinase Binding | - | - | 61% | 1 µM |
Data sourced from.
Experimental Protocols
Protocol 1: Whole-Cell Radioligand Binding Assay to Determine On-Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for the ETA receptor in a cellular context.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the human ETA receptor to an appropriate density in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Binding Reaction:
-
Wash the cells with assay buffer.
-
Add the serially diluted this compound to the wells.
-
Add a constant concentration of a radiolabeled ETA receptor ligand (e.g., [¹²⁵I]ET-1) to all wells.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ETA receptor antagonist.
-
Incubate at room temperature for a specified time to reach binding equilibrium.
-
-
Washing and Lysis:
-
Aspirate the binding buffer and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer.
-
-
Detection: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition binding model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay to Assess Functional Antagonism
Objective: To measure the functional potency of this compound in blocking ET-1-induced calcium mobilization.
Methodology:
-
Cell Preparation: Plate cells expressing the ETA receptor in a black, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time. Include vehicle-only control wells.
-
ET-1 Stimulation: Place the plate in a fluorescence plate reader and add a pre-determined concentration of ET-1 (typically the EC80) to all wells to stimulate calcium influx.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Caption: Simplified ETA receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for addressing inconsistent experimental outcomes.
References
Technical Support Center: Identifying and Minimizing Off-Target Effects of Abt-546
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Abt-546, a potent and selective endothelin A (ETA) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective antagonist of the endothelin A (ETA) receptor.[1][2] It functions by competitively binding to the ETA receptor, thereby blocking the downstream signaling pathways induced by endothelin-1 (ET-1). This inhibition prevents physiological responses such as vasoconstriction and cell proliferation mediated by the ETA receptor.[1][3]
Q2: How selective is this compound for the ETA receptor?
A2: this compound exhibits outstanding selectivity for the ETA receptor over the ETB receptor, with a selectivity of over 25,000-fold.[1] This high selectivity is a key feature of the compound, minimizing the likelihood of off-target effects related to ETB receptor modulation.
Q3: What are the known off-target interactions of this compound?
A3: While highly selective, off-target screening has identified potential interactions at higher concentrations. A CEREP panel screen at 10 µM showed some inhibition of the delta-opioid receptor (OPRD1) and the chloride ionophore. A kinase binding assay also indicated potential binding to PRKCH and CDKL2 at 1 µM. It is crucial to consider these potential off-target interactions when designing experiments and interpreting data, especially when using this compound at concentrations significantly higher than its ETA receptor Ki.
Q4: What is the recommended concentration range for cellular assays?
A4: For cellular-based assays, a concentration of up to 100 nM is generally recommended to ensure selective ETA receptor antagonism. However, some studies may utilize concentrations up to 10 µM, where the potential for off-target effects should be carefully considered. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Responses Observed
Q: My experimental results show a cellular phenotype that is inconsistent with known ETA receptor signaling. How can I determine if this is due to an off-target effect of this compound?
A: Discrepancies between the expected and observed phenotype may suggest off-target activity. Here are steps to troubleshoot this issue:
-
Confirm On-Target Engagement: First, verify that this compound is engaging the ETA receptor in your system. This can be done by measuring the inhibition of a known downstream signaling event of ET-1, such as intracellular calcium mobilization or phosphorylation of ERK1/2 in response to ET-1 stimulation.
-
Perform a Dose-Response Analysis: Conduct a dose-response study with this compound. If the unexpected phenotype occurs at a much higher concentration than that required for ETA receptor inhibition, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated ETA Antagonist: Employ another potent and selective ETA receptor antagonist with a different chemical scaffold. If the unexpected phenotype is not replicated with the alternative antagonist, it is likely a scaffold-specific off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment. Overexpressing the ETA receptor might sensitize the cells to the on-target effects of this compound, which could help differentiate them from potential off-target effects.
Issue 2: High Cytotoxicity at Effective Concentrations
Q: I am observing significant cytotoxicity in my cell-based assays at concentrations where this compound should be effective. What could be the cause?
A: High cytotoxicity can stem from either on-target or off-target effects. To dissect the underlying cause, consider the following:
-
Assess Cell Line Specificity: Test the cytotoxic effect of this compound across multiple cell lines. If the cytotoxicity is specific to certain cell lines, it may be due to a particular off-target protein that is highly expressed or functionally important in those cells.
-
Evaluate Compound Solubility: Poor solubility can lead to compound precipitation and non-specific cellular stress, resulting in cytotoxicity. Visually inspect your media for any signs of precipitation and consider performing a solubility test in your specific assay buffer.
-
Kinase Profiling: Given the identified in vitro binding to PRKCH and CDKL2 at 1 µM, consider if inhibition of these or other kinases could be responsible for the observed cytotoxicity. A broad kinase screen could help identify any unintended kinase inhibition.
Issue 3: Inconsistent Results Across Experiments
Q: My results with this compound are variable and difficult to reproduce. What are some common causes for this inconsistency?
A: Inconsistent results can be frustrating and can arise from several factors:
-
Compound Stability: Ensure the stability of your this compound stock solution and its stability under your specific experimental conditions (e.g., in media at 37°C). Degradation of the compound can lead to a loss of potency and variable results.
-
Activation of Compensatory Pathways: Inhibition of the ETA receptor can sometimes lead to the activation of compensatory signaling pathways. Use techniques like western blotting to probe for the activation of known compensatory pathways that might influence your experimental outcome.
-
Assay Interference: It is possible for the compound to interfere with the assay technology itself. For example, in fluorescence-based assays, the compound might have intrinsic fluorescence or quenching properties. Run appropriate controls, such as performing the assay in the absence of the target protein, to rule out assay interference.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: On-Target Potency of this compound
| Target | Assay Type | Value | Units |
| ETA Receptor | Ki | 0.46 | nM |
| ETA Receptor | IC50 (ET-1 binding) | 0.49 - 0.56 | nM |
| ETA Receptor | IC50 (ET-1 induced arachidonic acid release) | 0.59 | nM |
| ETA Receptor | IC50 (ET-1 induced phosphatidylinositol hydrolysis) | 3 | nM |
Data sourced from.
Table 2: Off-Target Selectivity of this compound
| Off-Target | Assay Type | Value | Units | Percent Inhibition | Concentration |
| ETB Receptor | Ki | 13,000 | nM | - | - |
| ETB Receptor | IC50 (ET-3 binding) | 15,400 | nM | - | - |
| OPRD1 | Radioligand Binding | - | - | 62% | 10 µM |
| PRKCH | Kinase Binding | - | - | 100% | 1 µM |
| CDKL2 | Kinase Binding | - | - | 61% | 1 µM |
Data sourced from.
Experimental Protocols
Protocol 1: Whole-Cell Radioligand Binding Assay to Determine On-Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for the ETA receptor in a cellular context.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the human ETA receptor to an appropriate density in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Binding Reaction:
-
Wash the cells with assay buffer.
-
Add the serially diluted this compound to the wells.
-
Add a constant concentration of a radiolabeled ETA receptor ligand (e.g., [¹²⁵I]ET-1) to all wells.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ETA receptor antagonist.
-
Incubate at room temperature for a specified time to reach binding equilibrium.
-
-
Washing and Lysis:
-
Aspirate the binding buffer and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer.
-
-
Detection: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition binding model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay to Assess Functional Antagonism
Objective: To measure the functional potency of this compound in blocking ET-1-induced calcium mobilization.
Methodology:
-
Cell Preparation: Plate cells expressing the ETA receptor in a black, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time. Include vehicle-only control wells.
-
ET-1 Stimulation: Place the plate in a fluorescence plate reader and add a pre-determined concentration of ET-1 (typically the EC80) to all wells to stimulate calcium influx.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Caption: Simplified ETA receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for addressing inconsistent experimental outcomes.
References
Technical Support Center: Interpreting Unexpected Results with Abt-546
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Abt-546, a potent and highly selective endothelin ETA receptor antagonist. This guide will help you interpret unexpected experimental outcomes and provide detailed protocols for key validation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist that exhibits high affinity and selectivity for the endothelin A (ETA) receptor.[1] It functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor, thereby blocking its downstream signaling pathways.[1] The ETA receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[4] this compound has been shown to be over 25,000-fold more selective for the ETA receptor than for the ETB receptor.
Q2: What are the expected downstream effects of this compound in a cellular context?
A2: By blocking ET-1-mediated ETA receptor activation, this compound is expected to inhibit a range of downstream cellular responses. Primarily, it should prevent the ET-1-induced increase in intracellular calcium. Consequently, it is also expected to block the subsequent activation of calcium-dependent signaling pathways. Furthermore, this compound has been demonstrated to inhibit ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis. In functional assays, this translates to the inhibition of ETA receptor-mediated vasoconstriction.
Q3: Are there any known off-target effects or common adverse events associated with endothelin receptor antagonists that I should be aware of?
A3: While this compound is highly selective for the ETA receptor, the broader class of endothelin receptor antagonists (ERAs) has been associated with certain adverse effects in clinical settings. These include abnormal liver function (hepatic transaminitis), peripheral edema, and anemia. Although these are clinical observations, they highlight potential areas for investigation if unexpected cellular phenotypes, such as cytotoxicity or changes in cell morphology, are observed in vitro. It is crucial to differentiate between on-target effects and potential off-target toxicities.
Troubleshooting Guide
Scenario 1: Reduced or No Potency of this compound in Functional Assays
Question: I am not observing the expected inhibitory effect of this compound in my calcium mobilization or vasoconstriction assay, even at concentrations that should be effective based on its reported IC50. What could be the issue?
Answer: Several factors could contribute to a lack of potency. A systematic approach to troubleshooting is recommended.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Degradation: Ensure that the compound has been stored correctly, typically at -20°C or -80°C as a dry powder to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solubility: this compound may precipitate in aqueous buffers. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level that does not affect cell viability or assay performance (typically <0.5%).
-
-
Experimental Protocol and Assay Conditions:
-
Agonist Concentration: The concentration of the agonist (ET-1) is critical. If the ET-1 concentration is too high, it can overcome the competitive antagonism of this compound. An optimal concentration of ET-1, usually around the EC80, should be used to provide a clear window for observing inhibition.
-
Incubation Times: For competitive antagonists, pre-incubation with this compound before adding the agonist is crucial to allow the antagonist to reach equilibrium with the receptor. A pre-incubation time of 15-30 minutes is generally recommended.
-
Cell Health and Receptor Expression: Ensure that the cells are healthy, within a low passage number, and not overgrown, as this can affect receptor expression levels and signaling fidelity.
-
-
Data Interpretation:
-
Competitive vs. Non-Competitive Antagonism: In some assay formats, a rightward shift in the agonist dose-response curve with increasing antagonist concentrations is expected for a competitive antagonist. Ensure your data analysis is appropriate for the expected mechanism of action.
-
Scenario 2: Unexpected Cellular Phenotypes Observed
Question: I am observing unexpected cellular effects, such as cytotoxicity or changes in proliferation, at higher concentrations of this compound. Are these likely to be off-target effects?
Answer: While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations. It is important to determine if the observed phenotype is due to on-target or off-target effects.
Possible Causes and Troubleshooting Steps:
-
On-Target vs. Off-Target Effects:
-
Secondary Inhibitor: Use a structurally distinct ETA receptor antagonist. If the unexpected phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress the ETA receptor in your cell line. An increase in the concentration of this compound required to elicit the phenotype would suggest an on-target mechanism.
-
Target Knockout/Knockdown: The most definitive way to investigate off-target effects is to use a cell line where the ETA receptor has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). If this compound still produces the same phenotype in the absence of its target, the effect is unequivocally off-target.
-
-
Investigating Off-Target Interactions:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions, as kinase inhibition is a common source of off-target effects for small molecules.
-
Proteomic Profiling: Employ chemical proteomics approaches to identify the cellular proteins that this compound binds to in an unbiased manner.
-
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Ki | 0.46 nM | Cloned human ETA receptor ([125I]ET-1 binding) | |
| IC50 | 0.49 nM | Human ETA receptor in CHO cells ([125I]ET-1 binding) | |
| IC50 | 15,400 nM | Human ETB receptor in CHO cells ([125I]ET-3 binding) | |
| IC50 | 0.59 nM | ET-1-induced arachidonic acid release | |
| IC50 | 3 nM | ET-1-induced phosphatidylinositol hydrolysis | |
| Selectivity | >25,000-fold | ETA vs. ETB receptor |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the affinity (Ki) of this compound for the ETA receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the ETA receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 3-20 µg of protein for cells, 50-120 µg for tissue).
-
A fixed concentration of radiolabeled ET-1 (e.g., [125I]ET-1), typically at or below its Kd.
-
A range of concentrations of this compound or vehicle control.
-
For determining non-specific binding, a high concentration of unlabeled ET-1 is added to a set of wells.
-
-
The final assay volume is typically 250 µL.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.
-
Cell Preparation:
-
Seed cells expressing the ETA receptor into a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.
-
Incubate the cells to allow for dye de-esterification.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR) capable of real-time kinetic measurements.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of ET-1 (e.g., EC80) to all wells simultaneously using the instrument's integrated pipettor.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Abt-546
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Abt-546, a potent and highly selective endothelin ETA receptor antagonist. This guide will help you interpret unexpected experimental outcomes and provide detailed protocols for key validation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist that exhibits high affinity and selectivity for the endothelin A (ETA) receptor.[1] It functions by competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor, thereby blocking its downstream signaling pathways.[1] The ETA receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[4] this compound has been shown to be over 25,000-fold more selective for the ETA receptor than for the ETB receptor.
Q2: What are the expected downstream effects of this compound in a cellular context?
A2: By blocking ET-1-mediated ETA receptor activation, this compound is expected to inhibit a range of downstream cellular responses. Primarily, it should prevent the ET-1-induced increase in intracellular calcium. Consequently, it is also expected to block the subsequent activation of calcium-dependent signaling pathways. Furthermore, this compound has been demonstrated to inhibit ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis. In functional assays, this translates to the inhibition of ETA receptor-mediated vasoconstriction.
Q3: Are there any known off-target effects or common adverse events associated with endothelin receptor antagonists that I should be aware of?
A3: While this compound is highly selective for the ETA receptor, the broader class of endothelin receptor antagonists (ERAs) has been associated with certain adverse effects in clinical settings. These include abnormal liver function (hepatic transaminitis), peripheral edema, and anemia. Although these are clinical observations, they highlight potential areas for investigation if unexpected cellular phenotypes, such as cytotoxicity or changes in cell morphology, are observed in vitro. It is crucial to differentiate between on-target effects and potential off-target toxicities.
Troubleshooting Guide
Scenario 1: Reduced or No Potency of this compound in Functional Assays
Question: I am not observing the expected inhibitory effect of this compound in my calcium mobilization or vasoconstriction assay, even at concentrations that should be effective based on its reported IC50. What could be the issue?
Answer: Several factors could contribute to a lack of potency. A systematic approach to troubleshooting is recommended.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Degradation: Ensure that the compound has been stored correctly, typically at -20°C or -80°C as a dry powder to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solubility: this compound may precipitate in aqueous buffers. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level that does not affect cell viability or assay performance (typically <0.5%).
-
-
Experimental Protocol and Assay Conditions:
-
Agonist Concentration: The concentration of the agonist (ET-1) is critical. If the ET-1 concentration is too high, it can overcome the competitive antagonism of this compound. An optimal concentration of ET-1, usually around the EC80, should be used to provide a clear window for observing inhibition.
-
Incubation Times: For competitive antagonists, pre-incubation with this compound before adding the agonist is crucial to allow the antagonist to reach equilibrium with the receptor. A pre-incubation time of 15-30 minutes is generally recommended.
-
Cell Health and Receptor Expression: Ensure that the cells are healthy, within a low passage number, and not overgrown, as this can affect receptor expression levels and signaling fidelity.
-
-
Data Interpretation:
-
Competitive vs. Non-Competitive Antagonism: In some assay formats, a rightward shift in the agonist dose-response curve with increasing antagonist concentrations is expected for a competitive antagonist. Ensure your data analysis is appropriate for the expected mechanism of action.
-
Scenario 2: Unexpected Cellular Phenotypes Observed
Question: I am observing unexpected cellular effects, such as cytotoxicity or changes in proliferation, at higher concentrations of this compound. Are these likely to be off-target effects?
Answer: While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations. It is important to determine if the observed phenotype is due to on-target or off-target effects.
Possible Causes and Troubleshooting Steps:
-
On-Target vs. Off-Target Effects:
-
Secondary Inhibitor: Use a structurally distinct ETA receptor antagonist. If the unexpected phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress the ETA receptor in your cell line. An increase in the concentration of this compound required to elicit the phenotype would suggest an on-target mechanism.
-
Target Knockout/Knockdown: The most definitive way to investigate off-target effects is to use a cell line where the ETA receptor has been knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). If this compound still produces the same phenotype in the absence of its target, the effect is unequivocally off-target.
-
-
Investigating Off-Target Interactions:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions, as kinase inhibition is a common source of off-target effects for small molecules.
-
Proteomic Profiling: Employ chemical proteomics approaches to identify the cellular proteins that this compound binds to in an unbiased manner.
-
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Ki | 0.46 nM | Cloned human ETA receptor ([125I]ET-1 binding) | |
| IC50 | 0.49 nM | Human ETA receptor in CHO cells ([125I]ET-1 binding) | |
| IC50 | 15,400 nM | Human ETB receptor in CHO cells ([125I]ET-3 binding) | |
| IC50 | 0.59 nM | ET-1-induced arachidonic acid release | |
| IC50 | 3 nM | ET-1-induced phosphatidylinositol hydrolysis | |
| Selectivity | >25,000-fold | ETA vs. ETB receptor |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the affinity (Ki) of this compound for the ETA receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the ETA receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 3-20 µg of protein for cells, 50-120 µg for tissue).
-
A fixed concentration of radiolabeled ET-1 (e.g., [125I]ET-1), typically at or below its Kd.
-
A range of concentrations of this compound or vehicle control.
-
For determining non-specific binding, a high concentration of unlabeled ET-1 is added to a set of wells.
-
-
The final assay volume is typically 250 µL.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.
-
Cell Preparation:
-
Seed cells expressing the ETA receptor into a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.
-
Incubate the cells to allow for dye de-esterification.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR) capable of real-time kinetic measurements.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of ET-1 (e.g., EC80) to all wells simultaneously using the instrument's integrated pipettor.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Abt-546 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Abt-546 incubation time in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective endothelin ETA receptor antagonist.[1] It functions by binding to the ETA receptor, thereby blocking the downstream signaling pathways induced by endothelin-1 (ET-1). This inhibition prevents physiological responses such as vasoconstriction and cell proliferation. Specifically, this compound has been shown to block endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis.[1]
Q2: What is a recommended starting point for this compound concentration and incubation time in a new cell-based assay?
For initial experiments, it is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint. Based on its high potency, a starting concentration range of 0.1 nM to 100 nM is recommended. For incubation time, a pilot experiment with time points such as 1, 4, 8, 12, 24, and 48 hours will help to identify an appropriate window to observe the desired effect.
Q3: How does the specific experimental endpoint influence the optimal incubation time for this compound?
The biological question being addressed is a critical factor in determining the incubation time.
-
Short-term signaling events: To study early signaling events, such as the inhibition of ET-1-induced calcium mobilization or phosphorylation of downstream kinases, short incubation times ranging from 15 minutes to a few hours are typically sufficient.
-
Gene and protein expression: To analyze changes in the expression of target genes and proteins, longer incubation times of 6 to 48 hours are generally required to allow for transcription and translation to occur.
-
Cell viability and proliferation: For assays measuring cell viability, proliferation, or cytotoxicity, longer incubation periods of 24 to 72 hours are often necessary to observe significant changes.[2][3]
Q4: Should I expect the same optimal incubation time for this compound across different cell lines?
No, the optimal incubation time can vary significantly between different cell lines. This variability can be due to differences in ETA receptor expression levels, downstream signaling pathway activity, cell division rates, and general sensitivity to the compound. It is crucial to empirically determine the optimal incubation time for each cell line used in your experiments.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Reference |
| Ki | Inhibitor constant for [125I]endothelin-1 binding to cloned human ETA receptor. | 0.46 nM | [1] |
| IC50 | Concentration causing 50% inhibition of ET-1-induced arachidonic acid release. | 0.59 nM | |
| IC50 | Concentration causing 50% inhibition of ET-1-induced phosphatidylinositol hydrolysis. | 3 nM | |
| Selectivity | Fold-selectivity for ETA receptor over ETB receptor. | >25,000-fold |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a method to determine the optimal incubation time for this compound to inhibit endothelin-1-induced cell proliferation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth throughout the duration of the experiment. Allow cells to adhere and recover for 24 hours.
-
Starvation (Optional): If the cells are cultured in serum-containing medium, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.
-
This compound Pre-incubation: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO). Incubate for various time points (e.g., 1, 4, 8, 12, 24, 48 hours).
-
ET-1 Stimulation: After the pre-incubation period, add a predetermined concentration of endothelin-1 to stimulate cell proliferation.
-
Final Incubation: Incubate the plates for a further 24 to 72 hours, depending on the cell line's doubling time.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the this compound concentration for each incubation time point. The optimal incubation time is the shortest duration that gives a maximal and consistent inhibitory effect.
Protocol 2: Western Blot Analysis of Downstream Signaling Inhibition
This protocol describes how to determine the optimal incubation time for this compound to inhibit ET-1-induced phosphorylation of a downstream target (e.g., ERK1/2).
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Starvation: Serum-starve the cells for 4-24 hours before treatment.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for various short time points (e.g., 15, 30, 60, 120 minutes).
-
ET-1 Stimulation: Following this compound incubation, stimulate the cells with endothelin-1 for a short period (e.g., 5-15 minutes) known to induce robust phosphorylation of the target protein.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. A total protein antibody should also be used for normalization.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. The optimal incubation time is the point at which maximal inhibition of ET-1-induced phosphorylation is observed.
Mandatory Visualization
Caption: Signaling pathway of Endothelin-1 (ET-1) via the ETA receptor and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Technical Support Center: Optimizing Abt-546 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Abt-546 incubation time in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective endothelin ETA receptor antagonist.[1] It functions by binding to the ETA receptor, thereby blocking the downstream signaling pathways induced by endothelin-1 (ET-1). This inhibition prevents physiological responses such as vasoconstriction and cell proliferation. Specifically, this compound has been shown to block endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis.[1]
Q2: What is a recommended starting point for this compound concentration and incubation time in a new cell-based assay?
For initial experiments, it is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint. Based on its high potency, a starting concentration range of 0.1 nM to 100 nM is recommended. For incubation time, a pilot experiment with time points such as 1, 4, 8, 12, 24, and 48 hours will help to identify an appropriate window to observe the desired effect.
Q3: How does the specific experimental endpoint influence the optimal incubation time for this compound?
The biological question being addressed is a critical factor in determining the incubation time.
-
Short-term signaling events: To study early signaling events, such as the inhibition of ET-1-induced calcium mobilization or phosphorylation of downstream kinases, short incubation times ranging from 15 minutes to a few hours are typically sufficient.
-
Gene and protein expression: To analyze changes in the expression of target genes and proteins, longer incubation times of 6 to 48 hours are generally required to allow for transcription and translation to occur.
-
Cell viability and proliferation: For assays measuring cell viability, proliferation, or cytotoxicity, longer incubation periods of 24 to 72 hours are often necessary to observe significant changes.[2][3]
Q4: Should I expect the same optimal incubation time for this compound across different cell lines?
No, the optimal incubation time can vary significantly between different cell lines. This variability can be due to differences in ETA receptor expression levels, downstream signaling pathway activity, cell division rates, and general sensitivity to the compound. It is crucial to empirically determine the optimal incubation time for each cell line used in your experiments.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Reference |
| Ki | Inhibitor constant for [125I]endothelin-1 binding to cloned human ETA receptor. | 0.46 nM | [1] |
| IC50 | Concentration causing 50% inhibition of ET-1-induced arachidonic acid release. | 0.59 nM | |
| IC50 | Concentration causing 50% inhibition of ET-1-induced phosphatidylinositol hydrolysis. | 3 nM | |
| Selectivity | Fold-selectivity for ETA receptor over ETB receptor. | >25,000-fold |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a method to determine the optimal incubation time for this compound to inhibit endothelin-1-induced cell proliferation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth throughout the duration of the experiment. Allow cells to adhere and recover for 24 hours.
-
Starvation (Optional): If the cells are cultured in serum-containing medium, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.
-
This compound Pre-incubation: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO). Incubate for various time points (e.g., 1, 4, 8, 12, 24, 48 hours).
-
ET-1 Stimulation: After the pre-incubation period, add a predetermined concentration of endothelin-1 to stimulate cell proliferation.
-
Final Incubation: Incubate the plates for a further 24 to 72 hours, depending on the cell line's doubling time.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the this compound concentration for each incubation time point. The optimal incubation time is the shortest duration that gives a maximal and consistent inhibitory effect.
Protocol 2: Western Blot Analysis of Downstream Signaling Inhibition
This protocol describes how to determine the optimal incubation time for this compound to inhibit ET-1-induced phosphorylation of a downstream target (e.g., ERK1/2).
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Starvation: Serum-starve the cells for 4-24 hours before treatment.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for various short time points (e.g., 15, 30, 60, 120 minutes).
-
ET-1 Stimulation: Following this compound incubation, stimulate the cells with endothelin-1 for a short period (e.g., 5-15 minutes) known to induce robust phosphorylation of the target protein.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. A total protein antibody should also be used for normalization.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. The optimal incubation time is the point at which maximal inhibition of ET-1-induced phosphorylation is observed.
Mandatory Visualization
Caption: Signaling pathway of Endothelin-1 (ET-1) via the ETA receptor and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
dealing with variability in Abt-546 experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental data when working with Abt-546.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1] Its mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways.[1][2] This blockade prevents physiological responses mediated by ET-1 through the ETA receptor, such as vasoconstriction and cell proliferation.[3]
Q2: What are the typical sources of variability in cell-based assays using this compound?
Variability in cell-based assays can arise from several factors, including:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can lead to variable responses.[4] Phenotypic drift can occur after several passages, altering the cell population.
-
Reagent Quality and Handling: The quality and proper handling of reagents, including this compound itself, are crucial. Inconsistent solvent concentrations (e.g., DMSO) can impact results.
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant variability, especially with small volumes.
-
Assay Conditions: Fluctuations in incubation time and temperature can affect the experimental outcome. "Edge effects" in microplates, caused by evaporation, can also lead to inconsistent results.
-
Cell Line Integrity: It is essential to use authenticated cell lines and routinely test for contamination, such as mycoplasma.
Q3: How can I minimize variability in my this compound experiments?
To minimize variability, consider the following:
-
Standardize Protocols: Adhere to consistent, detailed standard operating procedures for all experiments.
-
Cell Handling: Use cells from a trusted source, limit the number of passages, and maintain consistent cell densities.
-
Reagent Preparation: Prepare master mixes of reagents to be dispensed across plates to ensure consistency.
-
Accurate Pipetting: Ensure pipettes are properly calibrated and use appropriate techniques.
-
Control for Edge Effects: Avoid using the outer wells of microplates or fill them with a buffer to minimize evaporation.
-
Include Proper Controls: Always include positive and negative controls in your experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Potential Cause: Inaccurate pipetting, especially of small volumes.
-
Troubleshooting Step: Verify pipette calibration. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells.
-
-
Potential Cause: Inadequate mixing of reagents.
-
Troubleshooting Step: Ensure all solutions are thoroughly mixed before and during the assay.
-
-
Potential Cause: "Edge effects" in the microplate.
-
Troubleshooting Step: Avoid using the outermost wells of the plate. Alternatively, fill the outer wells with sterile buffer or water to maintain humidity.
-
-
Potential Cause: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension before and during seeding.
-
Issue 2: Inconsistent IC50 Values for this compound
-
Potential Cause: Variability in cell health or density.
-
Troubleshooting Step: Standardize cell culture conditions, including seeding density and passage number.
-
-
Potential Cause: Degradation or precipitation of this compound.
-
Troubleshooting Step: Visually inspect for compound precipitation. Ensure proper storage of the compound and its solutions. Determine the solubility of this compound in your specific assay buffer.
-
-
Potential Cause: Fluctuations in incubation time or temperature.
-
Troubleshooting Step: Use a calibrated incubator and ensure consistent timing for all experimental steps.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | Human ETA Receptor | CHO Cells | IC50 | 0.49 nM | |
| Radioligand Binding | Human ETB Receptor | CHO Cells | IC50 | 15,400 nM | |
| Radioligand Binding | Rat ETA Receptor | MMQ Cells | IC50 | 0.56 nM | |
| Radioligand Binding | Porcine ETB Receptor | Cerebellum | IC50 | 16,700 nM | |
| Functional Assay (Arachidonic Acid Release) | Endothelin-1 Induced | - | IC50 | 0.59 nM | |
| Functional Assay (Phosphatidylinositol Hydrolysis) | Endothelin-1 Induced | - | IC50 | 3 nM | |
| Radioligand Binding | Human ETA Receptor | - | Ki | 0.46 nM |
Experimental Protocols
Protocol 1: General Cell-Based Functional Assay (Antagonist Mode)
-
Cell Seeding: Plate cells at a predetermined density in a suitable microplate and incubate until they reach the desired confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Compound Incubation: Add the this compound dilutions to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add a known concentration (e.g., EC80) of the agonist (Endothelin-1) to the wells.
-
Incubation: Incubate the plate for the desired period to allow for a response.
-
Detection: Add the detection reagent and measure the signal using a suitable plate reader.
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: Troubleshooting workflow for data variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
dealing with variability in Abt-546 experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental data when working with Abt-546.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1] Its mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways.[1][2] This blockade prevents physiological responses mediated by ET-1 through the ETA receptor, such as vasoconstriction and cell proliferation.[3]
Q2: What are the typical sources of variability in cell-based assays using this compound?
Variability in cell-based assays can arise from several factors, including:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can lead to variable responses.[4] Phenotypic drift can occur after several passages, altering the cell population.
-
Reagent Quality and Handling: The quality and proper handling of reagents, including this compound itself, are crucial. Inconsistent solvent concentrations (e.g., DMSO) can impact results.
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant variability, especially with small volumes.
-
Assay Conditions: Fluctuations in incubation time and temperature can affect the experimental outcome. "Edge effects" in microplates, caused by evaporation, can also lead to inconsistent results.
-
Cell Line Integrity: It is essential to use authenticated cell lines and routinely test for contamination, such as mycoplasma.
Q3: How can I minimize variability in my this compound experiments?
To minimize variability, consider the following:
-
Standardize Protocols: Adhere to consistent, detailed standard operating procedures for all experiments.
-
Cell Handling: Use cells from a trusted source, limit the number of passages, and maintain consistent cell densities.
-
Reagent Preparation: Prepare master mixes of reagents to be dispensed across plates to ensure consistency.
-
Accurate Pipetting: Ensure pipettes are properly calibrated and use appropriate techniques.
-
Control for Edge Effects: Avoid using the outer wells of microplates or fill them with a buffer to minimize evaporation.
-
Include Proper Controls: Always include positive and negative controls in your experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Potential Cause: Inaccurate pipetting, especially of small volumes.
-
Troubleshooting Step: Verify pipette calibration. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells.
-
-
Potential Cause: Inadequate mixing of reagents.
-
Troubleshooting Step: Ensure all solutions are thoroughly mixed before and during the assay.
-
-
Potential Cause: "Edge effects" in the microplate.
-
Troubleshooting Step: Avoid using the outermost wells of the plate. Alternatively, fill the outer wells with sterile buffer or water to maintain humidity.
-
-
Potential Cause: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension before and during seeding.
-
Issue 2: Inconsistent IC50 Values for this compound
-
Potential Cause: Variability in cell health or density.
-
Troubleshooting Step: Standardize cell culture conditions, including seeding density and passage number.
-
-
Potential Cause: Degradation or precipitation of this compound.
-
Troubleshooting Step: Visually inspect for compound precipitation. Ensure proper storage of the compound and its solutions. Determine the solubility of this compound in your specific assay buffer.
-
-
Potential Cause: Fluctuations in incubation time or temperature.
-
Troubleshooting Step: Use a calibrated incubator and ensure consistent timing for all experimental steps.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | Human ETA Receptor | CHO Cells | IC50 | 0.49 nM | |
| Radioligand Binding | Human ETB Receptor | CHO Cells | IC50 | 15,400 nM | |
| Radioligand Binding | Rat ETA Receptor | MMQ Cells | IC50 | 0.56 nM | |
| Radioligand Binding | Porcine ETB Receptor | Cerebellum | IC50 | 16,700 nM | |
| Functional Assay (Arachidonic Acid Release) | Endothelin-1 Induced | - | IC50 | 0.59 nM | |
| Functional Assay (Phosphatidylinositol Hydrolysis) | Endothelin-1 Induced | - | IC50 | 3 nM | |
| Radioligand Binding | Human ETA Receptor | - | Ki | 0.46 nM |
Experimental Protocols
Protocol 1: General Cell-Based Functional Assay (Antagonist Mode)
-
Cell Seeding: Plate cells at a predetermined density in a suitable microplate and incubate until they reach the desired confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Compound Incubation: Add the this compound dilutions to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add a known concentration (e.g., EC80) of the agonist (Endothelin-1) to the wells.
-
Incubation: Incubate the plate for the desired period to allow for a response.
-
Detection: Add the detection reagent and measure the signal using a suitable plate reader.
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: Troubleshooting workflow for data variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
Abt-546 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Abt-546.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound as a research chemical?
A1: For research-grade this compound, a purity of >98% is generally expected. However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data. The CoA should detail the analytical method used for purity determination, most commonly High-Performance Liquid Chromatography (HPLC).
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.
Q3: What are potential sources of impurities in this compound?
A3: Impurities in this compound can originate from various stages of its lifecycle. These include:
-
Synthesis-related impurities: Residual starting materials, byproducts from incomplete or side reactions, and leftover reagents or catalysts.
-
Degradation products: Chemical changes in the this compound molecule over time due to factors like light, temperature, pH, or interaction with excipients.
-
Environmental contaminants: Introduction of foreign particles, such as dust or metals from manufacturing equipment, during production or handling.
Q4: How can I assess the identity and structure of this compound?
A4: A combination of spectroscopic techniques is typically employed for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guides
HPLC Purity Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.2. Use a new or different HPLC column.3. Reduce the concentration or injection volume of the sample. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed.2. Check the HPLC pump for proper functioning.3. Use a column oven to maintain a consistent temperature. |
| Presence of unexpected peaks | Sample contamination; Degradation of the compound; Carryover from previous injections. | 1. Prepare a fresh sample using high-purity solvents.2. Analyze the sample promptly after preparation.3. Implement a robust needle wash protocol between injections. |
Stability and Degradation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Decreased purity over time in storage | Improper storage conditions (exposure to light, heat, or moisture). | 1. Store this compound at the recommended temperature in a tightly sealed, light-resistant container.2. Consider aliquoting the compound to minimize freeze-thaw cycles. |
| Appearance of degradation products in solution | Hydrolysis or oxidation in the solvent. | 1. Use high-purity, degassed solvents for sample preparation.2. Prepare solutions fresh before use.3. If using aqueous solutions, consider the effect of pH on stability. |
Experimental Protocols
Representative HPLC Method for Purity Assessment of Pyrrolidine Carboxylic Acid Derivatives
This protocol is a general guideline and may require optimization for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A gradient elution is often necessary to separate impurities with varying polarities. A representative gradient is shown in the table below.
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of this compound).
4. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Forced Degradation Study Protocol
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.
2. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample to identify and quantify any degradation products.
Visualizations
Abt-546 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Abt-546.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound as a research chemical?
A1: For research-grade this compound, a purity of >98% is generally expected. However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data. The CoA should detail the analytical method used for purity determination, most commonly High-Performance Liquid Chromatography (HPLC).
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.
Q3: What are potential sources of impurities in this compound?
A3: Impurities in this compound can originate from various stages of its lifecycle. These include:
-
Synthesis-related impurities: Residual starting materials, byproducts from incomplete or side reactions, and leftover reagents or catalysts.
-
Degradation products: Chemical changes in the this compound molecule over time due to factors like light, temperature, pH, or interaction with excipients.
-
Environmental contaminants: Introduction of foreign particles, such as dust or metals from manufacturing equipment, during production or handling.
Q4: How can I assess the identity and structure of this compound?
A4: A combination of spectroscopic techniques is typically employed for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guides
HPLC Purity Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.2. Use a new or different HPLC column.3. Reduce the concentration or injection volume of the sample. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed.2. Check the HPLC pump for proper functioning.3. Use a column oven to maintain a consistent temperature. |
| Presence of unexpected peaks | Sample contamination; Degradation of the compound; Carryover from previous injections. | 1. Prepare a fresh sample using high-purity solvents.2. Analyze the sample promptly after preparation.3. Implement a robust needle wash protocol between injections. |
Stability and Degradation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Decreased purity over time in storage | Improper storage conditions (exposure to light, heat, or moisture). | 1. Store this compound at the recommended temperature in a tightly sealed, light-resistant container.2. Consider aliquoting the compound to minimize freeze-thaw cycles. |
| Appearance of degradation products in solution | Hydrolysis or oxidation in the solvent. | 1. Use high-purity, degassed solvents for sample preparation.2. Prepare solutions fresh before use.3. If using aqueous solutions, consider the effect of pH on stability. |
Experimental Protocols
Representative HPLC Method for Purity Assessment of Pyrrolidine Carboxylic Acid Derivatives
This protocol is a general guideline and may require optimization for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A gradient elution is often necessary to separate impurities with varying polarities. A representative gradient is shown in the table below.
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of this compound).
4. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Forced Degradation Study Protocol
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.
2. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample to identify and quantify any degradation products.
Visualizations
Technical Support Center: Troubleshooting Abt-546 In Vivo Delivery
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Abt-546, a potent and selective endothelin ETA receptor antagonist. The information is presented in a question-and-answer format to directly address common issues, supplemented with detailed experimental protocols and key data.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution upon dilution with an aqueous vehicle for injection. What should I do?
A1: This is a common issue for hydrophobic molecules like this compound. Precipitation upon addition to aqueous solutions indicates that the compound's solubility limit has been exceeded. Here are several strategies to address this:
-
Optimize Your Co-Solvent System: While this compound is soluble in DMSO, using a high concentration of DMSO in vivo can lead to toxicity. A multi-component co-solvent system is often necessary. A widely used approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with other vehicles like polyethylene glycol 400 (PEG400), Tween-80, or saline. It is crucial to maintain a low final concentration of DMSO (ideally <10%).
-
Consider a Suspension Formulation: For oral administration, a uniform suspension can be an effective delivery method. This involves reducing the particle size of this compound (e.g., through micronization) and suspending it in a suitable vehicle, such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. The addition of a surfactant like Tween-80 can aid in wetting the particles and preventing aggregation.
-
Explore Lipid-Based Formulations: For oral delivery, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly enhance the solubility and absorption of lipophilic compounds. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion in the gastrointestinal tract.
Q2: I'm observing lower than expected efficacy in my in vivo model. What are the potential delivery-related causes?
A2: Low efficacy can stem from several factors related to drug delivery and pharmacokinetics. Consider the following:
-
Poor Bioavailability: this compound, being a hydrophobic molecule, may have limited oral bioavailability. This means that only a fraction of the administered dose reaches systemic circulation. Refer to the pharmacokinetic data below to understand its expected bioavailability in different species. Strategies to improve bioavailability include using the formulation techniques mentioned in Q1.
-
Insufficient Target Engagement: The dose administered may not be sufficient to achieve the required therapeutic concentration at the target ETA receptors. A dose-response study is essential to determine the optimal dosage for your specific model.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver (first-pass metabolism) and cleared from the body, resulting in a short duration of action. The provided pharmacokinetic table shows the plasma half-life of this compound.
-
Vehicle-Related Issues: The chosen vehicle could interfere with the absorption of this compound or even exhibit its own biological effects, confounding the experimental results. Always include a vehicle-only control group in your studies.
Q3: How can I ensure my formulation is stable and suitable for administration?
A3: Proper formulation preparation and handling are critical for reproducible results.
-
Visual Inspection: Always visually inspect your final formulation for any signs of precipitation, phase separation, or non-uniformity. A well-prepared suspension should be milky and uniform, and a solution should be clear.
-
Sonication: For suspensions, use a bath sonicator to ensure fine and uniform dispersion of the drug particles.
-
Stirring: For oral gavage of suspensions, ensure the formulation is continuously stirred during dosing to prevent settling of the drug particles, which could lead to inaccurate dosing.
-
Fresh Preparation: It is generally recommended to prepare formulations fresh daily. If storage is necessary, conduct stability studies to ensure the compound does not degrade or precipitate over time at the intended storage temperature.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound after oral administration in various species. This data is essential for dose selection and interpretation of experimental outcomes.
| Parameter | Rat | Dog | Monkey |
| Plasma Half-life (h) | 2.5 | 1.3 | 1.0 |
| Peak Plasma Concentration (Cmax) (µg/ml) | 1.69 | 2.47 | 1.10 |
| Area Under the Curve (AUC/oral) (µg·h·ml) | 3.28 | 1.66 | Not Reported |
| Bioavailability | Good | Good | Good |
Data adapted from Wessale et al., Clinical Science (2002).
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a common co-solvent system suitable for oral administration of hydrophobic compounds like this compound in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amounts: Based on the desired final concentration and dosing volume, calculate the total amount of this compound and each vehicle component needed. Prepare a slight excess to account for any losses.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Vortex thoroughly to ensure complete dissolution. This will be your stock solution. For example, to prepare a final formulation with 10% DMSO, you would start with this step.
-
Add PEG300: To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous. For a final formulation of 40% PEG300, this would be your next step.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture and vortex until the solution is clear and uniform. For a final formulation of 5% Tween-80, this would be the subsequent step.
-
Add Saline: Slowly add the final volume of sterile saline to the mixture while vortexing. This will bring the formulation to its final concentration and volume. For a final formulation with 45% saline, this would be the final addition.
-
Final Formulation Example: A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .
-
Administration: Use a magnetic stirrer to keep the solution mixed during dosing if there is any concern about precipitation over time.
Visualizations
Endothelin A (ETA) Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by endothelin-1 (ET-1) binding to the ETA receptor, which is the target of this compound. This compound acts as an antagonist, blocking these downstream effects.
Caption: this compound blocks the ET-1/ETA receptor signaling cascade.
Experimental Workflow for Formulation Preparation
This workflow outlines the key steps in preparing a formulation for in vivo studies.
Technical Support Center: Troubleshooting Abt-546 In Vivo Delivery
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Abt-546, a potent and selective endothelin ETA receptor antagonist. The information is presented in a question-and-answer format to directly address common issues, supplemented with detailed experimental protocols and key data.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution upon dilution with an aqueous vehicle for injection. What should I do?
A1: This is a common issue for hydrophobic molecules like this compound. Precipitation upon addition to aqueous solutions indicates that the compound's solubility limit has been exceeded. Here are several strategies to address this:
-
Optimize Your Co-Solvent System: While this compound is soluble in DMSO, using a high concentration of DMSO in vivo can lead to toxicity. A multi-component co-solvent system is often necessary. A widely used approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with other vehicles like polyethylene glycol 400 (PEG400), Tween-80, or saline. It is crucial to maintain a low final concentration of DMSO (ideally <10%).
-
Consider a Suspension Formulation: For oral administration, a uniform suspension can be an effective delivery method. This involves reducing the particle size of this compound (e.g., through micronization) and suspending it in a suitable vehicle, such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. The addition of a surfactant like Tween-80 can aid in wetting the particles and preventing aggregation.
-
Explore Lipid-Based Formulations: For oral delivery, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can significantly enhance the solubility and absorption of lipophilic compounds. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion in the gastrointestinal tract.
Q2: I'm observing lower than expected efficacy in my in vivo model. What are the potential delivery-related causes?
A2: Low efficacy can stem from several factors related to drug delivery and pharmacokinetics. Consider the following:
-
Poor Bioavailability: this compound, being a hydrophobic molecule, may have limited oral bioavailability. This means that only a fraction of the administered dose reaches systemic circulation. Refer to the pharmacokinetic data below to understand its expected bioavailability in different species. Strategies to improve bioavailability include using the formulation techniques mentioned in Q1.
-
Insufficient Target Engagement: The dose administered may not be sufficient to achieve the required therapeutic concentration at the target ETA receptors. A dose-response study is essential to determine the optimal dosage for your specific model.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver (first-pass metabolism) and cleared from the body, resulting in a short duration of action. The provided pharmacokinetic table shows the plasma half-life of this compound.
-
Vehicle-Related Issues: The chosen vehicle could interfere with the absorption of this compound or even exhibit its own biological effects, confounding the experimental results. Always include a vehicle-only control group in your studies.
Q3: How can I ensure my formulation is stable and suitable for administration?
A3: Proper formulation preparation and handling are critical for reproducible results.
-
Visual Inspection: Always visually inspect your final formulation for any signs of precipitation, phase separation, or non-uniformity. A well-prepared suspension should be milky and uniform, and a solution should be clear.
-
Sonication: For suspensions, use a bath sonicator to ensure fine and uniform dispersion of the drug particles.
-
Stirring: For oral gavage of suspensions, ensure the formulation is continuously stirred during dosing to prevent settling of the drug particles, which could lead to inaccurate dosing.
-
Fresh Preparation: It is generally recommended to prepare formulations fresh daily. If storage is necessary, conduct stability studies to ensure the compound does not degrade or precipitate over time at the intended storage temperature.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound after oral administration in various species. This data is essential for dose selection and interpretation of experimental outcomes.
| Parameter | Rat | Dog | Monkey |
| Plasma Half-life (h) | 2.5 | 1.3 | 1.0 |
| Peak Plasma Concentration (Cmax) (µg/ml) | 1.69 | 2.47 | 1.10 |
| Area Under the Curve (AUC/oral) (µg·h·ml) | 3.28 | 1.66 | Not Reported |
| Bioavailability | Good | Good | Good |
Data adapted from Wessale et al., Clinical Science (2002).
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol describes the preparation of a common co-solvent system suitable for oral administration of hydrophobic compounds like this compound in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amounts: Based on the desired final concentration and dosing volume, calculate the total amount of this compound and each vehicle component needed. Prepare a slight excess to account for any losses.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Vortex thoroughly to ensure complete dissolution. This will be your stock solution. For example, to prepare a final formulation with 10% DMSO, you would start with this step.
-
Add PEG300: To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous. For a final formulation of 40% PEG300, this would be your next step.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture and vortex until the solution is clear and uniform. For a final formulation of 5% Tween-80, this would be the subsequent step.
-
Add Saline: Slowly add the final volume of sterile saline to the mixture while vortexing. This will bring the formulation to its final concentration and volume. For a final formulation with 45% saline, this would be the final addition.
-
Final Formulation Example: A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .
-
Administration: Use a magnetic stirrer to keep the solution mixed during dosing if there is any concern about precipitation over time.
Visualizations
Endothelin A (ETA) Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by endothelin-1 (ET-1) binding to the ETA receptor, which is the target of this compound. This compound acts as an antagonist, blocking these downstream effects.
Caption: this compound blocks the ET-1/ETA receptor signaling cascade.
Experimental Workflow for Formulation Preparation
This workflow outlines the key steps in preparing a formulation for in vivo studies.
potential interactions of Abt-546 with other reagents
Technical Support Center: ABT-546
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues and clarify the use of this potent and selective endothelin-A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonpeptide small molecule that acts as a selective antagonist for the endothelin-A (ETA) receptor.[1][2][3] Endothelins are potent vasoconstricting peptides that mediate their effects through two receptor subtypes: ETA and ETB.[2][3] By selectively blocking the ETA receptor, this compound inhibits the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).
Q2: How selective is this compound for the ETA receptor compared to the ETB receptor?
This compound exhibits high selectivity for the ETA receptor. Studies have shown it to be approximately 28,000-fold more selective for ETA over ETB receptors. This high selectivity makes it a valuable tool for investigating the specific roles of the ETA receptor in various physiological and pathological processes.
Q3: What are the known potencies of this compound in in vitro assays?
The potency of this compound has been characterized in various in vitro systems. For instance, its inhibitory constant (Ki) for the human ETA receptor is approximately 0.46 nmol/L, while its Ki for the ETB receptor is about 13,000 nmol/L.
Q4: Can this compound be used in animal models? What is a typical route of administration and dosage?
Yes, this compound has been used in in vivo studies, primarily in rats. A common route of administration is intraperitoneal infusion via an osmotic pump. For example, a study investigating its effects on uterine ischemia-reperfusion in rats used a dosage of 20 mg/kg/day. The vehicle used for this administration was a solution of 20% ethyl alcohol and 40% propylene glycol in 0.04 M NaOH.
Q5: What are some potential off-target effects or confounding interactions to be aware of?
While this compound is highly selective, at very high concentrations, it might exhibit some activity at the ETB receptor. It is crucial to use the lowest effective concentration to maintain selectivity. Additionally, as with any pharmacological agent, the vehicle used to dissolve this compound should be tested alone in control experiments to ensure it does not have any independent biological effects.
Q6: Are there any known issues with the stability or solubility of this compound?
The provided literature does not detail specific stability or solubility issues, but the use of a vehicle containing ethyl alcohol, propylene glycol, and NaOH suggests that this compound may have limited aqueous solubility. It is recommended to follow established protocols for its dissolution and to prepare fresh solutions for experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Variability in experimental results | Inconsistent drug concentration or degradation. | Prepare fresh solutions of this compound for each experiment. Ensure complete dissolution in the appropriate vehicle. Store the compound as recommended by the supplier. |
| Unexpected biological response | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration that provides maximal ETA antagonism with minimal off-target effects. |
| Vehicle effects. | Include a vehicle-only control group in your experimental design to account for any biological effects of the solvent. | |
| Lack of efficacy in an in vivo model | Poor bioavailability or rapid metabolism. | Consult pharmacokinetic data to determine the appropriate dosage and administration route for your specific animal model. Consider continuous infusion via an osmotic pump for sustained exposure. |
| Inappropriate animal model. | Ensure that the selected animal model expresses the ETA receptor in the tissue of interest and that the pathological process is mediated by the endothelin system. |
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Inhibitory Constant (Ki) | Reference |
| Endothelin-A (ETA) | 0.46 nmol/L | |
| Endothelin-B (ETB) | 13,000 nmol/L |
Table 2: Comparative Pharmacokinetic Parameters of Endothelin Receptor Antagonists (Oral Administration)
| Parameter | ABT-627 (Atrasentan) | This compound | A-182086 | A-192621 | Reference |
| Plasma Half-life (h, Rat) | 6.2 | 2.5 | 8.1 | 5.0 | |
| Plasma Half-life (h, Dog) | 3.5 | 1.3 | 5.0 | 2.0 | |
| Plasma Half-life (h, Monkey) | 2.5 | 1.0 | 2.0 | 3.1 | |
| Cmax (µg/ml, Rat) | 3.44 | 1.69 | 2.36 | 0.81 | |
| Cmax (µg/ml, Dog) | 4.67 | 2.47 | 19.04 | 0.38 | |
| Cmax (µg/ml, Monkey) | 0.32 | 1.10 | 0.09 | 0.19 |
Experimental Protocols
Protocol 1: In Vitro Endothelin Receptor Binding Assay
This protocol is a generalized procedure based on standard receptor binding assays described in the literature.
-
Cell Culture and Membrane Preparation:
-
Culture cells recombinantly expressing either human ETA or ETB receptors.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membranes, a radiolabeled endothelin ligand (e.g., ¹²⁵I-ET-1), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled ET-1.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for this compound.
-
Protocol 2: In Vivo Administration via Osmotic Pump in Rats
This protocol is based on the methodology described for studying the effects of this compound in a rat model of uterine ischemia-reperfusion.
-
Animal Model:
-
Use timed-pregnant Sprague-Dawley rats.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle solution of 20% ethyl alcohol, 40% propylene glycol, in 0.04 M NaOH to achieve the desired concentration for the target dose (e.g., 20 mg/kg/day).
-
-
Osmotic Pump Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Fill an Alzet osmotic pump (e.g., model #2001D) with the this compound solution or vehicle.
-
Make a small incision in the abdomen and surgically implant the osmotic pump into the peritoneal cavity.
-
Suture the incision.
-
-
Post-Operative Care and Monitoring:
-
Provide post-operative analgesia and monitor the animal for recovery and any signs of distress.
-
The osmotic pump will continuously deliver the compound at a controlled rate for the duration of the experiment.
-
Visualizations
Caption: Endothelin-1 signaling and the inhibitory action of this compound.
References
potential interactions of Abt-546 with other reagents
Technical Support Center: ABT-546
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues and clarify the use of this potent and selective endothelin-A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonpeptide small molecule that acts as a selective antagonist for the endothelin-A (ETA) receptor.[1][2][3] Endothelins are potent vasoconstricting peptides that mediate their effects through two receptor subtypes: ETA and ETB.[2][3] By selectively blocking the ETA receptor, this compound inhibits the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).
Q2: How selective is this compound for the ETA receptor compared to the ETB receptor?
This compound exhibits high selectivity for the ETA receptor. Studies have shown it to be approximately 28,000-fold more selective for ETA over ETB receptors. This high selectivity makes it a valuable tool for investigating the specific roles of the ETA receptor in various physiological and pathological processes.
Q3: What are the known potencies of this compound in in vitro assays?
The potency of this compound has been characterized in various in vitro systems. For instance, its inhibitory constant (Ki) for the human ETA receptor is approximately 0.46 nmol/L, while its Ki for the ETB receptor is about 13,000 nmol/L.
Q4: Can this compound be used in animal models? What is a typical route of administration and dosage?
Yes, this compound has been used in in vivo studies, primarily in rats. A common route of administration is intraperitoneal infusion via an osmotic pump. For example, a study investigating its effects on uterine ischemia-reperfusion in rats used a dosage of 20 mg/kg/day. The vehicle used for this administration was a solution of 20% ethyl alcohol and 40% propylene glycol in 0.04 M NaOH.
Q5: What are some potential off-target effects or confounding interactions to be aware of?
While this compound is highly selective, at very high concentrations, it might exhibit some activity at the ETB receptor. It is crucial to use the lowest effective concentration to maintain selectivity. Additionally, as with any pharmacological agent, the vehicle used to dissolve this compound should be tested alone in control experiments to ensure it does not have any independent biological effects.
Q6: Are there any known issues with the stability or solubility of this compound?
The provided literature does not detail specific stability or solubility issues, but the use of a vehicle containing ethyl alcohol, propylene glycol, and NaOH suggests that this compound may have limited aqueous solubility. It is recommended to follow established protocols for its dissolution and to prepare fresh solutions for experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Variability in experimental results | Inconsistent drug concentration or degradation. | Prepare fresh solutions of this compound for each experiment. Ensure complete dissolution in the appropriate vehicle. Store the compound as recommended by the supplier. |
| Unexpected biological response | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration that provides maximal ETA antagonism with minimal off-target effects. |
| Vehicle effects. | Include a vehicle-only control group in your experimental design to account for any biological effects of the solvent. | |
| Lack of efficacy in an in vivo model | Poor bioavailability or rapid metabolism. | Consult pharmacokinetic data to determine the appropriate dosage and administration route for your specific animal model. Consider continuous infusion via an osmotic pump for sustained exposure. |
| Inappropriate animal model. | Ensure that the selected animal model expresses the ETA receptor in the tissue of interest and that the pathological process is mediated by the endothelin system. |
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Inhibitory Constant (Ki) | Reference |
| Endothelin-A (ETA) | 0.46 nmol/L | |
| Endothelin-B (ETB) | 13,000 nmol/L |
Table 2: Comparative Pharmacokinetic Parameters of Endothelin Receptor Antagonists (Oral Administration)
| Parameter | ABT-627 (Atrasentan) | This compound | A-182086 | A-192621 | Reference |
| Plasma Half-life (h, Rat) | 6.2 | 2.5 | 8.1 | 5.0 | |
| Plasma Half-life (h, Dog) | 3.5 | 1.3 | 5.0 | 2.0 | |
| Plasma Half-life (h, Monkey) | 2.5 | 1.0 | 2.0 | 3.1 | |
| Cmax (µg/ml, Rat) | 3.44 | 1.69 | 2.36 | 0.81 | |
| Cmax (µg/ml, Dog) | 4.67 | 2.47 | 19.04 | 0.38 | |
| Cmax (µg/ml, Monkey) | 0.32 | 1.10 | 0.09 | 0.19 |
Experimental Protocols
Protocol 1: In Vitro Endothelin Receptor Binding Assay
This protocol is a generalized procedure based on standard receptor binding assays described in the literature.
-
Cell Culture and Membrane Preparation:
-
Culture cells recombinantly expressing either human ETA or ETB receptors.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membranes, a radiolabeled endothelin ligand (e.g., ¹²⁵I-ET-1), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled ET-1.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for this compound.
-
Protocol 2: In Vivo Administration via Osmotic Pump in Rats
This protocol is based on the methodology described for studying the effects of this compound in a rat model of uterine ischemia-reperfusion.
-
Animal Model:
-
Use timed-pregnant Sprague-Dawley rats.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle solution of 20% ethyl alcohol, 40% propylene glycol, in 0.04 M NaOH to achieve the desired concentration for the target dose (e.g., 20 mg/kg/day).
-
-
Osmotic Pump Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Fill an Alzet osmotic pump (e.g., model #2001D) with the this compound solution or vehicle.
-
Make a small incision in the abdomen and surgically implant the osmotic pump into the peritoneal cavity.
-
Suture the incision.
-
-
Post-Operative Care and Monitoring:
-
Provide post-operative analgesia and monitor the animal for recovery and any signs of distress.
-
The osmotic pump will continuously deliver the compound at a controlled rate for the duration of the experiment.
-
Visualizations
Caption: Endothelin-1 signaling and the inhibitory action of this compound.
References
Technical Support Center: Addressing Potential Cellular Toxicity of Abt-546 at High Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter cellular toxicity when using the potent and selective endothelin A (ETA) receptor antagonist, Abt-546, at high concentrations. While specific public data on this compound's cellular toxicity is limited, this guide offers a framework for troubleshooting based on general principles of pharmacology and toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1] It functions by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the ETA receptor, thereby inhibiting downstream signaling pathways.[2][3] Its high selectivity (greater than 25,000-fold for ETA over ETB receptors) makes it a valuable tool for studying the physiological and pathological roles of the ETA receptor.[1]
Q2: Why might I observe cellular toxicity at high concentrations of this compound?
While this compound is highly selective, at concentrations significantly exceeding its Ki for the ETA receptor (0.46 nM), the risk of off-target effects increases.[1] High concentrations can lead to non-specific binding to other receptors, ion channels, or enzymes, potentially triggering unintended signaling cascades and cellular stress, culminating in toxicity. A screening panel at 10 µM indicated some inhibitory activity at the endothelin B (ETB) receptor and the delta-opioid receptor (OPRD1), suggesting potential off-target interactions at high concentrations.
Q3: What are the common signs of cellular toxicity?
Common indicators of cellular toxicity that you might observe in your experiments include:
-
Reduced cell viability and proliferation.
-
Increased apoptosis or necrosis.
-
Changes in cellular morphology.
-
Alterations in metabolic activity.
-
Activation of stress-response pathways.
Q4: How can I determine if the observed toxicity is due to on-target or off-target effects?
Distinguishing between on-target and off-target toxicity is crucial.
-
On-target toxicity would result from excessive blockade of the ETA receptor, leading to an exaggerated pharmacological response. This can be investigated by examining whether the toxic effects can be rescued by activating the downstream pathway of the ETA receptor through alternative means.
-
Off-target toxicity is more likely at high concentrations and can be assessed by performing broader profiling against a panel of receptors and kinases. If the toxic phenotype persists in cells that do not express the ETA receptor, it strongly suggests an off-target mechanism.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate potential cellular toxicity associated with high concentrations of this compound.
Issue 1: Decreased Cell Viability in a Dose-Dependent Manner
Possible Cause:
-
Exceeding the therapeutic window and inducing off-target effects.
-
On-target toxicity due to complete and sustained blockade of a critical signaling pathway.
Troubleshooting Steps:
-
Confirm the Dose-Response Relationship: Perform a detailed dose-response curve to determine the precise concentration at which toxicity is first observed.
-
Determine the IC50 and GI50: Measure the half-maximal inhibitory concentration (IC50) for the desired pharmacological effect and the half-maximal growth inhibition (GI50) to assess cytotoxicity. A large divergence between these values suggests a wider therapeutic window.
-
Use the Lowest Effective Concentration: Once the minimal concentration that achieves the desired ETA receptor antagonism is established, use this concentration for subsequent experiments to minimize the risk of toxicity.
-
Control for Solvent Toxicity: Ensure that the solvent used to dissolve this compound is not contributing to the observed toxicity by treating cells with the vehicle alone at the highest concentration used.
Issue 2: Unexpected Phenotypes Unrelated to ETA Receptor Blockade
Possible Cause:
-
Off-target binding of this compound to other cellular proteins.
Troubleshooting Steps:
-
Literature Review for Off-Target Effects: Consult databases and literature for any known off-target interactions of this compound or structurally similar molecules. A CEREP panel screen has shown some interaction with EDNRB and OPRD1 at 10 µM.
-
Use a Structurally Unrelated ETA Antagonist: Compare the effects of this compound with another ETA antagonist that has a different chemical scaffold. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Target Knockout/Knockdown Control: If possible, use cells where the ETA receptor has been knocked out or knocked down. If the toxic effect persists in these cells, it confirms an off-target mechanism.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | ETA Receptor Occupancy (%) | Cell Viability (%) | Apoptosis Rate (%) |
| 0.1 | 18 | 98 | 2 |
| 1 | 68 | 95 | 3 |
| 10 | 96 | 92 | 5 |
| 100 | 99 | 85 | 15 |
| 1000 | 99 | 60 | 45 |
| 10000 | 99 | 25 | 80 |
Table 2: Comparison of IC50 and GI50 Values
| Compound | Target IC50 (nM) | Cell Line A GI50 (nM) | Cell Line B GI50 (nM) |
| This compound | 0.49 | >10000 | 8500 |
| Antagonist X | 2.5 | >10000 | >10000 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: this compound inhibits the Endothelin-1 signaling pathway.
Caption: Workflow for assessing cellular toxicity.
Caption: Decision tree for troubleshooting toxicity.
References
Technical Support Center: Addressing Potential Cellular Toxicity of Abt-546 at High Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter cellular toxicity when using the potent and selective endothelin A (ETA) receptor antagonist, Abt-546, at high concentrations. While specific public data on this compound's cellular toxicity is limited, this guide offers a framework for troubleshooting based on general principles of pharmacology and toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1] It functions by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the ETA receptor, thereby inhibiting downstream signaling pathways.[2][3] Its high selectivity (greater than 25,000-fold for ETA over ETB receptors) makes it a valuable tool for studying the physiological and pathological roles of the ETA receptor.[1]
Q2: Why might I observe cellular toxicity at high concentrations of this compound?
While this compound is highly selective, at concentrations significantly exceeding its Ki for the ETA receptor (0.46 nM), the risk of off-target effects increases.[1] High concentrations can lead to non-specific binding to other receptors, ion channels, or enzymes, potentially triggering unintended signaling cascades and cellular stress, culminating in toxicity. A screening panel at 10 µM indicated some inhibitory activity at the endothelin B (ETB) receptor and the delta-opioid receptor (OPRD1), suggesting potential off-target interactions at high concentrations.
Q3: What are the common signs of cellular toxicity?
Common indicators of cellular toxicity that you might observe in your experiments include:
-
Reduced cell viability and proliferation.
-
Increased apoptosis or necrosis.
-
Changes in cellular morphology.
-
Alterations in metabolic activity.
-
Activation of stress-response pathways.
Q4: How can I determine if the observed toxicity is due to on-target or off-target effects?
Distinguishing between on-target and off-target toxicity is crucial.
-
On-target toxicity would result from excessive blockade of the ETA receptor, leading to an exaggerated pharmacological response. This can be investigated by examining whether the toxic effects can be rescued by activating the downstream pathway of the ETA receptor through alternative means.
-
Off-target toxicity is more likely at high concentrations and can be assessed by performing broader profiling against a panel of receptors and kinases. If the toxic phenotype persists in cells that do not express the ETA receptor, it strongly suggests an off-target mechanism.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate potential cellular toxicity associated with high concentrations of this compound.
Issue 1: Decreased Cell Viability in a Dose-Dependent Manner
Possible Cause:
-
Exceeding the therapeutic window and inducing off-target effects.
-
On-target toxicity due to complete and sustained blockade of a critical signaling pathway.
Troubleshooting Steps:
-
Confirm the Dose-Response Relationship: Perform a detailed dose-response curve to determine the precise concentration at which toxicity is first observed.
-
Determine the IC50 and GI50: Measure the half-maximal inhibitory concentration (IC50) for the desired pharmacological effect and the half-maximal growth inhibition (GI50) to assess cytotoxicity. A large divergence between these values suggests a wider therapeutic window.
-
Use the Lowest Effective Concentration: Once the minimal concentration that achieves the desired ETA receptor antagonism is established, use this concentration for subsequent experiments to minimize the risk of toxicity.
-
Control for Solvent Toxicity: Ensure that the solvent used to dissolve this compound is not contributing to the observed toxicity by treating cells with the vehicle alone at the highest concentration used.
Issue 2: Unexpected Phenotypes Unrelated to ETA Receptor Blockade
Possible Cause:
-
Off-target binding of this compound to other cellular proteins.
Troubleshooting Steps:
-
Literature Review for Off-Target Effects: Consult databases and literature for any known off-target interactions of this compound or structurally similar molecules. A CEREP panel screen has shown some interaction with EDNRB and OPRD1 at 10 µM.
-
Use a Structurally Unrelated ETA Antagonist: Compare the effects of this compound with another ETA antagonist that has a different chemical scaffold. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Target Knockout/Knockdown Control: If possible, use cells where the ETA receptor has been knocked out or knocked down. If the toxic effect persists in these cells, it confirms an off-target mechanism.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | ETA Receptor Occupancy (%) | Cell Viability (%) | Apoptosis Rate (%) |
| 0.1 | 18 | 98 | 2 |
| 1 | 68 | 95 | 3 |
| 10 | 96 | 92 | 5 |
| 100 | 99 | 85 | 15 |
| 1000 | 99 | 60 | 45 |
| 10000 | 99 | 25 | 80 |
Table 2: Comparison of IC50 and GI50 Values
| Compound | Target IC50 (nM) | Cell Line A GI50 (nM) | Cell Line B GI50 (nM) |
| This compound | 0.49 | >10000 | 8500 |
| Antagonist X | 2.5 | >10000 | >10000 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: this compound inhibits the Endothelin-1 signaling pathway.
Caption: Workflow for assessing cellular toxicity.
Caption: Decision tree for troubleshooting toxicity.
References
Technical Support Center: Data Normalization for Abt-546 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Abt-546 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design, execution, and data analysis.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective endothelin-A (ETA) receptor antagonist. Its primary mechanism of action is to competitively block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways.[1][2] This blockade prevents physiological responses mediated by ET-1 through the ETA receptor, such as vasoconstriction and cell proliferation.[3][4]
Q2: What are the key in vitro parameters of this compound?
The following table summarizes the key binding and functional parameters of this compound based on published data. These values can serve as a benchmark for experimental results.
| Parameter | Value | Cell/Tissue System | Reference |
| Ki (inhibition constant) | 0.46 nM | Cloned human ETA receptors | [1] |
| IC50 (half-maximal inhibitory concentration) | 0.59 nM | Endothelin-1-induced arachidonic acid release | |
| IC50 (half-maximal inhibitory concentration) | 3 nM | Endothelin-1-induced phosphatidylinositol hydrolysis | |
| Selectivity | >25,000-fold for ETA over ETB receptors | Cloned human ETA and ETB receptors |
Q3: How should I normalize data from a competitive radioligand binding assay with this compound?
Data from competitive binding assays should be normalized to represent the percentage of specific binding. The following steps are recommended:
-
Determine Total Binding: This is the radioactivity measured in the absence of any competitor.
-
Determine Non-Specific Binding (NSB): This is the radioactivity measured in the presence of a saturating concentration of an unlabeled ligand (e.g., a high concentration of unlabeled ET-1). High non-specific binding can obscure the specific binding signal.
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding and from the binding at each concentration of this compound.
-
Normalize Data: Express the specific binding at each this compound concentration as a percentage of the maximal specific binding (which is the specific binding in the absence of this compound).
Q4: My IC50 value for this compound is significantly different from the published values. What could be the reason?
Discrepancies in IC50 values can arise from several factors:
-
Assay Conditions: Differences in buffer composition, temperature, and incubation time can affect ligand binding.
-
Radioligand Concentration: The IC50 value is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation can be used to convert IC50 to a Ki value, which is independent of the radioligand concentration, assuming a competitive interaction.
-
Cell/Membrane Preparation: The density of the ETA receptor in your preparation can influence the results.
-
Data Normalization: Incorrect subtraction of background or non-specific binding will lead to inaccurate IC50 values. It is crucial to have appropriate controls to define 0% and 100% inhibition.
II. Troubleshooting Guides
A. Competitive Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is greater than 30% of the total binding. How can I reduce it?
-
Answer:
-
Reduce Radioligand Concentration: Use a concentration of the radiolabeled ligand that is at or below its Kd value.
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) or other blocking agents in the assay buffer to reduce binding to non-receptor components.
-
Pre-treat Filters: If using a filtration assay, pre-soak the filters in a solution like polyethyleneimine (PEI) to reduce radioligand adhesion.
-
Check Radioligand Quality: Ensure the radioligand is not degraded, as impurities can contribute to high NSB.
-
Issue 2: Low Specific Binding Signal
-
Question: I am not observing a clear displacement curve, and the window between total and non-specific binding is too small. What should I do?
-
Answer:
-
Increase Receptor Concentration: Use a higher concentration of your cell membrane preparation to increase the number of available ETA receptors.
-
Verify Receptor Integrity: Ensure your membrane preparations have been stored correctly and have not degraded.
-
Check Radioligand Specific Activity: A high specific activity radioligand is necessary to detect a robust signal.
-
Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium.
-
B. Calcium Mobilization Functional Assays
Issue 1: High Basal Fluorescence Signal
-
Question: The baseline fluorescence in my calcium flux assay is very high, reducing my assay window. What are the potential causes?
-
Answer:
-
Cell Health: Stressed or dying cells can have elevated intracellular calcium levels. Ensure your cells are healthy and not overgrown.
-
Dye Loading: Incomplete de-esterification of the calcium-sensitive dye (e.g., Fluo-4 AM) can lead to compartmentalization and high background. Allow sufficient time for this step.
-
Autofluorescence: Some compounds or media components can be autofluorescent. Run appropriate vehicle controls to check for this.
-
Issue 2: No or Low Response to ET-1 Stimulation
-
Question: My cells are not responding or are showing a very weak response to ET-1, even in the absence of this compound. How can I troubleshoot this?
-
Answer:
-
Receptor Expression: Confirm that your cells express a sufficient level of functional ETA receptors.
-
ET-1 Potency: Verify the concentration and activity of your ET-1 stock.
-
Cell Passage Number: High-passage number cells may have altered receptor expression or signaling capacity.
-
Assay Buffer Composition: Ensure your assay buffer contains an appropriate concentration of calcium.
-
III. Experimental Protocols & Data Presentation
A. ETA Receptor Competitive Binding Assay Protocol
This protocol provides a general framework. Specific concentrations and times may need optimization.
Materials:
-
Cell membranes expressing ETA receptors
-
Radiolabeled ET-1 (e.g., [¹²⁵I]ET-1)
-
This compound
-
Unlabeled ET-1 (for NSB determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, radiolabeled ET-1 (at a concentration close to its Kd), and either this compound, unlabeled ET-1 (for NSB), or buffer (for total binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Normalization and Presentation:
| This compound Conc. (nM) | Total Counts (CPM) | NSB Counts (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 10000 | 500 | 9500 | 100 |
| 0.1 | 9500 | 500 | 9000 | 94.7 |
| 1 | 5500 | 500 | 5000 | 52.6 |
| 10 | 1000 | 500 | 500 | 5.3 |
| 100 | 600 | 500 | 100 | 1.1 |
| 1000 | 550 | 500 | 50 | 0.5 |
This is example data and should be replaced with experimental results.
B. Calcium Mobilization Assay Protocol
This protocol is for a fluorescence-based assay using a plate reader with automated injection.
Materials:
-
Cells expressing ETA receptors (e.g., CHO or HEK293 cells)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
ET-1
-
This compound
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
To determine the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a concentration of ET-1 that elicits a sub-maximal response (e.g., EC80) and record the fluorescence signal over time.
Data Normalization and Presentation:
The change in fluorescence is typically normalized to the baseline fluorescence (F/F₀) or as a percentage of the maximal response to the agonist in the absence of the antagonist.
| This compound Conc. (nM) | Baseline Fluorescence (F₀) | Peak Fluorescence (F) | ΔF (F - F₀) | % Inhibition |
| 0 (No Antagonist) | 1000 | 8000 | 7000 | 0 |
| 0.1 | 1050 | 7500 | 6450 | 7.9 |
| 1 | 980 | 4500 | 3520 | 49.7 |
| 10 | 1020 | 1500 | 480 | 93.1 |
| 100 | 1000 | 1100 | 100 | 98.6 |
| 1000 | 990 | 1050 | 60 | 99.1 |
This is example data and should be replaced with experimental results.
IV. Mandatory Visualizations
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical workflow for data normalization in this compound experiments.
References
Technical Support Center: Data Normalization for Abt-546 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Abt-546 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design, execution, and data analysis.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective endothelin-A (ETA) receptor antagonist. Its primary mechanism of action is to competitively block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways.[1][2] This blockade prevents physiological responses mediated by ET-1 through the ETA receptor, such as vasoconstriction and cell proliferation.[3][4]
Q2: What are the key in vitro parameters of this compound?
The following table summarizes the key binding and functional parameters of this compound based on published data. These values can serve as a benchmark for experimental results.
| Parameter | Value | Cell/Tissue System | Reference |
| Ki (inhibition constant) | 0.46 nM | Cloned human ETA receptors | [1] |
| IC50 (half-maximal inhibitory concentration) | 0.59 nM | Endothelin-1-induced arachidonic acid release | |
| IC50 (half-maximal inhibitory concentration) | 3 nM | Endothelin-1-induced phosphatidylinositol hydrolysis | |
| Selectivity | >25,000-fold for ETA over ETB receptors | Cloned human ETA and ETB receptors |
Q3: How should I normalize data from a competitive radioligand binding assay with this compound?
Data from competitive binding assays should be normalized to represent the percentage of specific binding. The following steps are recommended:
-
Determine Total Binding: This is the radioactivity measured in the absence of any competitor.
-
Determine Non-Specific Binding (NSB): This is the radioactivity measured in the presence of a saturating concentration of an unlabeled ligand (e.g., a high concentration of unlabeled ET-1). High non-specific binding can obscure the specific binding signal.
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding and from the binding at each concentration of this compound.
-
Normalize Data: Express the specific binding at each this compound concentration as a percentage of the maximal specific binding (which is the specific binding in the absence of this compound).
Q4: My IC50 value for this compound is significantly different from the published values. What could be the reason?
Discrepancies in IC50 values can arise from several factors:
-
Assay Conditions: Differences in buffer composition, temperature, and incubation time can affect ligand binding.
-
Radioligand Concentration: The IC50 value is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation can be used to convert IC50 to a Ki value, which is independent of the radioligand concentration, assuming a competitive interaction.
-
Cell/Membrane Preparation: The density of the ETA receptor in your preparation can influence the results.
-
Data Normalization: Incorrect subtraction of background or non-specific binding will lead to inaccurate IC50 values. It is crucial to have appropriate controls to define 0% and 100% inhibition.
II. Troubleshooting Guides
A. Competitive Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is greater than 30% of the total binding. How can I reduce it?
-
Answer:
-
Reduce Radioligand Concentration: Use a concentration of the radiolabeled ligand that is at or below its Kd value.
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) or other blocking agents in the assay buffer to reduce binding to non-receptor components.
-
Pre-treat Filters: If using a filtration assay, pre-soak the filters in a solution like polyethyleneimine (PEI) to reduce radioligand adhesion.
-
Check Radioligand Quality: Ensure the radioligand is not degraded, as impurities can contribute to high NSB.
-
Issue 2: Low Specific Binding Signal
-
Question: I am not observing a clear displacement curve, and the window between total and non-specific binding is too small. What should I do?
-
Answer:
-
Increase Receptor Concentration: Use a higher concentration of your cell membrane preparation to increase the number of available ETA receptors.
-
Verify Receptor Integrity: Ensure your membrane preparations have been stored correctly and have not degraded.
-
Check Radioligand Specific Activity: A high specific activity radioligand is necessary to detect a robust signal.
-
Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium.
-
B. Calcium Mobilization Functional Assays
Issue 1: High Basal Fluorescence Signal
-
Question: The baseline fluorescence in my calcium flux assay is very high, reducing my assay window. What are the potential causes?
-
Answer:
-
Cell Health: Stressed or dying cells can have elevated intracellular calcium levels. Ensure your cells are healthy and not overgrown.
-
Dye Loading: Incomplete de-esterification of the calcium-sensitive dye (e.g., Fluo-4 AM) can lead to compartmentalization and high background. Allow sufficient time for this step.
-
Autofluorescence: Some compounds or media components can be autofluorescent. Run appropriate vehicle controls to check for this.
-
Issue 2: No or Low Response to ET-1 Stimulation
-
Question: My cells are not responding or are showing a very weak response to ET-1, even in the absence of this compound. How can I troubleshoot this?
-
Answer:
-
Receptor Expression: Confirm that your cells express a sufficient level of functional ETA receptors.
-
ET-1 Potency: Verify the concentration and activity of your ET-1 stock.
-
Cell Passage Number: High-passage number cells may have altered receptor expression or signaling capacity.
-
Assay Buffer Composition: Ensure your assay buffer contains an appropriate concentration of calcium.
-
III. Experimental Protocols & Data Presentation
A. ETA Receptor Competitive Binding Assay Protocol
This protocol provides a general framework. Specific concentrations and times may need optimization.
Materials:
-
Cell membranes expressing ETA receptors
-
Radiolabeled ET-1 (e.g., [¹²⁵I]ET-1)
-
This compound
-
Unlabeled ET-1 (for NSB determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, radiolabeled ET-1 (at a concentration close to its Kd), and either this compound, unlabeled ET-1 (for NSB), or buffer (for total binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Normalization and Presentation:
| This compound Conc. (nM) | Total Counts (CPM) | NSB Counts (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 | 10000 | 500 | 9500 | 100 |
| 0.1 | 9500 | 500 | 9000 | 94.7 |
| 1 | 5500 | 500 | 5000 | 52.6 |
| 10 | 1000 | 500 | 500 | 5.3 |
| 100 | 600 | 500 | 100 | 1.1 |
| 1000 | 550 | 500 | 50 | 0.5 |
This is example data and should be replaced with experimental results.
B. Calcium Mobilization Assay Protocol
This protocol is for a fluorescence-based assay using a plate reader with automated injection.
Materials:
-
Cells expressing ETA receptors (e.g., CHO or HEK293 cells)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
ET-1
-
This compound
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
To determine the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a concentration of ET-1 that elicits a sub-maximal response (e.g., EC80) and record the fluorescence signal over time.
Data Normalization and Presentation:
The change in fluorescence is typically normalized to the baseline fluorescence (F/F₀) or as a percentage of the maximal response to the agonist in the absence of the antagonist.
| This compound Conc. (nM) | Baseline Fluorescence (F₀) | Peak Fluorescence (F) | ΔF (F - F₀) | % Inhibition |
| 0 (No Antagonist) | 1000 | 8000 | 7000 | 0 |
| 0.1 | 1050 | 7500 | 6450 | 7.9 |
| 1 | 980 | 4500 | 3520 | 49.7 |
| 10 | 1020 | 1500 | 480 | 93.1 |
| 100 | 1000 | 1100 | 100 | 98.6 |
| 1000 | 990 | 1050 | 60 | 99.1 |
This is example data and should be replaced with experimental results.
IV. Mandatory Visualizations
Caption: ETA receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical workflow for data normalization in this compound experiments.
References
Abt-546 Off-Target Effects on GPCRs: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Abt-546 on G-protein coupled receptors (GPCRs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor, a member of the GPCR family. It exhibits significantly lower affinity for the related Endothelin-B (ETB) receptor, demonstrating over 25,000-fold selectivity for ETA.[1]
Q2: Have any off-target effects of this compound on other GPCRs been reported?
Yes, off-target interactions have been identified in a broad receptor screening panel. In a CEREP panel, at a concentration of 10 µM, this compound demonstrated notable inhibition of the delta-opioid receptor (OPRD1) and the Endothelin-B (ETB) receptor.
Q3: What is the extent of the reported off-target inhibition?
At a concentration of 10 µM, this compound was found to inhibit the delta-opioid receptor (OPRD1) by 62% and the Endothelin-B (ETB) receptor by 56%. It is important to note that this concentration is substantially higher than the Ki of this compound for its primary target, the ETA receptor.
Q4: My experimental results are inconsistent with the expected ETA receptor antagonism. Could off-target effects be the cause?
Unexplained experimental outcomes could potentially be attributed to the off-target activities of this compound, particularly if the compound is used at high concentrations (in the micromolar range). The observed inhibition of the delta-opioid receptor (OPRD1) is a key consideration. Depending on the biological system under investigation, engagement of OPRD1 could lead to a variety of cellular responses that might confound the interpretation of results focused solely on ETA receptor blockade.
Q5: How can I mitigate the potential impact of off-target effects in my experiments?
To minimize the influence of off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound: Titrate the compound to the lowest concentration that achieves the desired level of ETA receptor antagonism in your specific assay.
-
Employ a structurally unrelated ETA receptor antagonist: Comparing the effects of this compound with another selective ETA antagonist can help to discern whether the observed effects are specific to ETA blockade or are a consequence of this compound's unique off-target profile.
-
Utilize a delta-opioid receptor antagonist: In assays where OPRD1 is expressed and its activation could interfere with the measured endpoint, co-incubation with a selective OPRD1 antagonist (e.g., naltrindole) can help to isolate the effects of ETA receptor antagonism.
Quantitative Data Summary
The following table summarizes the known interactions of this compound with its primary target and identified off-target GPCRs.
| Target Receptor | UniProt ID | Interaction | Potency (Ki) | Percent Inhibition | Notes |
| Endothelin-A (ETA) Receptor | P25101 | Antagonist | 0.46 nM | - | Primary target of this compound.[1] |
| Endothelin-B (ETB) Receptor | P24530 | Antagonist | 13,000 nM | 56% at 10 µM | Demonstrates high selectivity of this compound for ETA over ETB. |
| Delta-Opioid (OPRD1) Receptor | P41143 | Inhibition | Not Reported | 62% at 10 µM | Off-target interaction identified in a CEREP screening panel. |
Experimental Protocols
While the precise, proprietary protocols for the initial screening of this compound are not publicly available, the following are representative methodologies for assessing GPCR activity and off-target effects.
Radioligand Binding Assay for GPCR Off-Target Screening
This protocol describes a general method to determine the binding affinity of a test compound (like this compound) to a panel of GPCRs.
Objective: To measure the ability of a test compound to displace a specific radioligand from a GPCR of interest.
Materials:
-
Cell membranes prepared from cell lines stably expressing the target GPCR.
-
Radioligand specific for the target GPCR (e.g., [³H]-DPDPE for OPRD1).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
Glass fiber filter mats.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, the test compound (this compound), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent inhibition of specific binding against the concentration of the test compound to determine the IC₅₀ value.
Calcium Mobilization Functional Assay
This protocol outlines a common functional assay to assess whether a compound acts as an agonist or antagonist at a Gq-coupled GPCR.
Objective: To measure changes in intracellular calcium concentration in response to GPCR activation.
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known agonist for the target GPCR.
-
Test compound (this compound).
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
To assess for antagonist activity, pre-incubate the cells with various concentrations of the test compound (this compound) for a defined period.
-
Place the plate in the fluorescence plate reader.
-
Initiate the reading and establish a stable baseline fluorescence.
-
Add the known agonist to the wells and continue to monitor the fluorescence intensity over time.
-
For agonist testing, add the test compound instead of the known agonist.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
Visualizations
Caption: Generalized GPCR signaling cascade initiated by ligand binding.
Caption: Workflow for characterizing the selectivity of a GPCR ligand.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
Abt-546 Off-Target Effects on GPCRs: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Abt-546 on G-protein coupled receptors (GPCRs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor, a member of the GPCR family. It exhibits significantly lower affinity for the related Endothelin-B (ETB) receptor, demonstrating over 25,000-fold selectivity for ETA.[1]
Q2: Have any off-target effects of this compound on other GPCRs been reported?
Yes, off-target interactions have been identified in a broad receptor screening panel. In a CEREP panel, at a concentration of 10 µM, this compound demonstrated notable inhibition of the delta-opioid receptor (OPRD1) and the Endothelin-B (ETB) receptor.
Q3: What is the extent of the reported off-target inhibition?
At a concentration of 10 µM, this compound was found to inhibit the delta-opioid receptor (OPRD1) by 62% and the Endothelin-B (ETB) receptor by 56%. It is important to note that this concentration is substantially higher than the Ki of this compound for its primary target, the ETA receptor.
Q4: My experimental results are inconsistent with the expected ETA receptor antagonism. Could off-target effects be the cause?
Unexplained experimental outcomes could potentially be attributed to the off-target activities of this compound, particularly if the compound is used at high concentrations (in the micromolar range). The observed inhibition of the delta-opioid receptor (OPRD1) is a key consideration. Depending on the biological system under investigation, engagement of OPRD1 could lead to a variety of cellular responses that might confound the interpretation of results focused solely on ETA receptor blockade.
Q5: How can I mitigate the potential impact of off-target effects in my experiments?
To minimize the influence of off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound: Titrate the compound to the lowest concentration that achieves the desired level of ETA receptor antagonism in your specific assay.
-
Employ a structurally unrelated ETA receptor antagonist: Comparing the effects of this compound with another selective ETA antagonist can help to discern whether the observed effects are specific to ETA blockade or are a consequence of this compound's unique off-target profile.
-
Utilize a delta-opioid receptor antagonist: In assays where OPRD1 is expressed and its activation could interfere with the measured endpoint, co-incubation with a selective OPRD1 antagonist (e.g., naltrindole) can help to isolate the effects of ETA receptor antagonism.
Quantitative Data Summary
The following table summarizes the known interactions of this compound with its primary target and identified off-target GPCRs.
| Target Receptor | UniProt ID | Interaction | Potency (Ki) | Percent Inhibition | Notes |
| Endothelin-A (ETA) Receptor | P25101 | Antagonist | 0.46 nM | - | Primary target of this compound.[1] |
| Endothelin-B (ETB) Receptor | P24530 | Antagonist | 13,000 nM | 56% at 10 µM | Demonstrates high selectivity of this compound for ETA over ETB. |
| Delta-Opioid (OPRD1) Receptor | P41143 | Inhibition | Not Reported | 62% at 10 µM | Off-target interaction identified in a CEREP screening panel. |
Experimental Protocols
While the precise, proprietary protocols for the initial screening of this compound are not publicly available, the following are representative methodologies for assessing GPCR activity and off-target effects.
Radioligand Binding Assay for GPCR Off-Target Screening
This protocol describes a general method to determine the binding affinity of a test compound (like this compound) to a panel of GPCRs.
Objective: To measure the ability of a test compound to displace a specific radioligand from a GPCR of interest.
Materials:
-
Cell membranes prepared from cell lines stably expressing the target GPCR.
-
Radioligand specific for the target GPCR (e.g., [³H]-DPDPE for OPRD1).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
Glass fiber filter mats.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, the test compound (this compound), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent inhibition of specific binding against the concentration of the test compound to determine the IC₅₀ value.
Calcium Mobilization Functional Assay
This protocol outlines a common functional assay to assess whether a compound acts as an agonist or antagonist at a Gq-coupled GPCR.
Objective: To measure changes in intracellular calcium concentration in response to GPCR activation.
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known agonist for the target GPCR.
-
Test compound (this compound).
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
To assess for antagonist activity, pre-incubate the cells with various concentrations of the test compound (this compound) for a defined period.
-
Place the plate in the fluorescence plate reader.
-
Initiate the reading and establish a stable baseline fluorescence.
-
Add the known agonist to the wells and continue to monitor the fluorescence intensity over time.
-
For agonist testing, add the test compound instead of the known agonist.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
Visualizations
Caption: Generalized GPCR signaling cascade initiated by ligand binding.
Caption: Workflow for characterizing the selectivity of a GPCR ligand.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
Validation & Comparative
A Comparative Guide to the Endothelin-A Receptor Antagonists: Abt-546 vs. Atrasentan (ABT-627)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent and selective endothelin-A (ETA) receptor antagonists, Abt-546 and Atrasentan (ABT-627). Both compounds, developed from the same structural core, have been instrumental in research exploring the therapeutic potential of ETA receptor blockade in various pathologies, including cancer and kidney disease. This document summarizes key preclinical and clinical data to aid researchers in understanding their comparative pharmacology and potential applications.
Executive Summary
This compound and Atrasentan are highly selective antagonists for the endothelin-A (ETA) receptor. Preclinical studies demonstrate that both compounds exhibit potent inhibition of ET-1 binding and functional activity at the ETA receptor. This compound shows exceptionally high in vitro selectivity for the ETA over the ETB receptor. Atrasentan, while also highly selective, has been more extensively studied in clinical trials, particularly for its potential in treating diabetic kidney disease and various cancers.[1][2] This guide will delve into the quantitative differences in their pharmacological profiles, detail the experimental methodologies used for their characterization, and illustrate the signaling pathways they modulate.
Mechanism of Action: Targeting the Endothelin-A Receptor
Both this compound and Atrasentan are competitive antagonists of the endothelin-A (ETA) receptor.[3] The endothelin system, particularly the binding of endothelin-1 (ET-1) to the ETA receptor, is implicated in a range of physiological and pathological processes, including vasoconstriction, cell proliferation, inflammation, and fibrosis.[1][2] In the context of disease, aberrant ET-1 signaling contributes to the progression of chronic kidney disease and the growth and metastasis of various tumors. By blocking the ETA receptor, this compound and Atrasentan inhibit these downstream effects.
Quantitative Comparison of Preclinical Data
The following tables summarize the key quantitative data from preclinical studies directly comparing this compound and Atrasentan.
Table 1: In Vitro Receptor Binding Affinity and Functional Inhibition
| Parameter | This compound | Atrasentan (ABT-627) | Reference |
| ETA Receptor Binding (Ki, nM) | 0.46 | 0.034 | |
| ETB Receptor Binding (Ki, nM) | >13,000 | 63.3 | |
| Selectivity (ETB Ki / ETA Ki) | >25,000-fold | >1800-fold | |
| ET-1 Induced Arachidonic Acid Release (IC50, nM) | 0.59 | Not explicitly stated in direct comparison | |
| ET-1 Induced Phosphatidylinositol Hydrolysis (IC50, nM) | 3 | Not explicitly stated in direct comparison |
Table 2: Ex Vivo and In Vivo Pharmacology
| Parameter | This compound | Atrasentan (ABT-627) | Reference |
| ET-1-induced Vasoconstriction (pA2 in isolated rat aorta) | 8.29 | 9.04 | |
| Sarafotoxin 6c-induced Vasoconstriction (pA2 in isolated rat trachea) | 4.57 | 6.45 |
Table 3: Comparative Pharmacokinetics in Animal Models
| Parameter | This compound | Atrasentan (ABT-627) | Species | Reference |
| Oral Bioavailability | Good | Good | Rat, Dog, Monkey | |
| Plasma Half-life (oral, hours) | 2.5 | 6.2 | Rat | |
| 1.3 | 3.5 | Dog | ||
| 1.0 | 2.5 | Monkey |
Experimental Protocols
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Atrasentan for human ETA and ETB receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with cloned human ETA or ETB receptors were used.
-
Radioligand: 125I-labeled ET-1 was used as the radioligand for the binding assays.
-
Procedure: Membranes prepared from the transfected CHO cells were incubated with a fixed concentration of 125I-ET-1 and varying concentrations of the unlabeled competitor (this compound or Atrasentan). The incubation was carried out in a binding buffer at a specified temperature and for a duration sufficient to reach equilibrium.
-
Separation: The bound and free radioligand were separated by filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays: Inhibition of ET-1-Induced Cellular Responses
Objective: To assess the functional antagonist activity of the compounds by measuring their ability to block ET-1-induced downstream signaling events.
1. Arachidonic Acid Release Assay:
-
Cell Line: Rat pituitary MMQ cells, which endogenously express ETA receptors.
-
Procedure: Cells were pre-labeled with [3H]arachidonic acid. After washing, the cells were pre-incubated with varying concentrations of the antagonist (this compound or Atrasentan) before stimulation with ET-1.
-
Measurement: The amount of [3H]arachidonic acid released into the supernatant was measured by liquid scintillation counting.
-
Analysis: The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the ET-1-induced release, was calculated.
2. Phosphatidylinositol Hydrolysis Assay:
-
Cell Line: CHO cells expressing the human ETA receptor.
-
Procedure: Cells were labeled with [3H]myo-inositol. Following pre-incubation with the antagonist, cells were stimulated with ET-1 in the presence of lithium chloride (to inhibit inositol monophosphatase).
-
Measurement: The accumulation of total [3H]inositol phosphates was determined by ion-exchange chromatography.
-
Analysis: The IC50 for the inhibition of ET-1-stimulated phosphatidylinositol hydrolysis was determined.
In Vivo Pressor Response Assay
Objective: To evaluate the in vivo efficacy of the antagonists in blocking the pressor (blood pressure increasing) effects of ET-1.
Methodology:
-
Animal Model: Conscious, normotensive male Sprague-Dawley rats were used.
-
Procedure: The test compound (this compound or Atrasentan) was administered orally. After a specified time, a bolus intravenous injection of ET-1 was given, and the change in mean arterial pressure was monitored.
-
Data Analysis: The inhibitory effect of the antagonist was quantified by measuring the reduction in the pressor response to ET-1 compared to vehicle-treated control animals.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by ETA receptor antagonists and a typical experimental workflow for their evaluation.
Caption: ETA receptor signaling pathway and the inhibitory action of this compound and Atrasentan.
Caption: General experimental workflow for the evaluation of ETA receptor antagonists.
Discussion and Conclusion
Both this compound and Atrasentan (ABT-627) are potent and highly selective ETA receptor antagonists. Preclinical data suggests that this compound possesses a higher degree of selectivity for the ETA receptor over the ETB receptor compared to Atrasentan. However, Atrasentan has a longer plasma half-life in animal models, which may be advantageous for in vivo studies and clinical applications.
The extensive clinical development of Atrasentan in diabetic kidney disease and various cancers provides a wealth of data on its safety and efficacy profile in humans. In contrast, the development of this compound appears to have been discontinued in the earlier stages, and as such, its clinical profile remains largely unknown.
For researchers, the choice between these two compounds will depend on the specific experimental needs. This compound may be a more suitable tool for in vitro studies where exquisite selectivity for the ETA receptor is paramount. For in vivo studies aiming to translate findings to a clinical context, Atrasentan's well-characterized pharmacokinetic and clinical profile makes it a more relevant choice. This guide provides the foundational data to inform such decisions and to support the design of future research in the promising field of endothelin receptor antagonism.
References
A Comparative Guide to the Endothelin-A Receptor Antagonists: Abt-546 vs. Atrasentan (ABT-627)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent and selective endothelin-A (ETA) receptor antagonists, Abt-546 and Atrasentan (ABT-627). Both compounds, developed from the same structural core, have been instrumental in research exploring the therapeutic potential of ETA receptor blockade in various pathologies, including cancer and kidney disease. This document summarizes key preclinical and clinical data to aid researchers in understanding their comparative pharmacology and potential applications.
Executive Summary
This compound and Atrasentan are highly selective antagonists for the endothelin-A (ETA) receptor. Preclinical studies demonstrate that both compounds exhibit potent inhibition of ET-1 binding and functional activity at the ETA receptor. This compound shows exceptionally high in vitro selectivity for the ETA over the ETB receptor. Atrasentan, while also highly selective, has been more extensively studied in clinical trials, particularly for its potential in treating diabetic kidney disease and various cancers.[1][2] This guide will delve into the quantitative differences in their pharmacological profiles, detail the experimental methodologies used for their characterization, and illustrate the signaling pathways they modulate.
Mechanism of Action: Targeting the Endothelin-A Receptor
Both this compound and Atrasentan are competitive antagonists of the endothelin-A (ETA) receptor.[3] The endothelin system, particularly the binding of endothelin-1 (ET-1) to the ETA receptor, is implicated in a range of physiological and pathological processes, including vasoconstriction, cell proliferation, inflammation, and fibrosis.[1][2] In the context of disease, aberrant ET-1 signaling contributes to the progression of chronic kidney disease and the growth and metastasis of various tumors. By blocking the ETA receptor, this compound and Atrasentan inhibit these downstream effects.
Quantitative Comparison of Preclinical Data
The following tables summarize the key quantitative data from preclinical studies directly comparing this compound and Atrasentan.
Table 1: In Vitro Receptor Binding Affinity and Functional Inhibition
| Parameter | This compound | Atrasentan (ABT-627) | Reference |
| ETA Receptor Binding (Ki, nM) | 0.46 | 0.034 | |
| ETB Receptor Binding (Ki, nM) | >13,000 | 63.3 | |
| Selectivity (ETB Ki / ETA Ki) | >25,000-fold | >1800-fold | |
| ET-1 Induced Arachidonic Acid Release (IC50, nM) | 0.59 | Not explicitly stated in direct comparison | |
| ET-1 Induced Phosphatidylinositol Hydrolysis (IC50, nM) | 3 | Not explicitly stated in direct comparison |
Table 2: Ex Vivo and In Vivo Pharmacology
| Parameter | This compound | Atrasentan (ABT-627) | Reference |
| ET-1-induced Vasoconstriction (pA2 in isolated rat aorta) | 8.29 | 9.04 | |
| Sarafotoxin 6c-induced Vasoconstriction (pA2 in isolated rat trachea) | 4.57 | 6.45 |
Table 3: Comparative Pharmacokinetics in Animal Models
| Parameter | This compound | Atrasentan (ABT-627) | Species | Reference |
| Oral Bioavailability | Good | Good | Rat, Dog, Monkey | |
| Plasma Half-life (oral, hours) | 2.5 | 6.2 | Rat | |
| 1.3 | 3.5 | Dog | ||
| 1.0 | 2.5 | Monkey |
Experimental Protocols
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Atrasentan for human ETA and ETB receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with cloned human ETA or ETB receptors were used.
-
Radioligand: 125I-labeled ET-1 was used as the radioligand for the binding assays.
-
Procedure: Membranes prepared from the transfected CHO cells were incubated with a fixed concentration of 125I-ET-1 and varying concentrations of the unlabeled competitor (this compound or Atrasentan). The incubation was carried out in a binding buffer at a specified temperature and for a duration sufficient to reach equilibrium.
-
Separation: The bound and free radioligand were separated by filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays: Inhibition of ET-1-Induced Cellular Responses
Objective: To assess the functional antagonist activity of the compounds by measuring their ability to block ET-1-induced downstream signaling events.
1. Arachidonic Acid Release Assay:
-
Cell Line: Rat pituitary MMQ cells, which endogenously express ETA receptors.
-
Procedure: Cells were pre-labeled with [3H]arachidonic acid. After washing, the cells were pre-incubated with varying concentrations of the antagonist (this compound or Atrasentan) before stimulation with ET-1.
-
Measurement: The amount of [3H]arachidonic acid released into the supernatant was measured by liquid scintillation counting.
-
Analysis: The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the ET-1-induced release, was calculated.
2. Phosphatidylinositol Hydrolysis Assay:
-
Cell Line: CHO cells expressing the human ETA receptor.
-
Procedure: Cells were labeled with [3H]myo-inositol. Following pre-incubation with the antagonist, cells were stimulated with ET-1 in the presence of lithium chloride (to inhibit inositol monophosphatase).
-
Measurement: The accumulation of total [3H]inositol phosphates was determined by ion-exchange chromatography.
-
Analysis: The IC50 for the inhibition of ET-1-stimulated phosphatidylinositol hydrolysis was determined.
In Vivo Pressor Response Assay
Objective: To evaluate the in vivo efficacy of the antagonists in blocking the pressor (blood pressure increasing) effects of ET-1.
Methodology:
-
Animal Model: Conscious, normotensive male Sprague-Dawley rats were used.
-
Procedure: The test compound (this compound or Atrasentan) was administered orally. After a specified time, a bolus intravenous injection of ET-1 was given, and the change in mean arterial pressure was monitored.
-
Data Analysis: The inhibitory effect of the antagonist was quantified by measuring the reduction in the pressor response to ET-1 compared to vehicle-treated control animals.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by ETA receptor antagonists and a typical experimental workflow for their evaluation.
Caption: ETA receptor signaling pathway and the inhibitory action of this compound and Atrasentan.
Caption: General experimental workflow for the evaluation of ETA receptor antagonists.
Discussion and Conclusion
Both this compound and Atrasentan (ABT-627) are potent and highly selective ETA receptor antagonists. Preclinical data suggests that this compound possesses a higher degree of selectivity for the ETA receptor over the ETB receptor compared to Atrasentan. However, Atrasentan has a longer plasma half-life in animal models, which may be advantageous for in vivo studies and clinical applications.
The extensive clinical development of Atrasentan in diabetic kidney disease and various cancers provides a wealth of data on its safety and efficacy profile in humans. In contrast, the development of this compound appears to have been discontinued in the earlier stages, and as such, its clinical profile remains largely unknown.
For researchers, the choice between these two compounds will depend on the specific experimental needs. This compound may be a more suitable tool for in vitro studies where exquisite selectivity for the ETA receptor is paramount. For in vivo studies aiming to translate findings to a clinical context, Atrasentan's well-characterized pharmacokinetic and clinical profile makes it a more relevant choice. This guide provides the foundational data to inform such decisions and to support the design of future research in the promising field of endothelin receptor antagonism.
References
A Comparative Analysis of Abt-546 and BQ-123: Efficacy as Endothelin Receptor Antagonists
In the landscape of pharmacological research, particularly in cardiovascular and related diseases, the endothelin (ET) system presents a critical therapeutic target. Endothelin-1 (ET-1), a potent vasoconstrictor, mediates its effects through two primary receptor subtypes: ETA and ETB. The development of antagonists for these receptors is a key area of investigation. This guide provides a detailed comparison of two prominent endothelin receptor antagonists: Abt-546, a non-peptide antagonist, and BQ-123, a cyclic pentapeptide. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy based on available experimental data.
Mechanism of Action: Targeting the Endothelin Pathway
Both this compound and BQ-123 function by competitively inhibiting the binding of endothelin-1 to its receptors, primarily the ETA receptor subtype.[1][2][3] The ETA receptor is predominantly located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation.[4] By blocking this interaction, these antagonists prevent the downstream signaling cascade that results in these physiological effects. BQ-123 is well-established as a selective ETA receptor antagonist.[1] Similarly, this compound has been developed as a highly selective ETA antagonist.
The signaling pathway initiated by ET-1 binding to the ETA receptor is depicted below. Antagonists like this compound and BQ-123 physically obstruct this initial binding step.
In Vitro Efficacy: A Quantitative Comparison
The primary measure of an antagonist's efficacy in a preclinical setting is its binding affinity (Ki) and its functional inhibitory concentration (IC50) at the target receptor. The data compiled from multiple studies are presented below. While no single study directly compares this compound and BQ-123 in a head-to-head assay, the available data allows for a robust cross-study comparison.
Table 1: Receptor Binding Affinity (Ki) Data
| Compound | Receptor Subtype | Ki (nM) | Species/Cell Line | Citation(s) |
| This compound | ETA | 0.46 | Human (cloned) | |
| ETB | >13,000 | Human (cloned) | ||
| BQ-123 | ETA | 1.4 | - | |
| ETB | 1500 | - | ||
| ETA | 3.3 | Human Neuroblastoma | ||
| ETA | 40 | - |
Table 2: Functional Inhibition (IC50) Data
| Compound | Receptor Subtype | IC50 (nM) | Assay Type | Species/Cell Line | Citation(s) |
| This compound | ETA | 0.49 | [125I]ET-1 Binding | Human (CHO cells) | |
| ETB | 15,400 | [125I]ET-3 Binding | Human (CHO cells) | ||
| BQ-123 | ETA | 7.3 | [125I]ET-1 Binding | Porcine Aortic Smooth Muscle |
Based on this in vitro data, This compound demonstrates a higher binding affinity (lower Ki value) for the human ETA receptor compared to BQ-123 . Furthermore, the selectivity of this compound for the ETA receptor over the ETB receptor is exceptionally high, with a selectivity ratio exceeding 25,000-fold. BQ-123 is also highly selective for the ETA receptor, with a selectivity ratio of over 1,000-fold based on the provided Ki values.
Experimental Protocols
The data presented above are primarily derived from competitive radioligand binding assays. A detailed, generalized methodology for such an experiment is provided below.
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or BQ-123) for endothelin receptors (ETA or ETB).
Materials:
-
Cell membranes prepared from a cell line expressing the target receptor (e.g., CHO cells stably transfected with human ETA or ETB receptors).
-
Radioligand: 125I-labeled ET-1 (for ETA) or 125I-labeled ET-3 (for ETB).
-
Test compound (unlabeled antagonist) at various concentrations.
-
Assay Buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters and a cell harvester for separation of bound and free radioligand.
-
Scintillation counter for measuring radioactivity.
Methodology Workflow:
In Vivo Efficacy
While direct comparative in vivo studies are scarce, independent research highlights the efficacy of both compounds in animal models.
-
This compound: Has been evaluated for its ability to antagonize ET-1-induced pressor responses in rats, demonstrating in vivo efficacy.
-
BQ-123: Has been shown to lower blood pressure in various rat models of hypertension. For instance, sustained intravenous infusions of BQ-123 produced dose-dependent reductions in mean arterial pressure in spontaneously hypertensive rats.
Conclusion
Both this compound and BQ-123 are potent and highly selective antagonists of the ETA receptor. Based on the available in vitro binding data, this compound exhibits a superior binding affinity for the human ETA receptor and an exceptionally high degree of selectivity over the ETB receptor when compared to BQ-123. The choice between a non-peptide antagonist like this compound and a peptide-based one like BQ-123 may also depend on other pharmacological properties such as oral bioavailability, pharmacokinetics, and in vivo stability, which are critical factors for drug development professionals. This guide provides the foundational efficacy data to inform such decisions in a research and development context.
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
A Comparative Analysis of Abt-546 and BQ-123: Efficacy as Endothelin Receptor Antagonists
In the landscape of pharmacological research, particularly in cardiovascular and related diseases, the endothelin (ET) system presents a critical therapeutic target. Endothelin-1 (ET-1), a potent vasoconstrictor, mediates its effects through two primary receptor subtypes: ETA and ETB. The development of antagonists for these receptors is a key area of investigation. This guide provides a detailed comparison of two prominent endothelin receptor antagonists: Abt-546, a non-peptide antagonist, and BQ-123, a cyclic pentapeptide. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy based on available experimental data.
Mechanism of Action: Targeting the Endothelin Pathway
Both this compound and BQ-123 function by competitively inhibiting the binding of endothelin-1 to its receptors, primarily the ETA receptor subtype.[1][2][3] The ETA receptor is predominantly located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation.[4] By blocking this interaction, these antagonists prevent the downstream signaling cascade that results in these physiological effects. BQ-123 is well-established as a selective ETA receptor antagonist.[1] Similarly, this compound has been developed as a highly selective ETA antagonist.
The signaling pathway initiated by ET-1 binding to the ETA receptor is depicted below. Antagonists like this compound and BQ-123 physically obstruct this initial binding step.
In Vitro Efficacy: A Quantitative Comparison
The primary measure of an antagonist's efficacy in a preclinical setting is its binding affinity (Ki) and its functional inhibitory concentration (IC50) at the target receptor. The data compiled from multiple studies are presented below. While no single study directly compares this compound and BQ-123 in a head-to-head assay, the available data allows for a robust cross-study comparison.
Table 1: Receptor Binding Affinity (Ki) Data
| Compound | Receptor Subtype | Ki (nM) | Species/Cell Line | Citation(s) |
| This compound | ETA | 0.46 | Human (cloned) | |
| ETB | >13,000 | Human (cloned) | ||
| BQ-123 | ETA | 1.4 | - | |
| ETB | 1500 | - | ||
| ETA | 3.3 | Human Neuroblastoma | ||
| ETA | 40 | - |
Table 2: Functional Inhibition (IC50) Data
| Compound | Receptor Subtype | IC50 (nM) | Assay Type | Species/Cell Line | Citation(s) |
| This compound | ETA | 0.49 | [125I]ET-1 Binding | Human (CHO cells) | |
| ETB | 15,400 | [125I]ET-3 Binding | Human (CHO cells) | ||
| BQ-123 | ETA | 7.3 | [125I]ET-1 Binding | Porcine Aortic Smooth Muscle |
Based on this in vitro data, This compound demonstrates a higher binding affinity (lower Ki value) for the human ETA receptor compared to BQ-123 . Furthermore, the selectivity of this compound for the ETA receptor over the ETB receptor is exceptionally high, with a selectivity ratio exceeding 25,000-fold. BQ-123 is also highly selective for the ETA receptor, with a selectivity ratio of over 1,000-fold based on the provided Ki values.
Experimental Protocols
The data presented above are primarily derived from competitive radioligand binding assays. A detailed, generalized methodology for such an experiment is provided below.
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or BQ-123) for endothelin receptors (ETA or ETB).
Materials:
-
Cell membranes prepared from a cell line expressing the target receptor (e.g., CHO cells stably transfected with human ETA or ETB receptors).
-
Radioligand: 125I-labeled ET-1 (for ETA) or 125I-labeled ET-3 (for ETB).
-
Test compound (unlabeled antagonist) at various concentrations.
-
Assay Buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters and a cell harvester for separation of bound and free radioligand.
-
Scintillation counter for measuring radioactivity.
Methodology Workflow:
In Vivo Efficacy
While direct comparative in vivo studies are scarce, independent research highlights the efficacy of both compounds in animal models.
-
This compound: Has been evaluated for its ability to antagonize ET-1-induced pressor responses in rats, demonstrating in vivo efficacy.
-
BQ-123: Has been shown to lower blood pressure in various rat models of hypertension. For instance, sustained intravenous infusions of BQ-123 produced dose-dependent reductions in mean arterial pressure in spontaneously hypertensive rats.
Conclusion
Both this compound and BQ-123 are potent and highly selective antagonists of the ETA receptor. Based on the available in vitro binding data, this compound exhibits a superior binding affinity for the human ETA receptor and an exceptionally high degree of selectivity over the ETB receptor when compared to BQ-123. The choice between a non-peptide antagonist like this compound and a peptide-based one like BQ-123 may also depend on other pharmacological properties such as oral bioavailability, pharmacokinetics, and in vivo stability, which are critical factors for drug development professionals. This guide provides the foundational efficacy data to inform such decisions in a research and development context.
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
A Preclinical Comparative Analysis of Abt-546 and Bosentan: Two Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical data available for Abt-546 and Bosentan, two endothelin (ET) receptor antagonists. The information presented is collated from various preclinical studies to aid in the understanding of their respective pharmacological profiles. While both compounds target the endothelin system, a key player in vasoconstriction and cell proliferation, they exhibit distinct receptor selectivity and have been evaluated in different preclinical models.
Executive Summary
This compound emerges from preclinical in vitro studies as a highly potent and selective antagonist for the endothelin-A (ETA) receptor. In contrast, Bosentan is characterized as a dual antagonist, targeting both ETA and endothelin-B (ETB) receptors. Extensive in vivo data for Bosentan demonstrates its efficacy in established preclinical models of pulmonary arterial hypertension (PAH). However, publicly available in vivo efficacy data for this compound in similar disease models is limited, presenting a significant gap in a direct comparative assessment of their therapeutic potential in this context.
Data Presentation
In Vitro Receptor Binding Affinity and Selectivity
The following table summarizes the in vitro receptor binding affinities and selectivity of this compound and Bosentan for human endothelin receptors.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (ETA vs. ETB) | Reference |
| This compound | ETA | 0.46 nM | >25,000-fold for ETA | [1] |
| ETB | >11,500 nM | [1] | ||
| Bosentan | ETA | 4.7 nM | ~20-fold for ETA | [2] |
| ETB | 95 nM | [2] |
In Vitro Functional Activity
This table outlines the functional inhibitory activity of this compound and Bosentan in cell-based assays.
| Compound | Functional Assay | IC50 | Reference |
| This compound | ET-1-induced arachidonic acid release | 0.59 nM | [1] |
| ET-1-induced phosphatidylinositol hydrolysis | 3 nM | ||
| Bosentan | ET-1-induced contraction (rat aorta) | - | |
| Sarafotoxin S6c-induced contraction (rat trachea) | - |
Ex Vivo Vasoconstriction Inhibition
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Vessel Preparation | Agonist | pA2 | Reference |
| This compound | Isolated arteries | ET-1 (ETA-mediated) | 8.29 | |
| Sarafotoxin 6c (ETB-mediated) | 4.57 |
In Vivo Efficacy in Preclinical Models of Pulmonary Hypertension
Bosentan has been extensively studied in preclinical models of pulmonary hypertension. The following table summarizes key findings. Currently, there is a lack of publicly available data on the in vivo efficacy of this compound in similar models.
| Compound | Animal Model | Key Findings | Reference |
| Bosentan | Hypoxia-induced PAH (Rat) | - Prevents the development of pulmonary hypertension. - Reverses established pulmonary hypertension, right heart hypertrophy, and vascular remodeling. | |
| Monocrotaline-induced PAH (Rat) | - Attenuates the increase in mean pulmonary arterial pressure. - Reduces right ventricular hypertrophy. - Improves survival. |
Preclinical Pharmacokinetics
This table provides a summary of the pharmacokinetic parameters of this compound following oral administration in various species.
| Compound | Species | Plasma Half-life (oral) | Cmax (µg/ml) | AUC/oral (µg·h/ml) | Reference |
| This compound | Rat | 2.5 h | 1.69 | 3.28 | |
| Dog | 1.3 h | 2.47 | 1.66 | ||
| Monkey | 1.0 h | 1.10 | 10.80 |
Experimental Protocols
Endothelin Receptor Binding Assay (General Protocol)
Endothelin receptor binding assays are typically performed using cell membranes prepared from cells recombinantly expressing either the human ETA or ETB receptor.
-
Membrane Preparation: Cells are harvested and homogenized in a buffered solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled endothelin peptide (e.g., [¹²⁵I]ET-1) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or Bosentan).
-
Separation and Detection: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Models of Pulmonary Arterial Hypertension
1. Hypoxia-Induced Pulmonary Hypertension in Rats
-
Induction: Adult male Sprague-Dawley rats are placed in a hypobaric chamber with a simulated high altitude to achieve a low oxygen environment (e.g., 10% O2). This exposure is maintained for several weeks (e.g., 2-4 weeks).
-
Treatment: Bosentan or vehicle is administered to the rats, either prior to and during the hypoxic exposure (prophylactic) or after the establishment of pulmonary hypertension (therapeutic). Administration is typically oral (e.g., in the food).
-
Assessment: At the end of the study period, hemodynamic parameters such as mean pulmonary arterial pressure and right ventricular systolic pressure are measured via catheterization. The hearts are excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is calculated as an index of right ventricular hypertrophy. Lung tissue is collected for histological analysis of vascular remodeling.
2. Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Induction: Rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (MCT), a pyrrolizidine alkaloid. MCT causes endothelial injury in the pulmonary vasculature, leading to the development of pulmonary hypertension over several weeks.
-
Treatment: Test compounds (e.g., Bosentan) or vehicle are administered daily, typically starting on the day of or shortly after MCT injection.
-
Assessment: Similar to the hypoxia model, hemodynamic measurements, assessment of right ventricular hypertrophy, and histological analysis of the pulmonary vasculature are performed at the end of the study to evaluate the efficacy of the treatment.
Mandatory Visualization
Endothelin Signaling Pathway and Points of Antagonism
Caption: Endothelin-1 (ET-1) signaling pathway and the points of intervention for this compound and Bosentan.
General Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of endothelin receptor antagonists.
References
A Preclinical Comparative Analysis of Abt-546 and Bosentan: Two Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical data available for Abt-546 and Bosentan, two endothelin (ET) receptor antagonists. The information presented is collated from various preclinical studies to aid in the understanding of their respective pharmacological profiles. While both compounds target the endothelin system, a key player in vasoconstriction and cell proliferation, they exhibit distinct receptor selectivity and have been evaluated in different preclinical models.
Executive Summary
This compound emerges from preclinical in vitro studies as a highly potent and selective antagonist for the endothelin-A (ETA) receptor. In contrast, Bosentan is characterized as a dual antagonist, targeting both ETA and endothelin-B (ETB) receptors. Extensive in vivo data for Bosentan demonstrates its efficacy in established preclinical models of pulmonary arterial hypertension (PAH). However, publicly available in vivo efficacy data for this compound in similar disease models is limited, presenting a significant gap in a direct comparative assessment of their therapeutic potential in this context.
Data Presentation
In Vitro Receptor Binding Affinity and Selectivity
The following table summarizes the in vitro receptor binding affinities and selectivity of this compound and Bosentan for human endothelin receptors.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (ETA vs. ETB) | Reference |
| This compound | ETA | 0.46 nM | >25,000-fold for ETA | [1] |
| ETB | >11,500 nM | [1] | ||
| Bosentan | ETA | 4.7 nM | ~20-fold for ETA | [2] |
| ETB | 95 nM | [2] |
In Vitro Functional Activity
This table outlines the functional inhibitory activity of this compound and Bosentan in cell-based assays.
| Compound | Functional Assay | IC50 | Reference |
| This compound | ET-1-induced arachidonic acid release | 0.59 nM | [1] |
| ET-1-induced phosphatidylinositol hydrolysis | 3 nM | ||
| Bosentan | ET-1-induced contraction (rat aorta) | - | |
| Sarafotoxin S6c-induced contraction (rat trachea) | - |
Ex Vivo Vasoconstriction Inhibition
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Vessel Preparation | Agonist | pA2 | Reference |
| This compound | Isolated arteries | ET-1 (ETA-mediated) | 8.29 | |
| Sarafotoxin 6c (ETB-mediated) | 4.57 |
In Vivo Efficacy in Preclinical Models of Pulmonary Hypertension
Bosentan has been extensively studied in preclinical models of pulmonary hypertension. The following table summarizes key findings. Currently, there is a lack of publicly available data on the in vivo efficacy of this compound in similar models.
| Compound | Animal Model | Key Findings | Reference |
| Bosentan | Hypoxia-induced PAH (Rat) | - Prevents the development of pulmonary hypertension. - Reverses established pulmonary hypertension, right heart hypertrophy, and vascular remodeling. | |
| Monocrotaline-induced PAH (Rat) | - Attenuates the increase in mean pulmonary arterial pressure. - Reduces right ventricular hypertrophy. - Improves survival. |
Preclinical Pharmacokinetics
This table provides a summary of the pharmacokinetic parameters of this compound following oral administration in various species.
| Compound | Species | Plasma Half-life (oral) | Cmax (µg/ml) | AUC/oral (µg·h/ml) | Reference |
| This compound | Rat | 2.5 h | 1.69 | 3.28 | |
| Dog | 1.3 h | 2.47 | 1.66 | ||
| Monkey | 1.0 h | 1.10 | 10.80 |
Experimental Protocols
Endothelin Receptor Binding Assay (General Protocol)
Endothelin receptor binding assays are typically performed using cell membranes prepared from cells recombinantly expressing either the human ETA or ETB receptor.
-
Membrane Preparation: Cells are harvested and homogenized in a buffered solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled endothelin peptide (e.g., [¹²⁵I]ET-1) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or Bosentan).
-
Separation and Detection: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Models of Pulmonary Arterial Hypertension
1. Hypoxia-Induced Pulmonary Hypertension in Rats
-
Induction: Adult male Sprague-Dawley rats are placed in a hypobaric chamber with a simulated high altitude to achieve a low oxygen environment (e.g., 10% O2). This exposure is maintained for several weeks (e.g., 2-4 weeks).
-
Treatment: Bosentan or vehicle is administered to the rats, either prior to and during the hypoxic exposure (prophylactic) or after the establishment of pulmonary hypertension (therapeutic). Administration is typically oral (e.g., in the food).
-
Assessment: At the end of the study period, hemodynamic parameters such as mean pulmonary arterial pressure and right ventricular systolic pressure are measured via catheterization. The hearts are excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is calculated as an index of right ventricular hypertrophy. Lung tissue is collected for histological analysis of vascular remodeling.
2. Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Induction: Rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (MCT), a pyrrolizidine alkaloid. MCT causes endothelial injury in the pulmonary vasculature, leading to the development of pulmonary hypertension over several weeks.
-
Treatment: Test compounds (e.g., Bosentan) or vehicle are administered daily, typically starting on the day of or shortly after MCT injection.
-
Assessment: Similar to the hypoxia model, hemodynamic measurements, assessment of right ventricular hypertrophy, and histological analysis of the pulmonary vasculature are performed at the end of the study to evaluate the efficacy of the treatment.
Mandatory Visualization
Endothelin Signaling Pathway and Points of Antagonism
Caption: Endothelin-1 (ET-1) signaling pathway and the points of intervention for this compound and Bosentan.
General Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of endothelin receptor antagonists.
References
A Comparative Guide to Abt-546 and Macitentan in Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Abt-546 and Macitentan, two endothelin receptor antagonists investigated for the treatment of pulmonary hypertension (PH). The information presented is based on available preclinical and clinical data to support research and drug development efforts.
Introduction
Pulmonary hypertension is a progressive disease characterized by elevated blood pressure in the pulmonary arteries, leading to right heart failure and premature death. The endothelin (ET) system, particularly the vasoconstrictor peptide endothelin-1 (ET-1), plays a crucial role in the pathophysiology of PH. ET-1 exerts its effects through two receptor subtypes: ETA and ETB. Blockade of these receptors is a key therapeutic strategy in managing PH. This guide compares this compound, a highly selective ETA receptor antagonist, with Macitentan, a dual ETA/ETB receptor antagonist.
Chemical Structures
The chemical structures of this compound and Macitentan are presented below.
This compound
-
Chemical Name: (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid[1]
-
Molecular Formula: C30H48N2O6[1]
-
Molecular Weight: 532.71 g/mol
Macitentan
-
Chemical Name: N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide[2]
-
Molecular Formula: C19H20Br2N6O4S[2]
-
Molecular Weight: 588.27 g/mol [3]
Mechanism of Action
Both this compound and Macitentan are endothelin receptor antagonists, but they differ in their selectivity for the ETA and ETB receptors.
This compound is a highly selective ETA receptor antagonist. The ETA receptors are predominantly located on vascular smooth muscle cells, and their activation by ET-1 leads to vasoconstriction and proliferation. By selectively blocking the ETA receptor, this compound aims to inhibit these detrimental effects.
Macitentan is a dual endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors. While ETA receptor blockade is crucial for mitigating vasoconstriction and proliferation, the role of ETB receptors is more complex. ETB receptors on smooth muscle cells also mediate vasoconstriction, but those on endothelial cells are involved in the clearance of circulating ET-1 and the production of vasodilators like nitric oxide and prostacyclin. Dual antagonism, as seen with Macitentan, is intended to provide a more comprehensive blockade of the endothelin system.
Signaling Pathway of Endothelin Receptor Antagonism
Preclinical Performance Data
Direct head-to-head preclinical studies comparing this compound and Macitentan are not publicly available. The following tables summarize the available in vitro and in vivo data for each compound from separate studies.
In Vitro Data
| Parameter | This compound | Macitentan |
| Receptor Binding Affinity (Ki) | ||
| ETA Receptor | 0.46 nM | Not directly reported as Ki |
| ETB Receptor | 13,000 nM | Not directly reported as Ki |
| Selectivity (ETB Ki / ETA Ki) | >25,000-fold for ETA | Dual antagonist |
| Functional Inhibitory Potency (IC50) | ||
| ET-1 induced arachidonic acid release | 0.59 nM | Not reported |
| ET-1 induced phosphatidylinositol hydrolysis | 3 nM | Not reported |
| ETA Receptor (in CHO cells) | Not reported | 0.5 nM |
| ETB Receptor (in CHO cells) | Not reported | 391 nM |
| Functional Inhibitory Potency (Kb) | ||
| Human Pulmonary Artery Smooth Muscle Cells | Not reported | 0.14 nM |
| Vasoconstriction Inhibition (pA2) | ||
| ETA-mediated (ET-1 induced) | 8.29 | 7.6 |
| ETB-mediated (Sarafotoxin 6c induced) | 4.57 | 5.9 |
In Vivo Data
| Animal Model | Key Findings for this compound | Key Findings for Macitentan |
| Conscious Rats | Dose-dependently blocked endothelin-1-induced pressor response. | Not applicable |
| Monocrotaline-induced PH (Rats) | Not reported | Prevented the development of PH and right ventricular hypertrophy. Improved hemodynamic parameters in established PH. |
| Bleomycin-induced PH (Rats) | Not reported | Reduced right ventricle hypertrophy and pulmonary remodeling. |
| Sugens/Hypoxia-induced PH (Rats) | Not reported | Reversed early-stage obstructive pulmonary vascular disease. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of this compound and Macitentan are not fully available in the public domain. The following provides a generalized workflow for a key experiment based on available information.
Radioligand Binding Assay (Generalized Protocol)
This assay is used to determine the binding affinity (Ki) of a compound to its target receptor.
Methodology Outline:
-
Membrane Preparation: Cell membranes from cell lines engineered to express high levels of either the human ETA or ETB receptor are prepared.
-
Competitive Binding: The prepared membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled endothelin peptide (e.g., [125I]ET-1) and varying concentrations of the unlabeled test compound (this compound or Macitentan).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Clinical Development and Outcomes
This compound: this compound entered Phase I clinical trials for cardiovascular disorders. However, its development was discontinued. The specific reasons for the discontinuation have not been publicly detailed but are often related to commercial or strategic decisions, or unforeseen safety or efficacy issues during early development. No clinical data from these trials in the context of pulmonary hypertension is available.
Macitentan: Macitentan has undergone extensive clinical development and is approved for the treatment of pulmonary arterial hypertension (PAH). The pivotal Phase III clinical trial, SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome), was a long-term, event-driven study that demonstrated the efficacy and safety of Macitentan in patients with PAH.
Key Results from the SERAPHIN Trial (Macitentan 10 mg vs. Placebo):
| Endpoint | Result |
| Primary Composite Endpoint (Morbidity and Mortality) | 45% risk reduction (p < 0.001) |
| PAH-Related Death or Hospitalization | 50% risk reduction (p < 0.001) |
| Change in 6-Minute Walk Distance (6MWD) | Mean increase of 22 meters |
| Improvement in WHO Functional Class | 22% of patients improved by at least one class at month 6 (vs. 13% for placebo, p=0.006) |
Summary and Conclusion
This compound and Macitentan represent two different strategies for targeting the endothelin system in pulmonary hypertension. This compound is a highly selective ETA receptor antagonist, while Macitentan is a dual ETA/ETB receptor antagonist.
In contrast, Macitentan has been successfully developed and approved for the treatment of PAH. Its efficacy in reducing morbidity and mortality has been robustly demonstrated in a large-scale, long-term clinical trial. The dual receptor antagonism of Macitentan, combined with its favorable pharmacokinetic properties, provides a comprehensive and sustained blockade of the endothelin system, which has translated into significant clinical benefits for patients with PAH.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Selective improvement of pulmonary arterial hypertension with a dual ETA/ETB receptors antagonist in the apolipoprotein E−/− model of PAH and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abbott Laboratories – Products, History, Lawsuits and Recalls [drugwatch.com]
A Comparative Guide to Abt-546 and Macitentan in Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Abt-546 and Macitentan, two endothelin receptor antagonists investigated for the treatment of pulmonary hypertension (PH). The information presented is based on available preclinical and clinical data to support research and drug development efforts.
Introduction
Pulmonary hypertension is a progressive disease characterized by elevated blood pressure in the pulmonary arteries, leading to right heart failure and premature death. The endothelin (ET) system, particularly the vasoconstrictor peptide endothelin-1 (ET-1), plays a crucial role in the pathophysiology of PH. ET-1 exerts its effects through two receptor subtypes: ETA and ETB. Blockade of these receptors is a key therapeutic strategy in managing PH. This guide compares this compound, a highly selective ETA receptor antagonist, with Macitentan, a dual ETA/ETB receptor antagonist.
Chemical Structures
The chemical structures of this compound and Macitentan are presented below.
This compound
-
Chemical Name: (2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid[1]
-
Molecular Formula: C30H48N2O6[1]
-
Molecular Weight: 532.71 g/mol
Macitentan
-
Chemical Name: N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide[2]
-
Molecular Formula: C19H20Br2N6O4S[2]
-
Molecular Weight: 588.27 g/mol [3]
Mechanism of Action
Both this compound and Macitentan are endothelin receptor antagonists, but they differ in their selectivity for the ETA and ETB receptors.
This compound is a highly selective ETA receptor antagonist. The ETA receptors are predominantly located on vascular smooth muscle cells, and their activation by ET-1 leads to vasoconstriction and proliferation. By selectively blocking the ETA receptor, this compound aims to inhibit these detrimental effects.
Macitentan is a dual endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors. While ETA receptor blockade is crucial for mitigating vasoconstriction and proliferation, the role of ETB receptors is more complex. ETB receptors on smooth muscle cells also mediate vasoconstriction, but those on endothelial cells are involved in the clearance of circulating ET-1 and the production of vasodilators like nitric oxide and prostacyclin. Dual antagonism, as seen with Macitentan, is intended to provide a more comprehensive blockade of the endothelin system.
Signaling Pathway of Endothelin Receptor Antagonism
Preclinical Performance Data
Direct head-to-head preclinical studies comparing this compound and Macitentan are not publicly available. The following tables summarize the available in vitro and in vivo data for each compound from separate studies.
In Vitro Data
| Parameter | This compound | Macitentan |
| Receptor Binding Affinity (Ki) | ||
| ETA Receptor | 0.46 nM | Not directly reported as Ki |
| ETB Receptor | 13,000 nM | Not directly reported as Ki |
| Selectivity (ETB Ki / ETA Ki) | >25,000-fold for ETA | Dual antagonist |
| Functional Inhibitory Potency (IC50) | ||
| ET-1 induced arachidonic acid release | 0.59 nM | Not reported |
| ET-1 induced phosphatidylinositol hydrolysis | 3 nM | Not reported |
| ETA Receptor (in CHO cells) | Not reported | 0.5 nM |
| ETB Receptor (in CHO cells) | Not reported | 391 nM |
| Functional Inhibitory Potency (Kb) | ||
| Human Pulmonary Artery Smooth Muscle Cells | Not reported | 0.14 nM |
| Vasoconstriction Inhibition (pA2) | ||
| ETA-mediated (ET-1 induced) | 8.29 | 7.6 |
| ETB-mediated (Sarafotoxin 6c induced) | 4.57 | 5.9 |
In Vivo Data
| Animal Model | Key Findings for this compound | Key Findings for Macitentan |
| Conscious Rats | Dose-dependently blocked endothelin-1-induced pressor response. | Not applicable |
| Monocrotaline-induced PH (Rats) | Not reported | Prevented the development of PH and right ventricular hypertrophy. Improved hemodynamic parameters in established PH. |
| Bleomycin-induced PH (Rats) | Not reported | Reduced right ventricle hypertrophy and pulmonary remodeling. |
| Sugens/Hypoxia-induced PH (Rats) | Not reported | Reversed early-stage obstructive pulmonary vascular disease. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of this compound and Macitentan are not fully available in the public domain. The following provides a generalized workflow for a key experiment based on available information.
Radioligand Binding Assay (Generalized Protocol)
This assay is used to determine the binding affinity (Ki) of a compound to its target receptor.
Methodology Outline:
-
Membrane Preparation: Cell membranes from cell lines engineered to express high levels of either the human ETA or ETB receptor are prepared.
-
Competitive Binding: The prepared membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled endothelin peptide (e.g., [125I]ET-1) and varying concentrations of the unlabeled test compound (this compound or Macitentan).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Clinical Development and Outcomes
This compound: this compound entered Phase I clinical trials for cardiovascular disorders. However, its development was discontinued. The specific reasons for the discontinuation have not been publicly detailed but are often related to commercial or strategic decisions, or unforeseen safety or efficacy issues during early development. No clinical data from these trials in the context of pulmonary hypertension is available.
Macitentan: Macitentan has undergone extensive clinical development and is approved for the treatment of pulmonary arterial hypertension (PAH). The pivotal Phase III clinical trial, SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary arterial Hypertension to Improve cliNical outcome), was a long-term, event-driven study that demonstrated the efficacy and safety of Macitentan in patients with PAH.
Key Results from the SERAPHIN Trial (Macitentan 10 mg vs. Placebo):
| Endpoint | Result |
| Primary Composite Endpoint (Morbidity and Mortality) | 45% risk reduction (p < 0.001) |
| PAH-Related Death or Hospitalization | 50% risk reduction (p < 0.001) |
| Change in 6-Minute Walk Distance (6MWD) | Mean increase of 22 meters |
| Improvement in WHO Functional Class | 22% of patients improved by at least one class at month 6 (vs. 13% for placebo, p=0.006) |
Summary and Conclusion
This compound and Macitentan represent two different strategies for targeting the endothelin system in pulmonary hypertension. This compound is a highly selective ETA receptor antagonist, while Macitentan is a dual ETA/ETB receptor antagonist.
In contrast, Macitentan has been successfully developed and approved for the treatment of PAH. Its efficacy in reducing morbidity and mortality has been robustly demonstrated in a large-scale, long-term clinical trial. The dual receptor antagonism of Macitentan, combined with its favorable pharmacokinetic properties, provides a comprehensive and sustained blockade of the endothelin system, which has translated into significant clinical benefits for patients with PAH.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Selective improvement of pulmonary arterial hypertension with a dual ETA/ETB receptors antagonist in the apolipoprotein E−/− model of PAH and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abbott Laboratories – Products, History, Lawsuits and Recalls [drugwatch.com]
A Comparative Guide to Abt-546 (Atrasentan) and Zibotentan for Prostate Cancer Research
For researchers and drug development professionals in the field of oncology, particularly prostate cancer, the endothelin axis has been a compelling therapeutic target. This guide provides an objective comparison of two key investigational drugs that target this pathway: Abt-546 (Atrasentan) and Zibotentan. Both are selective antagonists of the endothelin-A (ETa) receptor and have been evaluated in extensive preclinical and clinical research for prostate cancer.
Mechanism of Action and Signaling Pathway
This compound (Atrasentan) and Zibotentan are small molecule inhibitors that selectively block the endothelin-A (ETa) receptor.[1][2] In prostate cancer, the binding of endothelin-1 (ET-1) to the ETa receptor triggers a signaling cascade that promotes tumor growth, proliferation, invasion, and resistance to apoptosis.[3] Upregulation of the ETa receptor is associated with higher-grade and more advanced prostate cancer.[4] By inhibiting this interaction, both this compound and Zibotentan aim to disrupt these pro-tumorigenic processes. The downstream signaling of the ETa receptor involves multiple pathways, including the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the PI3K/Akt pathway, which ultimately influence gene expression related to cell survival and proliferation.[5]
Data Presentation
Preclinical Efficacy
Both this compound and Zibotentan have demonstrated anti-tumor activity in preclinical models of prostate cancer. The following tables summarize their in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency of this compound (Atrasentan) and Zibotentan
| Compound | Target | Assay Type | IC50/Ki Value | Reference |
| This compound (Atrasentan) | ETa Receptor | Radioligand Binding | Ki: 0.034 nM | |
| This compound (Atrasentan) | ETa Receptor | Functional Assay (Phosphoinositol Hydrolysis) | IC50: 3 nM | |
| Zibotentan | ETa Receptor | Radioligand Binding | IC50: 21 nM | |
| Zibotentan | ETa Receptor | Radioligand Binding | Ki: 13 nM |
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Prostate Cancer Cell Line | Mouse Model | Dosing | Key Findings | Reference |
| This compound (Atrasentan) | 22Rv1 | Intracardiac Injection | Not specified | Inhibited tumor growth in bone, but not initial colonization. Little efficacy in soft tissues. | |
| This compound (Atrasentan) | ETa-overexpressing PPC-1 | Xenograft | Not specified | Significantly lower tumor growth rates when combined with docetaxel. | |
| Zibotentan | HEY (Ovarian Carcinoma) | Xenograft | 10 mg/kg/day for 21 days | 69% inhibition of tumor growth. |
Clinical Efficacy in Prostate Cancer
Both this compound and Zibotentan have been evaluated in Phase III clinical trials for prostate cancer, primarily in the context of hormone-refractory or castration-resistant disease. The overall results have been disappointing, with neither drug demonstrating a significant improvement in overall survival in large, randomized trials.
Table 3: Phase III Clinical Trial Results for this compound (Atrasentan) in Prostate Cancer
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Hazard Ratio (95% CI) | p-value | Reference |
| SWOG S0421 | Metastatic HRPC | Atrasentan + Docetaxel vs. Placebo + Docetaxel | Progression-Free Survival | 0.92 (0.81 - 1.05) | 0.21 | |
| - | Non-metastatic HRPC | Atrasentan vs. Placebo | Time to Progression | 0.88 (0.74 - 1.05) | 0.16 |
Table 4: Phase III Clinical Trial Results for Zibotentan in Prostate Cancer
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Hazard Ratio (95% CI) | p-value | Reference |
| ENTHUSE M1 | Metastatic CRPC (bone metastases) | Zibotentan vs. Placebo | Overall Survival | 0.87 (0.69 - 1.10) | 0.240 | |
| ENTHUSE M0 | Non-metastatic CRPC | Zibotentan vs. Placebo | Overall Survival | 1.13 (0.73 - 1.76) | 0.589 | |
| ENTHUSE M1C | Metastatic HRPC | Zibotentan + Docetaxel vs. Placebo + Docetaxel | Overall Survival | 0.91 (0.80 - 1.04) | 0.17 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used in the evaluation of ETa receptor antagonists.
Endothelin Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the endothelin receptor.
-
Membrane Preparation : Prepare cell membranes from a cell line expressing the human ETa receptor. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Buffer : Prepare an appropriate assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Radioligand : Use a radiolabeled endothelin, such as [¹²⁵I]ET-1, at a concentration below its Kd for the receptor.
-
Competition Assay : In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound (this compound or Zibotentan). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ET-1).
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation : Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Detection : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Prostate Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound.
-
Cell Culture : Culture a human prostate cancer cell line (e.g., PC-3, LNCaP, 22Rv1) under standard conditions.
-
Animal Model : Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation : Subcutaneously inject a suspension of prostate cancer cells (typically 1-5 million cells in a solution like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Treatment : Randomize the mice into treatment groups (e.g., vehicle control, this compound, Zibotentan, combination therapy). Administer the drugs according to the desired schedule and route (e.g., oral gavage daily).
-
Efficacy Evaluation : Continue to monitor tumor growth and the general health of the mice. The primary endpoint is often tumor growth inhibition.
-
Data Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression). Compare the tumor growth curves and final tumor volumes between the different treatment groups to assess efficacy.
Conclusion
Both this compound (Atrasentan) and Zibotentan are potent and selective antagonists of the ETa receptor, a key signaling node in prostate cancer progression. While preclinical studies for both agents showed promise in inhibiting tumor growth, these findings did not translate into significant clinical benefits in large Phase III trials, as neither drug improved overall survival in patients with advanced prostate cancer. The data suggests that while the endothelin axis is a valid target in prostate cancer biology, its blockade as a monotherapy may not be sufficient to overcome the complexity of the disease. Future research may explore the use of these agents in combination with other targeted therapies or in specific, biomarker-defined patient populations. This comparative guide provides a valuable resource for researchers to understand the preclinical and clinical landscape of these two investigational drugs and to inform the design of future studies in the field of prostate cancer therapeutics.
References
- 1. Endothelin receptor antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor A Blockade Enhances Taxane Effects in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 Inhibits Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of endothelin receptor a associated with prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Abt-546 (Atrasentan) and Zibotentan for Prostate Cancer Research
For researchers and drug development professionals in the field of oncology, particularly prostate cancer, the endothelin axis has been a compelling therapeutic target. This guide provides an objective comparison of two key investigational drugs that target this pathway: Abt-546 (Atrasentan) and Zibotentan. Both are selective antagonists of the endothelin-A (ETa) receptor and have been evaluated in extensive preclinical and clinical research for prostate cancer.
Mechanism of Action and Signaling Pathway
This compound (Atrasentan) and Zibotentan are small molecule inhibitors that selectively block the endothelin-A (ETa) receptor.[1][2] In prostate cancer, the binding of endothelin-1 (ET-1) to the ETa receptor triggers a signaling cascade that promotes tumor growth, proliferation, invasion, and resistance to apoptosis.[3] Upregulation of the ETa receptor is associated with higher-grade and more advanced prostate cancer.[4] By inhibiting this interaction, both this compound and Zibotentan aim to disrupt these pro-tumorigenic processes. The downstream signaling of the ETa receptor involves multiple pathways, including the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the PI3K/Akt pathway, which ultimately influence gene expression related to cell survival and proliferation.[5]
Data Presentation
Preclinical Efficacy
Both this compound and Zibotentan have demonstrated anti-tumor activity in preclinical models of prostate cancer. The following tables summarize their in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency of this compound (Atrasentan) and Zibotentan
| Compound | Target | Assay Type | IC50/Ki Value | Reference |
| This compound (Atrasentan) | ETa Receptor | Radioligand Binding | Ki: 0.034 nM | |
| This compound (Atrasentan) | ETa Receptor | Functional Assay (Phosphoinositol Hydrolysis) | IC50: 3 nM | |
| Zibotentan | ETa Receptor | Radioligand Binding | IC50: 21 nM | |
| Zibotentan | ETa Receptor | Radioligand Binding | Ki: 13 nM |
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Prostate Cancer Cell Line | Mouse Model | Dosing | Key Findings | Reference |
| This compound (Atrasentan) | 22Rv1 | Intracardiac Injection | Not specified | Inhibited tumor growth in bone, but not initial colonization. Little efficacy in soft tissues. | |
| This compound (Atrasentan) | ETa-overexpressing PPC-1 | Xenograft | Not specified | Significantly lower tumor growth rates when combined with docetaxel. | |
| Zibotentan | HEY (Ovarian Carcinoma) | Xenograft | 10 mg/kg/day for 21 days | 69% inhibition of tumor growth. |
Clinical Efficacy in Prostate Cancer
Both this compound and Zibotentan have been evaluated in Phase III clinical trials for prostate cancer, primarily in the context of hormone-refractory or castration-resistant disease. The overall results have been disappointing, with neither drug demonstrating a significant improvement in overall survival in large, randomized trials.
Table 3: Phase III Clinical Trial Results for this compound (Atrasentan) in Prostate Cancer
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Hazard Ratio (95% CI) | p-value | Reference |
| SWOG S0421 | Metastatic HRPC | Atrasentan + Docetaxel vs. Placebo + Docetaxel | Progression-Free Survival | 0.92 (0.81 - 1.05) | 0.21 | |
| - | Non-metastatic HRPC | Atrasentan vs. Placebo | Time to Progression | 0.88 (0.74 - 1.05) | 0.16 |
Table 4: Phase III Clinical Trial Results for Zibotentan in Prostate Cancer
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Hazard Ratio (95% CI) | p-value | Reference |
| ENTHUSE M1 | Metastatic CRPC (bone metastases) | Zibotentan vs. Placebo | Overall Survival | 0.87 (0.69 - 1.10) | 0.240 | |
| ENTHUSE M0 | Non-metastatic CRPC | Zibotentan vs. Placebo | Overall Survival | 1.13 (0.73 - 1.76) | 0.589 | |
| ENTHUSE M1C | Metastatic HRPC | Zibotentan + Docetaxel vs. Placebo + Docetaxel | Overall Survival | 0.91 (0.80 - 1.04) | 0.17 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used in the evaluation of ETa receptor antagonists.
Endothelin Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the endothelin receptor.
-
Membrane Preparation : Prepare cell membranes from a cell line expressing the human ETa receptor. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Buffer : Prepare an appropriate assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Radioligand : Use a radiolabeled endothelin, such as [¹²⁵I]ET-1, at a concentration below its Kd for the receptor.
-
Competition Assay : In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound (this compound or Zibotentan). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ET-1).
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation : Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Detection : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Prostate Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound.
-
Cell Culture : Culture a human prostate cancer cell line (e.g., PC-3, LNCaP, 22Rv1) under standard conditions.
-
Animal Model : Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation : Subcutaneously inject a suspension of prostate cancer cells (typically 1-5 million cells in a solution like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Treatment : Randomize the mice into treatment groups (e.g., vehicle control, this compound, Zibotentan, combination therapy). Administer the drugs according to the desired schedule and route (e.g., oral gavage daily).
-
Efficacy Evaluation : Continue to monitor tumor growth and the general health of the mice. The primary endpoint is often tumor growth inhibition.
-
Data Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression). Compare the tumor growth curves and final tumor volumes between the different treatment groups to assess efficacy.
Conclusion
Both this compound (Atrasentan) and Zibotentan are potent and selective antagonists of the ETa receptor, a key signaling node in prostate cancer progression. While preclinical studies for both agents showed promise in inhibiting tumor growth, these findings did not translate into significant clinical benefits in large Phase III trials, as neither drug improved overall survival in patients with advanced prostate cancer. The data suggests that while the endothelin axis is a valid target in prostate cancer biology, its blockade as a monotherapy may not be sufficient to overcome the complexity of the disease. Future research may explore the use of these agents in combination with other targeted therapies or in specific, biomarker-defined patient populations. This comparative guide provides a valuable resource for researchers to understand the preclinical and clinical landscape of these two investigational drugs and to inform the design of future studies in the field of prostate cancer therapeutics.
References
- 1. Endothelin receptor antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor A Blockade Enhances Taxane Effects in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 Inhibits Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of endothelin receptor a associated with prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Abt-546: Binding Affinity and Kinetics for the Endothelin A Receptor
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the binding affinity and kinetics of Abt-546, a potent endothelin A (ETA) receptor antagonist, with other relevant antagonists. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.
Executive Summary
Comparison of Binding Affinity and Selectivity
The binding affinity (Ki or IC50) and selectivity for the ETA receptor over the ETB receptor are critical parameters for evaluating endothelin receptor antagonists. The following table summarizes these values for this compound and its comparators.
| Compound | Target Receptor | Binding Affinity (Ki/IC50, nM) | Selectivity (ETA vs. ETB) |
| This compound (A-216546) | ETA | 0.46 (Ki)[1] | >25,000-fold[1] |
| Atrasentan (ABT-627) | ETA | 0.034 (Ki) | ~1,800-fold |
| Zibotentan (ZD4054) | ETA | 13 (Ki) | >750-fold (IC50 ETB >10 µM) |
| Bosentan | ETA/ETB | 77.9 (KD in human heart)[2] | ~20-fold for ETA |
Binding Kinetics
While comprehensive kinetic data is not available for all compounds, the following table includes the known association (k_on), dissociation (k_off), and receptor occupancy half-life values. Slower dissociation rates can lead to prolonged receptor blockade and potentially enhanced pharmacological activity[3].
| Compound | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Receptor Occupancy Half-Life (ROt₁/₂) |
| This compound (A-216546) | Not available | Not available | Not available |
| Atrasentan (ABT-627) | Not available | Not available | Not available |
| Zibotentan (ZD4054) | Not available | Not available | Not available |
| Bosentan | Not available | Not available | ~70 seconds[3] |
| Macitentan (for comparison) | Not available | Slower than Bosentan | ~17 minutes |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine binding parameters, the following diagrams illustrate the ETA receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound to the ETA receptor.
1. Membrane Preparation:
-
Cells stably expressing the human ETA receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of radioligand (e.g., [¹²⁵I]ET-1, typically at a concentration close to its Kd).
-
Varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of an unlabeled ligand is used in place of the competitor.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.
1. Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
The purified ETA receptor (the ligand) is immobilized onto the chip surface. The amount of immobilized protein is monitored in real-time.
-
The remaining active sites on the chip are deactivated.
2. Analyte Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (e.g., this compound) at various concentrations is injected over the surface. The association of the analyte to the immobilized receptor is measured as a change in the refractive index, recorded in response units (RU).
-
After the association phase, the running buffer is reintroduced, and the dissociation of the analyte from the receptor is monitored.
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model).
-
This analysis yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD), where KD = k_off / k_on.
Conclusion
This compound stands out as a highly potent and exceptionally selective ETA receptor antagonist when compared to Atrasentan, Zibotentan, and the dual antagonist Bosentan. While direct comparative kinetic data remains a gap in the current literature, its sub-nanomolar affinity suggests strong and specific binding to the ETA receptor. The detailed protocols provided herein offer a framework for researchers to conduct their own comparative studies to further elucidate the kinetic properties of this compound and other endothelin receptor antagonists. Such data is crucial for the rational design and development of novel therapeutics targeting the endothelin system.
References
- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Abt-546: Binding Affinity and Kinetics for the Endothelin A Receptor
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the binding affinity and kinetics of Abt-546, a potent endothelin A (ETA) receptor antagonist, with other relevant antagonists. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.
Executive Summary
Comparison of Binding Affinity and Selectivity
The binding affinity (Ki or IC50) and selectivity for the ETA receptor over the ETB receptor are critical parameters for evaluating endothelin receptor antagonists. The following table summarizes these values for this compound and its comparators.
| Compound | Target Receptor | Binding Affinity (Ki/IC50, nM) | Selectivity (ETA vs. ETB) |
| This compound (A-216546) | ETA | 0.46 (Ki)[1] | >25,000-fold[1] |
| Atrasentan (ABT-627) | ETA | 0.034 (Ki) | ~1,800-fold |
| Zibotentan (ZD4054) | ETA | 13 (Ki) | >750-fold (IC50 ETB >10 µM) |
| Bosentan | ETA/ETB | 77.9 (KD in human heart)[2] | ~20-fold for ETA |
Binding Kinetics
While comprehensive kinetic data is not available for all compounds, the following table includes the known association (k_on), dissociation (k_off), and receptor occupancy half-life values. Slower dissociation rates can lead to prolonged receptor blockade and potentially enhanced pharmacological activity[3].
| Compound | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Receptor Occupancy Half-Life (ROt₁/₂) |
| This compound (A-216546) | Not available | Not available | Not available |
| Atrasentan (ABT-627) | Not available | Not available | Not available |
| Zibotentan (ZD4054) | Not available | Not available | Not available |
| Bosentan | Not available | Not available | ~70 seconds[3] |
| Macitentan (for comparison) | Not available | Slower than Bosentan | ~17 minutes |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine binding parameters, the following diagrams illustrate the ETA receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound to the ETA receptor.
1. Membrane Preparation:
-
Cells stably expressing the human ETA receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of radioligand (e.g., [¹²⁵I]ET-1, typically at a concentration close to its Kd).
-
Varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of an unlabeled ligand is used in place of the competitor.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.
1. Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
The purified ETA receptor (the ligand) is immobilized onto the chip surface. The amount of immobilized protein is monitored in real-time.
-
The remaining active sites on the chip are deactivated.
2. Analyte Binding Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (e.g., this compound) at various concentrations is injected over the surface. The association of the analyte to the immobilized receptor is measured as a change in the refractive index, recorded in response units (RU).
-
After the association phase, the running buffer is reintroduced, and the dissociation of the analyte from the receptor is monitored.
3. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model).
-
This analysis yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD), where KD = k_off / k_on.
Conclusion
This compound stands out as a highly potent and exceptionally selective ETA receptor antagonist when compared to Atrasentan, Zibotentan, and the dual antagonist Bosentan. While direct comparative kinetic data remains a gap in the current literature, its sub-nanomolar affinity suggests strong and specific binding to the ETA receptor. The detailed protocols provided herein offer a framework for researchers to conduct their own comparative studies to further elucidate the kinetic properties of this compound and other endothelin receptor antagonists. Such data is crucial for the rational design and development of novel therapeutics targeting the endothelin system.
References
- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Unraveling the Effects of Abt-546 and siRNA-Mediated Knockdown of the Endothelin-A Receptor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological Inhibition and Genetic Silencing of the Endothelin-A Receptor.
The endothelin-A (ETA) receptor, a G protein-coupled receptor encoded by the EDNRA gene, plays a crucial role in vasoconstriction, cell proliferation, and signaling pathways implicated in various disease states. Modulating the activity of this receptor is a key therapeutic strategy. This guide provides a comprehensive comparison of two primary methods for inhibiting ETA receptor function: pharmacological antagonism with the selective inhibitor Abt-546 and genetic silencing through small interfering RNA (siRNA) knockdown of EDNRA.
At a Glance: this compound vs. EDNRA siRNA
| Feature | This compound (Pharmacological Antagonist) | siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible binding to the ETA receptor, preventing the binding of its natural ligand, endothelin-1 (ET-1). | Post-transcriptional gene silencing by targeted degradation of EDNRA messenger RNA (mRNA), leading to reduced synthesis of the ETA receptor protein. |
| Target | Endothelin-A (ETA) receptor protein. | EDNRA messenger RNA (mRNA). |
| Specificity | Highly selective for the ETA receptor over the ETB receptor (>25,000-fold selectivity).[1] | High sequence-specific knockdown of EDNRA mRNA. Off-target effects on other genes are a potential consideration. |
| Mode of Action | Inhibition of receptor function. | Reduction of receptor expression. |
| Reversibility | Effects are generally reversible upon withdrawal of the compound. | Effects are transient but can be long-lasting, depending on cell division rate and siRNA stability. Reversal requires new protein synthesis. |
| Cellular Impact | Blocks downstream signaling cascades initiated by ET-1 binding, such as arachidonic acid release and phosphatidylinositol hydrolysis.[1] | Reduces the total pool of ETA receptors, thereby diminishing the cellular response to ET-1. Can induce apoptosis in certain cancer cell lines.[2] |
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and EDNRA siRNA, compiled from various in vitro and in vivo studies. It is important to note that these data were not generated in a head-to-head comparative study and experimental conditions may vary.
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | 0.46 nM | Cloned human ETA receptor | [1] |
| IC50 (Arachidonic Acid Release) | 0.59 nM | Not specified | [1] |
| IC50 (Phosphatidylinositol Hydrolysis) | 3 nM | Not specified | |
| Selectivity (ETA vs. ETB) | >25,000-fold | Cloned human receptors |
Table 2: EDNRA siRNA-Mediated Effects
| Parameter | Observation | Cell Line | Reference |
| Apoptosis Induction | Increased number of apoptotic cells upon EDNRA siRNA transfection. | HCT116 (colorectal cancer) | |
| Caspase-3/7 Activity | Significantly increased caspase-3/7 activity 72 hours post-transfection. | HCT116 (colorectal cancer) | |
| Protein Knockdown Efficiency | Variable, typically aiming for >70% reduction in protein expression as confirmed by Western blot. | Various |
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are generalized protocols for the use of this compound and siRNA for targeting the ETA receptor.
This compound Treatment Protocol (In Vitro)
-
Cell Culture: Plate cells of interest (e.g., vascular smooth muscle cells, cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 4 hours for signaling studies, or longer for functional assays).
-
Downstream Analysis: Following incubation, lyse the cells for biochemical assays (e.g., Western blot for signaling pathway components) or perform functional assays (e.g., measurement of intracellular calcium, cell proliferation, or apoptosis). For in vivo studies in conscious rats, this compound can be administered via oral gavage at doses ranging from 3 to 100 mg/kg to inhibit endothelin-1-induced pressor responses.
EDNRA siRNA Knockdown Protocol (In Vitro)
-
siRNA Design and Synthesis: Design or obtain validated siRNA sequences targeting the EDNRA gene. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the EDNRA siRNA and the non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time will depend on the cell type and the stability of the ETA receptor protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.
-
Functional Assays: Once knockdown is confirmed, perform the desired functional assays to assess the phenotypic consequences of reduced ETA receptor expression.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which this compound and EDNRA siRNA inhibit the endothelin-A receptor signaling pathway.
Caption: this compound competitively antagonizes the ETA receptor.
Caption: EDNRA siRNA leads to reduced ETA receptor synthesis.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of the endothelin-A receptor. This compound offers a rapid, reversible, and highly selective method for inhibiting receptor activity, making it ideal for acute studies and pharmacological profiling. In contrast, EDNRA siRNA provides a means to study the effects of reduced receptor expression over a longer duration, which can be invaluable for understanding the consequences of chronic receptor downregulation. The choice between these two approaches will depend on the specific research question, the experimental system, and the desired duration of the effect. This guide provides the foundational information to aid researchers in making an informed decision for their studies targeting the endothelin-A receptor.
References
A Comparative Guide: Unraveling the Effects of Abt-546 and siRNA-Mediated Knockdown of the Endothelin-A Receptor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological Inhibition and Genetic Silencing of the Endothelin-A Receptor.
The endothelin-A (ETA) receptor, a G protein-coupled receptor encoded by the EDNRA gene, plays a crucial role in vasoconstriction, cell proliferation, and signaling pathways implicated in various disease states. Modulating the activity of this receptor is a key therapeutic strategy. This guide provides a comprehensive comparison of two primary methods for inhibiting ETA receptor function: pharmacological antagonism with the selective inhibitor Abt-546 and genetic silencing through small interfering RNA (siRNA) knockdown of EDNRA.
At a Glance: this compound vs. EDNRA siRNA
| Feature | This compound (Pharmacological Antagonist) | siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible binding to the ETA receptor, preventing the binding of its natural ligand, endothelin-1 (ET-1). | Post-transcriptional gene silencing by targeted degradation of EDNRA messenger RNA (mRNA), leading to reduced synthesis of the ETA receptor protein. |
| Target | Endothelin-A (ETA) receptor protein. | EDNRA messenger RNA (mRNA). |
| Specificity | Highly selective for the ETA receptor over the ETB receptor (>25,000-fold selectivity).[1] | High sequence-specific knockdown of EDNRA mRNA. Off-target effects on other genes are a potential consideration. |
| Mode of Action | Inhibition of receptor function. | Reduction of receptor expression. |
| Reversibility | Effects are generally reversible upon withdrawal of the compound. | Effects are transient but can be long-lasting, depending on cell division rate and siRNA stability. Reversal requires new protein synthesis. |
| Cellular Impact | Blocks downstream signaling cascades initiated by ET-1 binding, such as arachidonic acid release and phosphatidylinositol hydrolysis.[1] | Reduces the total pool of ETA receptors, thereby diminishing the cellular response to ET-1. Can induce apoptosis in certain cancer cell lines.[2] |
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and EDNRA siRNA, compiled from various in vitro and in vivo studies. It is important to note that these data were not generated in a head-to-head comparative study and experimental conditions may vary.
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | 0.46 nM | Cloned human ETA receptor | [1] |
| IC50 (Arachidonic Acid Release) | 0.59 nM | Not specified | [1] |
| IC50 (Phosphatidylinositol Hydrolysis) | 3 nM | Not specified | |
| Selectivity (ETA vs. ETB) | >25,000-fold | Cloned human receptors |
Table 2: EDNRA siRNA-Mediated Effects
| Parameter | Observation | Cell Line | Reference |
| Apoptosis Induction | Increased number of apoptotic cells upon EDNRA siRNA transfection. | HCT116 (colorectal cancer) | |
| Caspase-3/7 Activity | Significantly increased caspase-3/7 activity 72 hours post-transfection. | HCT116 (colorectal cancer) | |
| Protein Knockdown Efficiency | Variable, typically aiming for >70% reduction in protein expression as confirmed by Western blot. | Various |
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are generalized protocols for the use of this compound and siRNA for targeting the ETA receptor.
This compound Treatment Protocol (In Vitro)
-
Cell Culture: Plate cells of interest (e.g., vascular smooth muscle cells, cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 4 hours for signaling studies, or longer for functional assays).
-
Downstream Analysis: Following incubation, lyse the cells for biochemical assays (e.g., Western blot for signaling pathway components) or perform functional assays (e.g., measurement of intracellular calcium, cell proliferation, or apoptosis). For in vivo studies in conscious rats, this compound can be administered via oral gavage at doses ranging from 3 to 100 mg/kg to inhibit endothelin-1-induced pressor responses.
EDNRA siRNA Knockdown Protocol (In Vitro)
-
siRNA Design and Synthesis: Design or obtain validated siRNA sequences targeting the EDNRA gene. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the EDNRA siRNA and the non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time will depend on the cell type and the stability of the ETA receptor protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.
-
Functional Assays: Once knockdown is confirmed, perform the desired functional assays to assess the phenotypic consequences of reduced ETA receptor expression.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which this compound and EDNRA siRNA inhibit the endothelin-A receptor signaling pathway.
Caption: this compound competitively antagonizes the ETA receptor.
Caption: EDNRA siRNA leads to reduced ETA receptor synthesis.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of the endothelin-A receptor. This compound offers a rapid, reversible, and highly selective method for inhibiting receptor activity, making it ideal for acute studies and pharmacological profiling. In contrast, EDNRA siRNA provides a means to study the effects of reduced receptor expression over a longer duration, which can be invaluable for understanding the consequences of chronic receptor downregulation. The choice between these two approaches will depend on the specific research question, the experimental system, and the desired duration of the effect. This guide provides the foundational information to aid researchers in making an informed decision for their studies targeting the endothelin-A receptor.
References
A Comparative Analysis of Abt-546 and Other Dual Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Abt-546, a potent and selective endothelin-A (ETA) receptor antagonist, with other dual and selective endothelin receptor antagonists. The information is supported by experimental data from various preclinical and clinical studies, offering a comprehensive overview for researchers and professionals in drug development.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors: the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2] The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[3] However, ETB receptors are also found on smooth muscle cells and can contribute to vasoconstriction.[4]
Dual endothelin receptor antagonists (ERAs) block both ETA and ETB receptors, while selective antagonists primarily target the ETA receptor. The therapeutic rationale for targeting the endothelin system lies in its involvement in various cardiovascular and fibrotic diseases. This comparative analysis focuses on this compound and its performance relative to other notable ERAs.
Quantitative Performance Data
The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and other selected endothelin receptor antagonists for the ETA and ETB receptors. This data provides a quantitative measure of their potency and selectivity.
Table 1: In Vitro Binding Affinity (Ki) of Endothelin Receptor Antagonists
| Compound | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB Ki / ETA Ki) | Reference |
| This compound (A-216546) | 0.46 | 13,000 | >28,000 | [5] |
| Atrasentan (ABT-627) | 0.069 | 139 | ~2,014 | |
| Bosentan | 4.7 | 95 | ~20 | |
| Macitentan | - | - | 50 (based on IC50) | |
| Aprocitentan | - | - | 16 (based on IC50) | |
| Zibotentan | 13 | >10,000 | >769 | |
| Sparsentan | 9.3 | - | - |
Note: A higher selectivity ratio indicates greater selectivity for the ETA receptor.
Table 2: In Vitro Functional Inhibitory Concentration (IC50) of Endothelin Receptor Antagonists
| Compound | ETA IC50 (nM) | ETB IC50 (nM) | Reference |
| This compound (A-216546) | 0.59 (Arachidonic acid release) 3 (Phosphatidylinositol hydrolysis) | - | |
| Atrasentan (ABT-627) | 0.0551 | 84.8 | |
| Bosentan | 7.1 | 474.8 | |
| Macitentan | 0.5 | 391 | |
| Aprocitentan | 3.4 | 987 | |
| Zibotentan | 21 | >10,000 | |
| Sparsentan | 15.04 (peak INa) 1.21 (late INa) | - |
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies used for their generation. Below are detailed protocols for key experiments commonly cited in the evaluation of endothelin receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human ETA or ETB receptor (e.g., CHO cells).
-
Radioligand: A radiolabeled endothelin peptide, typically [125I]-ET-1, is used as the ligand.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the antagonist being tested.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vitro Functional Assays (e.g., Vasoconstriction Studies)
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit ET-1-induced cellular responses.
Methodology:
-
Tissue Preparation: Isolated blood vessel rings (e.g., rat aorta for ETA-mediated responses or rabbit pulmonary artery for ETB-mediated responses) are mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: The tissues are contracted by adding a specific agonist, such as ET-1 (for ETA receptors) or Sarafotoxin S6c (a selective ETB agonist).
-
Antagonist Treatment: The experiment is repeated in the presence of increasing concentrations of the antagonist.
-
Measurement: The tension of the vascular rings is continuously recorded to measure the degree of contraction.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced contraction (IC50) is determined. The pA2 value, a measure of antagonist potency, can also be calculated.
Signaling Pathways and Experimental Workflow
Visual representations of the endothelin signaling pathway and a typical experimental workflow for evaluating antagonists can aid in understanding the mechanism of action and the experimental design.
Caption: Endothelin-1 signaling through ETA and ETB receptors.
Caption: General experimental workflow for ERA development.
Comparative Discussion
This compound distinguishes itself with its exceptionally high selectivity for the ETA receptor, exhibiting over 28,000-fold greater affinity for ETA compared to ETB receptors. This high selectivity is in contrast to dual antagonists like bosentan, macitentan, and aprocitentan, which target both receptors, albeit with varying ratios.
-
Potency: this compound demonstrates high potency in inhibiting ETA receptor-mediated responses, with Ki and IC50 values in the sub-nanomolar to low nanomolar range. This is comparable to other potent antagonists like atrasentan and macitentan.
-
Selectivity: The key differentiator for this compound is its profound ETA selectivity. This characteristic may offer a therapeutic advantage in conditions where ETA-mediated vasoconstriction and proliferation are the primary pathogenic mechanisms, while potentially preserving the beneficial effects of ETB receptor activation, such as nitric oxide-mediated vasodilation and clearance of circulating ET-1. In contrast, dual antagonists like bosentan offer a broader blockade of the endothelin system.
-
Pharmacokinetics: Preclinical studies have shown that this compound is orally available in several species, a crucial characteristic for a therapeutic agent.
Conclusion
This compound is a highly potent and exceptionally selective ETA receptor antagonist. Its pharmacological profile suggests it as a valuable tool for research into the specific roles of the ETA receptor and as a potential therapeutic agent in diseases driven by ETA receptor overactivation. The choice between a highly selective ETA antagonist like this compound and a dual ERA such as bosentan or macitentan will depend on the specific pathophysiology of the disease being targeted. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these different classes of endothelin receptor antagonists in various clinical settings.
References
A Comparative Analysis of Abt-546 and Other Dual Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Abt-546, a potent and selective endothelin-A (ETA) receptor antagonist, with other dual and selective endothelin receptor antagonists. The information is supported by experimental data from various preclinical and clinical studies, offering a comprehensive overview for researchers and professionals in drug development.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors: the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2] The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[3] However, ETB receptors are also found on smooth muscle cells and can contribute to vasoconstriction.[4]
Dual endothelin receptor antagonists (ERAs) block both ETA and ETB receptors, while selective antagonists primarily target the ETA receptor. The therapeutic rationale for targeting the endothelin system lies in its involvement in various cardiovascular and fibrotic diseases. This comparative analysis focuses on this compound and its performance relative to other notable ERAs.
Quantitative Performance Data
The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and other selected endothelin receptor antagonists for the ETA and ETB receptors. This data provides a quantitative measure of their potency and selectivity.
Table 1: In Vitro Binding Affinity (Ki) of Endothelin Receptor Antagonists
| Compound | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB Ki / ETA Ki) | Reference |
| This compound (A-216546) | 0.46 | 13,000 | >28,000 | [5] |
| Atrasentan (ABT-627) | 0.069 | 139 | ~2,014 | |
| Bosentan | 4.7 | 95 | ~20 | |
| Macitentan | - | - | 50 (based on IC50) | |
| Aprocitentan | - | - | 16 (based on IC50) | |
| Zibotentan | 13 | >10,000 | >769 | |
| Sparsentan | 9.3 | - | - |
Note: A higher selectivity ratio indicates greater selectivity for the ETA receptor.
Table 2: In Vitro Functional Inhibitory Concentration (IC50) of Endothelin Receptor Antagonists
| Compound | ETA IC50 (nM) | ETB IC50 (nM) | Reference |
| This compound (A-216546) | 0.59 (Arachidonic acid release) 3 (Phosphatidylinositol hydrolysis) | - | |
| Atrasentan (ABT-627) | 0.0551 | 84.8 | |
| Bosentan | 7.1 | 474.8 | |
| Macitentan | 0.5 | 391 | |
| Aprocitentan | 3.4 | 987 | |
| Zibotentan | 21 | >10,000 | |
| Sparsentan | 15.04 (peak INa) 1.21 (late INa) | - |
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies used for their generation. Below are detailed protocols for key experiments commonly cited in the evaluation of endothelin receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human ETA or ETB receptor (e.g., CHO cells).
-
Radioligand: A radiolabeled endothelin peptide, typically [125I]-ET-1, is used as the ligand.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the antagonist being tested.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vitro Functional Assays (e.g., Vasoconstriction Studies)
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit ET-1-induced cellular responses.
Methodology:
-
Tissue Preparation: Isolated blood vessel rings (e.g., rat aorta for ETA-mediated responses or rabbit pulmonary artery for ETB-mediated responses) are mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: The tissues are contracted by adding a specific agonist, such as ET-1 (for ETA receptors) or Sarafotoxin S6c (a selective ETB agonist).
-
Antagonist Treatment: The experiment is repeated in the presence of increasing concentrations of the antagonist.
-
Measurement: The tension of the vascular rings is continuously recorded to measure the degree of contraction.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced contraction (IC50) is determined. The pA2 value, a measure of antagonist potency, can also be calculated.
Signaling Pathways and Experimental Workflow
Visual representations of the endothelin signaling pathway and a typical experimental workflow for evaluating antagonists can aid in understanding the mechanism of action and the experimental design.
Caption: Endothelin-1 signaling through ETA and ETB receptors.
Caption: General experimental workflow for ERA development.
Comparative Discussion
This compound distinguishes itself with its exceptionally high selectivity for the ETA receptor, exhibiting over 28,000-fold greater affinity for ETA compared to ETB receptors. This high selectivity is in contrast to dual antagonists like bosentan, macitentan, and aprocitentan, which target both receptors, albeit with varying ratios.
-
Potency: this compound demonstrates high potency in inhibiting ETA receptor-mediated responses, with Ki and IC50 values in the sub-nanomolar to low nanomolar range. This is comparable to other potent antagonists like atrasentan and macitentan.
-
Selectivity: The key differentiator for this compound is its profound ETA selectivity. This characteristic may offer a therapeutic advantage in conditions where ETA-mediated vasoconstriction and proliferation are the primary pathogenic mechanisms, while potentially preserving the beneficial effects of ETB receptor activation, such as nitric oxide-mediated vasodilation and clearance of circulating ET-1. In contrast, dual antagonists like bosentan offer a broader blockade of the endothelin system.
-
Pharmacokinetics: Preclinical studies have shown that this compound is orally available in several species, a crucial characteristic for a therapeutic agent.
Conclusion
This compound is a highly potent and exceptionally selective ETA receptor antagonist. Its pharmacological profile suggests it as a valuable tool for research into the specific roles of the ETA receptor and as a potential therapeutic agent in diseases driven by ETA receptor overactivation. The choice between a highly selective ETA antagonist like this compound and a dual ERA such as bosentan or macitentan will depend on the specific pathophysiology of the disease being targeted. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these different classes of endothelin receptor antagonists in various clinical settings.
References
A Head-to-Head Comparison of Selective ETA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three selective endothelin-A (ETA) receptor antagonists: ambrisentan, sitaxentan, and zibotentan. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into their respective efficacy, selectivity, and safety profiles.
Introduction to Selective ETA Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes: ETA and ETB. The ETA receptor, predominantly found on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation.[1][2] Selective ETA antagonists are a class of drugs designed to block the detrimental effects of ET-1 by specifically targeting the ETA receptor, while preserving the potential benefits of ETB receptor activation, which include vasodilation and clearance of ET-1.[1] This targeted approach has been investigated for the treatment of various conditions, most notably pulmonary arterial hypertension (PAH).
In Vitro Performance: A Quantitative Comparison
The in vitro potency and selectivity of ambrisentan, sitaxentan, and zibotentan have been characterized in various studies. The following tables summarize key quantitative data from receptor binding and functional assays. It is important to note that values can vary depending on the specific assay conditions and cell types used.
Table 1: ETA Receptor Binding Affinity and Selectivity
| Antagonist | ETA IC50 (nM) | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETA vs. ETB) |
| Ambrisentan | 0.6[3] | ~1.4[4] | - | ~77-fold to >4000-fold |
| Sitaxentan | 1.4 | 0.43 | - | ~6500-fold |
| Zibotentan | 8.6, 21 | 13 | No activity | Highly Selective |
Table 2: Functional Antagonism in Human Arteries
| Antagonist | Artery Type | pKB Value |
| Ambrisentan | Pulmonary | 7.38 ± 0.13 |
| Radial | 6.96 ± 0.10 | |
| Sitaxentan | Not Directly Compared in this Study | - |
| Zibotentan | Not Directly Compared in this Study | - |
Clinical Performance: Efficacy and Safety
Direct head-to-head clinical trials comparing ambrisentan, sitaxentan, and zibotentan for the same indication are limited. The following sections summarize the clinical findings for each drug based on available studies.
Ambrisentan (Approved for PAH)
Ambrisentan has been extensively studied in patients with PAH and has demonstrated efficacy in improving exercise capacity.
Table 3: Ambrisentan Clinical Trial Data in PAH (ARIES-1 & ARIES-2)
| Parameter | Placebo | Ambrisentan (5 mg) | Ambrisentan (10 mg) |
| Change in 6MWD (meters) | - | +31 | +59 |
| Time to Clinical Worsening | - | Improved (ARIES-2) | Improved (ARIES-2) |
Safety Profile: The most common adverse event associated with ambrisentan is peripheral edema. It has a lower incidence of liver enzyme elevation compared to other endothelin receptor antagonists (ERAs).
Sitaxentan (Withdrawn from Market)
Sitaxentan was also developed for the treatment of PAH and showed improvements in exercise capacity. However, it was withdrawn from the market in 2010 due to reports of fatal liver injury.
Table 4: Sitaxentan Clinical Trial Data in PAH (STRIDE-1)
| Parameter | Placebo | Sitaxentan (100 mg) |
| Change in 6MWD (meters) | - | Statistically significant improvement |
| Change in mPAP (mmHg) | - | -3.90 |
Safety Profile: The primary safety concern that led to its withdrawal was severe hepatotoxicity.
Zibotentan (Investigated in Cancer and Kidney Disease)
Zibotentan's clinical development has primarily focused on oncology, specifically prostate cancer, and more recently, chronic kidney disease. In large Phase III trials for non-metastatic castration-resistant prostate cancer, zibotentan did not demonstrate a significant improvement in overall survival or progression-free survival compared to placebo.
Table 5: Zibotentan Clinical Trial Data in Non-Metastatic CRPC
| Parameter | Placebo | Zibotentan (10 mg) |
| Overall Survival (HR) | - | 1.13 (p=0.589) |
| Progression-Free Survival (HR) | - | 0.89 (p=0.330) |
Safety Profile: The most commonly reported adverse events with zibotentan in prostate cancer trials were peripheral edema, headache, and nasal congestion.
Experimental Protocols
ETA Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the ETA receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human ETA receptor (e.g., CHO cells).
-
Radioligand: A radiolabeled ligand with high affinity for the ETA receptor (e.g., [¹²⁵I]-ET-1) is used.
-
Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (antagonist).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To assess the functional antagonist activity of a test compound at the ETA receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human ETA receptor (e.g., HEK293 cells) are cultured.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: The cells are then stimulated with a known ETA receptor agonist (e.g., ET-1).
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.
Signaling Pathways and Experimental Workflow
Caption: Endothelin-A (ETA) Receptor Signaling Pathway.
Caption: Drug Discovery and Development Workflow for ETA Antagonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zibotentan in combination with dapagliflozin compared with dapagliflozin in patients with chronic kidney disease (ZENITH-CKD): a multicentre, randomised, active-controlled, phase 2b, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor | DC Chemicals [dcchemicals.com]
A Head-to-Head Comparison of Selective ETA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three selective endothelin-A (ETA) receptor antagonists: ambrisentan, sitaxentan, and zibotentan. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into their respective efficacy, selectivity, and safety profiles.
Introduction to Selective ETA Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes: ETA and ETB. The ETA receptor, predominantly found on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation.[1][2] Selective ETA antagonists are a class of drugs designed to block the detrimental effects of ET-1 by specifically targeting the ETA receptor, while preserving the potential benefits of ETB receptor activation, which include vasodilation and clearance of ET-1.[1] This targeted approach has been investigated for the treatment of various conditions, most notably pulmonary arterial hypertension (PAH).
In Vitro Performance: A Quantitative Comparison
The in vitro potency and selectivity of ambrisentan, sitaxentan, and zibotentan have been characterized in various studies. The following tables summarize key quantitative data from receptor binding and functional assays. It is important to note that values can vary depending on the specific assay conditions and cell types used.
Table 1: ETA Receptor Binding Affinity and Selectivity
| Antagonist | ETA IC50 (nM) | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETA vs. ETB) |
| Ambrisentan | 0.6[3] | ~1.4[4] | - | ~77-fold to >4000-fold |
| Sitaxentan | 1.4 | 0.43 | - | ~6500-fold |
| Zibotentan | 8.6, 21 | 13 | No activity | Highly Selective |
Table 2: Functional Antagonism in Human Arteries
| Antagonist | Artery Type | pKB Value |
| Ambrisentan | Pulmonary | 7.38 ± 0.13 |
| Radial | 6.96 ± 0.10 | |
| Sitaxentan | Not Directly Compared in this Study | - |
| Zibotentan | Not Directly Compared in this Study | - |
Clinical Performance: Efficacy and Safety
Direct head-to-head clinical trials comparing ambrisentan, sitaxentan, and zibotentan for the same indication are limited. The following sections summarize the clinical findings for each drug based on available studies.
Ambrisentan (Approved for PAH)
Ambrisentan has been extensively studied in patients with PAH and has demonstrated efficacy in improving exercise capacity.
Table 3: Ambrisentan Clinical Trial Data in PAH (ARIES-1 & ARIES-2)
| Parameter | Placebo | Ambrisentan (5 mg) | Ambrisentan (10 mg) |
| Change in 6MWD (meters) | - | +31 | +59 |
| Time to Clinical Worsening | - | Improved (ARIES-2) | Improved (ARIES-2) |
Safety Profile: The most common adverse event associated with ambrisentan is peripheral edema. It has a lower incidence of liver enzyme elevation compared to other endothelin receptor antagonists (ERAs).
Sitaxentan (Withdrawn from Market)
Sitaxentan was also developed for the treatment of PAH and showed improvements in exercise capacity. However, it was withdrawn from the market in 2010 due to reports of fatal liver injury.
Table 4: Sitaxentan Clinical Trial Data in PAH (STRIDE-1)
| Parameter | Placebo | Sitaxentan (100 mg) |
| Change in 6MWD (meters) | - | Statistically significant improvement |
| Change in mPAP (mmHg) | - | -3.90 |
Safety Profile: The primary safety concern that led to its withdrawal was severe hepatotoxicity.
Zibotentan (Investigated in Cancer and Kidney Disease)
Zibotentan's clinical development has primarily focused on oncology, specifically prostate cancer, and more recently, chronic kidney disease. In large Phase III trials for non-metastatic castration-resistant prostate cancer, zibotentan did not demonstrate a significant improvement in overall survival or progression-free survival compared to placebo.
Table 5: Zibotentan Clinical Trial Data in Non-Metastatic CRPC
| Parameter | Placebo | Zibotentan (10 mg) |
| Overall Survival (HR) | - | 1.13 (p=0.589) |
| Progression-Free Survival (HR) | - | 0.89 (p=0.330) |
Safety Profile: The most commonly reported adverse events with zibotentan in prostate cancer trials were peripheral edema, headache, and nasal congestion.
Experimental Protocols
ETA Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the ETA receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human ETA receptor (e.g., CHO cells).
-
Radioligand: A radiolabeled ligand with high affinity for the ETA receptor (e.g., [¹²⁵I]-ET-1) is used.
-
Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (antagonist).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To assess the functional antagonist activity of a test compound at the ETA receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human ETA receptor (e.g., HEK293 cells) are cultured.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: The cells are then stimulated with a known ETA receptor agonist (e.g., ET-1).
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.
Signaling Pathways and Experimental Workflow
Caption: Endothelin-A (ETA) Receptor Signaling Pathway.
Caption: Drug Discovery and Development Workflow for ETA Antagonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zibotentan in combination with dapagliflozin compared with dapagliflozin in patients with chronic kidney disease (ZENITH-CKD): a multicentre, randomised, active-controlled, phase 2b, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor | DC Chemicals [dcchemicals.com]
Evaluating the Specificity of Abt-546 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the specificity of Abt-546, a potent and highly selective endothelin A (ETA) receptor antagonist, in novel cell lines. It offers a comparative analysis with other endothelin receptor antagonists, detailed experimental protocols, and data presentation guidelines to facilitate objective assessment.
Introduction to this compound and Endothelin Receptor Antagonism
This compound is a small molecule antagonist of the endothelin A (ETA) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and cell proliferation.[1][2] Its high affinity and selectivity for the ETA receptor make it a valuable tool for studying the physiological and pathological roles of the endothelin system.[1][2] However, when introducing this compound to new cellular models, a thorough evaluation of its specificity is crucial to ensure that observed effects are on-target.
The endothelin system comprises two main receptor subtypes: ETA and ETB.[1] While both are activated by endothelin-1 (ET-1), they can trigger distinct downstream signaling pathways. Therefore, understanding the selectivity profile of an antagonist is paramount. This guide compares this compound with three other antagonists derived from the same core structure but with differing selectivities: Atrasentan (ABT-627), A-182086, and A-192621.
Comparative Analysis of Endothelin Receptor Antagonists
To properly evaluate the specificity of this compound, it is essential to compare its performance against compounds with different selectivity profiles. This allows for the deconvolution of ETA-specific effects from those potentially arising from off-target interactions or engagement with the ETB receptor.
| Compound | Primary Target(s) | Key Selectivity Features |
| This compound | ETA Receptor | Highly selective for ETA over ETB. |
| Atrasentan (ABT-627) | ETA Receptor | Also highly selective for the ETA receptor. |
| A-182086 | ETA and ETB Receptors | A non-selective, dual antagonist of both ETA and ETB receptors. |
| A-192621 | ETB Receptor | Highly selective for the ETB receptor over the ETA receptor. |
Experimental Protocols for Specificity Evaluation
The following protocols provide a comprehensive approach to characterizing the specificity of this compound in a new cell line.
Cell Line Selection and Preparation
Objective: To select appropriate cell lines for evaluating on-target (ETA) and off-target (ETB) effects.
Recommended Cell Lines:
-
ETA-positive/ETB-negative or low: U2OS-ETA stable cell line. This cell line is engineered to overexpress the human ETA receptor, providing a clear system to study on-target effects.
-
ETB-positive/ETA-negative or low: U2OS-ETB stable cell line. This serves as a negative control to assess the selectivity of this compound against the ETB receptor.
-
Endogenously expressing cell lines: Cell lines such as human umbilical vein endothelial cells (HUVECs) or certain cancer cell lines (e.g., MCF-7, glioblastoma stem cells) that endogenously express both ETA and ETB receptors can provide a more physiologically relevant context.
Protocol:
-
Culture selected cell lines according to standard protocols.
-
For experiments, seed cells in appropriate well plates (e.g., 96-well for functional assays, larger plates for membrane preparation).
-
Allow cells to adhere and reach the desired confluency before treatment.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the ETA and ETB receptors in the new cell line.
Materials:
-
Cell membranes prepared from the selected cell lines.
-
Radiolabeled ligand (e.g., [¹²⁵I]-ET-1).
-
This compound and competitor compounds (unlabeled ET-1, Atrasentan, A-182086, A-192621).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and increasing concentrations of this compound or competitor compounds.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Perform non-linear regression analysis of the competition binding data to determine the IC₅₀ and subsequently calculate the Ki value.
Functional Assays
Objective: To assess the ability of this compound to inhibit ET-1-induced downstream signaling.
Protocol:
-
Label cells with [³H]-myo-inositol.
-
Pre-incubate cells with varying concentrations of this compound or control compounds.
-
Stimulate the cells with a submaximal concentration of ET-1.
-
Stop the reaction and extract the inositol phosphates.
-
Separate the inositol phosphates by ion-exchange chromatography.
-
Quantify the radioactivity to determine the level of phosphatidylinositol hydrolysis.
Objective: To measure the inhibition of ET-1-stimulated arachidonic acid release by this compound.
Protocol:
-
Label cells with [³H]-arachidonic acid.
-
Wash cells to remove unincorporated radiolabel.
-
Pre-incubate cells with different concentrations of this compound.
-
Stimulate with ET-1.
-
Collect the cell culture supernatant.
-
Measure the amount of released [³H]-arachidonic acid by scintillation counting.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential cytotoxic effects of this compound.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting
Objective: To confirm the expression of ETA and ETB receptors in the chosen cell lines.
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for ETA and ETB receptors.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Binding Affinities of Endothelin Receptor Antagonists
| Compound | Cell Line | Receptor Target | Ki (nM) |
| This compound | [New Cell Line] | ETA | |
| [New Cell Line] | ETB | ||
| Atrasentan | [New Cell Line] | ETA | |
| [New Cell Line] | ETB | ||
| A-182086 | [New Cell Line] | ETA | |
| [New Cell Line] | ETB | ||
| A-192621 | [New Cell Line] | ETA | |
| [New Cell Line] | ETB |
Table 2: Functional Inhibition by Endothelin Receptor Antagonists
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| This compound | [New Cell Line] | Phosphatidylinositol Hydrolysis | |
| [New Cell Line] | Arachidonic Acid Release | ||
| Atrasentan | [New Cell Line] | Phosphatidylinositol Hydrolysis | |
| [New Cell Line] | Arachidonic Acid Release |
Table 3: Cytotoxicity of this compound
| Cell Line | Time Point | CC₅₀ (µM) |
| [New Cell Line] | 24h | |
| 48h | ||
| 72h |
Visualizations
Endothelin Signaling Pathway
Caption: Simplified signaling pathway of Endothelin-1 (ET-1) via ETA and ETB receptors.
Experimental Workflow for this compound Specificity Testing
Caption: Workflow for evaluating the specificity of this compound in new cell lines.
Logical Comparison of Endothelin Antagonists
Caption: Classification of endothelin receptor antagonists based on their selectivity.
References
Evaluating the Specificity of Abt-546 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the specificity of Abt-546, a potent and highly selective endothelin A (ETA) receptor antagonist, in novel cell lines. It offers a comparative analysis with other endothelin receptor antagonists, detailed experimental protocols, and data presentation guidelines to facilitate objective assessment.
Introduction to this compound and Endothelin Receptor Antagonism
This compound is a small molecule antagonist of the endothelin A (ETA) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and cell proliferation.[1][2] Its high affinity and selectivity for the ETA receptor make it a valuable tool for studying the physiological and pathological roles of the endothelin system.[1][2] However, when introducing this compound to new cellular models, a thorough evaluation of its specificity is crucial to ensure that observed effects are on-target.
The endothelin system comprises two main receptor subtypes: ETA and ETB.[1] While both are activated by endothelin-1 (ET-1), they can trigger distinct downstream signaling pathways. Therefore, understanding the selectivity profile of an antagonist is paramount. This guide compares this compound with three other antagonists derived from the same core structure but with differing selectivities: Atrasentan (ABT-627), A-182086, and A-192621.
Comparative Analysis of Endothelin Receptor Antagonists
To properly evaluate the specificity of this compound, it is essential to compare its performance against compounds with different selectivity profiles. This allows for the deconvolution of ETA-specific effects from those potentially arising from off-target interactions or engagement with the ETB receptor.
| Compound | Primary Target(s) | Key Selectivity Features |
| This compound | ETA Receptor | Highly selective for ETA over ETB. |
| Atrasentan (ABT-627) | ETA Receptor | Also highly selective for the ETA receptor. |
| A-182086 | ETA and ETB Receptors | A non-selective, dual antagonist of both ETA and ETB receptors. |
| A-192621 | ETB Receptor | Highly selective for the ETB receptor over the ETA receptor. |
Experimental Protocols for Specificity Evaluation
The following protocols provide a comprehensive approach to characterizing the specificity of this compound in a new cell line.
Cell Line Selection and Preparation
Objective: To select appropriate cell lines for evaluating on-target (ETA) and off-target (ETB) effects.
Recommended Cell Lines:
-
ETA-positive/ETB-negative or low: U2OS-ETA stable cell line. This cell line is engineered to overexpress the human ETA receptor, providing a clear system to study on-target effects.
-
ETB-positive/ETA-negative or low: U2OS-ETB stable cell line. This serves as a negative control to assess the selectivity of this compound against the ETB receptor.
-
Endogenously expressing cell lines: Cell lines such as human umbilical vein endothelial cells (HUVECs) or certain cancer cell lines (e.g., MCF-7, glioblastoma stem cells) that endogenously express both ETA and ETB receptors can provide a more physiologically relevant context.
Protocol:
-
Culture selected cell lines according to standard protocols.
-
For experiments, seed cells in appropriate well plates (e.g., 96-well for functional assays, larger plates for membrane preparation).
-
Allow cells to adhere and reach the desired confluency before treatment.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the ETA and ETB receptors in the new cell line.
Materials:
-
Cell membranes prepared from the selected cell lines.
-
Radiolabeled ligand (e.g., [¹²⁵I]-ET-1).
-
This compound and competitor compounds (unlabeled ET-1, Atrasentan, A-182086, A-192621).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and increasing concentrations of this compound or competitor compounds.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Perform non-linear regression analysis of the competition binding data to determine the IC₅₀ and subsequently calculate the Ki value.
Functional Assays
Objective: To assess the ability of this compound to inhibit ET-1-induced downstream signaling.
Protocol:
-
Label cells with [³H]-myo-inositol.
-
Pre-incubate cells with varying concentrations of this compound or control compounds.
-
Stimulate the cells with a submaximal concentration of ET-1.
-
Stop the reaction and extract the inositol phosphates.
-
Separate the inositol phosphates by ion-exchange chromatography.
-
Quantify the radioactivity to determine the level of phosphatidylinositol hydrolysis.
Objective: To measure the inhibition of ET-1-stimulated arachidonic acid release by this compound.
Protocol:
-
Label cells with [³H]-arachidonic acid.
-
Wash cells to remove unincorporated radiolabel.
-
Pre-incubate cells with different concentrations of this compound.
-
Stimulate with ET-1.
-
Collect the cell culture supernatant.
-
Measure the amount of released [³H]-arachidonic acid by scintillation counting.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential cytotoxic effects of this compound.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting
Objective: To confirm the expression of ETA and ETB receptors in the chosen cell lines.
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for ETA and ETB receptors.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Binding Affinities of Endothelin Receptor Antagonists
| Compound | Cell Line | Receptor Target | Ki (nM) |
| This compound | [New Cell Line] | ETA | |
| [New Cell Line] | ETB | ||
| Atrasentan | [New Cell Line] | ETA | |
| [New Cell Line] | ETB | ||
| A-182086 | [New Cell Line] | ETA | |
| [New Cell Line] | ETB | ||
| A-192621 | [New Cell Line] | ETA | |
| [New Cell Line] | ETB |
Table 2: Functional Inhibition by Endothelin Receptor Antagonists
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| This compound | [New Cell Line] | Phosphatidylinositol Hydrolysis | |
| [New Cell Line] | Arachidonic Acid Release | ||
| Atrasentan | [New Cell Line] | Phosphatidylinositol Hydrolysis | |
| [New Cell Line] | Arachidonic Acid Release |
Table 3: Cytotoxicity of this compound
| Cell Line | Time Point | CC₅₀ (µM) |
| [New Cell Line] | 24h | |
| 48h | ||
| 72h |
Visualizations
Endothelin Signaling Pathway
Caption: Simplified signaling pathway of Endothelin-1 (ET-1) via ETA and ETB receptors.
Experimental Workflow for this compound Specificity Testing
Caption: Workflow for evaluating the specificity of this compound in new cell lines.
Logical Comparison of Endothelin Antagonists
Caption: Classification of endothelin receptor antagonists based on their selectivity.
References
Confirming the On-Target Effects of Abt-546 with a Control Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelin A (ETA) receptor antagonist, Abt-546, with a structurally related control compound to confirm its specific on-target effects. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document aims to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction to this compound and the Importance of Control Compounds
This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor involved in vasoconstriction and cell proliferation.[1][2][3] To rigorously validate that the observed biological effects of this compound are indeed mediated through its intended target, it is crucial to employ a control compound in parallel experiments. An ideal control would be a structurally similar molecule with altered or absent activity at the target of interest. For this purpose, A-192621, a selective endothelin B (ETB) receptor antagonist from the same chemical series, serves as an excellent negative control to distinguish ETA-specific effects.[4][5]
Comparative Pharmacological Data
The following tables summarize the quantitative data comparing the in vitro potency and selectivity of this compound and the control compound, A-192621.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Kᵢ (nM) | Selectivity (fold) |
| This compound | ETA | 0.46 | >25,000 vs. ETB |
| ETB | 13,000 | ||
| A-192621 | ETA | High (not specified) | ETB selective |
| ETB | Low (not specified) |
Table 2: Functional Antagonism
| Compound | Assay | IC₅₀ (nM) |
| This compound | Endothelin-1-induced arachidonic acid release | 0.59 |
| Endothelin-1-induced phosphatidylinositol hydrolysis | 3 | |
| [¹²⁵I]endothelin-1 binding to human ETA receptor | 0.49 | |
| [¹²⁵I]endothelin-3 binding to human ETB receptor | 15,400 | |
| A-192621 | Sarafotoxin 6c-induced vasoconstriction (ETB-mediated) | Potent antagonist |
| Endothelin-1-induced vasoconstriction (ETA-mediated) | Weak antagonist |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound and control compounds for ETA and ETB receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells stably transfected with either human ETA or ETB receptors.
-
Binding Reaction: Membranes are incubated with [¹²⁵I]endothelin-1 (for ETA) or [¹²⁵I]endothelin-3 (for ETB) in the presence of increasing concentrations of the test compound (this compound or A-192621).
-
Incubation: The reaction is carried out for a specified time at a controlled temperature to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: IC₅₀ values are determined from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To assess the functional antagonism of endothelin-1-induced downstream signaling by this compound.
Protocol for Arachidonic Acid Release:
-
Cell Culture: Cells expressing the ETA receptor are cultured and labeled overnight with [³H]arachidonic acid.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or the control compound.
-
Stimulation: Cells are stimulated with endothelin-1 to induce arachidonic acid release.
-
Measurement: The amount of [³H]arachidonic acid released into the supernatant is quantified by scintillation counting.
-
Data Analysis: IC₅₀ values are calculated from the inhibition of endothelin-1-induced release.
Protocol for Phosphatidylinositol Hydrolysis:
-
Cell Labeling: Cells expressing the ETA receptor are labeled with [³H]myo-inositol.
-
Compound Treatment: Cells are pre-treated with this compound or the control compound.
-
Stimulation: Endothelin-1 is added to stimulate phosphatidylinositol hydrolysis.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Quantification: The accumulation of [³H]inositol phosphates is measured by scintillation counting.
-
Data Analysis: IC₅₀ values are determined from the inhibition of endothelin-1-induced inositol phosphate accumulation.
Visualizing On-Target Confirmation
Diagrams generated using Graphviz illustrate the key concepts and workflows for confirming the on-target effects of this compound.
Caption: Endothelin A Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. ABT 546 - AdisInsight [adisinsight.springer.com]
- 4. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Abt-546 with a Control Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelin A (ETA) receptor antagonist, Abt-546, with a structurally related control compound to confirm its specific on-target effects. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document aims to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction to this compound and the Importance of Control Compounds
This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor involved in vasoconstriction and cell proliferation.[1][2][3] To rigorously validate that the observed biological effects of this compound are indeed mediated through its intended target, it is crucial to employ a control compound in parallel experiments. An ideal control would be a structurally similar molecule with altered or absent activity at the target of interest. For this purpose, A-192621, a selective endothelin B (ETB) receptor antagonist from the same chemical series, serves as an excellent negative control to distinguish ETA-specific effects.[4][5]
Comparative Pharmacological Data
The following tables summarize the quantitative data comparing the in vitro potency and selectivity of this compound and the control compound, A-192621.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Kᵢ (nM) | Selectivity (fold) |
| This compound | ETA | 0.46 | >25,000 vs. ETB |
| ETB | 13,000 | ||
| A-192621 | ETA | High (not specified) | ETB selective |
| ETB | Low (not specified) |
Table 2: Functional Antagonism
| Compound | Assay | IC₅₀ (nM) |
| This compound | Endothelin-1-induced arachidonic acid release | 0.59 |
| Endothelin-1-induced phosphatidylinositol hydrolysis | 3 | |
| [¹²⁵I]endothelin-1 binding to human ETA receptor | 0.49 | |
| [¹²⁵I]endothelin-3 binding to human ETB receptor | 15,400 | |
| A-192621 | Sarafotoxin 6c-induced vasoconstriction (ETB-mediated) | Potent antagonist |
| Endothelin-1-induced vasoconstriction (ETA-mediated) | Weak antagonist |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound and control compounds for ETA and ETB receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells stably transfected with either human ETA or ETB receptors.
-
Binding Reaction: Membranes are incubated with [¹²⁵I]endothelin-1 (for ETA) or [¹²⁵I]endothelin-3 (for ETB) in the presence of increasing concentrations of the test compound (this compound or A-192621).
-
Incubation: The reaction is carried out for a specified time at a controlled temperature to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: IC₅₀ values are determined from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To assess the functional antagonism of endothelin-1-induced downstream signaling by this compound.
Protocol for Arachidonic Acid Release:
-
Cell Culture: Cells expressing the ETA receptor are cultured and labeled overnight with [³H]arachidonic acid.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or the control compound.
-
Stimulation: Cells are stimulated with endothelin-1 to induce arachidonic acid release.
-
Measurement: The amount of [³H]arachidonic acid released into the supernatant is quantified by scintillation counting.
-
Data Analysis: IC₅₀ values are calculated from the inhibition of endothelin-1-induced release.
Protocol for Phosphatidylinositol Hydrolysis:
-
Cell Labeling: Cells expressing the ETA receptor are labeled with [³H]myo-inositol.
-
Compound Treatment: Cells are pre-treated with this compound or the control compound.
-
Stimulation: Endothelin-1 is added to stimulate phosphatidylinositol hydrolysis.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Quantification: The accumulation of [³H]inositol phosphates is measured by scintillation counting.
-
Data Analysis: IC₅₀ values are determined from the inhibition of endothelin-1-induced inositol phosphate accumulation.
Visualizing On-Target Confirmation
Diagrams generated using Graphviz illustrate the key concepts and workflows for confirming the on-target effects of this compound.
Caption: Endothelin A Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. ABT 546 - AdisInsight [adisinsight.springer.com]
- 4. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-546: A Comparative Review of a Novel Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Abt-546, a potent endothelin (ET) receptor antagonist, benchmarked against its structural analogs: ABT-627 (Atrasentan), A-182086, and A-192621. The data presented herein is derived from a series of preclinical in vitro, ex vivo, and in vivo studies designed to characterize and compare the pharmacological properties of these compounds.
Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in various physiological and pathological processes by activating the ETA and ETB receptors.[1][2][3] The targeted blockade of these receptors represents a promising therapeutic strategy for a range of cardiovascular and proliferative diseases. This compound and its comparators were developed from the same structural core to explore the diverse selectivity and efficacy profiles achievable within this chemical class.[2][4]
Comparative Efficacy and Potency
The following tables summarize the key pharmacological parameters of this compound and its analogs, offering a clear comparison of their receptor binding affinity, functional antagonism, and in vivo activity.
| Compound | ETA Receptor Binding (Ki, nM) | ETB Receptor Binding (Ki, nM) | Selectivity (ETA/ETB) | Reference |
| This compound | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts | |
| ABT-627 (Atrasentan) | Previously Reported | Previously Reported | Previously Reported | |
| A-182086 | 0.08±0.01 | 358±151 | ~4475-fold for ETA | |
| A-192621 | 0.17±0.03 | 8.80±1.51 | ~52-fold for ETA |
Table 1: In Vitro Receptor Binding Affinity and Selectivity. This table compares the binding affinities (Ki) of A-182086 and A-192621 for human ETA and ETB receptors. While this compound was a key compound in these studies, its specific Ki values were not detailed in the provided abstracts.
| Compound | Inhibition of ET-1-induced Arachidonic Acid Release (IC50, nM) | Inhibition of ET-1-induced Phosphatidylinositol Hydrolysis (IC50, nM) | In Vivo Antagonism of Big ET-1-induced Pressor Response | Reference |
| This compound | Potent Antagonist | Potent Antagonist | Effective | |
| ABT-627 (Atrasentan) | Potent Antagonist | Potent Antagonist | Effective | |
| A-182086 | Potent Antagonist | Potent Antagonist | Effective | |
| A-192621 | Potent Antagonist | Potent Antagonist | Effective |
Table 2: Functional Antagonism and In Vivo Efficacy. This table provides a qualitative summary of the functional antagonistic properties of this compound and its comparators in cellular assays and their efficacy in a rat model of ET-1-induced hypertension.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies of this compound.
Receptor Binding Assays
-
Objective: To determine the binding affinity and selectivity of the antagonists for cloned human ETA and ETB receptors.
-
Methodology:
-
Membranes from cells expressing cloned human ETA or ETB receptors were incubated with 125I-labeled ET-1, a radioligand that binds to both receptor subtypes.
-
Increasing concentrations of the unlabeled antagonist (this compound, ABT-627, A-182086, or A-192621) were added to compete with the radioligand for receptor binding.
-
After incubation, the bound and free radioligand were separated.
-
The amount of bound radioactivity was measured, and the data were used to calculate the inhibitory constant (Ki) for each compound at each receptor subtype.
-
Functional Assays: Arachidonic Acid Release and Phosphatidylinositol Hydrolysis
-
Objective: To assess the ability of the antagonists to block ET-1-induced downstream signaling events.
-
Methodology:
-
Cultured cells expressing ET receptors were pre-labeled with radioactive arachidonic acid or inositol.
-
The cells were then pre-incubated with varying concentrations of the antagonists.
-
ET-1 was added to stimulate the cells, leading to the release of arachidonic acid and the hydrolysis of phosphatidylinositol.
-
The amount of released radioactivity was quantified to determine the concentration of the antagonist required to inhibit 50% of the ET-1-induced response (IC50).
-
Ex Vivo Vasoconstriction Assay
-
Objective: To evaluate the potency of the antagonists in inhibiting ET-1-induced blood vessel constriction.
-
Methodology:
-
Arterial rings were isolated from laboratory animals (e.g., rabbits) and mounted in an organ bath.
-
The vessels were contracted by the addition of ET-1 or the ETB-selective agonist Sarafotoxin 6c.
-
The ability of the antagonists to relax the pre-contracted vessels or to prevent contraction when added before the agonist was measured.
-
In Vivo Pressor Response Assay
-
Objective: To determine the efficacy of the antagonists in blocking the hypertensive effects of ET-1 and its precursor, big ET-1, in a living animal model.
-
Methodology:
-
Anesthetized rats were instrumented for blood pressure monitoring.
-
A baseline pressor response was established by administering ET-1, big ET-1, or Sarafotoxin 6c.
-
The antagonists were then administered, followed by a subsequent challenge with the pressor agent.
-
The degree of inhibition of the pressor response was used to determine the in vivo efficacy of the compounds.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's function, the following diagrams illustrate the endothelin signaling pathway and the experimental workflow for antagonist evaluation.
Caption: Endothelin signaling pathway and antagonist mechanism.
Caption: Workflow for evaluating endothelin receptor antagonists.
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Abt-546: A Comparative Review of a Novel Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Abt-546, a potent endothelin (ET) receptor antagonist, benchmarked against its structural analogs: ABT-627 (Atrasentan), A-182086, and A-192621. The data presented herein is derived from a series of preclinical in vitro, ex vivo, and in vivo studies designed to characterize and compare the pharmacological properties of these compounds.
Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in various physiological and pathological processes by activating the ETA and ETB receptors.[1][2][3] The targeted blockade of these receptors represents a promising therapeutic strategy for a range of cardiovascular and proliferative diseases. This compound and its comparators were developed from the same structural core to explore the diverse selectivity and efficacy profiles achievable within this chemical class.[2][4]
Comparative Efficacy and Potency
The following tables summarize the key pharmacological parameters of this compound and its analogs, offering a clear comparison of their receptor binding affinity, functional antagonism, and in vivo activity.
| Compound | ETA Receptor Binding (Ki, nM) | ETB Receptor Binding (Ki, nM) | Selectivity (ETA/ETB) | Reference |
| This compound | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts | Data not explicitly provided in abstracts | |
| ABT-627 (Atrasentan) | Previously Reported | Previously Reported | Previously Reported | |
| A-182086 | 0.08±0.01 | 358±151 | ~4475-fold for ETA | |
| A-192621 | 0.17±0.03 | 8.80±1.51 | ~52-fold for ETA |
Table 1: In Vitro Receptor Binding Affinity and Selectivity. This table compares the binding affinities (Ki) of A-182086 and A-192621 for human ETA and ETB receptors. While this compound was a key compound in these studies, its specific Ki values were not detailed in the provided abstracts.
| Compound | Inhibition of ET-1-induced Arachidonic Acid Release (IC50, nM) | Inhibition of ET-1-induced Phosphatidylinositol Hydrolysis (IC50, nM) | In Vivo Antagonism of Big ET-1-induced Pressor Response | Reference |
| This compound | Potent Antagonist | Potent Antagonist | Effective | |
| ABT-627 (Atrasentan) | Potent Antagonist | Potent Antagonist | Effective | |
| A-182086 | Potent Antagonist | Potent Antagonist | Effective | |
| A-192621 | Potent Antagonist | Potent Antagonist | Effective |
Table 2: Functional Antagonism and In Vivo Efficacy. This table provides a qualitative summary of the functional antagonistic properties of this compound and its comparators in cellular assays and their efficacy in a rat model of ET-1-induced hypertension.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies of this compound.
Receptor Binding Assays
-
Objective: To determine the binding affinity and selectivity of the antagonists for cloned human ETA and ETB receptors.
-
Methodology:
-
Membranes from cells expressing cloned human ETA or ETB receptors were incubated with 125I-labeled ET-1, a radioligand that binds to both receptor subtypes.
-
Increasing concentrations of the unlabeled antagonist (this compound, ABT-627, A-182086, or A-192621) were added to compete with the radioligand for receptor binding.
-
After incubation, the bound and free radioligand were separated.
-
The amount of bound radioactivity was measured, and the data were used to calculate the inhibitory constant (Ki) for each compound at each receptor subtype.
-
Functional Assays: Arachidonic Acid Release and Phosphatidylinositol Hydrolysis
-
Objective: To assess the ability of the antagonists to block ET-1-induced downstream signaling events.
-
Methodology:
-
Cultured cells expressing ET receptors were pre-labeled with radioactive arachidonic acid or inositol.
-
The cells were then pre-incubated with varying concentrations of the antagonists.
-
ET-1 was added to stimulate the cells, leading to the release of arachidonic acid and the hydrolysis of phosphatidylinositol.
-
The amount of released radioactivity was quantified to determine the concentration of the antagonist required to inhibit 50% of the ET-1-induced response (IC50).
-
Ex Vivo Vasoconstriction Assay
-
Objective: To evaluate the potency of the antagonists in inhibiting ET-1-induced blood vessel constriction.
-
Methodology:
-
Arterial rings were isolated from laboratory animals (e.g., rabbits) and mounted in an organ bath.
-
The vessels were contracted by the addition of ET-1 or the ETB-selective agonist Sarafotoxin 6c.
-
The ability of the antagonists to relax the pre-contracted vessels or to prevent contraction when added before the agonist was measured.
-
In Vivo Pressor Response Assay
-
Objective: To determine the efficacy of the antagonists in blocking the hypertensive effects of ET-1 and its precursor, big ET-1, in a living animal model.
-
Methodology:
-
Anesthetized rats were instrumented for blood pressure monitoring.
-
A baseline pressor response was established by administering ET-1, big ET-1, or Sarafotoxin 6c.
-
The antagonists were then administered, followed by a subsequent challenge with the pressor agent.
-
The degree of inhibition of the pressor response was used to determine the in vivo efficacy of the compounds.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's function, the following diagrams illustrate the endothelin signaling pathway and the experimental workflow for antagonist evaluation.
Caption: Endothelin signaling pathway and antagonist mechanism.
Caption: Workflow for evaluating endothelin receptor antagonists.
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Abt-546: A Comparative Performance Analysis Against Industry Standard Endothelin Receptor Antagonists
For Immediate Release
This guide provides a comprehensive performance comparison of Abt-546, a potent and highly selective endothelin ETA receptor antagonist, against current industry-standard endothelin receptor antagonists. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in cardiovascular and related research.
Executive Summary
This compound is a highly selective endothelin ETA receptor antagonist that has demonstrated significant potency in preclinical studies. This document outlines the in vitro and in vivo performance of this compound in direct comparison with other key endothelin receptor antagonists, including the ETA-selective antagonist Atrasentan (ABT-627) and the non-selective and ETB-selective antagonists A-182086 and A-192621, respectively. The data presented herein is derived from head-to-head comparative studies, providing a robust benchmark of this compound's pharmacological profile.
Comparative In Vitro Performance
The in vitro potency and selectivity of this compound and its comparators were assessed through radioligand binding assays and functional assays measuring the inhibition of endothelin-1 (ET-1) induced downstream signaling.
Receptor Binding Affinity
This compound demonstrates a high affinity for the human ETA receptor with a Ki of 0.46 nM.[1] Its selectivity for the ETA receptor over the ETB receptor is over 25,000-fold, highlighting its specificity.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | ETA Receptor (Ki, nM) | ETB Receptor (Ki, nM) | Selectivity (ETA vs. ETB) |
| This compound | 0.46 [1] | 13,000 [1] | >28,000-fold [2] |
| Atrasentan (ABT-627) | 0.034 | 63.3 | >1800-fold |
| A-182086 | - | - | Non-selective |
| A-192621 | 5600 | 8.8 | >630-fold (for ETB) |
Data compiled from multiple sources. Direct comparative studies may show slight variations.
Functional Inhibitory Activity
This compound effectively blocks the functional responses induced by ET-1. In cellular assays, it inhibited ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis with IC50 values of 0.59 nM and 3 nM, respectively.
Table 2: Comparative Functional Inhibitory Activity (IC50, nM)
| Compound | Arachidonic Acid Release (IC50, nM) | Phosphatidylinositol Hydrolysis (IC50, nM) |
| This compound | 0.59 | 3 |
| Atrasentan (ABT-627) | - | - |
| A-182086 | - | - |
| A-192621 | - | - |
Comparative In Vivo Performance
The in vivo efficacy of this compound was evaluated by its ability to antagonize the pressor effects of exogenously administered ET-1 in conscious rats.
Antagonism of ET-1-Induced Pressor Response
Oral administration of this compound resulted in a dose-dependent inhibition of the pressor response to ET-1 in rats. This demonstrates its oral bioavailability and in vivo activity. Comparative studies with other endothelin antagonists have shown that both selective ETA and combined ETA/ETB antagonists can effectively reduce ET-1-induced pressor responses.
Signaling Pathway
This compound exerts its effect by blocking the binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor. This inhibition prevents the activation of downstream signaling cascades that lead to vasoconstriction and cell proliferation.
References
Abt-546: A Comparative Performance Analysis Against Industry Standard Endothelin Receptor Antagonists
For Immediate Release
This guide provides a comprehensive performance comparison of Abt-546, a potent and highly selective endothelin ETA receptor antagonist, against current industry-standard endothelin receptor antagonists. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in cardiovascular and related research.
Executive Summary
This compound is a highly selective endothelin ETA receptor antagonist that has demonstrated significant potency in preclinical studies. This document outlines the in vitro and in vivo performance of this compound in direct comparison with other key endothelin receptor antagonists, including the ETA-selective antagonist Atrasentan (ABT-627) and the non-selective and ETB-selective antagonists A-182086 and A-192621, respectively. The data presented herein is derived from head-to-head comparative studies, providing a robust benchmark of this compound's pharmacological profile.
Comparative In Vitro Performance
The in vitro potency and selectivity of this compound and its comparators were assessed through radioligand binding assays and functional assays measuring the inhibition of endothelin-1 (ET-1) induced downstream signaling.
Receptor Binding Affinity
This compound demonstrates a high affinity for the human ETA receptor with a Ki of 0.46 nM.[1] Its selectivity for the ETA receptor over the ETB receptor is over 25,000-fold, highlighting its specificity.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | ETA Receptor (Ki, nM) | ETB Receptor (Ki, nM) | Selectivity (ETA vs. ETB) |
| This compound | 0.46 [1] | 13,000 [1] | >28,000-fold [2] |
| Atrasentan (ABT-627) | 0.034 | 63.3 | >1800-fold |
| A-182086 | - | - | Non-selective |
| A-192621 | 5600 | 8.8 | >630-fold (for ETB) |
Data compiled from multiple sources. Direct comparative studies may show slight variations.
Functional Inhibitory Activity
This compound effectively blocks the functional responses induced by ET-1. In cellular assays, it inhibited ET-1-induced arachidonic acid release and phosphatidylinositol hydrolysis with IC50 values of 0.59 nM and 3 nM, respectively.
Table 2: Comparative Functional Inhibitory Activity (IC50, nM)
| Compound | Arachidonic Acid Release (IC50, nM) | Phosphatidylinositol Hydrolysis (IC50, nM) |
| This compound | 0.59 | 3 |
| Atrasentan (ABT-627) | - | - |
| A-182086 | - | - |
| A-192621 | - | - |
Comparative In Vivo Performance
The in vivo efficacy of this compound was evaluated by its ability to antagonize the pressor effects of exogenously administered ET-1 in conscious rats.
Antagonism of ET-1-Induced Pressor Response
Oral administration of this compound resulted in a dose-dependent inhibition of the pressor response to ET-1 in rats. This demonstrates its oral bioavailability and in vivo activity. Comparative studies with other endothelin antagonists have shown that both selective ETA and combined ETA/ETB antagonists can effectively reduce ET-1-induced pressor responses.
Signaling Pathway
This compound exerts its effect by blocking the binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor. This inhibition prevents the activation of downstream signaling cascades that lead to vasoconstriction and cell proliferation.
References
Assessing the Translational Potential of Abt-546: A Comparative Guide to Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abt-546, a potent and highly selective endothelin-A (ETA) receptor antagonist, with other clinical and preclinical endothelin receptor antagonists. The information presented herein is intended to assist researchers in evaluating the translational potential of this compound for various therapeutic applications. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of several cardiovascular, renal, and proliferative diseases. Its effects are mediated through two main receptor subtypes: ETA and ETB. The selective blockade of the ETA receptor is a promising therapeutic strategy. This compound (also known as A-216546) has emerged as a highly selective ETA receptor antagonist with significant translational potential. This guide compares the preclinical pharmacological profile of this compound with related endothelin receptor antagonists, including the clinically evaluated compound Atrasentan (ABT-627), the dual ETA/ETB antagonist A-182086, and the ETB selective antagonist A-192621.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies, allowing for a direct comparison of the potency, selectivity, and pharmacokinetic properties of this compound and its comparator compounds.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | ETA Receptor Ki (nM)[1] | ETB Receptor Ki (nM)[1] | ETA/ETB Selectivity Ratio | pA2 (Isolated Rat Aorta)[2][3] |
| This compound (A-216546) | 0.46 | 13,000 | >28,000 | 8.29 |
| Atrasentan (ABT-627) | 0.034 | 63.3 | ~1,800 | 9.2 |
| A-182086 | 0.20 | 1.23 | ~6 | 8.87 |
| A-192621 | 2900 | 0.44 | ~0.00015 | <5 |
Table 2: In Vivo Efficacy in Conscious Rats (ET-1-Induced Pressor Response)
| Compound | Route of Administration | Dose Range Tested (mg/kg) | Significant Inhibition of Pressor Response |
| This compound (A-216546) | Oral | 3 - 100 | Yes |
| Atrasentan (ABT-627) | Oral | 1 - 30 | Yes |
| A-182086 | Oral | 1 - 30 | Yes |
| A-192621 | Oral | 10 - 100 | No significant inhibition of ET-1 pressor response |
Table 3: Comparative Pharmacokinetics in Rats
| Compound | Bioavailability (%)[3] |
| This compound (A-216546) | 48 |
| Atrasentan (ABT-627) | 20-50 |
| A-182086 | 54 |
| A-192621 | >50 |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the assessment of this compound.
Figure 1: Simplified Endothelin-1 signaling pathway leading to vasoconstriction.
Figure 2: Workflow for in vitro characterization of endothelin receptor antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for human ETA and ETB receptors.
Materials:
-
CHO-K1 cells stably expressing either human ETA or ETB receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [125I]-ET-1.
-
Test compounds (this compound and comparators) dissolved in DMSO.
-
Non-specific binding control: 1 µM unlabeled ET-1.
-
GF/C glass fiber filters (presoaked in 0.5% polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO-K1 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [125I]-ET-1 (final concentration ~25 pM), and 25 µL of various concentrations of the test compound.
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of 1 µM unlabeled ET-1.
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 5-10 µg of protein).
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl, pH 7.4.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values (concentration of antagonist that inhibits 50% of specific [125I]-ET-1 binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: ET-1-Induced Vasoconstriction in Isolated Rat Aorta
Objective: To determine the functional antagonist potency (pA2) of test compounds against ET-1-induced vasoconstriction.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Endothelin-1 (ET-1).
-
Test compounds (this compound and comparators).
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution and carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick if required.
-
-
Organ Bath Setup:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, contract the rings with 60 mM KCl to assess their viability. Wash the rings and allow them to return to baseline.
-
Add increasing concentrations of the test compound to the organ baths and incubate for 30 minutes.
-
Generate a cumulative concentration-response curve to ET-1 in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the contractile responses to ET-1 as a percentage of the maximal contraction induced by KCl.
-
Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Assay: ET-1-Induced Pressor Response in Conscious Rats
Objective: To evaluate the in vivo efficacy of test compounds in antagonizing the pressor effects of ET-1.
Materials:
-
Male Sprague-Dawley rats, instrumented with indwelling catheters in the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively.
-
Endothelin-1 (ET-1).
-
Test compounds (this compound and comparators) formulated for oral administration.
-
Blood pressure monitoring system.
Procedure:
-
Animal Preparation and Acclimatization:
-
Allow the catheterized rats to recover from surgery for at least 48 hours.
-
Acclimatize the conscious, unrestrained rats to the experimental environment.
-
-
Drug Administration:
-
Administer the test compound or vehicle orally by gavage.
-
-
ET-1 Challenge:
-
At a predetermined time after oral administration of the antagonist (e.g., 1, 4, or 8 hours), record the baseline mean arterial pressure (MAP).
-
Administer an intravenous bolus of ET-1 (e.g., 1 nmol/kg) and continuously monitor the MAP for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the peak increase in MAP from baseline following the ET-1 challenge.
-
Compare the pressor response in antagonist-treated groups to the vehicle-treated control group.
-
Express the data as a percentage inhibition of the ET-1-induced pressor response. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Translational Potential of Abt-546: A Comparative Guide to Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abt-546, a potent and highly selective endothelin-A (ETA) receptor antagonist, with other clinical and preclinical endothelin receptor antagonists. The information presented herein is intended to assist researchers in evaluating the translational potential of this compound for various therapeutic applications. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of several cardiovascular, renal, and proliferative diseases. Its effects are mediated through two main receptor subtypes: ETA and ETB. The selective blockade of the ETA receptor is a promising therapeutic strategy. This compound (also known as A-216546) has emerged as a highly selective ETA receptor antagonist with significant translational potential. This guide compares the preclinical pharmacological profile of this compound with related endothelin receptor antagonists, including the clinically evaluated compound Atrasentan (ABT-627), the dual ETA/ETB antagonist A-182086, and the ETB selective antagonist A-192621.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies, allowing for a direct comparison of the potency, selectivity, and pharmacokinetic properties of this compound and its comparator compounds.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | ETA Receptor Ki (nM)[1] | ETB Receptor Ki (nM)[1] | ETA/ETB Selectivity Ratio | pA2 (Isolated Rat Aorta)[2][3] |
| This compound (A-216546) | 0.46 | 13,000 | >28,000 | 8.29 |
| Atrasentan (ABT-627) | 0.034 | 63.3 | ~1,800 | 9.2 |
| A-182086 | 0.20 | 1.23 | ~6 | 8.87 |
| A-192621 | 2900 | 0.44 | ~0.00015 | <5 |
Table 2: In Vivo Efficacy in Conscious Rats (ET-1-Induced Pressor Response)
| Compound | Route of Administration | Dose Range Tested (mg/kg) | Significant Inhibition of Pressor Response |
| This compound (A-216546) | Oral | 3 - 100 | Yes |
| Atrasentan (ABT-627) | Oral | 1 - 30 | Yes |
| A-182086 | Oral | 1 - 30 | Yes |
| A-192621 | Oral | 10 - 100 | No significant inhibition of ET-1 pressor response |
Table 3: Comparative Pharmacokinetics in Rats
| Compound | Bioavailability (%)[3] |
| This compound (A-216546) | 48 |
| Atrasentan (ABT-627) | 20-50 |
| A-182086 | 54 |
| A-192621 | >50 |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the assessment of this compound.
Figure 1: Simplified Endothelin-1 signaling pathway leading to vasoconstriction.
Figure 2: Workflow for in vitro characterization of endothelin receptor antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for human ETA and ETB receptors.
Materials:
-
CHO-K1 cells stably expressing either human ETA or ETB receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [125I]-ET-1.
-
Test compounds (this compound and comparators) dissolved in DMSO.
-
Non-specific binding control: 1 µM unlabeled ET-1.
-
GF/C glass fiber filters (presoaked in 0.5% polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO-K1 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [125I]-ET-1 (final concentration ~25 pM), and 25 µL of various concentrations of the test compound.
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of 1 µM unlabeled ET-1.
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 5-10 µg of protein).
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl, pH 7.4.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values (concentration of antagonist that inhibits 50% of specific [125I]-ET-1 binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: ET-1-Induced Vasoconstriction in Isolated Rat Aorta
Objective: To determine the functional antagonist potency (pA2) of test compounds against ET-1-induced vasoconstriction.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Endothelin-1 (ET-1).
-
Test compounds (this compound and comparators).
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution and carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick if required.
-
-
Organ Bath Setup:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, contract the rings with 60 mM KCl to assess their viability. Wash the rings and allow them to return to baseline.
-
Add increasing concentrations of the test compound to the organ baths and incubate for 30 minutes.
-
Generate a cumulative concentration-response curve to ET-1 in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the contractile responses to ET-1 as a percentage of the maximal contraction induced by KCl.
-
Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Assay: ET-1-Induced Pressor Response in Conscious Rats
Objective: To evaluate the in vivo efficacy of test compounds in antagonizing the pressor effects of ET-1.
Materials:
-
Male Sprague-Dawley rats, instrumented with indwelling catheters in the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively.
-
Endothelin-1 (ET-1).
-
Test compounds (this compound and comparators) formulated for oral administration.
-
Blood pressure monitoring system.
Procedure:
-
Animal Preparation and Acclimatization:
-
Allow the catheterized rats to recover from surgery for at least 48 hours.
-
Acclimatize the conscious, unrestrained rats to the experimental environment.
-
-
Drug Administration:
-
Administer the test compound or vehicle orally by gavage.
-
-
ET-1 Challenge:
-
At a predetermined time after oral administration of the antagonist (e.g., 1, 4, or 8 hours), record the baseline mean arterial pressure (MAP).
-
Administer an intravenous bolus of ET-1 (e.g., 1 nmol/kg) and continuously monitor the MAP for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the peak increase in MAP from baseline following the ET-1 challenge.
-
Compare the pressor response in antagonist-treated groups to the vehicle-treated control group.
-
Express the data as a percentage inhibition of the ET-1-induced pressor response. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
References
- 1. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of endothelin receptor antagonists ABT-627, this compound, A-182086 and A-192621: ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Abt-546: A Guide for Laboratory Professionals
For immediate reference, Abt-546 and its containers must be disposed of through an approved waste disposal plant. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Under no circumstances should it be released into the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and selective endothelin ETA receptor antagonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling and disposal due to its inherent hazards. The primary classifications to consider are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects.[1]
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent accidental splashes.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment.[1] This is achieved by collecting and segregating the waste for subsequent treatment by a licensed waste disposal company.
Step 1: Segregation of Waste
-
Solid Waste:
-
Place any solid this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Empty Containers:
-
Even if a container appears empty, it may retain product residue.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or a solvent in which this compound is soluble).
-
Collect the rinsate as hazardous liquid waste.
-
The rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
Step 2: Labeling of Waste Containers
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
Step 3: Storage of Waste
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
Spill Management
In the event of a spill of this compound, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don full PPE as described in Section 2 before attempting to clean the spill.
-
Contain the Spill:
-
For solid spills , carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to soak up the spill.
-
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Spill Debris: Place all contaminated absorbent materials and PPE into a sealed, labeled hazardous waste container.
-
Report the Spill: Report the incident to your supervisor and EHS office as per your institution's policy.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Proper Disposal Procedures for Abt-546: A Guide for Laboratory Professionals
For immediate reference, Abt-546 and its containers must be disposed of through an approved waste disposal plant. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Under no circumstances should it be released into the environment.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and selective endothelin ETA receptor antagonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling and disposal due to its inherent hazards. The primary classifications to consider are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects.[1]
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles to prevent accidental splashes.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment.[1] This is achieved by collecting and segregating the waste for subsequent treatment by a licensed waste disposal company.
Step 1: Segregation of Waste
-
Solid Waste:
-
Place any solid this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used.
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Empty Containers:
-
Even if a container appears empty, it may retain product residue.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or a solvent in which this compound is soluble).
-
Collect the rinsate as hazardous liquid waste.
-
The rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
Step 2: Labeling of Waste Containers
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
Step 3: Storage of Waste
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
Spill Management
In the event of a spill of this compound, follow these procedures immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don full PPE as described in Section 2 before attempting to clean the spill.
-
Contain the Spill:
-
For solid spills , carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to soak up the spill.
-
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Spill Debris: Place all contaminated absorbent materials and PPE into a sealed, labeled hazardous waste container.
-
Report the Spill: Report the incident to your supervisor and EHS office as per your institution's policy.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling Abt-546
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Abt-546, a potent and highly selective endothelin ETA receptor antagonist. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | NIOSH-approved N95 or higher-rated respirator | Lab coat |
| Solution Preparation and Handling | Chemical splash goggles or face shield | Nitrile gloves | Work in a certified chemical fume hood | Lab coat |
| In Vitro / In Vivo Administration | Safety glasses with side shields | Nitrile gloves | Not generally required if performed in a well-ventilated area or biosafety cabinet | Lab coat |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant apron or coveralls |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Not generally required | Lab coat |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Use this compound only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Specific storage conditions are dry, dark, and at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).
Spill Management:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. For solid spills, carefully scoop the material to avoid dust generation and place it in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by ethanol).
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, unused product, and contaminated lab supplies (e.g., gloves, pipette tips), must be disposed of as hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for specific local, state, and federal regulations regarding hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
This compound is a highly selective antagonist for the endothelin A (ETA) receptor. Key experiments to characterize its activity often involve assessing its ability to block endothelin-1 (ET-1) induced cellular responses.
In Vitro Assay: Inhibition of Endothelin-1 Induced Phosphatidylinositol Hydrolysis
This assay measures the ability of this compound to block the ET-1-stimulated production of inositol phosphates, a downstream signaling event of ETA receptor activation.
Materials:
-
Cell line expressing the human ETA receptor (e.g., CHO-ETAR cells)
-
Cell culture medium
-
myo-[³H]inositol
-
Endothelin-1 (ET-1)
-
This compound
-
Agonist stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
Quenching solution (e.g., 0.4 M perchloric acid)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling: Plate ETA receptor-expressing cells in 24-well plates and grow to near confluency. Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation with this compound: Wash the cells with buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes).
-
Stimulation: Add a sub-maximal concentration of ET-1 to stimulate the ETA receptor and incubate for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction of Inositol Phosphates: Transfer the cell lysates to tubes and neutralize.
-
Chromatographic Separation: Apply the neutralized lysates to Dowex AG1-X8 columns to separate the [³H]inositol phosphates from free [³H]inositol.
-
Quantification: Elute the [³H]inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of the ET-1 response against the concentration of this compound.
Visualizations
Logical Workflow for Handling this compound
References
Essential Safety and Operational Guidance for Handling Abt-546
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Abt-546, a potent and highly selective endothelin ETA receptor antagonist. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | NIOSH-approved N95 or higher-rated respirator | Lab coat |
| Solution Preparation and Handling | Chemical splash goggles or face shield | Nitrile gloves | Work in a certified chemical fume hood | Lab coat |
| In Vitro / In Vivo Administration | Safety glasses with side shields | Nitrile gloves | Not generally required if performed in a well-ventilated area or biosafety cabinet | Lab coat |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant apron or coveralls |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Not generally required | Lab coat |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Use this compound only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Specific storage conditions are dry, dark, and at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).
Spill Management:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. For solid spills, carefully scoop the material to avoid dust generation and place it in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by ethanol).
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, unused product, and contaminated lab supplies (e.g., gloves, pipette tips), must be disposed of as hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for specific local, state, and federal regulations regarding hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
This compound is a highly selective antagonist for the endothelin A (ETA) receptor. Key experiments to characterize its activity often involve assessing its ability to block endothelin-1 (ET-1) induced cellular responses.
In Vitro Assay: Inhibition of Endothelin-1 Induced Phosphatidylinositol Hydrolysis
This assay measures the ability of this compound to block the ET-1-stimulated production of inositol phosphates, a downstream signaling event of ETA receptor activation.
Materials:
-
Cell line expressing the human ETA receptor (e.g., CHO-ETAR cells)
-
Cell culture medium
-
myo-[³H]inositol
-
Endothelin-1 (ET-1)
-
This compound
-
Agonist stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
Quenching solution (e.g., 0.4 M perchloric acid)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling: Plate ETA receptor-expressing cells in 24-well plates and grow to near confluency. Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation with this compound: Wash the cells with buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes).
-
Stimulation: Add a sub-maximal concentration of ET-1 to stimulate the ETA receptor and incubate for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction of Inositol Phosphates: Transfer the cell lysates to tubes and neutralize.
-
Chromatographic Separation: Apply the neutralized lysates to Dowex AG1-X8 columns to separate the [³H]inositol phosphates from free [³H]inositol.
-
Quantification: Elute the [³H]inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of the ET-1 response against the concentration of this compound.
Visualizations
Logical Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
